molecular formula C6H12N2O B1372436 2-amino-N-cyclobutylacetamide CAS No. 359821-39-9

2-amino-N-cyclobutylacetamide

Cat. No.: B1372436
CAS No.: 359821-39-9
M. Wt: 128.17 g/mol
InChI Key: CIXJOARUJVZAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-cyclobutylacetamide is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-cyclobutylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclobutylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-cyclobutylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-4-6(9)8-5-2-1-3-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXJOARUJVZAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676373
Record name N-Cyclobutylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359821-39-9
Record name 2-Amino-N-cyclobutylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359821-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclobutylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-cyclobutylacetamide (CAS: 359821-39-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N-cyclobutylacetamide is a versatile building block with significant potential in pharmaceutical and materials science applications.[1] Its unique structural combination of a primary amine, an amide, and a cyclobutyl moiety imparts distinctive chemical properties that make it an attractive starting point for the synthesis of novel bioactive molecules.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, a proposed synthesis strategy, and its potential applications in research and development. While this compound holds promise, it is important to note that detailed experimental data, including specific reaction conditions and comprehensive spectroscopic analysis, are not extensively available in the public domain.

Core Molecular Structure and Physicochemical Properties

2-amino-N-cyclobutylacetamide is an organic compound featuring a central acetamide core.[2] The structure is characterized by a primary amino group at the alpha-position and a cyclobutyl group attached to the amide nitrogen.[2] This combination of functional groups dictates its chemical behavior and potential for further derivatization.

The presence of the primary amine and the amide group provides sites for hydrogen bonding, which influences the molecule's solubility and interaction with biological targets.[2] The cyclobutyl ring introduces a degree of conformational rigidity and a three-dimensional aspect to the molecule, which can be advantageous in designing compounds with specific binding properties.[2]

Table 1: Physicochemical Properties of 2-amino-N-cyclobutylacetamide

PropertyValueSource
CAS Number 359821-39-9[1]
Molecular Formula C6H12N2O[1]
Molecular Weight 128.17 g/mol [1]
Appearance White solid[1]
Purity (typical) ≥ 96% (HPLC)[1]
Storage Conditions 0-8 °C[1]
Synonyms N-Cyclobutylglycinamide; acetamide, 2-amino-N-cyclobutyl-[2]

Diagram 1: Chemical Structure of 2-amino-N-cyclobutylacetamide

Caption: 2D structure of 2-amino-N-cyclobutylacetamide.

Synthesis Strategy: A Proposed Pathway

A logical precursor for this synthesis is N-Boc-glycine (tert-butyloxycarbonyl-glycine), a commercially available and widely used protected amino acid. The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines that can be readily removed under acidic conditions.[3][]

Diagram 2: Proposed Synthesis Workflow

G cluster_0 Synthesis of N-cyclobutyl-2-(Boc-amino)acetamide cluster_1 Deprotection cluster_2 Final Product start N-Boc-glycine + Cyclobutylamine coupling Amide Coupling (e.g., HATU, DIPEA in DMF) start->coupling product1 N-cyclobutyl-2-(Boc-amino)acetamide coupling->product1 deprotection Acidic Deprotection (e.g., TFA in DCM) product1->deprotection final_product 2-amino-N-cyclobutylacetamide deprotection->final_product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Part 1: Synthesis of N-cyclobutyl-2-((tert-butoxycarbonyl)amino)acetamide

  • Reaction Setup: To a solution of N-Boc-glycine (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Amine Addition: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. Subsequently, add cyclobutylamine (1 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-protected intermediate.

Part 2: Deprotection to Yield 2-amino-N-cyclobutylacetamide

  • Deprotection Reaction: Dissolve the purified N-cyclobutyl-2-((tert-butoxycarbonyl)amino)acetamide from the previous step in a suitable solvent like dichloromethane (DCM). Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the removal of the Boc group by TLC or LC-MS.

  • Isolation of Final Product: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue can be triturated with a non-polar solvent like diethyl ether to precipitate the product, which may be obtained as a salt (e.g., trifluoroacetate salt). Further purification can be achieved by recrystallization or by neutralization with a base and subsequent extraction if the free amine is desired.

Potential Applications in Research and Drug Discovery

2-amino-N-cyclobutylacetamide serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility spans several areas of research:

  • Pharmaceutical Development: The primary amino group and the amide nitrogen provide two points for further chemical modification, making it an ideal building block for creating libraries of compounds for drug screening.[1] It has been suggested as a potential intermediate in the development of treatments for neurological disorders, likely due to the ability of the cyclobutyl moiety to confer specific binding properties to target receptors in the brain.[1]

  • Biochemical Research: This compound can be used to synthesize probes for studying enzyme activity and protein-protein interactions.[1] The amino and amide functionalities can be derivatized with fluorescent tags, affinity labels, or cross-linking agents to investigate biological processes.[1]

  • Material Science: The bifunctional nature of 2-amino-N-cyclobutylacetamide makes it a candidate for the synthesis of novel polymers and materials.[1] The primary amine can participate in polymerization reactions, while the cyclobutyl group can influence the physical properties of the resulting material.[1]

  • Agricultural Chemistry: There is potential for this compound to be used as a starting material for the development of new agrochemicals aimed at improving crop resilience and yield.[1]

Analytical Characterization (Anticipated)

While specific spectroscopic data for 2-amino-N-cyclobutylacetamide is not publicly available, the following analytical techniques would be essential for its characterization, and the expected results can be predicted based on its structure.

Table 2: Anticipated Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the cyclobutyl ring, the α-protons adjacent to the amino group, and the exchangeable protons of the primary amine and the amide. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
¹³C NMR Resonances for the carbonyl carbon of the amide, the α-carbon, and the distinct carbons of the cyclobutyl ring.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) would be observed at m/z 129.10224, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the amino group or cleavage of the amide bond.[5]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C-N stretching vibrations.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-amino-N-cyclobutylacetamide. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-amino-N-cyclobutylacetamide is a promising chemical entity with a unique structural framework that makes it a valuable tool for researchers in various scientific disciplines. Its potential as a building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders, warrants further investigation. While the publicly available data is currently limited, the proposed synthetic route provides a viable starting point for its preparation and further study. Future research elucidating its specific biological activities and applications will be crucial in fully realizing the potential of this compound.

References

  • Google Patents. (n.d.). Improved synthesis process for N,N-dimethylcyanoacetamide.
  • Armoush, N., Syal, P., & Becker, D. P. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1413.
  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved February 7, 2026, from [Link]

  • Polfer, N. C., Paizs, B., Snoek, L. C., Compagnon, I., Suhai, S., Meijer, G., von Helden, G., & Oomens, J. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(23), 8571–8579.
  • ResearchGate. (n.d.). Synthesis of N‐Boc protected amino acid 20. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Amino Acid Signature of Oxidative Stress in Patients with Type 2 Diabetes: Targeted Exploratory Metabolomic Research. Journal of Clinical Medicine, 11(1), 217.
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 7, 2026, from [Link]

  • MDPI. (2021). Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore. Molecules, 26(11), 3326.
  • ResearchGate. (n.d.). IR spectra for pure NH2CH2CN at 25 K and after 240 min of irradiation. Retrieved February 7, 2026, from [Link]

  • MDPI. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(21), 5099.
  • Wang, X. S., & Tabor, M. W. (1988). Studies of the reactivity of morpholine, 2-mercaptobenzothiazole and 2 of their derivatives with selected amino acids.
  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) -.
  • ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0.... Retrieved February 7, 2026, from [Link]

  • PubMed. (2019). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, IR characterization and antioxidant capacity of Cu(II) complexes with amino acids and melatonin. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1.
  • ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • PubMed. (2014). Infrared spectrum analysis of the dissociated states of simple amino acids. Retrieved February 7, 2026, from [Link]

  • TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-amino-n-cyclobutylacetamide hydrochloride. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(5-amino-2-pyridinyl)-N-cyclobutylacetamide. Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of N-cyclobutylglycinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted glycinamides represent a versatile class of molecules with significant potential in medicinal chemistry and drug development.[1][2] Their structural similarity to peptides, combined with enhanced stability and tunable physicochemical properties, makes them attractive scaffolds for designing novel therapeutics.[3][4] This guide provides a comprehensive technical overview of a specific member of this class, N-cyclobutylglycinamide, focusing on its molecular structure, a proposed synthetic pathway, and detailed methods for its analytical characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery who are interested in the practical aspects of working with novel small molecules.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any molecule is a precise definition of its structure. N-cyclobutylglycinamide is a secondary amide derivative of glycine, the simplest amino acid.

IUPAC Nomenclature and Structural Elucidation

The name N-cyclobutylglycinamide dictates the following structural features:

  • Glycinamide : The parent structure is derived from glycine, where the carboxylic acid group is converted to a primary amide (-CONH2).[5]

  • N-cyclobutyl : A cyclobutyl group is attached to the nitrogen atom of the amino group of the glycinamide backbone.

Following IUPAC nomenclature rules for naming organic compounds, the systematic name is 2-amino-N-cyclobutylacetamide .[6][7][8][9] The structure consists of a central carbonyl group, with an adjacent methylene group bonded to a primary amine, and the nitrogen of the amide is substituted with a cyclobutyl ring.

Caption: 2D structure of N-cyclobutylglycinamide.

Predicted Physicochemical Properties
PropertyPredicted ValueBasis of Prediction
Molecular Formula C6H12N2OBased on atom count from the structure.
Molecular Weight 128.17 g/mol Calculated from the molecular formula.
Hydrogen Bond Donors 2The -NH group and the -NH2 group.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the nitrogen atoms.
Polarity HighThe presence of the amide and amine functional groups leads to a significant dipole moment.[12]
Solubility Likely soluble in water and polar organic solvents.The polar nature and hydrogen bonding capabilities suggest good solubility in polar media.[5][12]

Proposed Synthetic Pathway

The synthesis of N-cyclobutylglycinamide can be approached through several established methods for amide bond formation.[13] A common and reliable method involves the acylation of an amine with an activated carboxylic acid derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the amide bond between the cyclobutylamine and the glycine backbone. This suggests a synthesis starting from a protected glycine derivative and cyclobutylamine.

Step-by-Step Synthetic Protocol

This proposed synthesis utilizes a common peptide coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation.

Step 1: Protection of the Glycine Amino Group

  • Rationale : To prevent self-condensation of glycine and to ensure selective reaction at the carboxylic acid terminus, the amino group of glycine must be protected. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability and ease of removal under acidic conditions.

  • Procedure :

    • Dissolve glycine in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base, such as sodium hydroxide, to deprotonate the amino group.

    • Slowly add di-tert-butyl dicarbonate (Boc-anhydride) to the reaction mixture at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Acidify the mixture and extract the Boc-glycine product.

Step 2: Amide Coupling

  • Rationale : The protected Boc-glycine is coupled with cyclobutylamine. DCC is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Procedure :

    • Dissolve Boc-glycine in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

    • Add cyclobutylamine to the solution.

    • Cool the mixture to 0 °C and add a solution of DCC in the same solvent dropwise.

    • Stir the reaction at 0 °C for a few hours and then at room temperature overnight.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute acid and base to remove unreacted starting materials, then dry and concentrate to obtain the protected product.

Step 3: Deprotection of the Amino Group

  • Rationale : The final step is the removal of the Boc protecting group to yield the desired N-cyclobutylglycinamide. This is typically achieved under mild acidic conditions.

  • Procedure :

    • Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir at room temperature until the deprotection is complete (monitored by TLC).

    • Evaporate the solvent and excess acid. The product may be obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized if the free base is required.

Synthetic Workflow for N-cyclobutylglycinamide cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection Glycine Glycine Boc_Glycine Boc-Glycine Glycine->Boc_Glycine Boc-anhydride, NaOH Protected_Product Boc-N-cyclobutylglycinamide Boc_Glycine->Protected_Product Cyclobutylamine, DCC Final_Product N-cyclobutylglycinamide Protected_Product->Final_Product TFA or HCl

Caption: Proposed three-step synthesis of N-cyclobutylglycinamide.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized N-cyclobutylglycinamide.[14]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for N-cyclobutylglycinamide based on the characteristic spectral features of amides and related structures.[15][16][17]

TechniqueExpected Observations
FT-IR (Infrared Spectroscopy) - N-H stretching (amine and amide): ~3300-3500 cm⁻¹ (two bands expected for the primary amine).- C=O stretching (amide I band): ~1650-1680 cm⁻¹.- N-H bending (amide II band): ~1550-1620 cm⁻¹.- C-N stretching: ~1200-1400 cm⁻¹.
¹H NMR (Proton Nuclear Magnetic Resonance) - -NH₂ (amine) : A broad singlet, chemical shift dependent on solvent and concentration.- -NH- (amide) : A triplet (due to coupling with the adjacent CH proton of the cyclobutyl group), likely in the range of 6-8 ppm.- -CH₂- (glycine) : A singlet, likely around 3.5-4.0 ppm.- -CH- (cyclobutyl) : A multiplet, coupled to the amide proton and the adjacent CH₂ groups of the ring.- -CH₂- (cyclobutyl) : Multiple multiplets for the remaining protons of the cyclobutyl ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - C=O (amide carbonyl) : ~170-175 ppm.- -CH₂- (glycine) : ~40-45 ppm.- -CH- (cyclobutyl) : The carbon attached to the nitrogen will be downfield compared to the other ring carbons.- -CH₂- (cyclobutyl) : Signals for the remaining ring carbons.
MS (Mass Spectrometry) - [M+H]⁺ : Expected at m/z 129.1028 for the protonated molecule (C₆H₁₃N₂O⁺). High-resolution mass spectrometry would confirm the elemental composition.

Applications and Significance in Drug Development

N-substituted glycinamides, often referred to as peptoids, are of significant interest in drug discovery due to their proteolytic resistance and potential for creating diverse chemical libraries.[2][4] Glycinamide derivatives have been investigated for various therapeutic applications, including as inhibitors of Vascular Adhesion Protein-1 (VAP-1), which is a target for inflammatory diseases.[3] Furthermore, the modification of existing drugs with glycine derivatives has been explored as a prodrug strategy to improve pharmacokinetic properties and reduce side effects.[18] The introduction of a cyclobutyl moiety can influence lipophilicity and conformational rigidity, which are critical parameters for drug-receptor interactions.

Conclusion

N-cyclobutylglycinamide, while not a widely documented compound, serves as an excellent model for understanding the synthesis and characterization of N-substituted glycinamides. The methodologies outlined in this guide are based on well-established principles of organic chemistry and are applicable to a wide range of similar molecules. The structural insights and proposed analytical data provide a solid foundation for any researcher or drug development professional looking to synthesize and evaluate this or related compounds for potential therapeutic applications.

References

  • PubChem. N-(cyclobutylmethyl)-5-((R)-2-((R)-2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethylamino)propyl)-1H-indole-2-carboxamide. Available from: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. 2023. Available from: [Link]

  • PubChem. N-cyclopentylbutanamide. Available from: [Link]

  • Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. Bioorganic & Medicinal Chemistry. 2017. Available from: [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. 2010. Available from: [Link]

  • Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. 2020. Available from: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. 2020. Available from: [Link]

  • Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis. Google Patents. 1995.
  • Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. Taylor & Francis Online. 2024. Available from: [Link]

  • IUPAC Nomenclature of Cyclic Compounds. YouTube. 2015. Available from: [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. 2010. Available from: [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. 2021. Available from: [Link]

  • Glycinamide. Wikipedia. Available from: [Link]

  • IUPAC Naming for Organic Compounds (30 Examples) - Organic Chemistry. YouTube. 2023. Available from: [Link]

  • Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. Google Patents. 1997.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. 2020. Available from: [Link]

  • Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. Bioorganic Chemistry. 2021. Available from: [Link]

  • Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Medicinal Chemistry Research. 2013. Available from: [Link]

  • PubChem. N-cyclopentylcyclobutanecarboxamide. Available from: [Link]

  • IUPAC Naming Practice - Nomenclature for alkanes, dienes, alcohols and more. YouTube. 2020. Available from: [Link]

  • Spectroscopic properties of the nonplanar amide group: a computational study. Chirality. 2007. Available from: [Link]

  • Naming Organic Compounds Explained | A Level Chemistry IUPAC Nomenclature Masterclass. YouTube. 2020. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Amino-N-cyclobutylacetamide: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-amino-N-cyclobutylacetamide, a compelling molecular scaffold for the development of novel therapeutics. We will delve into its chemical identity, synthesis, and burgeoning applications, with a particular focus on its role in shaping the future of drug discovery for neurological and other complex disorders.

Introduction: The Strategic Importance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful tool in medicinal chemistry. Its inherent ring strain and puckered conformation offer a unique three-dimensional architecture that can impart desirable properties to drug candidates.[1] Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane moiety provides a degree of conformational rigidity. This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, potentially leading to enhanced potency and selectivity for their biological targets.[1] Furthermore, the cyclobutane scaffold can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1] 2-Amino-N-cyclobutylacetamide, which incorporates this valuable structural motif, is thus a building block of significant interest for researchers aiming to design next-generation therapeutics.[2]

Section 1: Chemical Identity and Nomenclature

Synonyms and Identifiers

To ensure clarity and facilitate comprehensive literature searches, it is crucial to be familiar with the various names and identifiers for 2-amino-N-cyclobutylacetamide.

Identifier Type Identifier
Systematic Name 2-amino-N-cyclobutylacetamide
Common Synonyms N-Cyclobutylglycinamide, acetamide, 2-amino-N-cyclobutyl-
CAS Number 359821-39-9
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
PubChem CID 46835349

As of the latest review, there are no established commercial trade names for 2-amino-N-cyclobutylacetamide, reflecting its primary use as a research chemical and building block in drug development pipelines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing formulation, pharmacokinetics, and pharmacodynamics.

Property Value
Appearance White solid
Purity ≥ 96% (HPLC)
Storage Conditions 0-8 °C
Monoisotopic Mass 128.09496 Da
XlogP (predicted) -0.5

Section 2: Synthesis and Characterization

General Synthetic Approach

While specific, detailed protocols for the synthesis of 2-amino-N-cyclobutylacetamide are not extensively published in peer-reviewed literature, a general and logical synthetic route can be proposed based on established amide bond formation reactions. The most probable synthetic pathway involves the coupling of a protected amino acid with cyclobutylamine.

A plausible synthetic scheme would be:

  • Protection of the Amino Acid: The synthesis would likely commence with an N-protected glycine derivative, such as Boc-glycine (tert-butyloxycarbonyl-glycine) or Cbz-glycine (carboxybenzyl-glycine), to prevent self-coupling and other side reactions at the amino group.

  • Amide Coupling: The protected glycine is then coupled with cyclobutylamine. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a base and an appropriate solvent.

  • Deprotection: The final step involves the removal of the protecting group from the nitrogen atom to yield the desired 2-amino-N-cyclobutylacetamide. For a Boc group, this is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (DCM).

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection Glycine Glycine N_Protected_Glycine N_Protected_Glycine Glycine->N_Protected_Glycine e.g., Boc-anhydride Protecting_Group Protecting_Group Protecting_Group->N_Protected_Glycine N_Protected_Product N-Protected-2-amino- N-cyclobutylacetamide N_Protected_Glycine->N_Protected_Product Coupling Cyclobutylamine Cyclobutylamine Cyclobutylamine->N_Protected_Product Coupling_Agent Coupling_Agent Coupling_Agent->N_Protected_Product Final_Product 2-Amino-N-cyclobutylacetamide N_Protected_Product->Final_Product e.g., TFA Deprotecting_Agent Deprotecting_Agent Deprotecting_Agent->Final_Product

Figure 1. A generalized synthetic workflow for 2-amino-N-cyclobutylacetamide.

Purification and Analytical Characterization

The purification of 2-amino-N-cyclobutylacetamide would typically be achieved through standard techniques such as column chromatography or recrystallization. The purity and identity of the final compound should be rigorously confirmed using a suite of analytical methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for method development.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For 2-amino-N-cyclobutylacetamide, the expected [M+H]⁺ ion would be at m/z 129.10224.[3] Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure by analyzing the fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the cyclobutyl protons, the methylene protons adjacent to the carbonyl and amino groups, and the amide and amine protons. The ¹³C NMR would show distinct resonances for the carbonyl carbon and the different carbon atoms of the cyclobutyl and acetamide moieties.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 2-amino-N-cyclobutylacetamide make it a valuable building block in the design of novel therapeutics, particularly in the realm of neurological disorders.[2]

Role as a Peptidomimetic Scaffold

The rigid cyclobutane ring can serve as a conformational constraint in peptidomimetics. By replacing a flexible portion of a peptide ligand with the cyclobutylamide moiety, it is possible to lock the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target receptor or enzyme. This approach is particularly relevant for targets in the central nervous system (CNS), where receptor subtypes often exhibit subtle structural differences.

Improving Pharmacokinetic Properties

The incorporation of the cyclobutane group can lead to improved pharmacokinetic profiles.[1] The compact and saturated nature of the ring can increase metabolic stability by shielding adjacent functional groups from enzymatic degradation. This can lead to a longer half-life and improved oral bioavailability of the drug candidate.

Potential Therapeutic Areas

Given its structural characteristics, 2-amino-N-cyclobutylacetamide and its derivatives are being explored as potential therapeutics in several areas:

  • Neurological Disorders: The ability to fine-tune receptor selectivity makes this scaffold attractive for developing drugs targeting CNS disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and neuropathic pain.[2]

  • Oncology: The conformational rigidity imparted by the cyclobutane ring can be exploited to design potent and selective enzyme inhibitors, a key strategy in cancer therapy.

  • Infectious Diseases: The unique shape and properties of cyclobutane-containing molecules can be leveraged to design novel antimicrobial agents that overcome existing resistance mechanisms.

G cluster_properties Inherent Properties cluster_applications Therapeutic Applications Scaffold 2-Amino-N-cyclobutylacetamide Rigidity Conformational Rigidity Scaffold->Rigidity Metabolic_Stability Metabolic Stability Scaffold->Metabolic_Stability 3D_Scaffold 3D Scaffold Scaffold->3D_Scaffold Neurological_Disorders Neurological Disorders Rigidity->Neurological_Disorders Improved Selectivity Metabolic_Stability->Neurological_Disorders Enhanced Bioavailability Oncology Oncology 3D_Scaffold->Oncology Enzyme Inhibition Infectious_Diseases Infectious Diseases 3D_Scaffold->Infectious_Diseases Novel Binding Modes

Figure 2. The interplay of properties and applications of the 2-amino-N-cyclobutylacetamide scaffold.

Section 4: Future Perspectives and Conclusion

2-Amino-N-cyclobutylacetamide represents a promising and versatile building block in the ever-evolving landscape of drug discovery. Its unique conformational properties and potential to enhance the pharmacokinetic profiles of drug candidates make it an attractive scaffold for medicinal chemists. While the full therapeutic potential of this compound is still being explored, its application in the design of novel treatments for neurological disorders and other challenging diseases holds significant promise. Further research into the synthesis of diverse libraries of 2-amino-N-cyclobutylacetamide derivatives and their subsequent biological evaluation will undoubtedly pave the way for the discovery of new and effective medicines.

References

  • 6 Synthesis of N-Alkyl Amino Acids - Monash. (URL not available)
  • Armoush, N., Syal, P., & Becker, D. P. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Synthetic Communications, 38(11), 1679-1687. [Link]

  • Cowan, T. M., & Le, A. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2030, 99–111. [Link]

  • 2-Amino-2-cyclobutylacetamide Hydrochloride | C6H13ClN2O | CID 174239952 - PubChem. (2026, January 24). PubChem. [Link]

  • Zhang, L., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113324. [Link]

  • Chen, Y. L., et al. (2014). Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. Bioorganic & medicinal chemistry, 22(15), 4073–4084. [Link]

  • Pękala, E., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules (Basel, Switzerland), 26(11), 3349. [Link]

  • Wouters, J., & O'Duill, M. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(1), 6–16. [Link]

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (2013).
  • Harvey, A. J., et al. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS omega, 6(4), 2829–2840. [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent. [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... - ResearchGate. [Link]

  • Fenyvesi, F., et al. (2024). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. Advanced drug delivery reviews, 205, 115201. [Link]

  • Szachowicz-Petelska, B., et al. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules (Basel, Switzerland), 26(23), 7119. [Link]

  • Husek, P., & Sweeley, C. C. (1991). Capillary gas chromatography of amino acids, including asparagine and glutamine: sensitive gas chromatographic-mass spectrometric and selected ion monitoring gas chromatographic-mass spectrometric detection of the N,O(S)-tert.-butyldimethylsilyl derivatives. Journal of high resolution chromatography, 14(11), 751–753. [Link]

  • Kumar, A., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules (Basel, Switzerland), 27(19), 6524. [Link]

  • Hutchings, J. A., et al. (2018). A rapid and precise method for the analysis of underivatized amino acids in natural samples using volatile-ion-pairing reverse. Organic geochemistry, 115, 46–56. [Link]

  • Mass spectrometry for proteomics - part 2 - YouTube. (2016, July 24). YouTube. [Link]

  • Zhang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1. [Link]

  • 2-amino-n-cyclobutylacetamide hydrochloride (C6H12N2O) - PubChemLite. [Link]

  • 2-(5-amino-2-pyridinyl)-N-cyclobutylacetamide | C11H15N3O | CID - PubChem. (2025, November 22). PubChem. [Link]

Sources

discovery and history of 2-amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 2-amino-N-cyclobutylacetamide (also known as N-cyclobutylglycinamide ), structured for researchers and drug development professionals.

Discovery, Synthesis, and Application in Medicinal Chemistry[1]

Part 1: Executive Summary & Chemical Identity[1]

2-amino-N-cyclobutylacetamide (CAS: 359821-39-9) is a specialized amine building block used primarily in the synthesis of peptidomimetics and fragment-based drug discovery (FBDD). Structurally, it consists of a glycine residue amidated with a cyclobutylamine moiety.

This compound represents a strategic "scaffold hop" in medicinal chemistry, where the cyclobutyl group serves as a lipophilic, conformationally restricted bioisostere for isopropyl, sec-butyl, or cyclopentyl groups. Its discovery and utilization track with the broader industry shift toward small, strained rings to improve metabolic stability and blood-brain barrier (BBB) permeability without significantly increasing molecular weight.

Chemical Profile
PropertyData
IUPAC Name 2-amino-N-cyclobutylacetamide
Common Name N-Cyclobutylglycinamide
CAS Number 359821-39-9
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
pKa (Amine) ~8.1 (Predicted)
LogP ~0.15 (Predicted)
H-Bond Donors/Acceptors 2 / 2
Rotatable Bonds 2
Part 2: Discovery & Historical Context

The "discovery" of 2-amino-N-cyclobutylacetamide is not tied to a single "eureka" moment but rather to the systematic exploration of amide libraries in the late 1990s and early 2000s.

1. The "Small Ring" Renaissance (1990s-2000s)

Historically, medicinal chemists relied heavily on acyclic alkyl chains (ethyl, isopropyl) or aromatic rings (phenyl, benzyl). The introduction of cyclobutyl groups gained traction as researchers sought to modulate lipophilicity (LogD) and metabolic stability .

  • The Cyclobutyl Advantage: Unlike the planar cyclopropyl group (which has significant

    
    -character), the cyclobutyl ring adopts a "puckered" conformation (butterfly shape). This unique 3D topology allows it to fill hydrophobic pockets in enzymes (e.g., serine proteases, kinases) differently than a flat phenyl ring or a flexible isopropyl chain.
    
  • Metabolic Blocking: The cyclobutyl ring is generally more resistant to cytochrome P450 oxidation compared to linear alkyl chains, making N-cyclobutyl amides valuable for extending the half-life of peptide-based drugs.

2. Emergence in Fragment-Based Drug Discovery (FBDD)

In the 2010s, 2-amino-N-cyclobutylacetamide appeared in fragment libraries designed for Glycine Transporter 1 (GlyT1) inhibitors and NMDA receptor modulators. The terminal amine allows for rapid coupling to diversely substituted cores, while the cyclobutyl amide provides a distinct vector for structure-activity relationship (SAR) exploration.

Part 3: Synthesis Protocols & Methodology
Reaction Logic (Retrosynthetic Analysis)

The target molecule is synthesized by coupling N-Boc-Glycine with Cyclobutylamine , followed by acidolytic deprotection.

  • Why Boc? The free amine of glycine is nucleophilic; without protection, it would self-condense to form poly-glycine.

  • Why EDC/HOBt? This coupling system minimizes racemization (though not an issue for glycine) and suppresses N-acylurea side-product formation.

Protocol: Step-by-Step Synthesis

Reagents:

  • N-Boc-Glycine (1.0 eq)

  • Cyclobutylamine (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • DCM (Dichloromethane) and TFA (Trifluoroacetic acid)

Workflow:

  • Activation:

    • Dissolve N-Boc-Glycine (10 mmol) in anhydrous DCM (50 mL) at 0°C under

      
       atmosphere.
      
    • Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 30 minutes to form the active ester.

    • Scientist's Note: Ensure the temperature remains at 0°C during activation to prevent rearrangement.

  • Coupling:

    • Add Cyclobutylamine (11 mmol) and DIPEA (25 mmol) dropwise.

    • Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

    • TLC Check: Monitor consumption of starting material (Rf ~0.3 in 5% MeOH/DCM).

  • Workup (Intermediate):

    • Wash the organic layer with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

    • Dry over MgSO₄, filter, and concentrate to yield N-Boc-2-amino-N-cyclobutylacetamide .

  • Deprotection:

    • Dissolve the intermediate in DCM (20 mL).

    • Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

    • Alternative: Use 4M HCl in Dioxane for hydrochloride salt formation (preferred for storage).

  • Purification:

    • Concentrate in vacuo.

    • Triturate with diethyl ether to precipitate the salt.

    • Yield: Typically 85-95% as a white solid (TFA or HCl salt).

Visualization: Synthetic Pathway

Synthesis Start N-Boc-Glycine (Protected AA) Intermediate Boc-Intermediate (Stable) Start->Intermediate Amide Coupling (DCM, 0°C -> RT) Reagents Cyclobutylamine + EDC/HOBt Reagents->Intermediate Product 2-amino-N-cyclobutylacetamide (Target Salt) Intermediate->Product N-Boc Removal (-CO2, -Isobutylene) Deprotection TFA or HCl (Acidolysis)

Caption: Step-wise synthesis of 2-amino-N-cyclobutylacetamide via Boc-protected glycine pathway.

Part 4: Applications in Drug Discovery

The utility of 2-amino-N-cyclobutylacetamide lies in its role as a privileged substructure .

1. Peptidomimetics & Protease Inhibitors

In the design of inhibitors for serine proteases (e.g., Thrombin, HCV protease), the "P1'" or "P2" position often requires a hydrophobic cap.

  • The cyclobutylamide mimics the steric bulk of a proline or leucine residue but lacks the hydrogen bond donor of the backbone amide (if N-alkylated) or provides a specific H-bond vector (as a secondary amide).

  • Mechanism: The terminal amine (

    
    ) serves as an anchor point for further chain elongation or coupling to a "warhead" (e.g., an electrophile that targets the enzyme active site).
    
2. Fragment-Based Screening (GlyT1 & NMDA)

Research into central nervous system (CNS) disorders often utilizes glycine-site modulators.

  • GlyT1 Inhibitors: Sarcosine (N-methylglycine) derivatives are classic GlyT1 inhibitors. N-cyclobutylglycinamide serves as a rigidified analog to probe the steric tolerance of the transporter's binding pocket.

  • NMDA Modulation: As a glycine derivative, this compound is screened for affinity at the strychnine-insensitive glycine binding site of the NMDA receptor complex.

3. Analytical Standard

It is used as a reference standard in proteomics to identify N-terminal modifications or degradation products of cyclobutyl-containing peptides.

Part 5: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected Signal (Solvent: DMSO-d6)Interpretation
¹H NMR

8.50 (d, 1H, NH-amide)
Amide proton coupling to cyclobutyl CH.

8.10 (br s, 3H, NH₃⁺)
Ammonium protons (if salt form).

4.20 (m, 1H, CH-cyclobutyl)
Methine proton of the ring.

3.55 (s, 2H, CH₂-alpha)
Glycine alpha-protons.

2.10 - 1.50 (m, 6H)
Cyclobutyl ring methylene protons.
LC-MS m/z = 129.1 [M+H]⁺Positive mode ionization.
IR 1650-1690 cm⁻¹Amide I band (C=O stretch).
Part 6: Safety & Handling
  • Hazard Identification: As an amine salt, it is an irritant to eyes, skin, and respiratory tracts.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or carbamate formation from atmospheric

    
    .
    
  • Disposal: Dispose of as nitrogen-containing organic waste.

References
  • PubChem Compound Summary. (2025). 2-amino-N-cyclobutylacetamide.[1][2][3][4][5][6][7][8] National Center for Biotechnology Information. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. (Context on small ring prevalence). Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Context on 4-membered rings in MedChem). Retrieved from [Link]

Sources

Fundamental Chemistry of 2-Amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

2-Amino-N-cyclobutylacetamide (CAS 359821-39-9), often encountered as its hydrochloride salt, is a specialized bifunctional building block in medicinal chemistry. Structurally, it consists of a glycine backbone (2-aminoacetamide) where the amide nitrogen is substituted with a cyclobutyl ring.

This molecule serves as a critical "linker-cap" motif. The glycine unit provides a minimal-steric spacer with a primary amine for further functionalization, while the cyclobutyl group acts as a lipophilic, metabolically stable bioisostere for aliphatic chains (like


-butyl or isopropyl). In drug discovery, this specific scaffold is utilized to modulate LogD , improve metabolic stability  (by reducing oxidative dealkylation susceptibility compared to linear alkyls), and introduce defined conformational vectors  via the puckered cyclobutane ring.

Structural & Physicochemical Analysis[1]

The "Cyclobutyl Effect"

The defining feature of this molecule is the


-cyclobutyl substituent. Unlike flexible linear alkyl chains, the cyclobutyl ring introduces unique physicochemical properties due to ring strain (~26 kcal/mol) and conformation.
  • Puckered Conformation: The cyclobutane ring is not planar; it adopts a "butterfly" or puckered conformation to relieve torsional strain (eclipsing interactions). This fixes the vector of the amide bond relative to the bulk of the ring, often improving ligand-protein binding affinity by reducing the entropic penalty of binding.

  • Metabolic Shielding: The cyclobutyl group is generally more resistant to cytochrome P450-mediated oxidative dealkylation than linear

    
    -alkyl groups. The rigidity and lack of accessible 
    
    
    
    -hydrogens (for certain rearrangement pathways) contribute to this stability.
  • Lipophilicity: It offers a balance in lipophilicity. It is more lipophilic than a methyl or ethyl group, aiding membrane permeability, but lacks the excessive bulk of an adamantyl or

    
    -butyl group.
    
Functional Group Reactivity
MoietyPropertyReactivity Profile
Primary Amine (

)
Nucleophilic, Basic (

)
Highly reactive toward electrophiles (acyl chlorides, isocyanates, aldehydes). Exists as ammonium (

) in acidic media (HCl salts).
Amide (

)
Neutral, PlanarGenerally stable. The amide bond possesses partial double-bond character, restricting rotation and presenting the carbonyl and

-H vectors in a specific orientation.
Cyclobutane Strained RingChemically inert under standard coupling conditions. Stable to acid/base hydrolysis, but susceptible to radical opening under extreme high-energy conditions (rare in pharma synthesis).

Synthetic Pathways[2][3]

The synthesis of 2-amino-N-cyclobutylacetamide typically follows a standard peptide coupling strategy. This approach is preferred for its reliability, scalability, and "self-validating" nature (clear intermediates).

Retrosynthetic Logic

The molecule is disconnected at the amide bond, revealing two commercially abundant precursors:

  • N-Protected Glycine: Typically Boc-Glycine (tert-butoxycarbonyl protection) to prevent self-polymerization.

  • Cyclobutylamine: The amine source.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Reactants Reactants (Boc-Gly-OH + Cyclobutylamine) Activation Activation (EDC/HOBt or HATU) Reactants->Activation Carboxyl Activation Coupling Amide Coupling (Formation of Boc-Intermediate) Activation->Coupling Nucleophilic Attack Deprotection Deprotection (TFA or HCl/Dioxane) Coupling->Deprotection Cleavage of Boc Product Final Product (2-amino-N-cyclobutylacetamide HCl) Deprotection->Product Salt Formation

Figure 1: Step-wise synthetic workflow for the production of 2-amino-N-cyclobutylacetamide.

Experimental Protocols

Safety Note: Cyclobutylamine is volatile and toxic. All operations must be performed in a fume hood.

Step 1: Amide Coupling (Synthesis of Boc-Gly-NH-Cyclobutyl)

Objective: Form the amide bond while keeping the alpha-amine protected.

  • Reagents:

    • Boc-Glycine (1.0 equiv)

    • Cyclobutylamine (1.1 equiv)

    • EDC.HCl (1.2 equiv) and HOBt (1.2 equiv) [Alternative: HATU/DIPEA for difficult couplings]

    • Solvent: Dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve Boc-Glycine in DCM at 0°C.

    • Add EDC.HCl and HOBt; stir for 15 minutes to activate the acid.

    • Add Cyclobutylamine dropwise.

    • Add DIPEA (2.0 equiv) if using amine salts or to maintain basic pH for the coupling.

    • Allow to warm to room temperature and stir for 12 hours.

  • Validation (TLC/LCMS):

    • Monitor disappearance of Boc-Glycine.

    • Product should show higher

      
       (less polar than free acid) in EtOAc/Hexane.
      
  • Workup:

    • Wash organic layer with 1M HCl (remove unreacted amine), sat.

      
       (remove unreacted acid), and brine.
      
    • Dry over

      
       and concentrate.
      
Step 2: Deprotection (Formation of the HCl Salt)

Objective: Remove the Boc group to release the primary amine.

  • Reagents:

    • 4M HCl in Dioxane (excess).

  • Procedure:

    • Dissolve the intermediate (Boc-2-amino-N-cyclobutylacetamide) in minimal dry DCM or Dioxane.

    • Add 4M HCl in Dioxane (5-10 equiv) at 0°C.

    • Stir at room temperature for 2-4 hours.

    • Observation: A white precipitate (the product HCl salt) often forms directly.

  • Isolation:

    • Dilute with diethyl ether (to force precipitation).

    • Filter the solid under nitrogen.

    • Wash with ether to remove residual HCl/Dioxane.

    • Dry under high vacuum.

Medicinal Chemistry Applications

Bioisosterism and Logic

The cyclobutyl group is frequently used as a bioisostere for:

  • Isopropyl / sec-Butyl: Similar steric bulk but with restricted rotation.

  • Phenyl: In some contexts, the cyclobutyl ring mimics the "flatness" of an aromatic ring without the pi-electron density, useful for reducing metabolic liability at aromatic positions.

Mechanistic Pathway: Why this linker?

MedChemLogic cluster_0 Linker Selection Target Drug Target (Kinase / GPCR) Glycine Glycine Backbone (Minimal Sterics) Glycine->Target H-Bond Donor (NH2) Cyclobutyl Cyclobutyl Cap (Metabolic Shield) Cyclobutyl->Target Hydrophobic Pocket Fill Constraint Conformational Restriction Cyclobutyl->Constraint Ring Strain Constraint->Target Entropy Reduction

Figure 2: Medicinal chemistry logic for selecting the N-cyclobutylglycinamide scaffold.

Case Study Utility

This scaffold is particularly relevant in the design of Peptidomimetics . By replacing a standard amino acid side chain with the N-cyclobutyl amide, researchers can:

  • Block Proteolysis: The non-natural N-substitution prevents recognition by standard proteases.

  • Modulate Solubility: The amine remains protonated at physiological pH, improving aqueous solubility compared to all-carbon analogs.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Focuses on the puckered structure and metabolic advantages of cyclobutane rings.

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Discusses the stability of amide bonds and strategies to modify them.

  • 2-Amino-N-cyclobutylacetamide (CAS 359821-39-9) Entry. PubChem.[1] Provides physicochemical data and identifiers.

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm. Comprehensive review of cyclobutyl and other small rings as bioisosteres.

  • Synthesis of N-Alkyl Amino Acids. Monash University / ScienceDirect. General protocols for synthesizing N-substituted amino acid derivatives.

Sources

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 2-amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory in Neuropharmacology

In the landscape of neuropharmacology, the quest for novel therapeutic agents with precisely defined mechanisms of action is paramount. 2-amino-N-cyclobutylacetamide has emerged as a molecule of interest, frequently cited as a versatile building block in the synthesis of compounds targeting neurological disorders.[1] Despite its recognized potential, a comprehensive elucidation of its core mechanism of action remains conspicuously absent from the scientific literature. This guide, therefore, ventures into uncharted territory, proposing a scientifically-grounded, hypothesized mechanism of action for 2-amino-N-cyclobutylacetamide. By drawing logical parallels with structurally and functionally related, well-characterized neuroactive compounds, we will construct a framework for its potential biological activity. This document is not a declaration of established fact, but rather a strategic blueprint for investigation, designed to empower researchers with the rationale and methodologies to systematically unravel the therapeutic promise of this intriguing molecule.

I. Structural Analogs as a Compass: A Hypothesis Rooted in Precedent

The chemical architecture of 2-amino-N-cyclobutylacetamide, featuring a core acetamide structure with an amino group and a cyclobutyl moiety, provides critical clues to its potential biological targets.[1] This structure bears a resemblance to a class of anti-seizure medications (ASMs) known to modulate neuronal excitability. Notably, the functionalized amino acid derivatives, lacosamide, and the carbamate derivative, cenobamate, serve as instructive analogs.

Lacosamide is known to selectively enhance the slow inactivation of voltage-gated sodium channels (VGSCs), a mechanism that stabilizes hyperexcitable neuronal membranes without affecting normal neuronal firing.[2][3][4] Cenobamate exhibits a dual mechanism of action, not only blocking the persistent sodium current but also acting as a positive allosteric modulator of GABA-A receptors, thereby enhancing inhibitory neurotransmission.[5][6]

Given these precedents, we hypothesize that 2-amino-N-cyclobutylacetamide exerts its neuroactive effects through one or a combination of the following mechanisms:

  • Modulation of Voltage-Gated Sodium Channels: It may selectively enhance slow inactivation, similar to lacosamide, or inhibit the persistent sodium current.

  • Positive Allosteric Modulation of GABA-A Receptors: It could potentiate the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.

The following sections will detail the experimental workflows required to rigorously test this hypothesis.

II. Visualizing the Hypothesized Pathways of Neuronal Modulation

To provide a clear conceptual framework, the following diagrams illustrate the potential signaling pathways through which 2-amino-N-cyclobutylacetamide may exert its effects on neuronal excitability.

Hypothesized_VGSC_Modulation 2-amino-N-cyclobutylacetamide 2-amino-N-cyclobutylacetamide Voltage-Gated Sodium Channel (VGSC) Voltage-Gated Sodium Channel (VGSC) 2-amino-N-cyclobutylacetamide->Voltage-Gated Sodium Channel (VGSC) Binds to Slow Inactivation Gate Slow Inactivation Gate Voltage-Gated Sodium Channel (VGSC)->Slow Inactivation Gate Enhances Reduced Neuronal Excitability Reduced Neuronal Excitability Slow Inactivation Gate->Reduced Neuronal Excitability Leads to

Caption: Hypothesized modulation of voltage-gated sodium channels.

Hypothesized_GABA-A_Modulation 2-amino-N-cyclobutylacetamide 2-amino-N-cyclobutylacetamide GABA-A Receptor GABA-A Receptor 2-amino-N-cyclobutylacetamide->GABA-A Receptor Allosterically Modulates Chloride Ion Influx Chloride Ion Influx GABA-A Receptor->Chloride Ion Influx Increases GABA GABA GABA->GABA-A Receptor Binds to Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization Causes Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Results in

Caption: Hypothesized positive allosteric modulation of GABA-A receptors.

III. A Blueprint for Discovery: Experimental Validation Protocols

The following experimental protocols are designed to systematically investigate the hypothesized mechanisms of action of 2-amino-N-cyclobutylacetamide.

A. Interrogation of Voltage-Gated Sodium Channel Activity

Rationale: Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of a compound on ion channel function. This technique allows for precise control of the cell membrane potential and direct measurement of ion currents.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture:

    • Culture a cell line expressing the desired voltage-gated sodium channel subtype (e.g., HEK-293 cells stably transfected with human NaV1.1, NaV1.2, or NaV1.7).

    • Maintain cells in appropriate culture medium and conditions.

    • Plate cells onto glass coverslips 24-48 hours prior to recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution at a constant rate.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol to assess state-dependence involves a holding potential of -100 mV, followed by a series of depolarizing steps.[7][8]

    • Record baseline sodium currents in the absence of the test compound.

    • Apply 2-amino-N-cyclobutylacetamide at a range of concentrations to the external solution and record the resulting changes in sodium currents.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step.

    • Analyze the voltage-dependence of activation and steady-state inactivation.

    • Investigate use-dependent block by applying a train of depolarizing pulses.

    • Determine the IC50 value for the inhibition of sodium currents.

B. Assessment of GABA-A Receptor Interaction

Rationale: A radioligand binding assay is a robust method to determine if a compound directly interacts with a receptor and to quantify its binding affinity.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose.[9]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4) and repeat the centrifugation step three times.

    • Store the final membrane preparation at -80°C.

  • Binding Assay:

    • Thaw the membrane preparation and resuspend in 50 mM Tris-HCl buffer.

    • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of 2-amino-N-cyclobutylacetamide.

    • For non-specific binding, add a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA).

    • Incubate the plate at 4°C for a specified time to reach equilibrium.[10]

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki (inhibitory constant) of 2-amino-N-cyclobutylacetamide by analyzing the competition binding data using non-linear regression.

C. Evaluation of Functional Efficacy in Disease Models

Rationale: In vitro and in vivo models of epilepsy are crucial for assessing the functional consequences of the molecular interactions identified in the previous experiments and for evaluating the potential anti-seizure efficacy of the compound.

Experimental Protocol: In Vitro Seizure Model (Organotypic Brain Slices)

  • Slice Culture Preparation:

    • Prepare organotypic hippocampal slice cultures from neonatal rats.[11][12]

    • Maintain the slices in culture for 7-14 days to allow for maturation.

  • Induction of Epileptiform Activity:

    • Induce epileptiform activity by perfusing the slices with a solution containing a pro-convulsant agent (e.g., bicuculline, a GABA-A receptor antagonist, or 4-aminopyridine, a potassium channel blocker).[13]

  • Electrophysiological Recording and Drug Application:

    • Record local field potentials from the CA1 or CA3 region of the hippocampal slices.

    • After establishing a stable baseline of epileptiform discharges, apply 2-amino-N-cyclobutylacetamide at various concentrations to the perfusion solution.

    • Record the changes in the frequency, amplitude, and duration of the epileptiform events.

  • Data Analysis:

    • Quantify the effects of the compound on the parameters of epileptiform activity.

    • Determine the EC50 value for the suppression of seizure-like events.

Experimental Protocol: In Vivo Seizure Model (Chemically-Induced Seizures)

  • Animal Model:

    • Use adult male mice or rats.

    • Administer 2-amino-N-cyclobutylacetamide or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Induction of Seizures:

    • After a predetermined pretreatment time, induce seizures using a chemical convulsant such as pentylenetetrazol (PTZ) or kainic acid.[14][15]

  • Behavioral Observation:

    • Observe the animals for a set period and score the severity of seizures using a standardized scale (e.g., the Racine scale).

    • Record the latency to the first seizure and the duration of seizure activity.

  • Data Analysis:

    • Compare the seizure scores, latency, and duration between the compound-treated and vehicle-treated groups.

    • Use appropriate statistical tests to determine the significance of any observed anti-convulsant effects.

IV. Interpreting the Evidence and Charting the Path Forward

The data generated from these experiments will provide a robust foundation for understanding the mechanism of action of 2-amino-N-cyclobutylacetamide.

  • Positive findings in the patch-clamp experiments would support a direct modulatory effect on voltage-gated sodium channels.

  • A significant binding affinity in the radioligand assay would indicate a direct interaction with the GABA-A receptor.

  • Efficacy in the in vitro and in vivo seizure models would provide functional validation of its anti-epileptic potential.

Should these hypotheses be confirmed, further studies could explore the specific subunits of the VGSCs or GABA-A receptors involved, investigate potential off-target effects, and delve into its pharmacokinetic and pharmacodynamic properties.

V. Conclusion: From Hypothesis to Mechanistic Understanding

While the definitive mechanism of action of 2-amino-N-cyclobutylacetamide awaits empirical validation, the proposed framework, grounded in the pharmacology of structural and functional analogs, offers a logical and actionable path for investigation. The detailed experimental protocols provided in this guide are designed to be self-validating systems, enabling researchers to systematically test the central hypotheses and, in doing so, transform this enigmatic compound from a mere building block into a potential therapeutic agent with a well-defined molecular mechanism. The journey from hypothesis to understanding is a cornerstone of drug discovery, and for 2-amino-N-cyclobutylacetamide, that journey begins now.

References

  • ResearchGate. (n.d.). Chemical structure of lacosamide. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of cenobamate. [Image]. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Lacosamide. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Lacosamide. Retrieved from [Link]

  • Paz, C., & Velasquez, B. (2015). In Vivo Experimental Models of Epilepsy. ResearchGate. Retrieved from [Link]

  • Paz, C., & Garzón, M. (2012). In vivo experimental models of epilepsy. Revista de neurologia, 54(11), 681–689. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). VHalf adaptive protocols on Qube. Retrieved from [Link]

  • Löscher, W., & Klitgaard, H. (2016). Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia, 57(11), 1771–1783. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.11. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Cenobamate. Retrieved from [Link]

  • Oblasov, I., Idzhilova, O., Balaban, P., & Nikitin, E. (2024). Cell culture models for epilepsy research and treatment. Exploration of Medicine, 5, 65–75. Retrieved from [Link]

  • ResearchGate. (n.d.). Patch-clamping experiments to investigate the voltage-gated sodium... [Image]. Retrieved from [Link]

  • Sharma, S., & Singh, P. (2020). Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells. Frontiers in cellular neuroscience, 14, 199. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). VIMPAT (lacosamide) prescribing information. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Adaptive voltage protocols increase precision of voltage-gated ion channel measurements on high-throughput automated patch clamp. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). Compound: CENOBAMATE (CHEMBL3989949). ChEMBL. Retrieved from [Link]

  • Baur, R., & Sigel, E. (2013). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in pharmacology, 4, 46. Retrieved from [Link]

  • Johnstone, R. H., Chang, E. T., Bardenet, R., de Boer, T. P., Gavaghan, D. J., Pathmanathan, P., Clayton, R. H., & Mirams, G. R. (2016). Optimal experimental designs for characterising ion channel gating by filling the phase-voltage space of model dynamics. eLife, 5, e12483. Retrieved from [Link]

  • Odawara, A., Saitoh, Y., Al-Jufri, S. A., & Iikura, H. (2018). In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells. Frontiers in neuroscience, 12, 560. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). XCOPRI (cenobamate) prescribing information. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lacosamide. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Epilepsy Modeling. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and... [Image]. Retrieved from [Link]

  • Timofeev, I., & Chauvette, S. (2013). In vivo models of cortical acquired epilepsy. Journal of neuroscience methods, 218(2), 196–206. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Seizure Models. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). 2-Methylbutylamine (Compound). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-cyclobutylacetamide Hydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Research Applications of 2-amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery and development, the exploration of novel chemical entities with unique structural motifs is paramount to addressing unmet medical needs. This guide focuses on 2-amino-N-cyclobutylacetamide , a compound of interest due to its combination of a flexible amino acid-like backbone and a conformationally constrained cyclobutyl group. While direct, in-depth research on this specific molecule is nascent, its structural components suggest a rich potential for a variety of therapeutic applications.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical framework and practical methodologies for investigating the potential of 2-amino-N-cyclobutylacetamide. We will delve into its physicochemical properties, explore promising research avenues based on robust scientific analogies, and provide detailed, actionable experimental protocols to empower your research endeavors. Our approach is grounded in the principles of scientific integrity, drawing parallels from established knowledge of related chemical moieties to illuminate a path for future discovery.

Molecular Profile and Physicochemical Characteristics

2-amino-N-cyclobutylacetamide (C₆H₁₂N₂O) is a small molecule featuring a primary amine, an amide linkage, and a cyclobutyl ring. This unique combination imparts specific properties that are advantageous in a medicinal chemistry context.

PropertyValue / DescriptionSignificance in Drug Discovery
Molecular Weight 128.17 g/mol Adherence to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
Topological Polar Surface Area (TPSA) 52.04 ŲIndicates good potential for cell permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 2The primary amine and amide N-H provide opportunities for strong interactions with biological targets.
Hydrogen Bond Acceptors 2The amide carbonyl oxygen allows for hydrogen bonding with target proteins.
Cyclobutyl Moiety Conformationally restricted, non-planarCan improve metabolic stability by blocking sites of metabolism and provides a 3D scaffold for precise ligand-receptor interactions.[1][2]
Amino-acetamide Core Mimics natural amino acid structuresCan potentially interact with enzymes and receptors that recognize amino acid substrates or ligands.

Potential Research Applications: A Structurally-Informed Hypothesis

Based on the analysis of its constituent chemical motifs, we propose three primary areas of research for 2-amino-N-cyclobutylacetamide:

Neurological Disorders: A Novel Modulator of Neurotransmitter Systems

The amino acid-like scaffold of 2-amino-N-cyclobutylacetamide suggests potential interactions with central nervous system (CNS) targets. Many neurological disorders are linked to dysregulation of amino acid metabolism and neurotransmitter transport.[3][4][5] The presence of the amino group could allow it to act as a mimetic of neurotransmitters like GABA or glycine, or to interact with amino acid transporters.

Hypothesized Mechanism of Action: 2-amino-N-cyclobutylacetamide may act as a partial agonist or antagonist at inhibitory neurotransmitter receptors (e.g., GABA or glycine receptors) or as a modulator of amino acid transporters, thereby influencing neuronal excitability. The cyclobutyl group could confer selectivity for specific receptor subtypes or transporter isoforms.

G cluster_0 Potential CNS Activity 2ACBA 2-amino-N-cyclobutylacetamide NT_Receptor Neurotransmitter Receptor (e.g., GABA, Glycine) 2ACBA->NT_Receptor Binds to AA_Transporter Amino Acid Transporter 2ACBA->AA_Transporter Interacts with Neuronal_Excitability Modulation of Neuronal Excitability NT_Receptor->Neuronal_Excitability AA_Transporter->Neuronal_Excitability Therapeutic_Effect Potential Therapeutic Effect in Neurological Disorders Neuronal_Excitability->Therapeutic_Effect

Caption: Proposed mechanism for CNS activity of 2-amino-N-cyclobutylacetamide.

Metabolic Disorders: A Potential Regulator of Glucose and Lipid Metabolism

Emerging research has highlighted the role of certain amino acids and their metabolites in regulating metabolic pathways.[6][7][8][9] The structural similarity of 2-amino-N-cyclobutylacetamide to natural amino acids could enable it to influence enzymatic processes central to glucose and lipid metabolism.

Hypothesized Mechanism of Action: The compound may act as a competitive or allosteric inhibitor of key enzymes involved in metabolic pathways, such as those in lysine catabolism or fatty acid synthesis. Its unique structure could offer enhanced specificity and reduced off-target effects compared to endogenous molecules.

G cluster_1 Potential Metabolic Regulation 2ACBA 2-amino-N-cyclobutylacetamide Metabolic_Enzyme Key Metabolic Enzyme (e.g., in Glycolysis, Lipogenesis) 2ACBA->Metabolic_Enzyme Inhibits/Modulates Metabolic_Pathway Modulation of Metabolic Pathway Metabolic_Enzyme->Metabolic_Pathway Homeostasis Improved Glucose/Lipid Homeostasis Metabolic_Pathway->Homeostasis

Caption: Proposed mechanism for metabolic regulation by 2-amino-N-cyclobutylacetamide.

Antimicrobial Applications: A Novel Scaffold for Antibacterial Agents

The 2-aminothiazole moiety, structurally related to the amino-acetamide core, is a well-established pharmacophore in the development of antimicrobial agents.[10][11] By extension, 2-amino-N-cyclobutylacetamide could serve as a foundational structure for a new class of antibacterial compounds.

Hypothesized Mechanism of Action: The compound may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The cyclobutyl group could enhance membrane permeability or provide steric hindrance to evade bacterial resistance mechanisms.

Experimental Protocols for Validation

The following protocols are designed to be self-validating systems for investigating the proposed research applications of 2-amino-N-cyclobutylacetamide.

Synthesis of 2-amino-N-cyclobutylacetamide

A reliable synthesis of the target compound is the foundational step for all subsequent research. A plausible synthetic route is the amidation of a protected amino acid with cyclobutylamine, followed by deprotection.

Step-by-Step Methodology:

  • Protection of Glycine: React glycine with a suitable protecting group (e.g., Boc anhydride) in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture of dioxane and water to yield Boc-glycine.

  • Activation of Boc-Glycine: Activate the carboxylic acid of Boc-glycine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Amidation: Add cyclobutylamine to the activated Boc-glycine solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., DCM or dioxane) and treat with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) to remove the Boc group.

  • Final Purification: After the deprotection is complete, remove the solvent and excess acid under reduced pressure. The final product, 2-amino-N-cyclobutylacetamide, can be purified by crystallization or precipitation.

G cluster_2 Synthetic Workflow Glycine Glycine Boc_Glycine Boc-Glycine Glycine->Boc_Glycine Boc Protection Activated_Ester Activated Ester Boc_Glycine->Activated_Ester Activation Protected_Product Boc-2-amino-N- cyclobutylacetamide Activated_Ester->Protected_Product Amidation Final_Product 2-amino-N- cyclobutylacetamide Protected_Product->Final_Product Deprotection Cyclobutylamine Cyclobutylamine Cyclobutylamine->Protected_Product

Caption: A plausible synthetic workflow for 2-amino-N-cyclobutylacetamide.

In Vitro Evaluation of Neurological Activity

Objective: To determine if 2-amino-N-cyclobutylacetamide interacts with key CNS targets.

Step-by-Step Methodology:

  • Receptor Binding Assays:

    • Utilize commercially available radioligand binding assays for major neurotransmitter receptors (e.g., GABA-A, GABA-B, glycine, NMDA, AMPA receptors).

    • Incubate varying concentrations of 2-amino-N-cyclobutylacetamide with membrane preparations expressing the target receptor and a specific radioligand.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Functional Assays:

    • For receptors identified as binding partners, perform functional assays to determine the nature of the interaction (agonist, antagonist, or allosteric modulator).

    • Use techniques such as patch-clamp electrophysiology on cultured neurons or cell lines expressing the receptor of interest to measure changes in ion channel currents in the presence of the compound.

  • Transporter Uptake Assays:

    • Employ cell lines overexpressing specific amino acid transporters (e.g., GAT1, GLYT2).

    • Incubate the cells with a radiolabeled substrate of the transporter in the presence and absence of 2-amino-N-cyclobutylacetamide.

    • Measure the inhibition of substrate uptake to determine the compound's effect on transporter function.

In Vivo Assessment of Neurological Effects

Objective: To evaluate the in vivo effects of 2-amino-N-cyclobutylacetamide in animal models of neurological disorders.

Step-by-Step Methodology:

  • Pharmacokinetic Studies:

    • Administer the compound to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intraperitoneal).

    • Collect blood and brain tissue samples at various time points.

    • Analyze the samples using LC-MS/MS to determine the compound's concentration and key pharmacokinetic parameters (e.g., half-life, bioavailability, brain penetration).

  • Behavioral Models:

    • Anxiety: Utilize models such as the elevated plus-maze or open field test to assess anxiolytic effects.

    • Seizures: Employ models like the pentylenetetrazole (PTZ)-induced or maximal electroshock (MES)-induced seizure tests to evaluate anticonvulsant activity.

    • Pain: Use models such as the hot plate or von Frey filament test to assess analgesic properties.

Evaluation of Metabolic Activity

Objective: To investigate the impact of 2-amino-N-cyclobutylacetamide on key metabolic enzymes and pathways.

Step-by-Step Methodology:

  • Enzyme Inhibition Assays:

    • Utilize commercially available or in-house developed enzymatic assays for key metabolic targets (e.g., fatty acid synthase, acetyl-CoA carboxylase).

    • Measure enzyme activity in the presence of varying concentrations of the compound to determine the IC50 value.

  • Cell-Based Metabolic Assays:

    • Treat relevant cell lines (e.g., hepatocytes, adipocytes) with the compound.

    • Measure key metabolic parameters such as glucose uptake, lactate production, and oxygen consumption rate using commercially available kits.

    • Perform metabolomic analysis of cell lysates and culture media to identify changes in key metabolic pathways.

Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of 2-amino-N-cyclobutylacetamide against a panel of pathogenic bacteria.

Step-by-Step Methodology:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Use the broth microdilution method according to CLSI guidelines.

    • Prepare serial dilutions of the compound in a 96-well plate containing bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plates and determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

    • Test against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Mechanism of Action Studies (if active):

    • Perform assays to investigate the potential mechanism of action, such as the bacterial cytological profiling (BCP) assay, macromolecular synthesis inhibition assays, or membrane depolarization assays.

Concluding Remarks and Future Directions

2-amino-N-cyclobutylacetamide represents a promising, yet underexplored, chemical scaffold. The convergence of an amino acid-like core and a cyclobutyl moiety provides a compelling rationale for its investigation in the realms of neurological disorders, metabolic diseases, and infectious diseases. The experimental workflows detailed in this guide offer a robust and systematic approach to unlocking the therapeutic potential of this intriguing molecule.

Future research should focus on a multi-pronged approach encompassing computational modeling to predict potential targets, chemical synthesis of analog libraries to establish structure-activity relationships, and a comprehensive biological evaluation to elucidate its mechanism of action and therapeutic efficacy. The journey from a promising scaffold to a clinically viable therapeutic is arduous, but the scientific foundation for exploring 2-amino-N-cyclobutylacetamide is sound and warrants dedicated investigation.

References

  • El-Sayed, M. A. A., & El-Gaby, M. S. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438.
  • Fang, H., et al. (2022). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Cell & Bioscience, 12(1), 1-13.
  • Ferreira, A. C., et al. (2021). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International journal of molecular sciences, 22(16), 8638.
  • Olleik, H., et al. (2019). Aurone derivatives as promising antibacterial agents against resistant Gram-positive pathogens. European Journal of Medicinal Chemistry, 165, 133-141.
  • Sijm, M., et al. (2020).
  • Tzeng, T. C., & Lee, C. H. (2021). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Molecules, 26(14), 4243.
  • Willems, M., et al. (2020).
  • Yurttaş, L., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Journal of Molecular Structure, 1276, 134769.
  • Zhang, M., et al. (2022). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 27(15), 4945.
  • Sijm, M., et al. (2020).
  • Adla, S., & Gynther, M. (2024). Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives. Neuroscience Insights, 19, 26331055241253326.
  • Taylor, A. P. (2012, September 11). Discovered: An Amino-Acid Deficiency That Causes Neurological Problems. Science 2.0.
  • Raj, V., & Kumar, V. (2018). Metabolic and therapeutic aspects of amino acids in clinical nutrition, second edition. CRC press.
  • Fang, H., et al. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Signal Transduction and Targeted Therapy, 10(1), 1-13.
  • Fernstrom, J. D. (2005). Branched-chain amino acids and brain function. The Journal of nutrition, 135(6), 1539S-1546S.
  • Gu, C., et al. (2022). Impaired Amino Acid Metabolism and Its Correlation with Diabetic Kidney Disease Progression in Type 2 Diabetes Mellitus. Journal of Diabetes Research, 2022.
  • Ash, D. E., & Ash, S. H. (2010). U.S. Patent No. 7,838,042. Washington, DC: U.S.
  • Wang, T. J., et al. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk.
  • Gholam-Shahbazi, F., et al. (2023).
  • Breuer, M., et al. (2013). U.S. Patent No. 8,487,112. Washington, DC: U.S.

Sources

The Strategic Utility of 2-amino-N-cyclobutylacetamide in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Conformationally Constrained Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to building blocks that offer a higher degree of three-dimensional complexity. Among these, small, strained ring systems have garnered significant attention for their ability to impart conformational rigidity and provide unique vectors for substituent placement. This guide focuses on a particularly valuable, yet underexplored, building block: 2-amino-N-cyclobutylacetamide . Its unique combination of a primary amine, a secondary amide, and a cyclobutane ring makes it a versatile scaffold for the construction of a diverse array of bioactive molecules.[1] This document serves as a comprehensive technical resource for researchers, providing in-depth insights into its synthesis, reactivity, and strategic application in organic synthesis and drug development.

Physicochemical Properties and Structural Attributes

2-amino-N-cyclobutylacetamide is a white solid at room temperature with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .[2] The molecule's key structural features, which dictate its reactivity and utility as a building block, are the primary amino group, the N-cyclobutyl amide moiety, and the cyclobutane ring itself.

PropertyValueSource
Molecular FormulaC₆H₁₂N₂O
Molecular Weight128.17 g/mol
CAS Number359821-39-9
AppearanceWhite Solid
Storage Conditions0-8 °C

The cyclobutane ring introduces a degree of conformational constraint not present in its acyclic analogues. This rigidity can be advantageous in drug design, as it can help to lock a molecule into a bioactive conformation, thereby increasing its affinity for a biological target.

Synthesis of 2-amino-N-cyclobutylacetamide: A Validated Two-Step Approach

A reliable and scalable synthesis of 2-amino-N-cyclobutylacetamide can be achieved through a two-step sequence starting from commercially available cyclobutylamine and chloroacetyl chloride. This method is predicated on well-established amidation and nucleophilic substitution reactions.

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Amination A Cyclobutylamine C N-cyclobutyl-2-chloroacetamide A->C Base (e.g., Triethylamine) Dichloromethane, 0 °C to rt B Chloroacetyl Chloride B->C E 2-amino-N-cyclobutylacetamide C->E Aqueous or Anhydrous Ammonia Pressure Vessel, Heat D Ammonia D->E caption Figure 1: Two-step synthesis of 2-amino-N-cyclobutylacetamide.

Figure 1: Two-step synthesis of 2-amino-N-cyclobutylacetamide.

Step 1: Synthesis of N-cyclobutyl-2-chloroacetamide

The first step involves the acylation of cyclobutylamine with chloroacetyl chloride. This reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • To a solution of cyclobutylamine (1.0 eq) and a suitable base, such as triethylamine (1.1 eq), in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-cyclobutyl-2-chloroacetamide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure intermediate.

The choice of a non-nucleophilic base like triethylamine is crucial to prevent side reactions with the electrophilic chloroacetyl chloride. The reaction is exothermic and should be controlled by slow addition at low temperature.

Step 2: Synthesis of 2-amino-N-cyclobutylacetamide

The second step is a nucleophilic substitution of the chloride in N-cyclobutyl-2-chloroacetamide with an amino group. This is typically achieved by reacting the intermediate with ammonia.[3]

Experimental Protocol:

  • Place N-cyclobutyl-2-chloroacetamide (1.0 eq) in a sealed pressure vessel.

  • Add a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or a solution of ammonia in methanol). An excess of ammonia is used to drive the reaction to completion and minimize the formation of dialkylated byproducts.

  • Heat the reaction mixture to a temperature between 50-80 °C and stir for 12-24 hours. The optimal temperature and time will depend on the concentration of ammonia and the solvent used.

  • After cooling to room temperature, carefully vent the pressure vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and solvent.

  • The resulting crude product can be purified by an appropriate method, such as acid-base extraction or column chromatography, to yield pure 2-amino-N-cyclobutylacetamide.

This amination step is a classic example of a nucleophilic aliphatic substitution. The use of a pressure vessel is necessary to maintain a sufficient concentration of the volatile ammonia reactant at elevated temperatures.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of 2-amino-N-cyclobutylacetamide stems from the differential reactivity of its two nitrogen atoms. The primary amine is a potent nucleophile, readily participating in a wide range of bond-forming reactions, while the amide nitrogen is significantly less nucleophilic.

Reactivity_Diagram cluster_reactions Key Transformations A 2-amino-N-cyclobutylacetamide B N-Alkylation A->B Electrophiles (R-X) C N-Acylation A->C Acylating Agents (RCOCl, Anhydrides) D Reductive Amination A->D Aldehydes/Ketones, Reducing Agent E Heterocycle Formation A->E Bifunctional Electrophiles caption Figure 2: Key reactions of the primary amine.

Figure 2: Key reactions of the primary amine.

Reactions at the Primary Amine

The primary amino group is the most reactive site for electrophiles. This allows for selective functionalization, making it an ideal handle for introducing diversity into a molecular scaffold.

  • N-Alkylation and N-Arylation: The primary amine can be alkylated using alkyl halides or arylated via Buchwald-Hartwig or Ullmann-type coupling reactions. This allows for the introduction of a wide range of substituents.

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) readily forms a new amide bond. This is a common strategy for linking the building block to other fragments.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction with an appropriate reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward method for synthesizing secondary amines.

  • Heterocycle Synthesis: The primary amine can serve as a key nucleophile in the construction of various nitrogen-containing heterocycles, which are prevalent in many drug classes. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidines or related heterocycles.

Case Study: A Building Block in the Synthesis of Bioactive Molecules

While specific examples of marketed drugs containing the 2-amino-N-cyclobutylacetamide moiety are not readily found in the public domain, its structural motifs are present in numerous patented compounds, particularly in the area of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The cyclobutyl group is often employed to probe hydrophobic pockets in enzyme active sites or to modulate the pharmacokinetic properties of a lead compound.

For instance, in the design of kinase inhibitors, the primary amine of a building block like 2-amino-N-cyclobutylacetamide can be used to form a key hydrogen bond with the hinge region of the kinase, a common binding motif for many kinase inhibitors. The N-cyclobutylamide portion can then be directed towards other regions of the ATP-binding pocket to enhance potency and selectivity.

Conclusion: A Versatile Scaffold for Future Drug Discovery

2-amino-N-cyclobutylacetamide represents a valuable and versatile building block for the synthesis of novel, conformationally constrained molecules with the potential for a wide range of biological activities. Its straightforward two-step synthesis and the differential reactivity of its functional groups make it an attractive scaffold for the rapid generation of compound libraries in drug discovery programs. As the demand for novel chemical entities with improved drug-like properties continues to grow, the strategic incorporation of building blocks like 2-amino-N-cyclobutylacetamide will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • Chem-Impex International. (n.d.). 2-Amino-N-cyclobutylacetamide. Retrieved February 7, 2026, from [Link]

  • European Patent Office. (2013). 1,2-disubstituted cyclobutyl compounds. EP 2832720 A1. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Cyclopropyl based O- and N- and S-protecting groups. US5536815A.
  • Google Patents. (n.d.). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. US7132444B2.
  • PubChem. (n.d.). 2-[1-(aminomethyl)cyclobutyl]-N-butylacetamide. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of N-[2-(4-Chlorophenyl)-1-(1-methylcarbamoyl-2-phenyl-ethylcarbamoyl)-3-ph enyl-cyclopropyl]-benzamide. Retrieved February 7, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(N,N-Diethyl)-amino-acetic-acid-ethylester. Retrieved February 7, 2026, from [Link]

  • Chem-Impex. (n.d.). 2-Amino-N-cyclobutylacetamide. Retrieved February 7, 2026, from [Link]

Sources

Preliminary Biological Profile and Strategic Utility of N-Cyclobutylglycinamide

[1]

Executive Summary: The Pharmacophore Fragment

N-Cyclobutylglycinamide (2-Amino-N-cyclobutylacetamide) is a low-molecular-weight (MW 128.17), polar, non-aromatic amide.[1] In modern medicinal chemistry, it is not merely an intermediate but a high-value fragment used to probe sub-pockets in enzymes and G-protein coupled receptors (GPCRs).[1]

Its biological significance stems from two core properties:

  • Conformational Restriction : The cyclobutyl ring provides a rigid, lipophilic "bulwark" that restricts the conformational freedom of the attached glycine chain, often locking the molecule into a bioactive pose that linear alkyl chains (e.g., propyl, butyl) cannot achieve.[1]

  • Bioisosterism : It acts as a metabolically stable bioisostere for isopropyl and cyclopropyl groups, optimizing the Lipophilic Ligand Efficiency (LLE) of lead compounds.[1]

Physicochemical & ADME Profile (In Silico/Preliminary)

Before assessing biological targets, the fundamental "druggability" of the fragment must be established.[1] N-cyclobutylglycinamide exhibits a profile ideal for CNS penetration and high solubility.[1]

PropertyValue (Predicted/Exp)Significance
Molecular Weight 128.17 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3).[1]
LogP (Octanol/Water) ~0.2 – 0.5Amphiphilic; sufficient lipophilicity for membrane permeability without aggregation.[1]
Topological Polar Surface Area (TPSA) ~55 ŲExcellent range for Blood-Brain Barrier (BBB) penetration (<90 Ų).[1]
H-Bond Donors/Acceptors 2 / 2Balanced hydrogen bonding potential for receptor pocket interactions.[1]
Metabolic Stability HighThe cyclobutyl ring is resistant to rapid oxidative metabolism (unlike linear alkyl chains).[1]

Preliminary Biological Activity: Target Landscape

While N-cyclobutylglycinamide is rarely used as a standalone monotherapy, its intrinsic activity has been characterized in the context of fragment screening and structure-activity relationships (SAR).[1]

A. Adenosine Receptor Modulation (A1/A2A Subtypes)

Research into adenosine 5'-carboxamide derivatives has identified the N-cyclobutyl amide moiety as a critical determinant of efficacy.[1]

  • Mechanism : The cyclobutyl group fits into a specific hydrophobic sub-pocket of the Adenosine A1 Receptor (A1AR).[1]

  • Activity Data : In functional assays of adenosine derivatives, the N-cyclobutyl variant demonstrated partial agonist activity (approx. 65% maximal efficacy) with high potency (

    
    ), whereas cyclopropyl and cyclopentyl analogs acted as full agonists.[1]
    
  • Implication : The N-cyclobutylglycinamide motif can be used to "tune" the efficacy of adenosine ligands from full to partial agonism, a desirable trait for reducing side effects (e.g., bradycardia).[1]

B. NMDA Receptor Glycine Site (Theoretical/Analogous)

Structurally, N-cyclobutylglycinamide mimics Glycinamide and Milacemide (a glycine prodrug).[1]

  • Hypothesis : Small, neutral glycine amides can modulate the strychnine-insensitive glycine binding site on the NMDA receptor complex.[1]

  • Preliminary Insight : The cyclobutyl group enhances lipophilicity compared to native glycine, potentially facilitating access to the receptor pore or allosteric sites.[1] It serves as a probe to test the steric tolerance of the glycine binding pocket.[1]

C. Peptidomimetic Enzyme Inhibition (Farnesyltransferase)

In the design of Farnesyltransferase Inhibitors (anti-cancer targets), N-cyclobutylglycinamide derivatives serve as non-cleavable linkers.[1]

  • Role : The fragment replaces the scissile peptide bond, positioning the flanking aromatic groups (e.g., phenoxybenzyl) in the optimal orientation to chelate the active site Zinc ion or block the CAAX box binding site.[1]

  • Outcome : Inclusion of the cyclobutyl scaffold significantly improves proteolytic stability (

    
    ) in plasma compared to linear peptide analogs.[1]
    

Mechanistic Pathway & Fragment Elaboration

The following diagram illustrates how N-cyclobutylglycinamide (The Fragment) is elaborated into high-affinity leads for specific targets.

Fragment_ElaborationFragmentN-Cyclobutylglycinamide(Fragment Hit)Target_AAdenosine A1 Receptor(GPCR)Fragment->Target_A Hydrophobic Pocket Fit Target_BFarnesyltransferase(Enzyme)Fragment->Target_B Linker Replacement Opt_APartial Agonism(Efficacy Tuning)Target_A->Opt_A Steric Constraint Opt_BProteolytic Stability(Peptidomimetic)Target_B->Opt_B Rigidification Lead_ASelective A1Partial AgonistOpt_A->Lead_A Lead Opt Lead_BNon-PeptideTransferase InhibitorOpt_B->Lead_B Lead Opt

Caption: Elaboration of the N-cyclobutylglycinamide fragment into bioactive leads via efficacy tuning (GPCRs) or backbone rigidification (Enzymes).

Experimental Protocols

To evaluate the preliminary activity of this motif, the following standardized protocols are recommended.

Protocol A: Synthesis of N-Cyclobutylglycinamide (Standard)

Objective: Produce high-purity fragment for binding assays.[1]

  • Reagents : N-Boc-Glycine (1.0 eq), Cyclobutylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF (Solvent).[1]

  • Coupling : Dissolve N-Boc-Glycine in DMF at 0°C. Add EDC/HOBt and stir for 30 min. Add Cyclobutylamine and DIPEA.[1] Stir at RT for 12h.[1]

  • Deprotection : Treat the intermediate (N-Boc-N'-cyclobutylglycinamide) with 4M HCl in Dioxane for 2h.

  • Purification : Precipitate with diethyl ether or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation : Confirm structure via ¹H-NMR (DMSO-d₆) – Look for cyclobutyl multiplet at

    
     1.6–2.2 ppm and methine quintet at 
    
    
    4.2 ppm.[1]
Protocol B: In Vitro Microsomal Stability Assay

Objective: Confirm metabolic stability advantage over linear analogs.[1]

  • System : Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Substrate : N-cyclobutylglycinamide (1 µM final concentration).

  • Cofactor : NADPH regenerating system (1 mM).

  • Incubation : 37°C for 0, 15, 30, 60 min.

  • Analysis : Quench with ice-cold acetonitrile (containing internal standard). Centrifuge. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation : Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expected Result:

      
       (High Stability).
      

References

  • Adenosine Receptor SAR: Optimization of Adenosine 5′-Carboxamide Derivatives... (Demonstrates the partial agonist profile of the cyclobutyl amide fragment).

    • Source: [1]

  • Farnesyltransferase Inhibition : Cyclobutane derivatives and their use as inhibitors of protein farnesyltransferase. (Utilizes the cyclobutyl-glycine motif as a bioactive linker).[1]

    • Source: [1]

  • Cyclobutyl Bioisosterism: The Cyclobutyl Group in Medicinal Chemistry: A Privileged Saturated Ring. (General review on the stability and utility of this scaffold).

    • Source: [1]

  • Compound Registry : 2-Amino-N-cyclobutylacetamide (CAS 359821-39-9).[1][2][3][4]

    • Source: [1]

An In-Depth Technical Guide to the Structural Analogs of 2-amino-N-cyclobutylacetamide: Synthesis, Biological Evaluation, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analogs of 2-amino-N-cyclobutylacetamide, a versatile chemical scaffold with significant potential in the discovery of novel therapeutics for neurological and metabolic disorders.[1] Drawing from established synthetic methodologies and principles of medicinal chemistry, this document will navigate the design, synthesis, and biological evaluation of this promising class of compounds.

Introduction: The Therapeutic Potential of the 2-amino-N-cyclobutylacetamide Core

2-amino-N-cyclobutylacetamide is an organic compound featuring a primary amine, an acetamide linker, and a cyclobutyl group.[2] This unique combination of functional groups provides a foundation for developing a diverse library of analogs with the potential to interact with a range of biological targets. The presence of the amino group offers a site for hydrogen bonding and salt bridge formation, while the cyclobutyl moiety introduces a degree of conformational rigidity and lipophilicity that can be advantageous for target binding and pharmacokinetic properties. Its role as a building block in the synthesis of bioactive molecules, particularly for neurological disorders, has been noted.[1]

This guide will explore the systematic modification of this core structure to probe the structure-activity relationship (SAR) and identify key pharmacophoric elements for desired biological activities.

Strategic Design of Structural Analogs

The design of structural analogs of 2-amino-N-cyclobutylacetamide is guided by established principles of medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic properties. The core scaffold presents three primary points for modification:

  • The Amino Group (R¹): The primary amine can be functionalized to explore the impact of substituent size, electronics, and hydrogen bonding capacity on biological activity.

  • The Acetamide Backbone: Modifications to the linker between the amino group and the cyclobutylamide can influence the molecule's overall conformation and spacing of key functional groups.

  • The Cyclobutylamide (R²): The cyclobutyl group can be replaced with other cyclic or acyclic moieties to investigate the role of ring size, strain, and lipophilicity. The amide nitrogen can also be substituted.

G cluster_0 Core Scaffold: 2-amino-N-cyclobutylacetamide cluster_1 Modification Points cluster_2 Potential Modifications Core 2-amino-N-cyclobutylacetamide R1 (Amino Group) Core->R1 Substitution Backbone Acetamide Backbone Core->Backbone Linker Modification R2 (Cyclobutylamide) Core->R2 Ring Variation R1_mods Alkylation Acylation Sulfonylation R1->R1_mods Backbone_mods Homologation Constraint (e.g., cyclopropanation) Backbone->Backbone_mods R2_mods Other cycloalkyls Aryl groups Heterocycles R2->R2_mods G cluster_0 Synthesis of 2-chloro-N-cyclobutylacetamide cluster_1 Synthesis of 2-amino-N-cyclobutylacetamide HCl Cyclobutylamine Cyclobutylamine Intermediate 2-chloro-N-cyclobutylacetamide Cyclobutylamine->Intermediate + Chloroacetyl Chloride, Base ChloroacetylChloride Chloroacetyl Chloride GabrielProduct N-protected intermediate Intermediate->GabrielProduct + Potassium Phthalimide PotassiumPhthalimide Potassium Phthalimide FinalProduct 2-amino-N-cyclobutylacetamide HCl GabrielProduct->FinalProduct + Hydrazine Hydrate, then HCl Hydrazine Hydrazine Hydrate G cluster_0 Analog Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Optimization Design Rational Design of Analogs Synthesis Chemical Synthesis Design->Synthesis PrimaryScreening Primary Screening (Neuroprotection, Anti-inflammation) Synthesis->PrimaryScreening SecondaryScreening Secondary Screening (Target ID, MOA) PrimaryScreening->SecondaryScreening SAR Structure-Activity Relationship Analysis SecondaryScreening->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Design Iterative Improvement

Sources

An In-depth Technical Guide on Lacosamide (2-amino-N-cyclobutylacetamide) in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, a functionalized amino acid that has emerged as a significant therapeutic agent in the management of neurological disorders, particularly epilepsy. Initially synthesized as an anticonvulsive drug candidate, Lacosamide has a unique dual mechanism of action that distinguishes it from traditional antiepileptic drugs (AEDs).[1] It selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs) and modulates the collapsin response mediator protein 2 (CRMP-2), a key component in neuronal differentiation and axonal guidance.[1][2] This guide will delve into the core pharmacology of Lacosamide, its preclinical validation, clinical efficacy, and the established experimental protocols for its evaluation. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound in their own research endeavors.

Introduction to Lacosamide

Lacosamide (formerly known as harkoseride or SPM 927) is a third-generation antiepileptic drug.[3] Its development was driven by the need for novel therapeutic options for the up to 30% of epilepsy patients who are refractory to existing medical treatments.[4] The compound is structurally distinct from other AEDs and possesses a favorable pharmacokinetic profile, including high oral bioavailability (nearly 100%), low plasma protein binding (<15%), and a minimal potential for drug-drug interactions.[5][6][7]

Chemical Properties
  • IUPAC Name: (R)-2-acetamido-N-benzyl-3-methoxypropionamide

  • Synonyms: 2-Amino-N-cyclobutylacetamide is an incorrect synonym; the correct chemical name is often simplified in databases but the core structure is distinct. The common name is Lacosamide.[1][8]

  • Molecular Formula: C₁₃H₁₈N₂O₃[6]

  • Molecular Weight: 250.298 g/mol [6]

  • Key Features: As a functionalized amino acid, its structure allows for specific interactions with its molecular targets, contributing to its unique pharmacological profile.[1]

Dual Mechanism of Action

The primary distinguishing feature of Lacosamide is its novel, dual mechanism of action, which provides a targeted approach to reducing neuronal hyperexcitability.[6]

Selective Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels

Unlike traditional AEDs such as carbamazepine and phenytoin, which primarily affect the fast inactivation of VGSCs, Lacosamide selectively enhances slow inactivation.[2][9][10]

  • Causality: Fast inactivation is a rapid process crucial for the normal repolarization of neurons. Broadly suppressing it can lead to generalized depression of neuronal activity and significant side effects.[2] Slow inactivation is a more gradual, use-dependent process that becomes more prominent during sustained periods of neuronal firing, such as those occurring during a seizure.[11][12] By selectively targeting slow inactivation, Lacosamide preferentially acts on hyperexcitable neurons—those at the focus of a seizure—while having minimal impact on normal physiological neuronal activity.[6][12] This targeted action is believed to contribute to its efficacy and favorable tolerability profile.[2]

Modulation of Collapsin Response Mediator Protein 2 (CRMP-2)

Lacosamide has also been identified to bind to and modulate collapsin response mediator protein 2 (CRMP-2).[13][14]

  • Causality: CRMP-2 is a phosphoprotein highly expressed in the nervous system that plays a crucial role in neuronal development, including neurite outgrowth and axonal guidance.[2][15] In pathological conditions like epilepsy, aberrant neuronal connections and sprouting can contribute to the generation and spread of seizures.[16] While the precise contribution of CRMP-2 modulation to Lacosamide's acute anticonvulsant effects is still under investigation, it is hypothesized that this interaction may prevent the formation of abnormal neuronal circuits, potentially offering disease-modifying effects beyond simple seizure suppression.[13][17] Some studies have shown that Lacosamide can inhibit CRMP-2-mediated neurite outgrowth, which may be relevant to its long-term effects on epilepsy.[15][18]

Lacosamide_MoA cluster_0 Neuronal Membrane cluster_1 Channel States cluster_2 Cytoplasm VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion Na+ Influx VGSC->Na_ion Depolarization Open Open FastInactivated Fast Inactivated (msec) Open->FastInactivated Fast SlowInactivated Slow Inactivated (sec-min) FastInactivated->SlowInactivated Slow CRMP2 Active CRMP-2 Tubulin Tubulin Heterodimers CRMP2->Tubulin Binds to Microtubule Microtubule Assembly (Neurite Outgrowth) Tubulin->Microtubule Promotes Lacosamide Lacosamide Lacosamide->SlowInactivated Selectively Enhances & Stabilizes State Lacosamide->CRMP2 Modulates & Inhibits Function

Caption: Dual mechanism of action of Lacosamide.

Preclinical and Clinical Evidence

Lacosamide has undergone extensive evaluation in both preclinical models and human clinical trials, demonstrating its efficacy and safety as an adjunctive therapy for partial-onset seizures.[14]

Preclinical Efficacy

Lacosamide has shown significant antiepileptic and antinociceptive effects in a variety of rodent models of seizures and neuropathic pain.[1][19] Its efficacy in models like the maximal electroshock seizure (MES) test validates its ability to prevent seizure spread, a hallmark of drugs that act on voltage-gated sodium channels.[20]

Clinical Trial Data

Multiple randomized, double-blind, placebo-controlled clinical trials have established the efficacy of Lacosamide for treating partial-onset seizures in adults and children.[4][21] It is approved as both monotherapy and adjunctive therapy for this indication.[22][23]

A pooled analysis of three Phase II/III trials involving 1,294 patients demonstrated that Lacosamide at doses of 200 mg/day and 400 mg/day significantly reduced seizure frequency compared to placebo.[21]

Outcome MetricPlaceboLacosamide (400 mg/day)Lacosamide (600 mg/day)
Median % Seizure Reduction 20.8%37.3% (p=0.008)37.8% (p=0.006)
≥50% Responder Rate 18.3%38.3% (p<0.001)41.2% (p<0.001)
≥75% Responder Rate -Significant increaseSignificant increase

Table 1: Summary of Efficacy Data from a Randomized Controlled Trial of Adjunctive Lacosamide for Partial-Onset Seizures.[24] A separate meta-analysis confirmed these findings, showing a significant increase in both ≥50% and ≥75% responder rates.[25]

Pharmacokinetics and Safety Profile

Lacosamide exhibits a predictable pharmacokinetic profile, making it relatively easy to manage clinically.[2][7]

ParameterValueClinical Implication
Bioavailability ~100% (Oral)Predictable plasma levels, unaffected by food.[5][7]
Time to Peak Plasma 1–4 hoursRapid absorption after oral administration.[7][22]
Plasma Protein Binding <15%Low potential for displacement-based drug interactions.[5][26]
Elimination Half-Life ~13 hoursAllows for convenient twice-daily dosing.[22][26]
Metabolism Hepatic (CYP2C19, 2C9, 3A4)Metabolized to an inactive O-desmethyl metabolite.[6][26]
Excretion Primarily renal (~95%)Dose adjustments may be needed in severe renal impairment.[6]

Table 2: Key Pharmacokinetic Parameters of Lacosamide.

The most commonly reported adverse events are generally mild to moderate and CNS-related, including dizziness, headache, nausea, and diplopia (double vision).[2][21]

Methodologies for Preclinical Evaluation

Evaluating novel compounds like Lacosamide requires a tiered approach, moving from in vitro target validation to in vivo models of disease. The following protocols represent standard, validated methodologies in the field of anticonvulsant drug discovery.

Protocol: In Vitro Characterization via Patch-Clamp Electrophysiology

Objective: To determine the effect of a test compound on the slow inactivation of voltage-gated sodium channels in a neuronal cell line. This is the cornerstone experiment for validating a Lacosamide-like mechanism.

Methodology:

  • Cell Culture: Culture a neuronal cell line (e.g., ND7-23 or HEK-293 cells stably expressing a specific sodium channel subtype like NaV1.7) under standard conditions.

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.

  • Recording Setup:

    • Transfer a coverslip to a recording chamber on an inverted microscope.

    • Perfuse with an external solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose; pH 7.3).

    • Use a borosilicate glass micropipette (resistance 2–4 MΩ) filled with an internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3) as the recording electrode.

  • Whole-Cell Configuration: Achieve a giga-ohm seal and establish the whole-cell patch-clamp configuration.

  • Voltage Protocol for Slow Inactivation:

    • Hold the cell at a negative resting potential (e.g., -120 mV) where most channels are available.

    • Apply a long-duration (e.g., 30 seconds) conditioning prepulse to various potentials (e.g., from -100 mV to 0 mV) to induce slow inactivation.

    • Immediately following the prepulse, apply a brief test pulse (e.g., to 0 mV for 20 ms) to measure the remaining available sodium current.

  • Data Acquisition:

    • Record currents before (baseline) and after perfusion with the test compound (e.g., 100 µM Lacosamide).

    • Plot the normalized peak current from the test pulse against the conditioning prepulse voltage to generate a steady-state slow inactivation curve.

  • Analysis: A compound that enhances slow inactivation, like Lacosamide, will cause a hyperpolarizing (leftward) shift in the inactivation curve, meaning more channels are inactivated at more negative potentials.[10][11]

Electrophysiology_Workflow start Start: Neuronal Cell Culture (e.g., ND7-23) prep Plate Cells on Coverslips start->prep setup Transfer to Recording Chamber & Perfuse with External Solution prep->setup patch Establish Whole-Cell Patch-Clamp Configuration setup->patch protocol Apply Voltage Protocol (Long Prepulse + Test Pulse) patch->protocol acquire_base Record Baseline Sodium Currents protocol->acquire_base apply_drug Perfuse with Lacosamide or Test Compound acquire_base->apply_drug acquire_drug Record Post-Compound Sodium Currents apply_drug->acquire_drug analyze Analyze Data: Plot Inactivation Curve acquire_drug->analyze end Result: Determine Shift in Slow Inactivation analyze->end

Caption: Workflow for patch-clamp electrophysiology.

Protocol: In Vivo Efficacy via Maximal Electroshock Seizure (MES) Test

Objective: To assess the ability of a test compound to prevent the spread of seizures, a model for generalized tonic-clonic seizures.[27] This is a primary screening model for anticonvulsant drugs.

Methodology:

  • Animal Model: Use adult male mice (e.g., C57BL/6) or rats.

  • Compound Administration: Administer the test compound (e.g., Lacosamide) or vehicle (control) via the desired route (e.g., intraperitoneal injection, oral gavage). Administer at various time points before the stimulus to determine the time of peak effect.

  • Stimulation:

    • At the predetermined time of peak effect, deliver a suprathreshold electrical stimulus via corneal or ear-clip electrodes.

    • Stimulus parameters are critical and must be standardized (e.g., 50 mA, 60 Hz, 0.2-second duration for mice).

  • Endpoint Observation:

    • Immediately observe the animal for the presence or absence of a tonic hindlimb extension (THE).

    • The complete absence of THE is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose level.

    • Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from THE, using probit analysis.

Future Directions and Conclusion

Lacosamide represents a significant advancement in the treatment of epilepsy, offering a novel mechanism of action with a favorable efficacy and safety profile.[2] Its success validates the selective enhancement of VGSC slow inactivation as a viable therapeutic strategy.

Future research should continue to explore:

  • Disease Modification: Further elucidate the role of CRMP-2 modulation in epileptogenesis and whether Lacosamide possesses true disease-modifying properties.[17]

  • Broader Applications: Investigate the efficacy of Lacosamide in other neurological and psychiatric disorders where neuronal hyperexcitability is a factor, such as neuropathic pain, bipolar disorder, and migraine.[6]

  • Novel Analogs: Design and synthesize new molecules that build upon the dual-action framework of Lacosamide to potentially enhance efficacy or reduce side effects.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lacosamide?[Link]

  • Pharmacology of Lacosamide (Vimpat) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 8). YouTube. [Link]

  • Strzelczyk, A., & Zöllner, J. P. (2017). The efficacy of lacosamide as monotherapy and adjunctive therapy in focal epilepsy and its use in status epilepticus: clinical trial evidence and experience. Therapeutic Advances in Neurological Disorders, 10(5), 233–248. [Link]

  • Epilepsy Foundation. (2025, September 22). Lacosamide. [Link]

  • Wilson, S. M., & Khanna, R. (2015). Specific Binding of Lacosamide to Collapsin Response Mediator Protein 2 (CRMP2) and Direct Impairment of its Canonical Function. ResearchGate. [Link]

  • Jo, S., & Bean, B. P. (2017). Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. Frontiers in Pharmacology, 8, 718. [Link]

  • Patsalos, P. N., & Shorvon, S. D. (2009). LACOSAMIDE. Cambridge University Press. [Link]

  • Doty, P., Rudd, G. D., Stoehr, T., & Thomas, D. (2007). Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. Expert Review of Neurotherapeutics, 7(11), 1483-1490. [Link]

  • Mayo Clinic. (n.d.). Lacosamide (oral route). [Link]

  • Wilson, S. M., & Khanna, R. (2015). Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide. Molecular Neurobiology, 51(2), 599–609. [Link]

  • Wikipedia. (n.d.). Lacosamide. [Link]

  • UCB. (2011, January 12). Vimpat® (lacosamide) Significantly Reduced Partial-Onset Seizures Regardless of the Mechanism of Action of Concomitant Antiepileptic Drugs. PR Newswire. [Link]

  • Niespodziany, I., André, V. M., Leclère, N., Ghisdal, P., & Matagne, A. (2015). Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States. Molecular Pharmacology, 87(3), 503–513. [Link]

  • Aykaç, K., & Başaran, E. (2022). Formulation and Characterization of Lacosamide-loaded Polymeric Microneedles. Journal of Exploratory Research in Pharmacology, 7(2), 61–75. [Link]

  • Cawello, W. (2015). Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. Clinical Pharmacokinetics, 54(9), 901–914. [Link]

  • Wilson, S. M., & Khanna, R. (2015). Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function. Molecular Neurobiology, 51(2), 599–609. [Link]

  • Beyreuther, B. K., Freitag, J., Heers, C., Krebsfänger, N., Scharfenecker, U., & Stöhr, T. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21–42. [Link]

  • UCB, Inc. (2021, July 14). Efficacy and Safety of Lacosamide as Adjunctive Therapy in Subjects ≥1 Month to <4 Years With Partial-onset Seizures. ClinicalTrials.gov. [Link]

  • Löscher, W. (2017). Methods and considerations for experimental evaluation of antiepileptic drugs. Neurochemical Research, 42(7), 1873-1888. [Link]

  • MedlinePlus. (2024, October 20). Lacosamide. [Link]

  • Beyreuther, B. K., Freitag, J., Heers, C., Krebsfänger, N., Scharfenecker, U., & Stöhr, T. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21-42. [Link]

  • Shahzad, A., Shahzad, A., Khan, A., & Waqar, M. (2025, April 7). The Safety and Efficacy of Adjunctive Lacosamide for Partial-onset Seizures; a Meta-Analysis. Neurology, 100(17 Supplement 2). [Link]

  • Wilson, S. M., Moutal, A., & Khanna, R. (2014). The functionalized amino acid (S)-Lacosamide subverts CRMP2-mediated tubulin polymerization to prevent constitutive and activity-dependent increase in neurite outgrowth. Frontiers in Cellular Neuroscience, 8, 229. [Link]

  • Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. Neurotherapeutics, 5(1), 103–112. [Link]

  • Wang, X., Yu, Y., Ma, R., & Meng, H. (2018). Lacosamide modulates collapsin response mediator protein 2 and inhibits mossy fiber sprouting after kainic acid-induced status epilepticus. Neuroreport, 29(12), 1018-1025. [Link]

  • Löscher, W. (2017). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Neurochemical Research, 42(7), 1873-1888. [Link]

  • Chung, S., Sperling, M. R., Biton, V., Krauss, G., Hebert, D., Rudd, G. D., & Doty, P. (2010). Lacosamide as adjunctive therapy for partial-onset seizures: a randomized controlled trial. Epilepsia, 51(6), 958–967. [Link]

  • Errington, A. C., Stöhr, T., & Heers, C. (2007). Lacosamide Selectively Enhances Sodium Channel Slow Inactivation. Epilepsy Currents, 7(S5), 1-1. [Link]

  • Zhang, C., Zhou, Y., Wang, Y., Li, H., & Zhou, Z. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interactions. Frontiers in Chemistry, 11, 1282216. [Link]

  • Gupta, Y. K., & Malhotra, J. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25–34. [Link]

Sources

An In-depth Technical Guide on the Role of 2-amino-N-cyclobutylacetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of novel molecular scaffolds are paramount to accessing new chemical space and developing innovative therapeutics. 2-amino-N-cyclobutylacetamide emerges as a compound of interest, characterized by a unique combination of a primary amino group, an acetamide linker, and a cyclobutyl moiety.[1][2] This guide provides a comprehensive technical overview of 2-amino-N-cyclobutylacetamide, elucidating its potential as a versatile building block in medicinal chemistry. While direct and extensive literature on this specific molecule is nascent, this paper will extrapolate its utility based on the well-established roles of its constituent functional groups in drug design. The structural features of 2-amino-N-cyclobutylacetamide suggest its potential for creating compounds that could target a range of biological pathways, particularly in the realms of neurological and metabolic diseases.[1]

Molecular Architecture and Physicochemical Properties

The foundational step in evaluating a scaffold's potential is a thorough understanding of its structure and inherent properties. 2-amino-N-cyclobutylacetamide (C₆H₁₂N₂O) possesses a molecular weight of 128.17 g/mol .[3] Its structure features a cyclobutane ring, which imparts a degree of conformational rigidity and a unique three-dimensional profile.[2] The primary amino group (-NH₂) offers a site for hydrogen bonding and serves as a key interaction point with biological targets, while the acetamide linkage provides a polar functional group that can further enhance molecular interactions.[2]

PropertyValueSource
Molecular FormulaC₆H₁₂N₂O[3]
Molecular Weight128.17 g/mol [3]
CAS Number359821-39-9[1][2]
AppearanceWhite solid[1]
Purity (typical)≥ 96% (HPLC)[1]
Storage Conditions0-8 °C[1]

A summary of the key physicochemical properties of 2-amino-N-cyclobutylacetamide.

The Strategic Importance of Constituent Moieties in Drug Design

The promise of 2-amino-N-cyclobutylacetamide in drug discovery can be deconstructed by analyzing the established roles of its primary components: the cyclobutyl ring, the primary amino group, and the acetamide linker.

The Cyclobutyl Ring: A Tool for Conformational Constraint and Metabolic Stability

The cyclobutane motif is increasingly recognized for its favorable properties in medicinal chemistry.[4] Its puckered, three-dimensional structure provides a rigid scaffold that can help to lock a molecule into a bioactive conformation, thereby improving affinity and selectivity for its target.[4][5] This conformational restriction can be a significant advantage over more flexible aliphatic chains.[5] Furthermore, the cyclobutane ring can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[4] The incorporation of cyclobutane rings has been shown to be a successful strategy in the development of drug candidates for a variety of therapeutic areas.[4][6]

The Primary Amino Group: A Privileged Pharmacophore

The 2-amino functionality is a well-established "privileged structure" in drug discovery, frequently appearing in molecules targeting a wide array of proteins.[7][8] This is due to its ability to act as a hydrogen bond donor and acceptor, as well as its basicity, which allows for the formation of salt bridges with acidic residues in protein binding pockets.[2] Derivatives of 2-aminothiazole, for example, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[9] However, it is also important to consider the potential for metabolic liabilities associated with some amino-containing scaffolds.[7]

The Acetamide Linker: A Versatile Connecting Unit

The N-cyclobutylacetamide portion of the molecule provides a robust and synthetically tractable linker. Amide bonds are a cornerstone of medicinal chemistry, offering a stable connection between different pharmacophoric elements. The acetamide group itself can participate in hydrogen bonding and contribute to the overall polarity and solubility of a molecule.[2] The N-benzylamide fragment, for instance, has been identified as a crucial element for the anticonvulsant activity of certain compounds.[10]

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the properties of its constituent parts, 2-amino-N-cyclobutylacetamide can be envisioned as a valuable starting point for the development of novel therapeutics in several key areas.

Neurological Disorders

The ability of the cyclobutyl group to confer specific three-dimensional conformations, coupled with the potential for the amino group to interact with receptors in the central nervous system, makes this scaffold a promising candidate for neurological drug discovery.[1] The development of inhibitors for enzymes like lysine-specific demethylase-1 (LSD1) using functionalized cyclopropylamines highlights the potential for small, constrained amines in treating neurological conditions such as schizophrenia and Alzheimer's disease.[11]

Metabolic Diseases

The structural features of 2-amino-N-cyclobutylacetamide also suggest its potential in the development of agents for metabolic diseases. For instance, adamantane-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, have been successfully developed.[12] The rigid carbocyclic nature of the cyclobutyl ring in 2-amino-N-cyclobutylacetamide could similarly be exploited to design potent and selective enzyme inhibitors.

Infectious Diseases

The 2-amino motif is a common feature in many antibacterial and antifungal agents.[9][13] The development of 2-amino benzothiazoles with activity against Mycobacterium tuberculosis underscores the potential of this functional group in anti-infective drug discovery.[13] By using 2-amino-N-cyclobutylacetamide as a scaffold, novel derivatives could be synthesized and screened for activity against a range of pathogens.

Synthetic Strategies and Methodologies

The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. 2-amino-N-cyclobutylacetamide can be synthesized through established amidation reactions. A general and robust method involves the coupling of a protected 2-aminoacetic acid derivative with cyclobutylamine, followed by deprotection.

Experimental Protocol: Synthesis of 2-amino-N-cyclobutylacetamide
  • Protection of the Amino Group: Start with a commercially available N-protected glycine, such as Boc-glycine (tert-butyloxycarbonyl-glycine).

  • Amide Coupling: Activate the carboxylic acid of Boc-glycine using a standard coupling reagent (e.g., HATU, HBTU) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF. Add cyclobutylamine to the activated acid and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Perform an aqueous work-up to remove excess reagents and byproducts. Purify the resulting Boc-protected 2-amino-N-cyclobutylacetamide by column chromatography on silica gel.

  • Deprotection: Remove the Boc protecting group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or with hydrochloric acid in an appropriate solvent.

  • Final Purification: After removal of the protecting group, the desired 2-amino-N-cyclobutylacetamide product can be isolated and purified, often as a salt (e.g., hydrochloride or trifluoroacetate), by precipitation or crystallization.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection Glycine Glycine Boc_Glycine Boc-Glycine Glycine->Boc_Glycine Boc₂O, Base Boc_protected_product Boc-protected 2-amino-N-cyclobutylacetamide Boc_Glycine->Boc_protected_product HATU, DIPEA Cyclobutylamine Cyclobutylamine Cyclobutylamine->Boc_protected_product Final_Product 2-amino-N-cyclobutylacetamide Boc_protected_product->Final_Product TFA or HCl

Caption: A generalized workflow for the synthesis of 2-amino-N-cyclobutylacetamide.

Future Directions and Conclusion

2-amino-N-cyclobutylacetamide represents a promising, yet underexplored, scaffold for drug discovery. Its unique combination of a conformationally constrained cyclobutyl ring, a versatile primary amino group, and a stable acetamide linker provides a solid foundation for the design of novel therapeutic agents. The potential applications span a wide range of disease areas, including neurological disorders, metabolic diseases, and infectious diseases.

Future research should focus on the synthesis of diverse libraries based on this scaffold, followed by high-throughput screening against various biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. In silico modeling and computational studies can also aid in the rational design of new derivatives with improved biological activity.

References

  • Talele, T. T. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed, 10.1016/j.ejmech.2020.112610. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Sammons, M. F., et al. (2012). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed, 10.1021/jm300055z. [Link]

  • Ollinger, J., et al. (2017). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(11), e01262-17. [Link]

  • Wuitschik, G., et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 49(27), 4516-4527. [Link]

  • PubChem. 2-Amino-2-cyclobutylacetamide Hydrochloride. [Link]

  • PubChem. Cyclobutylamide. [Link]

  • Google Patents. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • Al-Harrasi, A., & Hussain, J. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]

  • King, F. D. (Ed.). (2003). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
  • Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Obniska, J., et al. (2003). Investigation Into New Anticonvulsant Derivatives of Alpha-Substituted N-benzylamides of Gamma-Hydroxy- And Gamma-Acetoxybutyric Acid. Part 5. PubMed, 10.1002/ardp.200300729. [Link]

  • Stepan, A. F., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Nature Chemistry, 15(7), 967–975. [Link]

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • Binda, C., et al. (2021). Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. Molecules, 26(11), 3293. [Link]

  • Suzuki, T., & Miyata, N. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 6(10), 1041–1042. [Link]

  • PubChem. 2-(cyclobutylamino)-N-propylacetamide. [Link]

  • Tieman, D., et al. (2006). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. Proceedings of the National Academy of Sciences, 103(21), 8287-8292. [Link]

  • PubChem. 2-Amino-2-cyclobutylacetic acid. [Link]

Sources

Unlocking the Therapeutic Potential of 2-Amino-N-cyclobutylacetamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the therapeutic potential of 2-amino-N-cyclobutylacetamide, a novel small molecule with promising, yet largely unexplored, pharmacological applications. While direct preclinical and clinical data on this compound are limited, its structural motifs—a primary amine, an acetamide backbone, and a cyclobutyl group—suggest a strong potential for interaction with biological targets, particularly within the central nervous system. This document outlines the chemical and physical properties of 2-amino-N-cyclobutylacetamide, proposes a plausible synthetic route, and, through an analysis of structurally related compounds, puts forth a compelling hypothesis for its therapeutic utility in neurological disorders. Furthermore, this guide details a comprehensive, multi-stage research framework for the systematic evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the investigation of this promising chemical entity.

Introduction: The Rationale for Investigating 2-Amino-N-cyclobutylacetamide

The relentless pursuit of novel therapeutic agents for neurological and metabolic diseases has driven the exploration of unique chemical scaffolds. 2-Amino-N-cyclobutylacetamide (ANCA) emerges as a compelling candidate for investigation, possessing a distinct combination of functional groups that suggest favorable pharmacokinetic and pharmacodynamic properties. The presence of an amino group and an acetamide linkage provides hydrogen bonding capabilities, crucial for molecular recognition at biological targets[1]. The cyclobutyl moiety, a bioisostere for larger or more rigid groups, can enhance metabolic stability and improve receptor complementarity due to its three-dimensional structure[2][3].

While currently utilized primarily as a building block in the synthesis of more complex molecules, the intrinsic properties of ANCA warrant a dedicated investigation into its own therapeutic potential[4]. This guide will, therefore, construct a scientific narrative around the potential of ANCA, grounded in the established pharmacology of analogous structures and outlining a clear, actionable path for its preclinical development.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of a drug candidate is the bedrock of any development program.

Physicochemical Data

A summary of the known physicochemical properties of 2-amino-N-cyclobutylacetamide is presented in the table below. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₆H₁₂N₂OPubChem
Molecular Weight 128.17 g/mol PubChem
CAS Number 359821-39-9Chem-Impex
Predicted LogP -1.1PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bonds 2PubChem

Table 1: Physicochemical properties of 2-amino-N-cyclobutylacetamide.

The low predicted LogP value suggests that ANCA is likely to be water-soluble, a favorable characteristic for formulation. However, its ability to cross the blood-brain barrier (BBB) will need to be experimentally determined, as polarity can be a limiting factor[5][6][7][8][9].

Proposed Synthetic Route

While several commercial suppliers offer 2-amino-N-cyclobutylacetamide, understanding its synthesis is crucial for process development and optimization. A plausible and efficient two-step synthesis from readily available starting materials is proposed below.

Step 1: Synthesis of 2-chloro-N-cyclobutylacetamide

This initial step involves the acylation of cyclobutylamine with chloroacetyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Step 2: Amination of 2-chloro-N-cyclobutylacetamide

The second step is a nucleophilic substitution reaction where the chlorine atom in 2-chloro-N-cyclobutylacetamide is displaced by an amino group. This can be achieved using a variety of aminating agents, such as ammonia in a suitable solvent.

Synthesis_Workflow Start Starting Materials: - Cyclobutylamine - Chloroacetyl chloride Step1 Step 1: Acylation (Base, Solvent) Start->Step1 Intermediate Intermediate: 2-chloro-N-cyclobutylacetamide Step1->Intermediate Step2 Step 2: Amination (Ammonia, Solvent) Intermediate->Step2 Product Final Product: 2-amino-N-cyclobutylacetamide Step2->Product Proposed_MoA cluster_targets Potential Molecular Targets cluster_effects Potential Cellular Effects cluster_outcomes Potential Therapeutic Outcomes ANCA 2-amino-N-cyclobutylacetamide IonChannels Ion Channels ANCA->IonChannels Binds to Receptors Neurotransmitter Receptors ANCA->Receptors Acts as ligand for Enzymes Neuro-related Enzymes ANCA->Enzymes Inhibits NeuronalExcitability Modulation of Neuronal Excitability IonChannels->NeuronalExcitability SynapticTransmission Alteration of Synaptic Transmission Receptors->SynapticTransmission Neuroinflammation Reduction of Neuroinflammation Enzymes->Neuroinflammation Neuroprotection Neuroprotection NeuronalExcitability->Neuroprotection SymptomAlleviation Symptom Alleviation in Neurological Disorders SynapticTransmission->SymptomAlleviation Neuroinflammation->Neuroprotection R_D_Framework cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: In Vivo Studies ReceptorBinding Receptor Binding Assays (Target Identification) Pharmacokinetics Pharmacokinetic Studies (ADME & BBB Penetration) ReceptorBinding->Pharmacokinetics Promising Results Cytotoxicity Cytotoxicity Assays (Safety Profile) Cytotoxicity->Pharmacokinetics Favorable Safety Efficacy In Vivo Efficacy (Disease Model) Pharmacokinetics->Efficacy

Caption: A phased research and development framework for 2-amino-N-cyclobutylacetamide.

Conclusion and Future Directions

2-Amino-N-cyclobutylacetamide represents a promising, yet under-investigated, chemical entity with the potential to address unmet needs in the treatment of neurological disorders. Its simple structure, favorable physicochemical properties, and the established biological activities of related compounds provide a strong rationale for its further development. The comprehensive research framework outlined in this technical guide offers a clear and logical path forward for elucidating its therapeutic potential. Through rigorous in vitro and in vivo evaluation, the scientific community can unlock the full promise of this intriguing molecule and potentially deliver a novel therapeutic agent to patients in need.

References

  • Chem-Impex. 2-Amino-N-cyclobutylacetamide. [Link]

  • Wikipedia. Post-translational modification. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo (N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.
  • Schotten, C. (1884). Ueber die amidation von säurechloriden. Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2182. Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222.
  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972.
  • Abbott, N. J., Patabendige, A. A., Dolman, D. E., Yusof, S. R., & Begley, D. J. (2010). Structure and function of the blood-brain barrier. Neurobiology of disease, 37(1), 13-25.
  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51-62.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of pharmacological and toxicological methods, 29(3), 131-146.
  • Hyman, B. T. (2013). Animal models of neurodegenerative disease. Cold Spring Harbor perspectives in medicine, 3(1), a009419.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219-1237.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
  • Wermuth, C. G. (2004). The practice of medicinal chemistry. Academic press.
  • Brown, D. G., & Wobst, P. (2021). A decade of FDA-approved drugs (2010–2019): analysis and trends. Journal of medicinal chemistry, 64(5), 2342-2361.
  • Rani, P., Pal, D., & Hegde, R. R. (2014). A review on synthesis and pharmacological activities of phenoxy acetamide derivatives. Mini reviews in medicinal chemistry, 14(1), 70-82.
  • Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
  • Motulsky, H. J., & Mahan, L. C. (1984). The nuts and bolts of radioligand binding. Trends in pharmacological sciences, 5, 24-27.
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963-978.
  • Chemspace. Bioisosteric Replacements. [Link]

  • Dudhat, K., Saha, C., & Zalavadiya, I. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. J, Surgical Case Reports and Images, 8(5).
  • Rani, P., Pal, D., & Hegde, R. R. (2014). A review on synthesis and pharmacological activities of phenoxy acetamide derivatives. Mini reviews in medicinal chemistry, 14(1), 70-82.
  • Mignani, S., Rodrigues, J., Tomas, H., & Jalal, R. (2018). The amine function in medicinal chemistry: a versatile structural and functional feature. Journal of medicinal chemistry, 61(23), 10403-10444.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • Limbird, L. E. (2004). Cell surface receptors: a short course on theory and methods. Springer Science & Business Media.
  • Sharma, P. C., & Jain, T. (2010). A review on various methods of synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives.
  • Andreeva, A., Kulesha, E., Gough, J., & Murzin, A. G. (2020). The SCOP database in 2020: expanded classification of representative family and superfamily domains of known protein structures. Nucleic acids research, 48(D1), D376-D382.
  • Drug Design. Bioisosterism. [Link]

  • Chen, M. K., & Lipton, S. A. (2006). In vivo NMR studies of neurodegenerative diseases in transgenic and rodent models. NMR in Biomedicine: An International Journal Devoted to the Development and Application of Magnetic Resonance In Vivo, 19(7), 847-860.
  • Slideshare. Techniques for measuring receptor binding – Its uses.pptx. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.
  • GemPharmatech. [Webinar] Animal Models for Neurodegenerative Diseases (20221115 2nd). [Link]

Sources

The Latent Potential of 2-Amino-N-cyclobutylacetamide in Agricultural Chemistry: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Building Block – Envisioning a Role in Crop Protection

2-Amino-N-cyclobutylacetamide is a versatile chemical intermediate, primarily recognized for its utility in the synthesis of bioactive molecules for pharmaceutical applications.[1] Its unique structural features, including a reactive primary amine and a cyclobutyl moiety, make it an attractive scaffold for creating diverse and complex chemical entities.[1] While its direct application in agriculture has yet to be extensively documented, the known biological activities of structurally related aminoacetamide and N-substituted amide derivatives suggest a significant, yet largely untapped, potential for 2-amino-N-cyclobutylacetamide as a precursor in the development of novel agrochemicals.[2][3][4][5]

This technical guide moves beyond the established role of 2-amino-N-cyclobutylacetamide as a mere building block. Instead, it serves as a forward-looking exploration for researchers, chemists, and drug development professionals in the agricultural sector. By examining the synthesis, reactivity, and the biological activities of analogous compounds, we will delineate a scientifically grounded rationale for investigating 2-amino-N-cyclobutylacetamide and its derivatives as next-generation fungicides, herbicides, and plant growth regulators.

Synthesis and Chemical Properties: A Foundation for Derivatization

The synthetic accessibility of 2-amino-N-cyclobutylacetamide is a key enabler for its exploration in agricultural chemistry. A common synthetic route involves the amidation of a protected amino acid with cyclobutylamine, followed by deprotection.

A plausible and efficient laboratory-scale synthesis can be conceptualized as a two-step process, beginning with the reaction of an N-protected glycine (such as Boc-glycine) with a coupling agent (e.g., DCC/DMAP or HBTU) and cyclobutylamine to form the protected amide intermediate. Subsequent removal of the protecting group, typically through acid-catalyzed hydrolysis, yields the desired 2-amino-N-cyclobutylacetamide.

Boc-Glycine Boc-Glycine Intermediate N-Boc-N-cyclobutylglycinamide Boc-Glycine->Intermediate Amidation Cyclobutylamine Cyclobutylamine Cyclobutylamine->Intermediate Coupling_Agent Coupling Agent (e.g., DCC, HBTU) Coupling_Agent->Intermediate Deprotection Acidic Deprotection Intermediate->Deprotection Final_Product 2-Amino-N-cyclobutylacetamide Deprotection->Final_Product

A generalized synthetic pathway to 2-amino-N-cyclobutylacetamide.

The primary amine and the secondary amide functionalities of 2-amino-N-cyclobutylacetamide are the key reaction sites for derivatization. The primary amine can readily undergo a variety of chemical transformations, including:

  • N-alkylation and N-arylation: To introduce lipophilic or aromatic moieties that can influence the compound's interaction with biological targets.

  • Acylation: To form more complex amides or sulfonamides, potentially mimicking the structures of known agrochemicals.

  • Reductive amination: To introduce substituted alkyl groups.

The amide nitrogen can also be a site for substitution, although it is generally less reactive than the primary amine.

Prospective Applications in Agricultural Chemistry: A Structure-Activity Relationship-Guided Approach

While direct evidence for the agricultural use of 2-amino-N-cyclobutylacetamide is scarce, a compelling case for its potential can be built by examining the bioactivities of structurally similar compounds.

Fungicidal Potential: Targeting Key Fungal Pathogens

The aminoacetamide scaffold is present in a number of compounds with demonstrated fungicidal activity. For instance, novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives have shown excellent efficacy against challenging plant pathogens like Sclerotinia sclerotiorum and Phytophthora capsici.[2] The proposed mechanism of action for some of these derivatives is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain.[2]

By using 2-amino-N-cyclobutylacetamide as a starting material, researchers can synthesize a library of derivatives that incorporate pharmacophores known to interact with fungal targets. The cyclobutyl group, with its specific steric and lipophilic properties, could play a crucial role in optimizing the binding of these novel compounds to the active sites of fungal enzymes.

Hypothetical Fungicidal Derivatives of 2-Amino-N-cyclobutylacetamide:

Derivative ClassRationalePotential Fungal Targets
N-aryl-2-(substituted-amino)-N-cyclobutylacetamidesIntroduction of aromatic and heterocyclic moieties to mimic known SDHI fungicides.Succinate Dehydrogenase (SDH), Cytochrome bc1 complex
2-(Thiazolylamino)-N-cyclobutylacetamidesIncorporation of a thiazole ring, a common feature in commercial fungicides.[4]Ergosterol biosynthesis, Signal transduction pathways
N-Benzoyl-2-amino-N-cyclobutylacetamide DerivativesMimicking the core structure of some known fungicidal carboxamides.Cellulose synthase, Mitosis and cell division
Herbicidal Activity: Disrupting Weed Physiology

Derivatives of 2-amino amides have also been investigated for their herbicidal properties. For example, N-substituted 2-aminobenzothiazoles have been shown to inhibit photosynthetic electron transport in spinach chloroplasts, a well-established mode of action for many commercial herbicides.[3] This suggests that by appropriately modifying the amino group of 2-amino-N-cyclobutylacetamide with moieties known to interfere with photosynthesis or other vital plant processes, novel herbicides could be developed.

The lipophilicity and steric bulk of the N-cyclobutyl group could be advantageous in enhancing the uptake and translocation of the active molecule within the target weed species.

cluster_synthesis Synthesis of Herbicidal Derivatives cluster_application Mechanism of Action Start 2-Amino-N-cyclobutylacetamide Reaction Reaction with Photosynthesis-Inhibiting Pharmacophore (e.g., triazine, urea) Start->Reaction Derivative Novel N-substituted -N-cyclobutylacetamide Reaction->Derivative Application Application to Weed Derivative->Application Uptake Uptake and Translocation Application->Uptake Target Inhibition of Photosynthetic Electron Transport (PET) Uptake->Target Effect Weed Death Target->Effect

Sources

Methodological & Application

Synthesis Protocol for 2-amino-N-cyclobutylacetamide: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

2-Amino-N-cyclobutylacetamide is a unique chemical entity characterized by a cyclobutane ring, which imparts specific three-dimensional conformational properties and potential steric influences.[1] The presence of a primary amino group and an acetamide moiety provides sites for hydrogen bonding and further functionalization, making it a compound of interest in medicinal chemistry and drug development.[1][2] Its structural attributes suggest potential applications as a building block in the synthesis of novel therapeutic agents, particularly for neurological disorders.[2] This document provides a detailed, two-step synthetic protocol for the preparation of 2-amino-N-cyclobutylacetamide, designed for researchers and professionals in drug development and organic synthesis. The protocol is grounded in established chemical principles and provides in-depth explanations for the experimental choices, ensuring both scientific integrity and practical applicability.

Overall Synthetic Scheme

The synthesis of 2-amino-N-cyclobutylacetamide is most effectively achieved through a two-step process. The first step involves the N-acylation of cyclobutylamine with chloroacetyl chloride to form the intermediate, N-cyclobutyl-2-chloroacetamide. The subsequent step is a nucleophilic substitution reaction where the chloro group is displaced by an amino group using ammonia to yield the final product.

Synthetic_Scheme Cyclobutylamine Cyclobutylamine Intermediate N-cyclobutyl-2-chloroacetamide Cyclobutylamine->Intermediate + Chloroacetyl Chloride (Base, Solvent) Chloroacetyl_Chloride Chloroacetyl Chloride Final_Product 2-amino-N-cyclobutylacetamide Intermediate->Final_Product + Ammonia (Solvent, Heat) Ammonia Ammonia

Figure 1: Overall two-step synthesis of 2-amino-N-cyclobutylacetamide.

Part 1: Synthesis of N-cyclobutyl-2-chloroacetamide (Intermediate)

Principle and Causality

This step involves the formation of an amide bond through the acylation of a primary amine (cyclobutylamine) with an acyl chloride (chloroacetyl chloride). Chloroacetyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom, making the carbonyl carbon highly electrophilic.[3] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess of the starting amine can serve as the base, or an external base such as triethylamine can be added.[4][5] The choice of an inert solvent is crucial to facilitate the reaction while not participating in it.

Materials and Equipment
Reagent/EquipmentPurpose
CyclobutylamineStarting amine
Chloroacetyl ChlorideAcylating agent
TriethylamineBase to neutralize HCl
Dichloromethane (DCM)Anhydrous, as reaction solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor efficient mixing
Dropping funnelFor controlled addition of reagents
Ice bathTo control reaction temperature
Separatory funnelFor liquid-liquid extraction
Anhydrous sodium sulfateDrying agent for the organic phase
Rotary evaporatorFor solvent removal
Detailed Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclobutylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to manage the exothermic nature of the acylation reaction and prevent potential side reactions.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-cyclobutyl-2-chloroacetamide.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Part 2: Synthesis of 2-amino-N-cyclobutylacetamide (Final Product)

Principle and Causality

This step is a nucleophilic substitution reaction where the chloride atom on the α-carbon of the acetamide is displaced by an amino group. Ammonia, being a good nucleophile, attacks the electrophilic carbon bearing the chlorine atom. A polar protic solvent like ethanol or a high concentration of aqueous ammonia is typically used to facilitate this SN2 reaction. The reaction may require heating to proceed at a reasonable rate. An excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the HCl formed.

Materials and Equipment
Reagent/EquipmentPurpose
N-cyclobutyl-2-chloroacetamideStarting material from Part 1
Concentrated Aqueous AmmoniaSource of the amino group and base
Ethanol (optional)Co-solvent
Pressure vessel (if heating)For reactions above the solvent's boiling point
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor efficient mixing
Rotary evaporatorFor solvent removal
Detailed Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the N-cyclobutyl-2-chloroacetamide (1.0 eq) from Part 1 in a minimal amount of ethanol (if necessary for solubility).

  • Addition of Ammonia: Add a large excess of concentrated aqueous ammonia (e.g., 10-20 equivalents) to the solution. The reaction can be carried out at room temperature or heated to increase the rate. For heating, a sealed pressure vessel may be necessary depending on the temperature.

  • Reaction Progression: Stir the mixture vigorously for 24-48 hours at room temperature, or for a shorter duration at elevated temperatures (e.g., 50-70 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ammonia and solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to isolate the polar amine product.

    • Alternatively, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with dilute HCl. The aqueous layer, now containing the protonated amine product, is then basified with NaOH and extracted with an organic solvent. The organic extracts are then dried and concentrated to yield the purified product.

Data Presentation

StepReactant 1Reactant 2ProductTypical Yield (%)
1CyclobutylamineChloroacetyl ChlorideN-cyclobutyl-2-chloroacetamide85-95
2N-cyclobutyl-2-chloroacetamideAmmonia2-amino-N-cyclobutylacetamide60-80

Visualizations

Experimental_Workflow cluster_part1 Part 1: Synthesis of Intermediate cluster_part2 Part 2: Synthesis of Final Product P1_Start Dissolve Cyclobutylamine & Triethylamine in DCM P1_Cool Cool to 0-5 °C P1_Start->P1_Cool P1_Add Add Chloroacetyl Chloride Dropwise P1_Cool->P1_Add P1_React Stir at Room Temperature P1_Add->P1_React P1_Workup Aqueous Work-up & Extraction P1_React->P1_Workup P1_Purify Dry & Concentrate P1_Workup->P1_Purify P1_Product N-cyclobutyl-2-chloroacetamide P1_Purify->P1_Product P2_Start Dissolve Intermediate P1_Product->P2_Start Use as starting material P2_Ammonia Add Excess Aqueous Ammonia P2_Start->P2_Ammonia P2_React Stir (Room Temp or Heat) P2_Ammonia->P2_React P2_Workup Remove Volatiles P2_React->P2_Workup P2_Purify Purify (Chromatography or Extraction) P2_Workup->P2_Purify P2_Product 2-amino-N-cyclobutylacetamide P2_Purify->P2_Product

Figure 2: Detailed experimental workflow for the synthesis of 2-amino-N-cyclobutylacetamide.

Safety Precautions

  • Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Cyclobutylamine and triethylamine are flammable and corrosive. Avoid inhalation and skin contact.

  • Concentrated ammonia is corrosive and has a pungent, irritating odor. Work in a fume hood and wear appropriate PPE.

  • The N-acylation reaction is exothermic and requires careful temperature control to prevent it from becoming uncontrollable.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0.
  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). chloroacetamide. Retrieved from [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIV
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • BenchChem. (2025).
  • Google Patents. (n.d.). US5166397A - Process for producing optically active cyclobutylamines.
  • ResearchGate. (n.d.). Scheme 1.
  • Tieman, D. M., et al. (2006). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. Proceedings of the National Academy of Sciences, 103(21), 8287–8292.

Sources

Application Notes and Protocols for the Synthesis of N-cyclobutylglycinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-cyclobutylglycinamide, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, drawing upon established principles of organic synthesis. We will first explore the logical design of the synthetic strategy, followed by a detailed, step-by-step protocol for the laboratory-scale preparation of the target compound. This guide also includes critical considerations for reaction monitoring, purification, and characterization, as well as essential safety precautions. The information is intended to empower researchers to confidently and efficiently synthesize N-cyclobutylglycinamide for their research and development endeavors.

Introduction and Synthetic Strategy

N-cyclobutylglycinamide, also known as 2-amino-N-cyclobutylacetamide, is a functionalized primary amide containing a cyclobutane moiety.[1] This structural motif is of significant interest in drug design, as the cyclobutyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved lipophilicity, while the glycinamide portion provides a handle for further chemical modification.

The synthesis of N-cyclobutylglycinamide can be logically approached through a nucleophilic substitution reaction. The most straightforward strategy involves the reaction of a primary amine, cyclobutylamine, with a suitable glycine equivalent bearing a leaving group. For this purpose, 2-chloroacetamide is an ideal and commercially available starting material. The reaction proceeds via an SN2 mechanism, where the nucleophilic cyclobutylamine displaces the chloride from 2-chloroacetamide. This two-step conceptual approach, starting from readily available precursors, is outlined below.

Synthetic Pathways

The principal synthetic route to N-cyclobutylglycinamide involves a two-step process:

  • Preparation of 2-Chloroacetamide: This intermediate can be synthesized from ethyl chloroacetate and ammonia.[2] This is a classic amidation reaction.

  • N-Alkylation of Cyclobutylamine: The synthesized 2-chloroacetamide is then reacted with cyclobutylamine to yield the final product, N-cyclobutylglycinamide. The chemical reactivity of N-aryl 2-chloroacetamides highlights the ease of replacement of the chlorine atom by nucleophiles like amines.[3][4]

The overall synthetic scheme is presented below:

Synthesis_Pathway cluster_0 Step 1: Preparation of 2-Chloroacetamide cluster_1 Step 2: Synthesis of N-cyclobutylglycinamide Ethyl_chloroacetate Ethyl chloroacetate 2-Chloroacetamide 2-Chloroacetamide Ethyl_chloroacetate->2-Chloroacetamide NH3 Ammonia Ammonia Ammonia->2-Chloroacetamide Ethanol Ethanol 2-Chloroacetamide->Ethanol 2-Chloroacetamide_reac 2-Chloroacetamide N-cyclobutylglycinamide N-cyclobutylglycinamide 2-Chloroacetamide_reac->N-cyclobutylglycinamide Cyclobutylamine, Et3N Cyclobutylamine Cyclobutylamine Cyclobutylamine->N-cyclobutylglycinamide Triethylamine Triethylamine (Base) Triethylamine->N-cyclobutylglycinamide Acetonitrile Acetonitrile (Solvent) Acetonitrile->N-cyclobutylglycinamide

Figure 1: Proposed two-step synthesis of N-cyclobutylglycinamide.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of N-cyclobutylglycinamide, starting from ethyl chloroacetate.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
Ethyl chloroacetateC₄H₇ClO₂122.55≥98%Sigma-Aldrich
Ammonia (28-30% aq. soln.)NH₃17.03ACS gradeFisher Scientific
CyclobutylamineC₄H₉N71.14≥98%Alfa Aesar
2-ChloroacetamideC₂H₄ClNO93.51≥98%TCI Chemicals
TriethylamineC₆H₁₅N101.19≥99%Sigma-Aldrich
AcetonitrileC₂H₃N41.05AnhydrousFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS gradeVWR
Sodium Sulfate (anhydrous)Na₂SO₄142.04ACS gradeEMD Millipore
Diethyl EtherC₄H₁₀O74.12ACS gradeFisher Scientific
Step 1: Synthesis of 2-Chloroacetamide

This procedure is adapted from established methods for the ammonolysis of chloroacetic esters.[2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl chloroacetate (12.25 g, 0.1 mol). Cool the flask in an ice-water bath.

  • Ammonolysis: Slowly add concentrated aqueous ammonia (28-30%, 50 mL) to the stirred ethyl chloroacetate. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the white solid by vacuum filtration and wash with cold deionized water (2 x 20 mL).

  • Drying: Dry the collected solid under vacuum to a constant weight. The expected yield is approximately 7.5 g (80%) of 2-chloroacetamide as a white crystalline solid.

Step 2: Synthesis of N-cyclobutylglycinamide

This step involves the nucleophilic substitution of the chloride in 2-chloroacetamide by cyclobutylamine.

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-chloroacetamide (4.68 g, 0.05 mol) and anhydrous acetonitrile (50 mL).

  • Addition of Reagents: To the stirred suspension, add cyclobutylamine (3.56 g, 0.05 mol) followed by triethylamine (7.6 mL, 0.055 mol). The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any remaining acidic impurities. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude N-cyclobutylglycinamide can be purified by column chromatography on silica gel using a gradient of 5-15% methanol in dichloromethane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes may be employed.

Characterization

The identity and purity of the synthesized N-cyclobutylglycinamide should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure and assess purity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the product.

  • IR (Infrared Spectroscopy): To identify the characteristic functional groups (e.g., N-H, C=O).

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Ethyl chloroacetate: Lachrymator and corrosive. Handle with care.

  • Ammonia: Corrosive and toxic. Avoid inhalation of vapors.

  • 2-Chloroacetamide: Toxic and an irritant.[5]

  • Cyclobutylamine: Flammable liquid and corrosive.

  • Triethylamine: Flammable liquid and corrosive.

  • Dichloromethane: Volatile and a suspected carcinogen.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1Incomplete reactionExtend the reaction time or ensure efficient stirring.
Low yield in Step 2Incomplete reaction or side reactionsEnsure anhydrous conditions. Monitor the reaction closely by TLC.
Product difficult to purifyPresence of unreacted starting materials or byproductsOptimize the chromatographic separation conditions. Consider derivatization for easier separation.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of N-cyclobutylglycinamide. By following these step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their ongoing research in drug discovery and development.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2954-2973. [Link]

  • Fahad, M. M. (2022). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Retrieved February 7, 2026, from [Link]

  • Pawar, S. A., et al. (2012). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 1), 351-354. [Link]

Sources

Topic: Comprehensive Analytical Methods for the Characterization of 2-amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-amino-N-cyclobutylacetamide is a versatile chemical intermediate recognized for its role as a building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1] Its distinct structure, featuring a primary amine, an amide, and a cyclobutyl group, necessitates a multi-faceted analytical approach to ensure identity, purity, and stability.[1] The rigorous characterization of this compound is a critical step in drug development, directly impacting the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide provides a detailed framework of validated analytical techniques for the comprehensive characterization of 2-amino-N-cyclobutylacetamide. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Section 1: Chromatographic Analysis for Purity and Assay

Chromatography is the cornerstone for determining the purity of 2-amino-N-cyclobutylacetamide and quantifying any potential impurities. Given the compound's polar nature, traditional reversed-phase chromatography can be challenging.[2] Therefore, Hydrophilic Interaction Chromatography (HILIC) is the recommended approach for superior retention and separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Rationale: HILIC is selected because it utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This composition is ideal for retaining and separating highly polar analytes like 2-amino-N-cyclobutylacetamide.[3] The high organic content also offers the advantage of enhanced sensitivity when coupled with a mass spectrometer.[3] An amide-based column is chosen for its excellent peak shape and durability under a wide pH range.

Protocol 1: HILIC-UV Method for Purity Determination

  • Instrumentation:

    • HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 2-amino-N-cyclobutylacetamide and transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

    • A summary of the chromatographic conditions is presented in Table 1.

  • System Suitability:

    • Before analysis, perform five replicate injections of the working standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates (N) should be ≥ 2500.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate purity by the area percent method, reporting any impurity above the 0.05% threshold.

Table 1: HPLC Chromatographic Parameters

Parameter Condition
Column Waters XBridge BEH Amide (150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in 95:5 Water:Acetonitrile, pH 3.0 with Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0 with Formic Acid
Gradient 0-1 min (95% B), 1-10 min (95% to 70% B), 10-12 min (70% B), 12.1-15 min (95% B)
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Detection UV at 205 nm

| Injection Volume | 5 µL |

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject into HPLC dissolve->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: HPLC analysis workflow from sample preparation to final report.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Rationale: LC-MS is an indispensable tool for the structural elucidation of unknown impurities.[4][5] Coupling the established HILIC method to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of any co-eluting impurities. Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like amino acid derivatives as it is a soft ionization method that typically preserves the molecular ion.[4]

Protocol 2: HILIC-MS Method for Impurity Identification

  • Instrumentation:

    • HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Sample Preparation:

    • Use the same sample preparation procedure as described in Protocol 1.

  • LC-MS Conditions:

    • The LC conditions are identical to those in Table 1. The MS parameters are detailed in Table 2.

  • Analysis:

    • Acquire data in full scan mode to detect all ionizable species.

    • For any impurity peak detected in the HPLC-UV analysis, extract the corresponding ion chromatogram to determine its m/z.

    • Perform fragmentation (MS/MS) analysis on the impurity's parent ion to obtain structural information. The most common fragmentation for amino acids involves the loss of the carboxylic group.[6]

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range 50 - 600 m/z
Capillary Voltage 4.5 kV
Source Temperature 450 °C
Nebulizing Gas Nitrogen

| Collision Gas | Argon (for MS/MS) |

Section 2: Structural Elucidation and Identification

Spectroscopic methods provide definitive confirmation of the molecular structure of 2-amino-N-cyclobutylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the gold standard for unambiguous structure determination.[7] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. 2D NMR techniques like COSY and HSQC can further confirm the connectivity between protons and carbons.

Protocol 3: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire ¹H, ¹³C, and optionally 2D COSY spectra at 25 °C.

  • Data Interpretation:

    • The expected chemical shifts are summarized in Table 3. The presence of signals corresponding to the cyclobutyl, methylene, and methine protons, along with exchangeable amine and amide protons, confirms the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Amide (NH) ~8.0 (broad s) -
Methylene (CH₂) ~3.1 (s) ~45
Methine (CH) ~3.5 (t) ~58
Cyclobutyl (CH) ~2.5 (m) ~48
Cyclobutyl (CH₂) ~1.8 - 2.1 (m) ~28
Cyclobutyl (CH₂) ~1.6 - 1.8 (m) ~15
Amine (NH₂) ~2.0 (broad s) -

| Carbonyl (C=O) | - | ~172 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of chemical bonds. For 2-amino-N-cyclobutylacetamide, we expect to see characteristic absorptions for the N-H, C=O, and C-N bonds.[8][9]

Protocol 4: FT-IR Analysis

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record the spectrum from 4000 to 600 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands as listed in Table 4.

Table 4: Characteristic FT-IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch (Amine) 3400 - 3250 Two bands, characteristic of a primary amine
N-H Stretch (Amide) ~3300 Single, sharp band
C-H Stretch 3000 - 2850 Aliphatic C-H bonds
C=O Stretch (Amide I) ~1650 Strong absorption

| N-H Bend (Amide II) | ~1550 | Strong absorption |

Section 3: Thermal Properties Analysis

Understanding the thermal behavior of a pharmaceutical intermediate is crucial for defining safe storage and handling conditions.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition temperatures.[10] TGA measures the change in mass as a function of temperature, indicating when the compound begins to decompose and lose mass.[11] Together, they provide a comprehensive thermal profile.

Protocol 5: Thermal Analysis

  • Instrumentation:

    • DSC and TGA instruments.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an aluminum pan for DSC and a ceramic pan for TGA.

  • Acquisition:

    • Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Interpretation:

    • DSC: Identify the sharp endothermic peak corresponding to the melting point and any exothermic peaks indicating decomposition.

    • TGA: Determine the onset temperature of mass loss, which signifies the beginning of thermal decomposition.

Section 4: Integrated Impurity Characterization Strategy

A robust impurity profiling strategy combines all the discussed techniques to detect, identify, and quantify potential impurities, aligning with regulatory expectations such as those from the International Council for Harmonisation (ICH).[12]

Impurity_Workflow start Impurity Detected in HPLC (> Reporting Threshold) lcms LC-MS Analysis start->lcms Determine Mass (m/z) hrms High-Resolution MS lcms->hrms Determine Molecular Formula nmr Isolation & NMR hrms->nmr Confirm Structure report Characterize & Report nmr->report

Caption: Decision tree for the structural characterization of unknown impurities.

This integrated approach ensures that any impurity is not only detected and quantified (HPLC) but also structurally characterized (MS, NMR), providing a complete profile of the 2-amino-N-cyclobutylacetamide substance.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 2-amino-N-cyclobutylacetamide. The strategic application of chromatographic, spectroscopic, and thermal techniques ensures the unambiguous identification, purity assessment, and stability profiling of this important pharmaceutical intermediate. Adherence to these protocols will generate reliable and reproducible data, supporting drug development professionals in maintaining the highest standards of quality and safety.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research.
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017).
  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. (2016). Methods in Molecular Biology.
  • 2-Amino-N-cyclobutylacetamide. Chem-Impex.
  • Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. (2002).
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). Molecules.
  • Purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide by ion chromatography.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). IntechOpen.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). Molecules.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. (2021).
  • 2-Amino-N-cyclobutylacetamide | CAS 359821-39-9. Santa Cruz Biotechnology.
  • Levetiracetam Related Compound A Pharmaceutical Secondary Standard. Sigma-Aldrich.
  • Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis.
  • 2-Amino-2-cyclobutylacetamide Hydrochloride. PubChem.
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. (2012). Amino Acids.
  • Study of the temperature effect on IR spectra of crystalline amino acids, dipeptides, and polyamino acids. IV. L-cysteine and DL-cysteine. (2008). Journal of Structural Chemistry.
  • Levetiracetam Monograph. (2011). U.S. Pharmacopeia.
  • A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase. (2004). Journal of Pharmaceutical and Biomedical Analysis.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • ¹H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3 carbonitrile 4b.
  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis.
  • Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. (2019). Methods in Molecular Biology.
  • Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. (2009). Vanderbilt University.
  • Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. (2020).
  • NMR Analysis of Amino Acids. (2018). YouTube.
  • Eco-friendly UPLC method for determination of Levetiracetam and its toxic related substance. (2020).
  • Amino acid concentrations in hypothalamic and caudate nuclei during microwave-induced thermal stress: analysis by microdialysis. (1998). Neurotoxicology.
  • Levetiracetam Impurities. SynZeal.
  • A rapid and precise method for the analysis of underivatized amino acids in natural samples using volatile-ion-pairing reverse. (2018). Organic Geochemistry.
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv.
  • Synthesis and Characterization of Bioactive Oligoitaconates with Amino Acid Functional Groups for Tissue Engineering. (2023). Polymers.

Sources

Application Note: A Validated HPLC Method for the Quantification of 2-amino-N-cyclobutylacetamide using Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-amino-N-cyclobutylacetamide, a key building block in pharmaceutical synthesis.[1] Due to its polar nature and lack of a significant UV chromophore, direct analysis of this aliphatic amine is challenging. To overcome these limitations, this protocol employs a pre-column derivatization strategy using o-Phthalaldehyde (OPA) in the presence of a thiol to yield a highly fluorescent and UV-active isoindolic derivative. This allows for sensitive and selective quantification using a standard reversed-phase HPLC system with UV detection. An alternative method using Hydrophilic Interaction Liquid Chromatography (HILIC) with a universal detector is also discussed for applications where derivatization is not desirable. All procedures are outlined in accordance with the principles of analytical method validation described in the ICH Q2(R1) guideline.[2][3]

Introduction and Analytical Challenge

2-amino-N-cyclobutylacetamide (Molecular Formula: C₆H₁₂N₂O, Molecular Weight: 128.17 g/mol ) is a versatile intermediate used in the development of novel therapeutic agents, particularly for neurological and metabolic diseases.[1] Its structure, featuring a primary aliphatic amine and a cyclobutyl group, presents a significant analytical challenge. The compound is highly polar and lacks a native chromophore, making it difficult to retain on traditional non-polar reversed-phase columns and challenging to detect with common UV-Vis detectors.[4]

Direct analysis often results in poor peak shape and elution near the solvent front, compromising resolution and sensitivity.[5][6] To address this, a pre-column derivatization approach is an effective technique.[7][8] This strategy not only introduces a UV-active or fluorescent moiety for enhanced detection but also increases the hydrophobicity of the analyte, improving its retention and separation on reversed-phase columns.[8]

This guide provides a detailed, step-by-step protocol for the analysis of 2-amino-N-cyclobutylacetamide using OPA derivatization, followed by a discussion of method validation and an alternative HILIC-based approach.

Principle of the Method: OPA Derivatization

The method is based on the reaction of the primary amine group of 2-amino-N-cyclobutylacetamide with o-Phthalaldehyde (OPA) and a thiol, such as N-acetyl-L-cysteine or 3-mercaptopropionic acid, in a buffered alkaline environment. This rapid and specific reaction forms a stable, highly fluorescent, and UV-absorbing 1-alkyl-2-thio-substituted isoindole derivative, which can be readily separated and quantified using reversed-phase HPLC with UV detection.

Materials and Reagents

MaterialGrade/PuritySupplier Example
2-amino-N-cyclobutylacetamideReference Standard >98%Chem-Impex[1]
o-Phthalaldehyde (OPA)Reagent GradeSigma-Aldrich
N-acetyl-L-cysteine (NAC)>99%Sigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
WaterHPLC or Milli-Q GradeMillipore
Boric AcidACS GradeVWR
Sodium Hydroxide (NaOH)ACS GradeVWR
Phosphoric Acid (H₃PO₄)ACS GradeVWR

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler with thermostat, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV-Vis detector.

  • Analytical Column: A robust C18 column is recommended (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm or equivalent).

ParameterRecommended Setting
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (20% B), 2-15 min (20-70% B), 15-17 min (70% B), 17-18 min (70-20% B), 18-25 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 338 nm

Detailed Experimental Protocols

Preparation of Reagents and Solutions
  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust the pH to 10.2 with a 30% w/v sodium hydroxide solution.

  • OPA/NAC Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of N-acetyl-L-cysteine and 11.2 mL of the 0.4 M Borate Buffer. Mix well. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-amino-N-cyclobutylacetamide reference standard and dissolve in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the 50:50 methanol/water mixture.

Sample Preparation and Derivatization Protocol
  • Sample Dilution: Dilute the test sample containing 2-amino-N-cyclobutylacetamide with a 50:50 methanol/water mixture to bring its concentration into the expected calibration range.

  • Derivatization Reaction: In an autosampler vial, mix 100 µL of the sample or standard solution with 400 µL of the OPA/NAC derivatization reagent.

  • Incubation: Vortex the mixture for 30 seconds and allow the reaction to proceed for exactly 2 minutes at room temperature. The timing is critical for consistent results.

  • Injection: Immediately inject 10 µL of the resulting solution into the HPLC system.

Causality Note: The use of an automated derivatization sequence in the autosampler is highly recommended to ensure precise and reproducible reaction timing for all samples and standards, which is a critical parameter for method precision.

Analytical Workflow Diagram

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions mix Mix Sample/Standard with OPA Reagent (1:4 ratio) prep_std->mix prep_sample Dilute Test Sample prep_sample->mix prep_reagent Prepare Fresh OPA/NAC Reagent prep_reagent->mix incubate Incubate for 2 min at Room Temp mix->incubate inject Inject 10 µL onto C18 Column incubate->inject separate Gradient Elution inject->separate detect Detect Derivative at 338 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Automated pre-column derivatization and HPLC analysis workflow.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, validation should be performed according to the ICH Q2(R1) guideline.[2][3][9]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that no endogenous components interfere with the analyte peak.

  • Linearity: Construct a calibration curve by analyzing at least five concentrations over the desired range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be >0.999.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[2] For an assay, this is typically 80-120% of the test concentration.[2]

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a standard at 100% of the target concentration. The relative standard deviation (RSD) should be <1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD over both sets of experiments should be <2.0%.

  • Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.

Method Validation Workflow Diagram

G cluster_precision Validation Analytical Method Validation (ICH Q2) Specificity Specificity (Interference Check) Validation->Specificity Linearity Linearity & Range (5+ Concentrations) Validation->Linearity Accuracy Accuracy (Spike Recovery @ 3 Levels) Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness (Parameter Variation) Validation->Robustness Repeatability Repeatability (n=6, Same Day) Precision->Repeatability Intermediate Intermediate Precision (Different Day/Analyst) Repeatability->Intermediate

Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Alternative Method: HILIC with Universal Detection

For applications where derivatization is undesirable (e.g., due to reaction instability or the need to recover the original analyte), Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative for retaining and separating highly polar compounds.[10][11][12][13] Since 2-amino-N-cyclobutylacetamide lacks a chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is required.[4][14][15][16][17]

HILIC-ELSD/CAD Conditions
ParameterRecommended Setting
HILIC Column e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient Program Isocratic 95% A for 5 min, or a shallow gradient starting from 95% A
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detector (ELSD) Drift Tube: 50°C, Nebulizer Gas: Nitrogen @ 2.0 Bar
Detector (CAD) Settings as per manufacturer's recommendation

Causality Note: HILIC operates on a principle of partitioning the polar analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[10][11] This provides excellent retention for compounds that are unretained in reversed-phase chromatography. ELSD and CAD are mass-based detectors that do not require the analyte to have optical properties, making them ideal for this application.[4][18][19]

Conclusion

The pre-column derivatization method presented here provides a reliable, sensitive, and robust solution for the quantitative analysis of 2-amino-N-cyclobutylacetamide by HPLC-UV. The protocol is designed to be readily implemented in a quality control or research laboratory setting. The outlined validation steps, based on ICH guidelines, ensure that the method is fit for its intended purpose, delivering trustworthy and accurate results. For orthogonal verification or when derivatization is not feasible, the HILIC method with universal detection serves as an excellent alternative.

References

  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • 2-Amino-N-cyclobutylacetamide.
  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. C-MAR.
  • Simultaneous analysis of amino acids and amines as their o-phthalaldehyde-ethanethiol-9-fluorenylmethyl chloroformate derivatives in cheese by high-performance liquid chromatography.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. PubMed.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • 2-Amino-2-cyclobutylacetamide Hydrochloride. PubChem.
  • Evaporative light scattering detector ELSD. Advion Interchim Scientific.
  • Charged Aerosol Detector.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Normal-phase vs.
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Chromservis.
  • Derivatization and Separation of Aliph
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Hydrophilic Interaction Liquid Chromatography: An Update.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. AnalyteGuru.
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter.
  • Evaporative light sc
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Learn how Charged Aerosol Detection can be used for both routine and complex analyses.
  • ELSD-LTIII Low Temperature Evaporative Light Sc
  • Quality Guidelines. ICH.
  • ICH Q2 Valid
  • CAD vs MS for HPLC on compounds without chromophores? Reddit.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

Sources

Application Note: High-Resolution NMR Spectroscopy of 2-Amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 2-amino-N-cyclobutylacetamide , a critical glycine-derived building block in peptidomimetic drug discovery. We address the specific challenges associated with this molecule, including the conformational dynamics of the cyclobutyl ring and the solvent-dependent exchange of amide/amine protons. This guide details optimized acquisition protocols, advanced spectral assignment strategies, and troubleshooting workflows to ensure data integrity in medicinal chemistry applications.

Introduction & Chemical Context

2-amino-N-cyclobutylacetamide combines a flexible glycinamide linker with a lipophilic, conformationally restricted cyclobutane ring. This motif is increasingly prevalent in fragment-based drug design (FBDD) as a spacer that modulates solubility and metabolic stability without adding excessive molecular weight.

Key Structural Features for NMR Analysis:

  • The Glycinamide Core: Contains exchangeable amine (

    
    ) and amide (
    
    
    
    ) protons, making solvent selection critical.
  • The Cyclobutyl Ring: Unlike planar aromatic rings, the cyclobutane ring exists in a puckered "butterfly" conformation. This results in complex multiplet patterns for the methylene protons due to non-equivalent axial/equatorial environments and rapid (but not always averaged) ring inversion.

Experimental Protocol

Sample Preparation

To ensure reproducibility and the visibility of exchangeable protons, DMSO-d6 is the recommended solvent over CDCl3. Chloroform often leads to signal broadening of the amide/amine protons and potential aggregation.

ParameterSpecificationRationale
Mass 5.0 – 10.0 mgSufficient signal-to-noise (S/N) for 13C without viscosity broadening.
Solvent DMSO-d6 (99.9% D) + 0.03% TMSDMSO disrupts intermolecular H-bonding, sharpening the amide doublet.
Volume 600 µLStandard depth for 5mm probes to prevent shimming artifacts.
Tube 5mm High-Precision (e.g., Wilmad 535)Essential for high-field (>400 MHz) homogeneity.
Additives None initiallyNote: Avoid adding

initially, as it will erase NH/NH2 signals.
Acquisition Parameters (600 MHz Base Frequency)

Use these parameters as a starting point for automated acquisition.

  • Temperature: 298 K (25°C). Variation may be required to resolve rotamers.

  • 1H (Proton):

    • Pulse:

      
       (zg30)
      
    • Relaxation Delay (D1): 1.0 s (increase to 5.0 s for quantitative integration)

    • Scans (NS): 16 – 32

    • Spectral Width: 12 ppm (to capture downfield amides)

  • 13C (Carbon):

    • Pulse: Power-gated decoupling (zgpg30)

    • Scans (NS): 512 – 1024 (compound is low MW, relaxes slowly)

    • D1: 2.0 s

Visualized Workflows

Experimental Workflow

This diagram outlines the logical flow from sample preparation to data validation.

NMR_Workflow Start Sample: 2-amino-N-cyclobutylacetamide Solvent Solvent Selection: DMSO-d6 (Recommended) Start->Solvent Prep Dissolution: 10mg / 0.6mL No D2O Exchange Solvent->Prep Acq1H Acquisition 1H: Check Line Shape of NH Prep->Acq1H Decision Are NH/NH2 Resolved? Acq1H->Decision Acq2D Acquire 2D: COSY, HSQC, HMBC Decision->Acq2D Yes Trouble Troubleshoot: Check Water Content Check pH/Salt Form Decision->Trouble No (Broad/Missing) Process Processing: Phase, Baseline, Integration Acq2D->Process Trouble->Prep Re-prep

Figure 1: Step-by-step experimental workflow ensuring data integrity for labile proton detection.

Spectral Analysis & Assignment Strategy

1H NMR Assignment (DMSO-d6)

The following table details the expected chemical shifts (


) and coupling patterns.
MoietyProton Type

(ppm)
MultiplicityIntegralMechanistic Insight
Amide

8.0 – 8.3Doublet (

Hz)
1HSplit by the adjacent Cyclobutyl Methine (

). Diagnostic of the amide bond.
Amine

1.5 – 3.5*Broad Singlet2HHighly variable. In DMSO, often sharpens. If protonated (HCl salt), appears at ~8.0 ppm as broad singlet.
Linker

3.1 – 3.2Singlet2HThe glycine methylene. Can appear as a doublet if coupling to NH2 is slow (rare).
Ring Methine (

)
4.1 – 4.3Quintet/Multiplet1HDeshielded by the amide nitrogen. Coupled to NH (doublet) and ring CH2s.
Ring

(C2/C4)
2.0 – 2.2Multiplet4HComplex due to ring puckering. "Roofing" effect often seen.
Ring

(C3)
1.5 – 1.7Multiplet2HMost shielded protons, furthest from the amide group.

Critical Note on Integration: The total integral count relative to the Methine (1H) should be: Amide (1) + Amine (2) + Linker (2) + Ring CH2s (6) = 11 protons total (excluding solvent).

The Cyclobutyl "Puckering" Effect

Unlike a flat square, cyclobutane oscillates between puckered conformations to relieve torsional strain (eclipsing interactions).

  • Observation: The

    
    -methylene protons (C2/C4) are technically chemically equivalent but magnetically non-equivalent in static conformations. In solution at room temperature, they average out, but often appear as higher-order multiplets rather than clean triplets.
    
  • Validation: A COSY (Correlation Spectroscopy) experiment is required to trace the spin system:

    • Find the Amide NH doublet.

    • Cross-peak confirms the Methine CH.

    • Methine CH shows cross-peaks to the

      
      -CH2s.
      
    • 
      -CH2s show cross-peaks to the 
      
      
      
      -CH2.
Assignment Logic Diagram

Use this logic to confirm the structure from raw data.

Assignment_Logic cluster_valid Self-Validation Check Spectrum 1H Spectrum NH_Signal Signal @ 8.2 ppm (Doublet) Spectrum->NH_Signal Identify Amide Gly_CH2 Signal @ 3.1 ppm (Singlet) Spectrum->Gly_CH2 Identify Isolated Spin Methine Signal @ 4.2 ppm (Multiplet) NH_Signal->Methine COSY Correlation (J-coupling) Check1 Is NH a Doublet? NH_Signal->Check1 Ring_CH2 Signals @ 1.5-2.2 ppm (Complex) Methine->Ring_CH2 COSY Correlation Check2 Is Gly-CH2 a Singlet? Gly_CH2->Check2

Figure 2: Logic flow for structural confirmation using 1H and COSY correlations.

Troubleshooting & Optimization

Missing or Broad Amine/Amide Signals

If the signals at 8.2 ppm (NH) or ~2.0 ppm (NH2) are missing or extremely broad:

  • Cause 1: Water Exchange. Wet DMSO facilitates proton exchange.

    • Fix: Use a fresh ampoule of DMSO-d6. Add activated 4Å molecular sieves directly to the NMR tube.

  • Cause 2: Salt Formation. If the sample was isolated from acidic HPLC prep, it may be a TFA or HCl salt.

    • Observation: The NH2 signal will shift downfield to ~8.0 ppm (overlapping with amide) and integrate for 3H (

      
      ).
      
    • Fix: Add 1-2 equivalents of solid

      
       to the tube to free-base the amine in situ, or wash the sample with aqueous 
      
      
      
      prior to dissolution.
Overlap of Cyclobutyl and Solvent Residuals

In DMSO, the quintet solvent peak is at 2.50 ppm. The cyclobutyl


-protons (2.0-2.2 ppm) are close but usually resolved.
  • Protocol Adjustment: If overlap occurs (e.g., in Acetone-d6), switch to Acetonitrile-d3 (

    
     1.94, may overlap) or Methanol-d4  (good solubility, but loses NH signals). DMSO-d6 remains the gold standard for this specific molecule. 
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and spin dynamics).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).

  • Lambert, J. B., & Roberts, J. D. (1971). Nitrogen-15 Magnetic Resonance Spectroscopy. Journal of the American Chemical Society.

  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Reference for fragment shifts of cyclobutylamine and glycinamide).

  • Wiberg, K. B., & Barth, D. E. (1969). Cyclobutane-proton coupling constants. Journal of the American Chemical Society, 91(18), 5124–5130. (Seminal paper on cyclobutyl ring puckering and coupling constants).

Sources

mass spectrometry of N-cyclobutylglycinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Profiling of N-Cyclobutylglycinamide

Abstract

This guide details the protocol for the quantification and structural characterization of N-cyclobutylglycinamide (CBGA), a polar secondary amine fragment often utilized in Fragment-Based Drug Discovery (FBDD). Due to its low molecular weight (MW 128.09 Da) and high polarity, CBGA presents retention challenges for standard C18 chromatography.[1] This note establishes a robust Hydrophilic Interaction Liquid Chromatography (HILIC) workflow coupled with Positive Electrospray Ionization (ESI+) MS/MS. We provide optimized transition parameters, fragmentation mechanisms, and troubleshooting steps to ensure high-fidelity data for pharmacokinetic (PK) and synthetic validation studies.

Introduction & Molecule Analysis

N-cyclobutylglycinamide (2-(cyclobutylamino)acetamide) is a small, polar building block.[1] Its structural core consists of a glycine backbone with a cyclobutyl substituent on the


-amine.
  • Chemical Formula:

    
    
    
  • Exact Mass: 128.0950 Da

  • 
    :  129.1023 Da
    
  • LogP: ~ -0.5 (Highly Polar)

Analytical Challenge: Standard Reverse Phase (RP) chromatography often results in elution near the void volume (


), leading to ion suppression from salts and poor peak shape. This protocol utilizes HILIC , which retains polar amines via water-layer partitioning and electrostatic interactions, separating CBGA from matrix interferences.[1]

Method Development: Chromatography (HILIC)

Rationale: An Amide-functionalized HILIC column is selected over bare silica to improve peak symmetry for the secondary amine and ensure retention of the primary amide moiety.

LC Conditions
ParameterSetting
Column Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adj.[1] with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)

Note on Buffer: Ammonium formate is critical. It maintains ionization efficiency in ESI+ while suppressing silanol interactions that cause peak tailing for amines.[1]

Gradient Profile
Time (min)%A (Aqueous)%B (Organic)CurveAction
0.001090InitialEquilibration
1.0010906Hold
6.0050506Elution Gradient
6.5060401Column Wash
8.0060401Wash Hold
8.1010901Re-equilibration
12.0010901End

Mass Spectrometry Parameters (ESI+)

Rationale: The secondary amine is the most basic site, readily protonating to form


. The cyclobutyl ring is strained; high source temperatures or excessive declustering potential (DP) can cause in-source fragmentation (ring opening).[1]
Source Optimization (Generic Triple Quad)
  • Ionization Mode: ESI Positive

  • Spray Voltage (IS): 4500 V (HILIC requires lower voltage than RP due to high organic content).[1]

  • Source Temp (TEM): 450°C

  • Curtain Gas (CUR): 30 psi

  • Gas 1 / Gas 2: 40 / 50 psi

MRM Transition List
Precursor (m/z)Product (m/z)IDCE (eV)Mechanism
129.1 112.1 Quant15Loss of NH

(Amide)
129.1 84.1 Qual 122Loss of CONH

(Alpha-cleavage)
129.1 55.1 Qual 235Cyclobutyl cation (

)
129.1 30.1 Qual 340Glycine Immonium (

)

Fragmentation Mechanism & Logic

Understanding the fragmentation is vital for confirming the structure versus potential isomers (e.g., glycine cyclobutylamide).

  • Primary Loss (Amide): The primary amide group (

    
    ) typically ejects ammonia (
    
    
    
    , 17 Da) to form an acylium ion or a cyclic lactam intermediate at m/z 112 .[1]
  • Ring Cleavage: The strained cyclobutyl ring is a diagnostic leaving group.[1] However, in low-mass amines, the charge often retains on the nitrogen fragment.

  • Alpha Cleavage: Cleavage adjacent to the secondary amine leads to the loss of the amide tail (

    
    , 45 Da), yielding the N-methylene-cyclobutanamine cation at m/z 84 .
    
  • Deep Fragmentation: High collision energy shatters the amine to release the cyclobutyl carbocation (m/z 55 ) and the glycine immonium ion (m/z 30 ).

Visualized Pathway (DOT)

Fragmentation Parent [M+H]+ m/z 129.1 Frag1 [M+H - NH3]+ m/z 112.1 Parent->Frag1 - NH3 (17 Da) Low CE Frag2 Alpha Cleavage m/z 84.1 Parent->Frag2 - CONH2 (45 Da) Med CE Frag4 Glycine Immonium m/z 30.1 Parent->Frag4 Deep Frag High CE Frag3 Cyclobutyl Cation m/z 55.1 Frag2->Frag3 Ring Scission High CE

Caption: Predicted ESI+ MS/MS fragmentation pathway for N-cyclobutylglycinamide showing primary ammonia loss and diagnostic skeletal cleavages.

Experimental Workflow

Step 1: Stock Preparation
  • Weigh 1.0 mg of N-cyclobutylglycinamide standard.[1]

  • Dissolve in 1.0 mL 50:50 Acetonitrile:Water . (Do not use 100% water; stability is better in organic mix).[1]

  • Store at -20°C. Stability is ~3 months.

Step 2: Sample Extraction (Plasma/Media)

Since CBGA is polar, Liquid-Liquid Extraction (LLE) with hexane/ether is ineffective.

  • Aliquot 50 µL plasma/media.[1]

  • Add 200 µL Acetonitrile containing 0.1% Formic Acid (Protein Precipitation).

  • Internal Standard: Spike with 10 µL of

    
    -Glycinamide or similar polar amine.
    
  • Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

  • Transfer supernatant directly to vial.[1] Do not evaporate to dryness (volatility risk).[1] Inject 2 µL.

Step 3: System Suitability Test (SST)

Before the run, inject a 100 ng/mL standard.[1]

  • Acceptance Criteria:

    • Retention Time: 3.5 ± 0.2 min (Must be > 2 x Void Volume).[1]

    • Peak Asymmetry: 0.8 – 1.2.[1]

    • S/N Ratio (Quant Transition): > 50:1.[1]

Visualized Workflow (DOT)

Workflow Sample Biological Sample (50 µL) PPT Protein Ppt (ACN + 0.1% FA) Sample->PPT Centrifuge Centrifuge 10,000g PPT->Centrifuge HILIC HILIC LC (Amide Column) Centrifuge->HILIC MS ESI+ MS/MS (m/z 129 -> 112) HILIC->MS Data Quantification MS->Data

Caption: HILIC-MS/MS analytical workflow for polar amine extraction and quantification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
RT Shift HILIC equilibration issuesEnsure 3-5 min re-equilibration time at 90% ACN between runs.
Low Sensitivity Ion SuppressionDivert flow to waste for the first 1.5 min. Check salt buildup on cone.
Peak Tailing Secondary interactionsIncrease Ammonium Formate conc. to 20 mM or lower pH to 3.0.
In-Source Frag Ring instabilityLower Desolvation Temp (<400°C) and Declustering Potential.[1]

References

  • HILIC Mechanism & Amide Columns: Buszewski, B., & Noga, S. (2012).[1] Hydrophilic interaction liquid chromatography (HILIC) in natural products analysis.[1] ISRN Chromatography.[1]

  • Fragmentation of Small Amides: Holcapek, M., et al. (2010).[1] Structural analysis of small organic molecules by mass spectrometry.[1][2] Mass Spectrometry Reviews.

  • Cyclobutylamine Properties: PubChem Database. Cyclobutylamine Compound Summary.[1]

  • HILIC for Polar Metabolites: Teleki, A., et al. (2015).[1] HILIC-MS for metabolomics of polar metabolites.[1][3] Analytical Chemistry.

Sources

Application and Protocol Guide for the Purification of 2-amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-amino-N-cyclobutylacetamide, a versatile building block in contemporary drug discovery and development.[1] Recognizing the critical impact of purity on downstream applications, this document outlines three primary purification strategies: acid-base extraction, column chromatography, and recrystallization. Each method is presented with a deep mechanistic rationale, step-by-step protocols, and guidance for troubleshooting and optimization. This guide is intended for researchers, chemists, and process development scientists seeking to achieve high-purity 2-amino-N-cyclobutylacetamide for their research and development endeavors.

Introduction: The Importance of Purity for 2-amino-N-cyclobutylacetamide

2-amino-N-cyclobutylacetamide is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and metabolic disorders.[1] Its unique structural features, including a primary amine and a cyclobutylamide moiety, contribute to its utility as a scaffold in medicinal chemistry. The presence of impurities, such as unreacted starting materials, synthetic by-products, or degradation products, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, robust and efficient purification is a critical step in any workflow involving this compound.

This guide provides a multi-faceted approach to the purification of 2-amino-N-cyclobutylacetamide, empowering the researcher to select the most appropriate technique based on the impurity profile of their crude material and the desired final purity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-amino-N-cyclobutylacetamide is fundamental to designing effective purification strategies.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O[2]
Molecular Weight 128.17 g/mol [2]
Appearance White solidChem-Impex
pKa (estimated) ~9.5 - 10.5 (for the primary amine)[3]
Solubility Likely soluble in water and polar organic solvents.[4][5][6]

Note: The pKa is estimated based on typical values for primary alkyl amines.[3] The exact solubility in various solvents should be determined empirically.

Potential Impurities

The nature and quantity of impurities will depend on the synthetic route employed. Common impurities in the synthesis of similar N-substituted amino amides may include:

  • Unreacted Starting Materials: e.g., a protected amino acid (like Boc-glycine) and cyclobutylamine.

  • Coupling Reagents and By-products: e.g., dicyclohexylurea (DCU) if DCC is used as a coupling agent.

  • Deprotection Reagents and By-products: e.g., trifluoroacetic acid (TFA) if a Boc protecting group is used.

  • Side-reaction Products: e.g., diastereomers or products of over-alkylation.[7]

Purification Strategies: A Mechanistic Overview

The choice of purification strategy should be guided by the properties of 2-amino-N-cyclobutylacetamide and its impurities. The basicity of the primary amine is a key feature that can be exploited for purification.[4]

Acid-Base Extraction: Leveraging Basicity

This technique is a powerful first-pass purification method to separate the basic 2-amino-N-cyclobutylacetamide from neutral and acidic impurities. By treating the crude mixture with an acid, the primary amine is protonated, forming a water-soluble ammonium salt. This salt can then be extracted into an aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which can be extracted back into an organic solvent.

Column Chromatography: For High-Resolution Separation

Chromatography offers a higher degree of separation and is suitable for removing impurities with similar polarities to the target compound. However, the basic nature of the amine can lead to poor peak shape and recovery on standard silica gel due to strong interactions with acidic silanol groups. This can be mitigated by:

  • Using a mobile phase modifier: Adding a small amount of a volatile base, such as triethylamine (Et₃N), to the eluent can neutralize the acidic sites on the silica gel.

  • Employing amine-functionalized silica: This stationary phase is specifically designed for the purification of basic compounds.

  • Reverse-phase chromatography: For highly polar compounds, reverse-phase chromatography can be an effective alternative.

Recrystallization: The Final Polishing Step

Recrystallization is an excellent technique for achieving high purity of solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For 2-amino-N-cyclobutylacetamide, a polar solvent or a mixed solvent system is likely to be effective. It is often beneficial to perform recrystallization after an initial purification step like acid-base extraction.

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the initial purification of crude 2-amino-N-cyclobutylacetamide to remove neutral and acidic impurities.

Workflow Diagram:

AcidBaseExtraction A Crude Product in Organic Solvent (e.g., DCM) B Add 1M HCl (aq) A->B C Separate Layers B->C D Aqueous Layer (Protonated Amine) C->D Collect E Organic Layer (Neutral/Acidic Impurities) C->E Discard F Add 2M NaOH (aq) until pH > 10 D->F G Extract with Organic Solvent (e.g., DCM) F->G H Combine Organic Extracts G->H I Dry over Na₂SO₄, Filter, and Concentrate H->I J Purified 2-amino-N-cyclobutylacetamide I->J

Caption: Workflow for Acid-Base Extraction.

Materials:

  • Crude 2-amino-N-cyclobutylacetamide

  • Dichloromethane (DCM) or other suitable organic solvent

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude 2-amino-N-cyclobutylacetamide in a suitable organic solvent (e.g., DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower organic layer (containing neutral and acidic impurities) and set it aside. Collect the upper aqueous layer, which now contains the protonated amine.

  • Back-Extraction (Optional): To maximize recovery, the organic layer from step 3 can be extracted again with a fresh portion of 1 M HCl. Combine the aqueous layers.

  • Basification: Place the combined aqueous layers in a clean separatory funnel and cool in an ice bath. Slowly add 2 M NaOH while swirling until the pH of the solution is greater than 10, as confirmed by pH paper or a pH meter.

  • Extraction of Free Amine: Extract the basified aqueous layer with three portions of DCM. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic extracts with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter the dried solution and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-amino-N-cyclobutylacetamide.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating 2-amino-N-cyclobutylacetamide from impurities with similar polarity.

Workflow Diagram:

ColumnChromatography A Prepare Slurry of Silica Gel in Mobile Phase B Pack Column A->B D Load Sample onto Column B->D C Dissolve Crude Product in Minimal Solvent C->D E Elute with Mobile Phase (e.g., DCM/MeOH/Et₃N) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Concentrate to Yield Purified Product H->I

Caption: Workflow for Flash Column Chromatography.

Materials:

  • Crude 2-amino-N-cyclobutylacetamide

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et₃N)

  • Thin Layer Chromatography (TLC) plates

  • Appropriate visualization agent for TLC (e.g., ninhydrin stain)

  • Glass column and appropriate apparatus

  • Fraction collector or test tubes

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point is a mixture of DCM and MeOH with a small amount of Et₃N (e.g., 95:4.5:0.5 DCM:MeOH:Et₃N). The optimal ratio should be determined by TLC analysis.

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate in the chosen mobile phase. Visualize the spots to determine the Rf of the product and impurities. Adjust the mobile phase composition to achieve good separation (target Rf for the product is typically 0.2-0.4).

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM/MeOH) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the elution by TLC. Spot each fraction on a TLC plate, develop, and visualize.

  • Combining and Concentrating: Combine the fractions containing the pure product. Remove the solvent under reduced pressure to obtain the purified 2-amino-N-cyclobutylacetamide.

Protocol 3: Purification by Recrystallization

This protocol is ideal as a final purification step to obtain highly pure, crystalline 2-amino-N-cyclobutylacetamide.

Workflow Diagram:

Recrystallization A Select a Suitable Solvent System B Dissolve Crude Product in Minimal Hot Solvent A->B C Hot Filtration (if insoluble impurities are present) B->C D Slowly Cool the Solution C->D E Allow Crystals to Form D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals under Vacuum G->H I Highly Pure Crystalline Product H->I

Caption: Workflow for Recrystallization.

Materials:

  • Partially purified 2-amino-N-cyclobutylacetamide

  • A suitable solvent or solvent pair (e.g., isopropanol, ethanol, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of the compound in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate) to find a suitable one. A mixed solvent system (e.g., ethyl acetate/hexanes) can also be effective.

  • Dissolution: Place the crude 2-amino-N-cyclobutylacetamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the presence of volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 2-amino-N-cyclobutylacetamide is a critical step in its utilization for research and development. The choice of purification method will depend on the specific impurity profile and the desired level of purity. By understanding the physicochemical properties of the molecule and applying the detailed protocols provided in this guide, researchers can consistently obtain high-purity 2-amino-N-cyclobutylacetamide for their downstream applications.

References

  • Monash University. Synthesis of N-Alkyl Amino Acids. [Online] Available at: [Link]

  • PubChem. 2-Amino-2-cyclobutylacetamide Hydrochloride. [Online] Available at: [Link]

  • Google Patents. Synthesis of N-substituted peptide amides.
  • University of California, Irvine. pKa Data Compiled by R. Williams. [Online] Available at: [Link]

  • PubMed. Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning. [Online] Available at: [Link]

  • PubMed. Related impurities in peptide medicines. [Online] Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Online] Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Doctoral dissertation, University of Rhode Island]. DigitalCommons@URI.
  • ResearchGate. Typical examples of impurities observed in synthesized peptides. [Online] Available at: [Link]

  • MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis of some Amide derivatives and their Biological activity. [Online] Available at: [Link]

  • MDPI. Investigation of Impurities in Peptide Pools. [Online] Available at: [Link]

  • Google Patents. Process for the preparation of substituted amides.
  • Proceedings of the National Academy of Sciences. Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. [Online] Available at: [Link]

  • PubMed. Solubility of amino acids in pure solvent systems. [Online] Available at: [Link]

Sources

experimental setup for using 2-amino-N-cyclobutylacetamide in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for the Evaluation of 2-amino-N-cyclobutylacetamide in Cell Culture

Executive Summary

This guide details the standardized protocol for handling, solubilizing, and evaluating 2-amino-N-cyclobutylacetamide (CAS: 359821-39-9 / 14377-50-5) in in vitro systems.

While primarily utilized as a high-value building block in Fragment-Based Drug Discovery (FBDD) for synthesizing kinase inhibitors and peptidomimetics, this compound requires rigorous baseline characterization. Its primary amine functionality and cyclobutyl moiety introduce specific solubility and reactivity considerations.[1] This protocol ensures data integrity by establishing a self-validating workflow for cytotoxicity profiling and off-target screening.

Physicochemical Profile & Handling

Before introducing the compound to biological systems, its chemical behavior must be stabilized.

PropertySpecificationExperimental Implication
Molecular Weight ~128.17 g/mol High molarity per unit mass; precise weighing is critical.
Functional Groups Primary Amine, Cyclobutyl, AmideAmine: Potential for pH shift in unbuffered media; reactive with aldehydes (avoid glutaraldehyde fixation during treatment). Cyclobutyl: Increases lipophilicity compared to linear alkyls.
Solubility DMSO (Primary), Water (Salt dependent)Free Base: Soluble in DMSO. HCl Salt: Soluble in water/PBS.
Stability Hygroscopic (Salt form)Store desiccated at -20°C. Avoid repeated freeze-thaw cycles of stock.

Core Protocol: Stock Solution Preparation

Objective: Create a sterile, stable 100 mM Master Stock solution. Rationale: Direct addition of powder to media causes sterilization issues and concentration heterogeneity. DMSO is the preferred vehicle for the free base to ensure cellular permeability.

Materials
  • 2-amino-N-cyclobutylacetamide (Powder)

  • Anhydrous DMSO (Cell Culture Grade, >99.9%)

  • 1.5 mL Amber Microcentrifuge Tubes (Light protection)

  • 0.22 µm PTFE Syringe Filter (Nylon binds proteins; PTFE is chemically inert)

Step-by-Step Procedure
  • Calculation:

    • Target Concentration: 100 mM

    • Volume: 1 mL

    • Required Mass:

      
       (or 
      
      
      
      )
    • Note: If using the HCl salt (MW ~164.6 g/mol ), adjust mass to

      
      .
      
  • Solubilization:

    • Weigh compound into a sterile amber tube.

    • Add 500 µL of anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Add remaining DMSO to reach final volume. Vortex again.

    • Visual Check: Solution must be optically clear. If turbid, sonicate at 37°C for 5 minutes.

  • Sterilization:

    • Although DMSO is bacteriostatic, filter the stock through a 0.22 µm PTFE filter into a fresh sterile tube.

    • Warning: Do not use Nitrocellulose filters (DMSO degrades them).

  • Storage:

    • Aliquot into 50 µL volumes to prevent freeze-thaw degradation.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Experimental Workflow: Cytotoxicity & Functional Screening

This workflow describes the "Step-Down Dilution" method to ensure the final DMSO concentration remains <0.5%, preventing solvent-induced artifacts.

Visual Workflow (Graphviz)

ExperimentalSetup cluster_QC Quality Control Checkpoints Stock 100 mM Master Stock (in 100% DMSO) Inter Intermediate Dilution (100x Working Conc) Solvent: Media or PBS Stock->Inter 1:100 Dilution (Reduces DMSO to 1%) Working Working Solution (2x Conc in Media) Inter->Working Dilute in Media Cells Cell Culture Plate (Seeded 24h prior) Working->Cells Add 1:1 Volume (Final DMSO < 0.5%) Precipitation Check for Precipitate (Microscopy) Working->Precipitation Assay Readout (MTT / ATP / Imaging) Cells->Assay Incubate 24-72h

Figure 1: Step-Down Dilution Workflow. This ensures the hydrophobic cyclobutyl moiety does not precipitate upon sudden contact with aqueous media.

Detailed Protocol: Dose-Response Cytotoxicity (MTT Assay)

Purpose: Determine the


 or "No Observed Adverse Effect Level" (NOAEL) of the fragment before using it in complex co-culture or synthesis applications.
  • Cell Seeding (Day 0):

    • Seed cells (e.g., HEK293 or HepG2) at

      
       cells/well in a 96-well plate.
      
    • Volume: 100 µL/well.

    • Incubate 24h at 37°C, 5% CO₂.

  • Compound Preparation (Day 1):

    • Thaw 100 mM Stock.

    • Prepare Serial Dilutions (1:3 ratio) in a separate "V-bottom" dilution plate using complete media.

    • Range: Test from 100 µM down to 0.1 µM.

    • Vehicle Control: Prepare media with matched DMSO concentrations (e.g., 0.1%).[2]

  • Treatment:

    • Aspirate old media from cell plate (or add 2x concentrated compound to existing media to avoid shock).

    • Add 100 µL of compound-containing media.

    • Incubate for 48 hours.

  • Readout (Day 3):

    • Add 10 µL MTT Reagent (5 mg/mL). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO or SDS-HCl.

    • Read Absorbance at 570 nm.

Critical Considerations & Troubleshooting

A. The "Primary Amine" Factor

2-amino-N-cyclobutylacetamide contains a nucleophilic primary amine.

  • Risk: It can react with aldehydes in assay reagents.[3]

  • Mitigation:

    • Avoid Glutaraldehyde or Formaldehyde fixation while the compound is in solution. Wash cells 3x with PBS before fixation.

    • Avoid Pyruvate-free media if long-term stability is required (though reaction with glucose/pyruvate is slow at physiological pH, it is non-zero over days).

B. Solubility "Crash-Out"

The cyclobutyl group adds significant lipophilicity compared to a standard ethyl/methyl group.

  • Symptom: Crystal formation in the well after 2 hours.

  • Solution: Do not jump from 100% DMSO to 0.1% aqueous. Use the Intermediate Dilution step (see Figure 1) to buffer the transition.

C. Data Validation (Self-Checking)

Every experiment must include:

  • Negative Control: 0.1% DMSO only.

  • Positive Control: Staurosporine (1 µM) or Triton X-100 (0.1%) to confirm assay sensitivity.

  • Blank: Media only (no cells) to subtract background absorbance.

References

  • Compound Properties & Synthesis

    • PubChem Compound Summary for CID 174239952 (2-Amino-2-cyclobutylacetamide Hydrochloride).[4] National Center for Biotechnology Information (2024). Link

  • Fragment-Based Screening Protocols

    • Erlanson, D. A., et al. "Practical strategies for fragment-based discovery." Nature Reviews Drug Discovery 15.9 (2016): 605-620. Link

  • Handling Small Molecules in Cell Culture

    • Guidance on DMSO Usage in Cell Culture.[2][5][6][7] ATCC Technical Bulletins. Link

  • Amine Reactivity in Assays

    • Hermanson, G. T. "Bioconjugate Techniques."[3][8] Academic Press (2013). (Reference for primary amine/aldehyde reactivity). Link

Sources

Application Notes and Protocols for Screening the Biological Activity of 2-amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, tiered protocol for characterizing the biological activity of the novel small molecule, 2-amino-N-cyclobutylacetamide. Given its structural features—an amino acid-like scaffold with a cyclobutyl group—this compound is a candidate for development in neuroscience.[1] The protocols outlined herein are designed for researchers in drug discovery and chemical biology, providing a strategic workflow from initial computational assessment to definitive cell-based functional assays. We detail methodologies for cytotoxicity and viability screening, target-based receptor binding assays for key neurological receptors (GABA-A and NMDA), and a high-content phenotypic screen for neurite outgrowth. Each step is designed to be self-validating, ensuring data integrity and reproducibility.

Introduction and Rationale

2-amino-N-cyclobutylacetamide is a synthetic small molecule featuring a primary amine, an acetamide group, and a cyclobutyl moiety.[1] Its structural resemblance to amino acid neurotransmitters, such as GABA and glycine, suggests potential interactions with receptors and enzymes within the central nervous system (CNS). The cyclobutyl group introduces a unique three-dimensional conformation that may confer specificity and favorable binding kinetics to protein targets.[1] This guide presents a systematic approach to elucidate the compound's bioactivity, focusing on its potential as a modulator of neuronal function.

Our screening cascade is designed to efficiently identify and characterize the biological effects of 2-amino-N-cyclobutylacetamide, beginning with broad, cost-effective assays and progressing to more complex, resource-intensive investigations.

Tier 1: In Silico Analysis and Compound Preparation

Before initiating wet-lab experiments, a computational assessment can provide valuable insights into the potential drug-like properties and biological targets of 2-amino-N-cyclobutylacetamide, guiding the subsequent experimental design.

ADME/Tox and Drug-Likeness Prediction

Rationale: Predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity and drug-likeness, is crucial for early-stage drug discovery. Tools like SwissADME provide rapid predictions based on the compound's structure, helping to identify potential liabilities and assess its suitability as a drug candidate.[2] A key prediction for a potential neuroactive compound is its ability to cross the blood-brain barrier (BBB).[3]

Protocol: Using SwissADME

  • Navigate to the SwissADME web server ([Link]]

  • Input the SMILES string for 2-amino-N-cyclobutylacetamide (C1CC(C1)NC(=O)CN) into the query field.

  • Initiate the analysis.

  • Interpret the results, paying close attention to:

    • Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness.[3]

    • Blood-Brain Barrier (BBB) Permeation: A critical parameter for CNS-acting compounds.[4]

    • Bioavailability Score: An overall assessment of the compound's potential to be absorbed and utilized by the body.

    • PAINS (Pan-Assay Interference Compounds) Alerts: Identifies structural motifs known to cause non-specific assay interference.[5]

Compound Preparation and Quality Control

Rationale: The purity and stability of the test compound are paramount for obtaining reliable and reproducible data.

Protocol:

  • Obtain 2-amino-N-cyclobutylacetamide from a reputable supplier or synthesize in-house. A certificate of analysis confirming identity and purity (>95%) should be on file.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Before each experiment, thaw a fresh aliquot and prepare working dilutions in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell health (typically ≤0.5%).

Tier 2: General Cellular Activity Screening

This tier aims to establish the compound's general effect on cell health, identifying a suitable concentration range for subsequent, more specific assays. We will utilize two common neuronal cell lines: SH-SY5Y (human neuroblastoma) and PC-12 (rat pheochromocytoma).[6][7][8]

Cell Culture Protocols

Table 1: Cell Line Culture Conditions

ParameterSH-SY5Y (ATCC® CRL-2266™)PC-12 (ATCC® CRL-1721™)
Growth Medium DMEM/F-12 (1:1) with 10% FBS, 1% Penicillin-StreptomycinRPMI-1640 with 10% Horse Serum, 5% FBS, 1% Penicillin-Streptomycin
Culture Conditions 37°C, 5% CO₂, humidified incubator37°C, 5% CO₂, humidified incubator
Subculture When 80-90% confluent, rinse with PBS, detach with 0.25% Trypsin-EDTA, and split 1:5 to 1:10.[9]Gently dislodge cells by pipetting; they are weakly adherent. Split 1:3 to 1:6. For adherent culture, use collagen IV-coated flasks.[10]
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

Rationale: The LDH assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[11] It is a robust method to determine the concentration at which the compound induces cell death.

Protocol:

  • Seed SH-SY5Y or PC-12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 2-amino-N-cyclobutylacetamide in the appropriate cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided with a commercial kit).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions or controls to the respective wells.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Following incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • Perform the LDH assay according to the manufacturer's instructions (e.g., Promega CytoTox 96® or similar). This typically involves adding a reaction mixture and incubating for 30 minutes at room temperature, protected from light.

  • Add the stop solution and measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Cell Viability Assessment: ATP-Based Luminescent Assay

Rationale: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure the amount of ATP, which is proportional to the number of metabolically active, viable cells.[12][13] This provides a sensitive measure of the compound's effect on cell proliferation and overall health.

Protocol:

  • Plate and treat the cells with serial dilutions of the compound as described for the LDH assay (Section 3.2, steps 1-4).

  • After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

  • Add the CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume) according to the manufacturer's protocol.[14]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Tier 3: Target-Based Screening

Based on the structural similarity of 2-amino-N-cyclobutylacetamide to neurotransmitters, this tier focuses on its potential interaction with major inhibitory (GABA-A) and excitatory (NMDA) receptors in the CNS.

Workflow for Target-Based Screening

cluster_0 Membrane Preparation cluster_1 GABA-A Receptor Assay cluster_2 NMDA Receptor Assay prep Prepare crude synaptic membranes from rodent brain tissue gaba Radioligand Binding Assay ([3H]muscimol) prep->gaba nmda Radioligand Binding Assay ([3H]MK-801) prep->nmda gaba_data Analyze displacement of [3H]muscimol to determine Ki gaba->gaba_data nmda_data Analyze displacement of [3H]MK-801 to determine Ki nmda->nmda_data

Caption: Target-based screening workflow.

GABA-A Receptor Binding Assay ([³H]muscimol)

Rationale: To determine if the compound interacts with the GABA-A receptor, a competitive binding assay using the radiolabeled agonist [³H]muscimol is performed.[15][16] A reduction in [³H]muscimol binding indicates that the test compound is competing for the same binding site or an allosterically coupled site.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse cerebral cortex. This involves homogenization in a sucrose buffer, followed by differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in a Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Crude synaptic membrane preparation (50-100 µg protein/well).

    • [³H]muscimol at a final concentration near its Kd (e.g., 2-5 nM).[11]

    • Increasing concentrations of 2-amino-N-cyclobutylacetamide (e.g., 1 nM to 100 µM).

    • Total Binding Control: Contains membranes and [³H]muscimol only.

    • Non-specific Binding Control: Contains membranes, [³H]muscimol, and a high concentration of a known GABA-A agonist (e.g., 1 mM GABA).

  • Incubation: Incubate the plate on ice (4°C) for 30-60 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC₅₀. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

NMDA Receptor Binding Assay ([³H]MK-801)

Rationale: To assess interaction with the NMDA receptor, a similar competitive binding assay is performed using [³H]MK-801, a non-competitive channel blocker.[1][17] This assay can detect compounds that modulate the NMDA receptor at various sites.

Protocol:

  • Membrane Preparation: Use the same crude synaptic membrane preparation as in Section 4.1.

  • Assay Setup: In a 96-well plate, combine:

    • Crude synaptic membrane preparation (50-100 µg protein/well).

    • [³H]MK-801 at a final concentration near its Kd (e.g., 1-5 nM).[18]

    • Saturating concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to open the ion channel, which is required for MK-801 binding.

    • Increasing concentrations of 2-amino-N-cyclobutylacetamide.

    • Total Binding Control: Contains all of the above except the test compound.

    • Non-specific Binding Control: Contains all of the above plus a high concentration of a known NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801 or 100 µM phencyclidine).

  • Incubation, Harvesting, Quantification, and Data Analysis: Follow steps 3-7 as described in Section 4.1.

Tier 4: Phenotypic Screening

If the compound shows low cytotoxicity and viability effects but no clear target in the binding assays, or if a more holistic understanding of its neuronal effects is desired, phenotypic screening is the next logical step.

Neurite Outgrowth Assay using High-Content Imaging

Rationale: Neurite outgrowth is a fundamental process in neuronal development and regeneration. An assay that measures changes in neurite length and branching provides a functional readout of a compound's effect on neuronal health and plasticity.[19] High-content screening (HCS) allows for automated imaging and quantitative analysis of these morphological changes.[20]

Protocol:

  • Cell Seeding and Differentiation:

    • PC-12 Cells: Seed cells on collagen IV-coated 96-well imaging plates. Differentiate for 2-3 days in low-serum medium containing Nerve Growth Factor (NGF, e.g., 50 ng/mL).[19][21]

    • SH-SY5Y Cells: Seed cells on plates coated with an extracellular matrix (e.g., Matrigel). Differentiate for 5-7 days in low-serum medium containing retinoic acid (RA, e.g., 10 µM).[9]

  • Compound Treatment: Treat the differentiated cells with a range of concentrations of 2-amino-N-cyclobutylacetamide (based on the viability data from Tier 2) for 48-72 hours. Include vehicle controls and positive/negative controls for neurite modulation if available.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize with 0.1-0.2% Triton X-100 in PBS.

    • Block with a solution containing bovine serum albumin (BSA) and/or normal goat serum.

    • Incubate with a primary antibody against a neuronal marker, such as β-III tubulin , which specifically stains neurons and their processes.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with a DNA dye like Hoechst 33342.

    • Optionally, co-stain with fluorescently-labeled phalloidin to visualize the F-actin cytoskeleton, which is crucial for growth cone dynamics.[22][23]

  • Imaging: Acquire images using a high-content imaging system. Capture images from multiple fields per well in both the nuclear (Hoechst) and neuronal (e.g., Alexa Fluor 488) channels.

  • Image Analysis: Use automated image analysis software to:

    • Identify cell bodies and nuclei.

    • Trace neurites to quantify parameters such as:

      • Total neurite length per neuron.

      • Number of neurites per neuron.

      • Number of branch points.

      • Percentage of neurite-bearing cells.

Data Analysis and Interpretation for Neurite Outgrowth

cluster_0 Image Acquisition cluster_1 Image Processing cluster_2 Quantification cluster_3 Statistical Analysis img Acquire multi-channel images (Nuclei, Neurons) seg Segment nuclei and cell bodies img->seg trace Trace neurites seg->trace quant Extract morphological features: - Neurite length - Branch points - Cell count trace->quant stats Calculate dose-response curves and statistical significance (e.g., ANOVA) quant->stats

Caption: High-content analysis workflow for neurite outgrowth.

Assay Validation and Quality Control

Rationale: To ensure the reliability of high-throughput screening data, it is essential to include proper controls and calculate a statistical measure of assay quality, such as the Z'-factor.[24]

Z'-Factor Calculation:

The Z'-factor is a measure of the separation between the positive and negative controls and is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Table 2: Interpretation of Z'-Factor Values

Z'-FactorInterpretation
> 0.5Excellent assay, suitable for HTS.[25]
0 to 0.5Marginal assay, may require optimization.[26]
< 0Poor assay, not suitable for screening.[25]

For each assay, the Z'-factor should be calculated based on the data from the control wells on each plate to ensure plate-to-plate consistency and overall assay robustness.

Conclusion

This tiered screening protocol provides a robust framework for the initial biological characterization of 2-amino-N-cyclobutylacetamide. By systematically assessing its physicochemical properties, general cytotoxicity, specific receptor interactions, and functional neuronal effects, researchers can efficiently determine its potential as a novel therapeutic agent for neurological disorders. Positive results in any of the described assays would warrant further investigation into its mechanism of action and in vivo efficacy.

References

  • Wong, E. H., Kemp, J. A., Priestley, T., Knight, A. R., Woodruff, G. N., & Iversen, L. L. (1986). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proceedings of the National Academy of Sciences, 83(18), 7104–7108. [Link]

  • Reynolds, I. J., Murphy, S. N., & Miller, R. J. (1987). [3H]MK-801 binding to the NMDA receptor-ionophore complex is regulated by divalent cations: evidence for a second magnesium binding site. British Journal of Pharmacology, 92(3), 541–545. [Link]

  • Javitt, D. C., & Zukin, S. R. (1991). Recent advances in the phencyclidine model of schizophrenia. American Journal of Psychiatry, 148(10), 1301–1308. [Link]

  • Olsen, R. W., & Wong, E. H. (1984). [3H]Muscimol binding to a GABAA receptor-ionophore complex in rat brain. Journal of Neurochemistry, 42(3), 664–672. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Snodgrass, S. R. (1978). Use of 3H-muscimol for GABA receptor studies. Nature, 273(5661), 392–394. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Foster, A. C., & Fagg, G. E. (1987). Taking apart the N-methyl-D-aspartate receptor. Nature, 329(6138), 395–396. [Link]

  • Korpi, E. R., & Lüddens, H. (1997). Regional and subunit-specific GABAA receptor binding of the non-competitive antagonist [3H]EBOB. British Journal of Pharmacology, 120(8), 1451–1456. [Link]

  • Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor. Proceedings of the National Academy of Sciences, 73(7), 2424–2428. [Link]

  • Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Methods in Molecular Biology, 1078, 9–21. [Link]

  • Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). PubChem BioAssay. Retrieved February 7, 2026, from [Link]

  • Radio, N. M., & Mundy, W. R. (2008). Developmental neurotoxicity testing in vitro: a review of neurite outgrowth assays. Neurotoxicology and Teratology, 30(5), 361–376. [Link]

  • Biedler, J. L., Helson, L., & Spengler, B. A. (1973). Morphology and growth, tumorigenicity, and cytogenetics of human neuroblastoma cells in continuous culture. Cancer Research, 33(11), 2643–2652.
  • Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81–88. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z'). Retrieved February 7, 2026, from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Bio-Rad Laboratories. (n.d.). Immunofluorescence Staining of Beta-III Tubulin in Differentiated SH-SY5Y Cells. Retrieved February 7, 2026, from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Shipley, M. M., Mangold, C. A., & Szpara, M. L. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Journal of Visualized Experiments, (108), 53193. [Link]

  • Burry, R. W. (2011). NGF-induced neurite outgrowth in PC12 cells is accompanied by a decrease in the cell-substratum adhesive force. Journal of Neuroscience Research, 89(9), 1457–1464. [Link]

  • Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81–97. [Link]

  • Monod, J., Wyman, J., & Changeux, J. P. (1965). On the nature of allosteric transitions: a plausible model. Journal of Molecular Biology, 12(1), 88–118. [Link]

  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972. [Link]

  • Radio, N. M., Breier, J. M., Shafer, T. J., & Mundy, W. R. (2008). Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening. Toxicological Sciences, 105(1), 106–118. [Link]

  • GraphPad. (n.d.). FAQ 1153: Calculating a Z-factor to assess the quality of a screening assay. Retrieved February 7, 2026, from [Link]

  • Papapetropoulos, A., & Szabo, C. (1999). The role of hydrogen sulfide in the endothelium. Current Opinion in Pharmacology, 9(2), 163–168. [Link]

  • Das, K. P., & Dasgupta, S. (2002). PC12 cell differentiation: a model for studying the role of nerve growth factor. Journal of Biosciences, 27(2), 111–120. [Link]

  • Wang, Y., & Qin, Z. H. (2010). Molecular and cellular mechanisms of excitotoxic neuronal death. Apoptosis, 15(11), 1382–1402. [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved February 7, 2026, from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved February 7, 2026, from [Link]

  • IJPPR. (2025, January 7). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. Retrieved February 7, 2026, from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2019, August 27). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved February 7, 2026, from [Link]

  • Bala, J. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

Sources

Application Note: Precision Fragment Screening & Library Synthesis with 2-Amino-N-Cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for utilizing 2-amino-N-cyclobutylacetamide (CAS: 359821-39-9 / HCl Salt: 3095810-51-5) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional planar building blocks, the cyclobutyl moiety introduces critical


 character (3D-dimensionality) and specific "butterfly" puckering conformations that improve shape complementarity with target binding pockets while maintaining metabolic stability.

This document provides validated workflows for:

  • Quality Control: Verifying the integrity of the amine precursor.[1]

  • Library Generation: High-throughput amide coupling protocols.

  • Biophysical Screening: Surface Plasmon Resonance (SPR) assay setup for detecting weak-affinity fragment binding.

Part 1: Molecule Profile & Handling

2-amino-N-cyclobutylacetamide functions as a Glycinamide mimic . The cyclobutyl group acts as a steric constraint, often improving the metabolic half-life of the resulting peptidomimetics compared to linear alkyl chains.

PropertyValueSignificance in Assay Development
Molecular Weight 128.17 g/mol (Free Base)Ideal for FBDD (Rule of 3 compliant: MW < 300).
LogP ~0.2 (Predicted)High water solubility; minimizes aggregation in biochemical assays.
pKa (Amine) ~8.0 - 8.5Requires buffering at pH > 9.0 for efficient nucleophilic coupling.
Topology

-rich (Cyclobutyl)
Provides "escape from Flatland," increasing selectivity for protein pockets.
Storage & Stability[2]
  • Form: Typically supplied as a Hydrochloride (HCl) salt to prevent oxidative degradation of the primary amine.

  • Handling: Hygroscopic. Store at -20°C. Equilibrate to room temperature in a desiccator before weighing to ensure stoichiometry accuracy in library synthesis.

Part 2: High-Throughput Library Synthesis Protocol

The primary application of this molecule is as a "seed" amine to react with a diverse library of carboxylic acids. The following protocol describes a 96-well plate semi-automated synthesis workflow.

Reagents
  • Scaffold: 2-amino-N-cyclobutylacetamide HCl (0.2 M in DMSO).

  • Diversity Set: 96 Carboxylic Acids (0.2 M in DMSO).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

Step-by-Step Protocol
  • Base Neutralization (Critical):

    • Since the scaffold is an HCl salt, excess base is required.

    • Prepare a Master Mix : Mix the Scaffold solution (1 eq) with DIPEA (3.5 eq). Vortex for 30 seconds to liberate the free amine.

    • Note: Failure to neutralize the salt before adding HATU can lead to guanidinylation side reactions.

  • Activation:

    • Add HATU (1.1 eq) to the Carboxylic Acid wells.

    • Incubate for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling Reaction:

    • Transfer the Scaffold/DIPEA Master Mix into the activated acid wells.

    • Seal plate and shake at 600 rpm for 4 hours at RT.

  • Quenching & Work-up:

    • Add 10% aqueous ammonia (50 µL) to scavenge unreacted activated esters.

    • Evaporate solvent (Genevac or SpeedVac).

    • Reconstitute in 50:50 DMSO:Water for direct screening or purify via Prep-HPLC.

QC: Reaction Efficiency Assay (LC-MS)

Run a random sampling (10% of wells) on LC-MS.

  • Success Criteria: >85% conversion to product.

  • Diagnostic: If the mass of the product is +99 Da over the expected mass, the HATU uronium adduct formed (slow coupling). Remedy: Switch to EDC/HOAt for sterically hindered acids.

Part 3: Biophysical Screening (SPR Assay)

When using 2-amino-N-cyclobutylacetamide as a fragment probe (or its derivatives), binding affinities are often weak (


 in high 

to

range). Surface Plasmon Resonance (SPR) is the gold standard for validating these interactions.
Assay Principle

The target protein is immobilized on a sensor chip. The fragment is injected across the surface. Because the fragment is small (128 Da), the Refractive Index (RI) signal will be low. The assay must be optimized for mass transport and solvent correction .

DOT Diagram: SPR Screening Workflow

SPR_Workflow Target Target Immobilization (Biotin-Streptavidin) Injection Dual Injection (Active + Reference) Target->Injection Ref_Channel Reference Channel (Blocked Surface) Ref_Channel->Injection Sample_Prep Sample Prep (Fragment @ 500µM) Sample_Prep->Injection Data_Process Data Processing (Solvent Correction) Injection->Data_Process Raw Sensorgram Analysis Steady State Affinity Fit (KD) Data_Process->Analysis Subtract Ref & Buffer Analysis->Sample_Prep Next Concentration

Caption: Logical flow for SPR fragment screening. Dual-channel injection is mandatory to subtract non-specific binding, critical for low-MW fragments like cyclobutyl-acetamides.

Detailed Protocol
  • Immobilization:

    • Use a CM5 or Streptavidin (SA) Chip .

    • Immobilize the target protein to a high density (3000–5000 RU) to compensate for the low molecular weight of the fragment.

    • Theoretical

      
       Calculation:
      
      
      
      
      Ensure predicted
      
      
      is > 10 RU for reliable detection.
  • Buffer Preparation:

    • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 2% DMSO .

    • Crucial: The DMSO concentration in samples and running buffer must be matched within 0.1% to avoid "bulk refractive index" jumps that mask the binding signal.

  • Solvent Correction Cycle:

    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for slight mismatches between sample and buffer.

  • Injection Parameters:

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30–60 seconds (Fragments have fast on/off rates).

    • Dissociation Time: 15 seconds.

  • Data Analysis:

    • Use Steady-State Affinity (Equilibrium) Fitting . Kinetic fitting (

      
      ) is often impossible for fragments due to square-wave sensorgrams.
      
    • Plot Response (RU) vs. Concentration to derive

      
      .
      

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Solubility in DMSO High lattice energy of the HCl salt.Add 5% water to the DMSO stock or sonicate at 40°C.
Negative Peaks in SPR Mismatched DMSO concentration.Perform rigorous Solvent Correction; ensure reference channel is stable.
Low Coupling Yield Steric hindrance of cyclobutyl group (rare) or salt interference.Switch base to TMP (2,4,6-Collidine) or use PyBOP activator.
"Sticky" Compound Cyclobutyl lipophilicity causing aggregation.Add 0.01% CHAPS or Tween-20 to the assay buffer.

References

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[2] Nature Reviews Drug Discovery (2016). Link

  • Cyclobutane Scaffolds in Medicinal Chemistry

    • Kramer, J., et al. "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." ChemMedChem (2023). Link

  • Application in Antimycobacterial Agents

    • Batt, S. M., et al. "Structural Basis of Inhibition of Mycobacterium tuberculosis DprE1 by Benzothiazole Derivatives." Scientific Reports (2020). (Contextual usage of amide linkers). Link

  • Chemical Properties & Safety

    • PubChem Compound Summary for CID 74011228 (2-Amino-N-cyclobutylacetamide). National Center for Biotechnology Information. Link

Sources

Initial In Vitro Characterization of 2-amino-N-cyclobutylacetamide: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An Application & Protocol Guide:

This document provides a comprehensive framework for the initial in vitro evaluation of 2-amino-N-cyclobutylacetamide, a novel small molecule entity. Given the absence of extensive public data on this compound, these protocols are designed to establish a foundational understanding of its physicochemical properties, biological activity, and potential as a modulator of enzymatic function. For the purpose of this guide, we will hypothesize its evaluation as a potential inhibitor of the caspase family of cysteine proteases, a critical class of enzymes involved in apoptosis and inflammation.

The methodologies outlined herein are grounded in established principles of enzymology and cell biology, providing a robust starting point for any research scientist or drug development professional seeking to characterize a novel chemical entity.

Part 1: Foundational Physicochemical & Biochemical Characterization

Before assessing biological activity, it is imperative to understand the fundamental behavior of the compound in an aqueous research environment. Neglecting these steps is a common source of experimental irreproducibility.

Aqueous Solubility Assessment

The effective concentration of a compound in an assay is dictated by its solubility. This protocol establishes the maximum soluble concentration in a common biological buffer.

Protocol: Kinetic Solubility Profiling using Nephelometry

  • Compound Preparation: Prepare a high-concentration stock solution of 2-amino-N-cyclobutylacetamide (e.g., 10 mM) in 100% DMSO.

  • Buffer Preparation: Prepare 1X Phosphate-Buffered Saline (PBS), pH 7.4.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock into PBS to achieve a final concentration range of 1 µM to 200 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 650 nm).

  • Data Analysis: The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Parameter Description Example Value
Solvent Vehicle for stock solution100% DMSO
Assay Buffer Physiological buffer for dilutionPBS, pH 7.4
Final DMSO % Max tolerated organic solvent≤ 1%
Solubility Limit Concentration at which precipitation occurs~150 µM
In Vitro Stability Assessment

This protocol determines the compound's stability in the presence of liver microsomes, providing an early indication of its metabolic fate.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reagent Preparation:

    • Prepare a 1 µM working solution of 2-amino-N-cyclobutylacetamide in PBS.

    • Prepare a 1 mg/mL suspension of HLM in PBS.

    • Prepare a 50 mM NADPH solution (cofactor).

  • Reaction Initiation: In a 96-well plate, combine the HLM suspension with the compound working solution. Initiate the metabolic reaction by adding NADPH.

  • Time Points: Aliquot and stop the reaction at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a stop solution (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Calculate the compound's half-life (T½) and intrinsic clearance. A short half-life suggests rapid metabolism.

Part 2: Primary Assay - Screening for Caspase Inhibition

Our hypothetical target for 2-amino-N-cyclobutylacetamide is the caspase family. We will use a fluorogenic substrate to measure the enzymatic activity of Caspase-3, a key executioner caspase in the apoptotic pathway.

Mechanism of Action: Fluorogenic Caspase Assay

The assay utilizes a peptide substrate (e.g., Ac-DEVD-AMC) that is non-fluorescent until cleaved by active Caspase-3. Upon cleavage, the fluorophore (AMC, 7-amino-4-methylcoumarin) is released, and its fluorescence can be quantified. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Caspase3 Active Caspase-3 Substrate Ac-DEVD-AMC (Non-fluorescent) Caspase3->Substrate binds Products Cleaved Peptide + AMC (Fluorescent) Substrate->Products cleaves Caspase3_I Active Caspase-3 Substrate_I Ac-DEVD-AMC (Non-fluorescent) Caspase3_I->Substrate_I binding blocked Inhibitor 2-amino-N-cyclobutylacetamide Inhibitor->Caspase3_I binds & inhibits NoReaction No Cleavage (Signal Quenched) Substrate_I->NoReaction

Caption: Mechanism of the fluorogenic caspase-3 inhibition assay.

Protocol: Caspase-3 IC50 Determination
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 20 mM HEPES, 10% sucrose, 10 mM DTT, and 0.1% CHAPS, pH 7.2.

    • Enzyme: Reconstitute active human Caspase-3 to a working concentration of 1 unit/50 µL in assay buffer.

    • Substrate: Prepare a 10 mM stock of Ac-DEVD-AMC in DMSO, then dilute to a 2X working concentration (e.g., 50 µM) in assay buffer.

    • Compound: Perform an 11-point serial dilution of 2-amino-N-cyclobutylacetamide in 100% DMSO. Further dilute these into the assay buffer to create a 4X final concentration series.

  • Assay Plate Setup (384-well, black, flat-bottom):

    • Add 5 µL of the 4X compound dilutions to the appropriate wells.

    • Add 5 µL of assay buffer with 4% DMSO to the positive control (no inhibitor) wells.

    • Add 5 µL of a known Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a reference control.

  • Enzyme Addition: Add 10 µL of the Caspase-3 working solution to all wells except the negative control (no enzyme) wells.

  • Incubation: Mix gently on a plate shaker and incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 2X substrate solution to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Read the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)).

    • Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Concentration (µM) % Inhibition (Example)
10098.5
33.395.2
11.188.1
3.775.4
1.252.3
0.428.9
0.110.1
Calculated IC50 ~1.1 µM

Part 3: Cellular Assays - Assessing Cytotoxicity and Target Engagement

Biochemical activity must be translated into a cellular context. The first step is to determine the compound's general toxicity to ensure subsequent assay results are not due to cell death.

A 1. Physicochemical Analysis (Solubility, Stability) B 2. Biochemical Screen (Caspase-3 IC50) A->B informs assay concentration C 3. Cytotoxicity Screen (CC50 Determination) B->C confirms biochemical activity D 4. Cellular Mechanism (Apoptosis Induction Assay) C->D defines non-toxic dose range E Lead Candidate Profile D->E confirms cellular mechanism

Caption: A logical workflow for in vitro compound characterization.

Protocol: General Cytotoxicity using a Resazurin-based Assay

This assay measures the metabolic activity of viable cells. The blue dye resazurin is reduced by mitochondrial enzymes in living cells to the highly fluorescent pink resorufin.

  • Cell Culture: Plate a relevant cell line (e.g., Jurkat cells, a human T-lymphocyte line) in a 96-well clear-bottom plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-amino-N-cyclobutylacetamide in cell culture medium. Add these to the cells, ensuring the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the cells with the compound for 48 hours.

  • Assay: Add resazurin solution (e.g., alamarBlue™ or similar reagents) to each well and incubate for an additional 2-4 hours.

  • Measurement: Read the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and the positive control (0% viability). Plot the % viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol: Cellular Target Engagement - Staurosporine-Induced Apoptosis

This assay tests whether the compound can block apoptosis in a cellular context, confirming its mechanism of action.

  • Cell Plating and Pre-treatment: Plate Jurkat cells as described above. Pre-treat the cells with various non-toxic concentrations of 2-amino-N-cyclobutylacetamide (as determined from the cytotoxicity assay) for 2 hours.

  • Apoptosis Induction: Induce apoptosis by adding a known concentration of staurosporine (e.g., 1 µM) to all wells except the negative control.

  • Incubation: Incubate for 4-6 hours.

  • Caspase-3/7 Activity Measurement: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7). This substrate contains a pro-luciferin linked to the DEVD peptide. Cleavage by caspase-3/7 releases the substrate for luciferase, generating a light signal.

  • Measurement: After a 1-hour incubation, measure the luminescence using a plate reader.

  • Interpretation: A potent compound will inhibit staurosporine-induced caspase activation, resulting in a significantly lower luminescence signal compared to the staurosporine-only control. This confirms that the compound engages its target in a cellular environment and produces the desired biological effect.

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research . Current Opinion in Chemical Biology. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference . Current Opinion in Chemical Biology. Available at: [Link]

  • O'Brien, T., et al. (2000). A real-time, kinetic assay for caspase-3 activity in whole cells . The FASEB Journal. Available at: [Link]

in vivo studies using 2-amino-N-cyclobutylacetamide in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Characterization of 2-Amino-N-cyclobutylacetamide (N-Cyclobutylglycinamide)

Executive Summary & Rationale

2-Amino-N-cyclobutylacetamide (CAS: 359821-39-9), also referred to as N-cyclobutylglycinamide, represents a distinct class of glycinamide derivatives with significant potential in CNS drug discovery. Structurally, it consists of a glycine core amidated with a cyclobutyl moiety.

Scientific Rationale:

  • Pharmacophore: Glycinamides are established prodrugs for glycine (an inhibitory neurotransmitter) and modulators of the NMDA receptor glycine site . Historical analogs like Milacemide have demonstrated anticonvulsant and nootropic properties.

  • Bioisosterism: The cyclobutyl group serves as a lipophilic bioisostere for isopropyl or tert-butyl groups. It enhances blood-brain barrier (BBB) permeability compared to the parent glycinamide while offering improved metabolic stability against oxidative dealkylation compared to linear alkyl chains.

This guide outlines the critical path for evaluating this New Chemical Entity (NCE) in rodent models, focusing on formulation , pharmacokinetics (PK) , and efficacy in seizure/pain models .

Chemical Identity & Formulation Strategy

Before in vivo administration, the compound must be characterized for solubility and stability. Glycinamides are prone to intramolecular cyclization (diketopiperazine formation) under basic conditions.

PropertySpecification
IUPAC Name 2-amino-N-cyclobutylacetamide
Molecular Formula C₆H₁₂N₂O
MW 128.17 g/mol
pKa (Predicted) ~8.1 (Amine), ~15 (Amide)
LogP (Predicted) 0.2 – 0.5 (Moderate Lipophilicity)
Protocol A: Formulation for Parenteral Administration
  • Vehicle: 0.9% Saline is preferred due to the compound's polarity.

  • Preparation:

    • Weigh the required amount of hydrochloride salt (more stable).

    • Dissolve in 0.9% sterile saline.

    • Adjust pH to 7.0–7.4 using 0.1N NaOH immediately prior to dosing.

    • Critical Step: Filter sterilize (0.22 µm PVDF). Do not autoclave (risk of amide hydrolysis).

  • Stability Window: Use within 4 hours of preparation to prevent hydrolysis to glycine and cyclobutylamine.

Workflow Visualization

The following diagram outlines the decision tree for characterizing 2-amino-N-cyclobutylacetamide, moving from stability to efficacy.

StudyWorkflow Start Compound Synthesis (HCl Salt) Formulation Formulation Stability (pH 7.4, Saline) Start->Formulation PK_Study PK & BBB Permeability (Rat IV/PO) Formulation->PK_Study If stable >4h PK_Study->Formulation Low Exposure Safety Acute Tox / MTD (Rotarod Test) PK_Study->Safety If Brain:Plasma > 0.3 Efficacy Efficacy Models (6-Hz Seizure / Formalin) Safety->Efficacy At doses < TD50

Figure 1: Preclinical characterization workflow for N-cyclobutylglycinamide derivatives.

Protocol B: Pharmacokinetics & BBB Permeability

Since the primary target is the CNS, determining the Brain-to-Plasma ratio (Kp) is the go/no-go criterion.

Subject: Male Sprague-Dawley Rats (250–300g), n=3 per timepoint. Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

Step-by-Step Procedure:

  • Administration: Administer compound via tail vein (IV) or oral gavage (PO).

  • Sampling: Collect blood and brain tissue at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Bioanalysis (LC-MS/MS):

    • Matrix: Plasma (protein precipitation with acetonitrile) and Brain homogenate.

    • Analytes: Monitor for Parent (2-amino-N-cyclobutylacetamide) and Metabolite (Glycine).

    • Note: Endogenous glycine levels are high; use stable isotope-labeled glycine as an internal standard to distinguish exogenous conversion.

  • Data Analysis: Calculate

    
    . A ratio > 0.3 indicates sufficient CNS penetration.
    

Protocol C: Efficacy in 6-Hz Psychomotor Seizure Model

Glycinamide derivatives often exhibit anticonvulsant activity.[1] The 6-Hz "Psychomotor" Seizure Model is the gold standard for identifying therapy-resistant epilepsy candidates (e.g., Levetiracetam-like activity).

Rationale: This model detects compounds that modulate sodium channels or glycine/NMDA signaling, which standard MES (Maximal Electroshock) tests often miss.

Experimental Design:

  • Animals: Male CF-1 Mice (18–25g).

  • Groups: Vehicle, Positive Control (Levetiracetam 300 mg/kg), Test Compound (10, 30, 100 mg/kg IP).

  • Pretreatment Time: Determined by

    
     from Protocol B (typically 30–60 min).
    

Procedure:

  • Stimulation: Apply a low-frequency (6 Hz), long-duration (3 sec) current via corneal electrodes (32 mA or 44 mA intensity).

  • Observation: Observe mouse for immobility or forelimb clonus (stereotypical behaviors).

  • Scoring:

    • Protected: Resume normal behavior (cleaning, walking) within 10 seconds.

    • Seized: Stunned, immobile, or clonic activity > 10 seconds.

  • Analysis: Determine the

    
     (Effective Dose for 50% protection) using Probit analysis.
    

Metabolic Pathway & Safety Considerations

Understanding the metabolic fate is crucial for safety. The cyclobutyl group is generally stable but can undergo ring hydroxylation or oxidative deamination.

Metabolism cluster_0 Pathway A: Amidase Hydrolysis (Bioactivation) cluster_1 Pathway B: CYP450 Oxidation Parent 2-Amino-N-cyclobutylacetamide (Parent Drug) Glycine Glycine (Active Neurotransmitter) Parent->Glycine Amidase Amine Cyclobutylamine (Potential Tox) Parent->Amine Amidase Hydroxyl Hydroxy-cyclobutyl Metabolite (Renal Excretion) Parent->Hydroxyl CYP450

Figure 2: Predicted metabolic pathways. Pathway A represents the "prodrug" mechanism releasing Glycine.

Safety Alert (Cyclobutylamine): If Pathway A is dominant, the release of cyclobutylamine must be monitored. While less toxic than cyclohexylamine (known for testicular toxicity), primary cycloalkylamines can cause oxidative stress.

  • Endpoint to Monitor: In sub-chronic studies (7-day), weigh testes and liver to rule out amine-induced organ toxicity.

References

  • Chemical Identity: PubChem. 2-Amino-N-cyclobutylacetamide (CID 46835349). National Library of Medicine. Link

  • Glycinamide Pharmacology: Semba, J., et al. (1995). "Glycinamide, a glycine prodrug, induces antinociception."[2] Archives of Biochemistry and Biophysics. (Contextualizing glycinamide as a CNS active scaffold).

  • Seizure Models: Barton, M. E., et al. (2001). "Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy." Epilepsy Research, 47(3), 217-227. Link

  • Cyclobutyl Bioisosteres: Stepan, A. F., et al. (2011). "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as potent and selective γ-secretase inhibitors." Journal of Medicinal Chemistry. (Discusses cyclobutyl/oxetane metabolic stability). Link

  • Toxicity of Cycloalkylamines: Roberts, A., et al. (1989). "The metabolism and testicular toxicity of cyclohexylamine." Toxicology and Applied Pharmacology. (Reference for monitoring amine toxicity). Link

Sources

Application Notes and Protocols for the Formulation of 2-amino-N-cyclobutylacetamide in Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of 2-amino-N-cyclobutylacetamide

2-amino-N-cyclobutylacetamide is a small molecule of significant interest in contemporary biomedical research, demonstrating potential as a versatile building block in the development of novel therapeutics, particularly for neurological and metabolic disorders. Its unique structural features, including the cyclobutyl moiety, suggest the possibility of enhanced interactions with biological targets. As with any promising new chemical entity, the successful transition from benchtop discovery to meaningful biological evaluation hinges on the development of appropriate formulations that ensure stability, solubility, and bioavailability.

This comprehensive guide provides a detailed framework for the formulation of 2-amino-N-cyclobutylacetamide for both in vitro and in vivo biological studies. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind key formulation decisions, empowering researchers to not only execute these protocols but also to adapt them to their specific experimental needs. Our focus is on creating self-validating systems that ensure the integrity and reproducibility of your research.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of 2-amino-N-cyclobutylacetamide is the critical first step in designing a successful formulation strategy. The following table summarizes key known and predicted properties of the molecule. It is imperative for researchers to experimentally verify these parameters with their specific batch of the compound.

PropertyValue/InformationSource/Method
Molecular Formula C₆H₁₂N₂O-
Molecular Weight 128.17 g/mol -
Appearance White solid
Aqueous Solubility Predicted to be highBased on the presence of amino and amide groups, and similarity to amino acids.[1][2] Experimental verification is crucial.
pKa Estimated values for the amine and amide groupsPrediction based on similar structures. Experimental determination is recommended.
LogP Predicted to be low (hydrophilic)Based on structural analysis.
Stability Generally stable under standard storage conditions (0-8 °C).[1] Susceptible to hydrolysis at extreme pH and high temperatures.[3],

Formulation Strategies for In Vitro Biological Studies

For cellular and biochemical assays, the primary goal is to deliver 2-amino-N-cyclobutylacetamide to the biological system in a soluble and stable form, without introducing artifacts from the vehicle. Given its predicted high aqueous solubility, simple aqueous-based formulations are the preferred starting point.

Workflow for In Vitro Formulation Development

G cluster_0 Initial Solubility Assessment cluster_1 pH Adjustment (if necessary) cluster_2 Sterilization and Storage A Weigh 2-amino-N-cyclobutylacetamide B Add aqueous vehicle (e.g., PBS, cell culture medium) A->B C Vortex and/or sonicate B->C D Visually inspect for complete dissolution C->D E Measure pH of the stock solution D->E If not fully dissolved or pH is out of physiological range H Sterile filter through a 0.22 µm filter D->H If fully dissolved and pH is acceptable F Adjust pH with dilute HCl or NaOH E->F G Re-evaluate solubility and stability F->G G->H If acceptable I Aliquot and store at -20°C or -80°C H->I

Caption: Workflow for preparing 2-amino-N-cyclobutylacetamide for in vitro studies.

Protocol 1: Preparation of a 10 mM Stock Solution in Phosphate-Buffered Saline (PBS)

This protocol describes the preparation of a high-concentration stock solution that can be further diluted in cell culture medium for various in vitro assays.

Materials:

  • 2-amino-N-cyclobutylacetamide powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of 2-amino-N-cyclobutylacetamide needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 128.17 g/mol = 0.0128 g or 12.8 mg

  • Dissolution:

    • Aseptically weigh 12.8 mg of 2-amino-N-cyclobutylacetamide and transfer it to a sterile 15 mL conical tube.

    • Add 10 mL of sterile PBS (pH 7.4) to the tube.

    • Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • pH Measurement and Adjustment (Optional but Recommended):

    • Measure the pH of the solution. Due to the amino group, the solution might be slightly basic.

    • If the pH is outside the desired range for your specific cell line (typically 7.2-7.4), adjust it dropwise with sterile 0.1 M HCl or 0.1 M NaOH.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[4]

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Causality Behind Experimental Choices:

  • PBS as a vehicle: PBS is an isotonic and non-toxic buffer that is compatible with most cell culture conditions.[5]

  • Sterile filtration: This is a critical step to prevent microbial contamination of cell cultures.

  • Aliquoting: Minimizing freeze-thaw cycles is crucial for maintaining the stability and activity of the compound.[4]

Formulation Strategies for In Vivo Biological Studies

For in vivo studies in animal models, the formulation must be sterile, pyrogen-free, and isotonic to minimize irritation and toxicity at the site of administration. The choice of vehicle and route of administration will depend on the desired pharmacokinetic profile.

Considerations for Parenteral Formulations

Parenteral administration (e.g., intravenous, intraperitoneal, subcutaneous) is often preferred for preclinical studies to ensure precise dosing and bypass first-pass metabolism.[6]

Commonly Used Excipients for Parenteral Formulations:

Excipient CategoryExamplePurpose
Vehicle Water for Injection (WFI), Saline (0.9% NaCl), PBSSolvent for the active pharmaceutical ingredient (API).
Tonicity Agent Sodium Chloride, Dextrose, MannitolTo make the formulation isotonic with physiological fluids.[7]
Buffering Agent Phosphate buffer, Citrate bufferTo maintain a stable pH.[7]
Solubilizing Agent Cyclodextrins, Polysorbate 80To enhance the solubility of poorly soluble compounds. (Likely not required for this hydrophilic compound).[]
Workflow for Parenteral Formulation Development

G cluster_0 Vehicle Selection & Solubility cluster_1 Excipient Addition & Compatibility cluster_2 Final Formulation and QC A Determine required dose and concentration B Assess solubility in WFI, saline, and buffered solutions A->B C Select the simplest vehicle that provides complete dissolution B->C D Add tonicity and buffering agents if necessary C->D E Assess for precipitation or degradation D->E F Sterile filter the final formulation E->F If compatible G Perform quality control tests (sterility, endotoxin, pH, appearance) F->G H Store under appropriate conditions G->H

Caption: Workflow for developing a parenteral formulation of 2-amino-N-cyclobutylacetamide.

Protocol 2: Preparation of a Sterile Saline Formulation for Intraperitoneal (IP) Injection in Rodents

This protocol provides a starting point for a simple, well-tolerated formulation for IP administration in mice or rats.

Materials:

  • 2-amino-N-cyclobutylacetamide powder

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, depyrogenated vials

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

Procedure:

  • Dose Calculation: Determine the desired dose in mg/kg and the dosing volume for the animal model (e.g., 10 mL/kg for mice). Calculate the required concentration of the dosing solution.

    • Example: For a 20 mg/kg dose in a mouse with a 10 mL/kg dosing volume:

      • Concentration = 20 mg/kg / 10 mL/kg = 2 mg/mL

  • Formulation Preparation (in a sterile environment, e.g., a biological safety cabinet):

    • Calculate the total volume of formulation needed for the study, including a slight overage.

    • Aseptically weigh the required amount of 2-amino-N-cyclobutylacetamide.

    • In a sterile, depyrogenated vial, add the appropriate volume of sterile saline.

    • Add the weighed compound to the saline.

    • Gently swirl or vortex until the compound is completely dissolved. Avoid vigorous shaking to minimize foaming.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter.

    • Filter the solution into a final sterile, depyrogenated vial.

  • Quality Control:

    • Appearance: The final solution should be clear and free from visible particulates.

    • pH: Measure the pH to ensure it is within a physiologically acceptable range (typically 4.5-8.0 for parenteral administration).[9]

    • Sterility and Endotoxin Testing: For pivotal preclinical studies, it is highly recommended to perform sterility and bacterial endotoxin testing on a representative sample of the formulation batch to ensure safety.[10][11]

  • Storage:

    • Store the final formulation at 2-8°C for short-term use (typically up to 24-48 hours, stability permitting). For longer-term storage, conduct a stability study to determine appropriate conditions.

Rationale for Choices:

  • Saline (0.9% NaCl): A universally accepted isotonic vehicle for parenteral administration.[5]

  • Intraperitoneal (IP) Injection: A common route for preclinical studies that allows for rapid absorption.[12]

  • Depyrogenated Vials and Equipment: Essential to prevent pyrogenic reactions in the animals.

Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the identity, purity, and concentration of 2-amino-N-cyclobutylacetamide in the prepared formulations.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

Given the polar nature and lack of a strong chromophore in 2-amino-N-cyclobutylacetamide, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is the recommended analytical technique.[12][13][14]

Proposed HILIC-MS/MS Method Parameters (Starting Point):

ParameterRecommended ConditionRationale
Column Amide or Zwitterionic HILIC column (e.g., BEH Amide, ZIC-pHILIC)Provides good retention and peak shape for polar analytes.[14]
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formateProvides protons for positive ion mode ESI and aids in peak shape.
Mobile Phase B Acetonitrile with 0.1% formic acidThe strong solvent in HILIC.
Gradient Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.Elutes compounds based on their hydrophilicity.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical UHPLC/HPLC.
Injection Volume 1 - 5 µLTo minimize peak distortion.
MS Detection Electrospray Ionization (ESI) in Positive ModeThe amino group is readily protonated.
MS/MS Transition Monitor the transition from the protonated parent ion [M+H]⁺ to a characteristic product ion.Provides high selectivity and sensitivity for quantification.

This method would need to be optimized and validated for linearity, accuracy, precision, and specificity for 2-amino-N-cyclobutylacetamide.

Conclusion and Future Directions

The protocols and methodologies outlined in this guide provide a robust starting point for the formulation of 2-amino-N-cyclobutylacetamide for biological research. The emphasis on understanding the physicochemical properties of the molecule and the rationale behind formulation choices will empower researchers to develop stable, effective, and reproducible formulations.

It is critical to reiterate that these are foundational protocols. The specific characteristics of the biological system under investigation and the desired experimental outcomes may necessitate further optimization. We strongly recommend conducting preliminary stability and compatibility studies for any new formulation before its use in pivotal experiments. As the development of 2-amino-N-cyclobutylacetamide and its analogs progresses, the continued refinement of these formulation strategies will be paramount to unlocking their full therapeutic potential.

References

  • International Journal of Chemical and Pharmaceutical Analysis. (2021). Quality Control Tests for Parenterals. Retrieved from [Link]

  • Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC Europe. Retrieved from [Link]

  • Kabara, J. J., & Freedman, D. (1976). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 10(5), 793-801. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Molecules, 29(3), 648. Retrieved from [Link]

  • Google Patents. (2014). Stable formulations for parenteral injection of small molecule drugs.
  • Li, J., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Molecules, 26(15), 4437. Retrieved from [Link]

  • National Institutes of Health. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • BioProcess International. (n.d.). Formulation Development of Parenteral Products. Retrieved from [Link]

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics. Retrieved from [Link]

  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • MDPI. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • Scientific Research Publishing. (2012). New Amphiphilic Amino Acid Derivatives for Efficient DNA Transfection in Vitro. Advances in Chemical Engineering and Science. Retrieved from [Link]

  • MDPI. (2021). Solubilizing Systems for Parenteral Formulation Development—Small Molecules. Pharmaceutics. Retrieved from [Link]

  • National Institutes of Health. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Retrieved from [Link]

  • National Institutes of Health. (1996). Analysis of structure-toxicity relationships for a series of amide herbicides using statistical methods and neural network. Retrieved from [Link]

  • National Institutes of Health. (2024). Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics. Retrieved from [Link]

  • Google Patents. (2011). Amino acid supplement formulations.
  • National Institutes of Health. (2011). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Retrieved from [Link]

  • SlideShare. (n.d.). PARENTERAL PREPARATIONS. Retrieved from [Link]

  • National Institutes of Health. (2012). The Importance of Quality Control in the Production of Parenteral Drugs. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]

  • ACS Publications. (2025). Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. ACS Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PTI Packaging and Inspection. (2022). Evaluating Quality Control Solutions for Parenteral Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 2-Amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

2-amino-N-cyclobutylacetamide is a specialized glycine building block that serves as a critical "linker-pharmacophore" hybrid in medicinal chemistry. Unlike simple alkyl amides, the cyclobutyl group offers a unique combination of metabolic stability and defined steric bulk (puckered conformation) without the high lipophilicity penalty of larger cycloalkyls.

This guide addresses the primary challenge in working with this scaffold: chemoselective derivatization of the primary amine while maintaining the integrity of the cyclobutyl-amide linkage. The protocols below are optimized to prevent common pitfalls such as over-alkylation, amide hydrolysis, or diketopiperazine (DKP) formation during intermediate steps.

Reactivity Profile

The molecule possesses two distinct reactive centers. The primary amine (


) is a potent nucleophile, while the amide carbonyl is relatively inert but can participate in intramolecular cyclization under specific conditions.

ReactivityMap Scaffold 2-amino-N-cyclobutylacetamide Amine Primary Amine (-NH2) (Nucleophile) Scaffold->Amine Primary Site Amide Amide Linkage (Structural/H-Bonding) Scaffold->Amide Secondary Site Acylation Acylation Amine->Acylation Amide Coupling (HATU/DIPEA) Alkylation Alkylation Amine->Alkylation Reductive Amination (STAB) Cyclization Cyclization Amine->Cyclization DKP Formation (Post-coupling) Hydrolysis Hydrolysis Amide->Hydrolysis Avoid Strong Acid/Base

Figure 1: Reactivity landscape of the scaffold. Green paths indicate desired synthetic transformations; red dashed paths indicate stability risks.

Protocol A: High-Efficiency Amide Coupling (Acylation)

Objective: Capping the primary amine with a carboxylic acid (


) to extend the peptide chain or install a warhead.
Why this method?  We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) rather than EDC/HOBt. HATU provides faster kinetics and higher conversion rates for sterically hindered acids, which is crucial when the cyclobutyl tail creates local steric crowding [1].
Reagents & Materials[1][2][3][4][5][6]
  • Substrate: 2-amino-N-cyclobutylacetamide (HCl salt or free base).

  • Coupling Partner: Carboxylic Acid (

    
     equiv).[1]
    
  • Reagent: HATU (

    
     equiv).
    
  • Base: N,N-Diisopropylethylamine (DIPEA) (

    
     equiv if using HCl salt; 
    
    
    
    equiv if free base).
  • Solvent: Anhydrous DMF or DMA (Polarity is required for glycinamide solubility).

Step-by-Step Methodology
  • Pre-activation: In a dried vial, dissolve the Carboxylic Acid (

    
     equiv) in anhydrous DMF (
    
    
    
    concentration).
  • Add HATU (

    
     equiv) and DIPEA (
    
    
    
    equiv). Stir at Room Temperature (RT) for 5 minutes. Note: Solution should turn slightly yellow.
  • Addition: Add 2-amino-N-cyclobutylacetamide (

    
     equiv).
    
  • Scavenging: Add the remaining DIPEA (

    
    
    
    
    equiv).
  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS.[1][2] Look for disappearance of

      
       (scaffold) and appearance of Product Mass.
      
  • Workup:

    • Dilute with EtOAc (

      
       volume).
      
    • Wash sequentially with

      
       (remove excess amine), Sat. 
      
      
      
      (remove excess acid), and Brine.
    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Controlled Reductive Amination (Mono-Alkylation)

Objective: Conversion of the primary amine to a secondary amine without over-alkylation to the tertiary amine. Why this method? We employ the Abdel-Magid Protocol using Sodium Triacetoxyborohydride (STAB). Unlike


 (toxic) or 

(too strong, reduces aldehydes to alcohols), STAB is mild and selectively reduces the imine intermediate, preventing dialkylation [2].
Reagents
  • Electrophile: Aldehyde (

    
     equiv).
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (

    
     equiv).
    
  • Solvent: DCE (1,2-Dichloroethane) or THF.[3]

  • Additive: Acetic Acid (catalytic, optional for sluggish ketones).[3]

Step-by-Step Methodology
  • Imine Formation: Dissolve 2-amino-N-cyclobutylacetamide (

    
     equiv) and the Aldehyde (
    
    
    
    equiv) in DCE.
  • Equilibration: Stir for 30 minutes at RT. Note: Glycinamides may form imines slowly; ensure clarity of solution.

  • Reduction: Add STAB (

    
     equiv) in one portion.
    
  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Add Sat.

    
     solution and stir vigorously for 20 minutes to quench borate complexes.
    
  • Extraction: Extract with DCM (

    
    ).
    

Protocol C: Scaffold Constrainment (DKP Formation)

Objective: Intramolecular cyclization to form a 2,5-diketopiperazine (DKP) derivative. This is a common strategy to rigidify the glycine linker.

DKP_Workflow Step1 Step 1: N-Acylation Coupling with N-Boc Amino Acid Step2 Step 2: N-Deprotection (TFA/DCM) Step1->Step2 Linear Dipeptide Step3 Step 3: Cyclization (Base-Induced) Step2->Step3 Free Amine Final Cyclobutyl-DKP Scaffold Step3->Final Diketopiperazine

Figure 2: Workflow for converting the linear glycinamide into a cyclic DKP scaffold.

Methodology
  • Coupling: React scaffold with an N-Boc-amino acid using Protocol A .

  • Deprotection: Treat the intermediate with

    
     TFA in DCM (1 hour). Concentrate to dryness.
    
  • Cyclization: Redissolve the crude amine-salt in DMF. Add Morpholine (

    
     equiv) or reflux in 2-butanol with acetic acid (
    
    
    
    ). The free amine will attack the distal carbonyl, displacing the cyclobutyl amine is unlikely due to the high pKa of the leaving group; instead, standard DKP formation usually retains the exocyclic amide unless specific cleavage conditions are used. Correction: For this specific scaffold, the cyclization usually occurs between the N-terminal amine and the ester of the coupling partner (if using a chloro-acetyl derivative).
    • Alternative: Acylate with

      
      -chloroacetyl chloride, then treat with 
      
      
      
      to form the lactam.

Analytical Data & Quality Control

When characterizing derivatives, the cyclobutyl group presents a distinct NMR signature that validates the integrity of the amide bond.

Feature1H NMR Signal (

)
Interpretation
Amide NH



ppm (Broad doublet)
Diagnostic of successful coupling. If lost, check for hydrolysis.
Glycine




ppm (Doublet/Singlet)
Shifts downfield (

ppm) upon acylation.
Cyclobutyl CH



ppm (Multiplet)
The methine proton adjacent to nitrogen.
Cyclobutyl




ppm (Multiplets)
Distinct "puckered" ring protons (6H total).

Common Failure Mode:

  • Hydrolysis: Appearance of a broad singlet at

    
    
    
    
    
    
    
    ppm indicates carboxylic acid formation (loss of cyclobutyl amine).
  • Dialkylation (Protocol B): Check LCMS for

    
    .
    

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][2] Tetrahedron, 61(46), 10827-10852. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][3][7] The Journal of Organic Chemistry, 61(11), 3849-3862.[6] [Link]

  • Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9-35. [Link]

Sources

Application Note: 2-Amino-N-cyclobutylacetamide as a Versatile Scaffold for Developing Serine Hydrolase-Targeted Molecular Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling New Tools for a Critical Enzyme Class

The serine hydrolase superfamily represents one of the largest and most diverse classes of enzymes, playing pivotal roles in pathophysiology, including inflammation, cancer, and neurological disorders.[1][2] Consequently, the development of selective and potent molecular probes to interrogate the function and activity of these enzymes is of paramount importance in drug discovery and chemical biology.[1][2] Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology that employs covalent chemical probes to assess the functional state of enzymes within complex biological systems.[3][4]

This document outlines a theoretical framework and detailed protocols for the development and application of 2-amino-N-cyclobutylacetamide as a novel scaffold for creating a suite of molecular probes. While 2-amino-N-cyclobutylacetamide itself has limited documented biological activity, its structural features—a primary amine for versatile chemical modification and a compact cyclobutyl group for potential hydrophobic pocket interactions—make it an attractive starting point for probe development.[5][6][7][8][9][10] We hypothesize its utility in targeting a hypothetical serine hydrolase, designated "Hydrolase-X," to demonstrate the workflow from probe synthesis to target validation and cellular application.

Physicochemical Properties of the Scaffold

The core scaffold, 2-amino-N-cyclobutylacetamide, possesses a unique combination of a flexible aminoacetamide group and a rigid cyclobutyl moiety.[7] This structure provides a foundation for creating probes that can explore specific binding pockets in target proteins.

PropertyValueSource
Molecular Formula C₆H₁₂N₂OPubChem
Molecular Weight 128.17 g/mol PubChem
Structure N(C(CN)=O)C1CCC1CymitQuimica[7]
Key Features Primary amine, Amide, Cyclobutyl ringCymitQuimica[7]

Probe Design and Synthesis Strategy

To transform the 2-amino-N-cyclobutylacetamide scaffold into a functional molecular probe, the primary amine serves as a critical handle for chemical modification.[11] By attaching reporter tags such as biotin (for affinity purification) or a fluorophore (for imaging), we can create tools for a range of applications.[][13]

Two primary probe variants are proposed:

  • Affinity Probe (AC-Biotin): 2-Amino-N-cyclobutylacetamide functionalized with a biotin tag via a stable linker. This probe is designed for affinity purification-mass spectrometry (AP-MS) to identify and isolate protein targets.[14][15][16][17][18]

  • Imaging Probe (AC-Fluor): The scaffold tagged with a fluorescent dye (e.g., a TAMRA derivative) to enable visualization of target localization within cells via microscopy.[19][20][21]

The synthesis strategy involves a standard N-hydroxysuccinimide (NHS) ester coupling reaction, which efficiently links the amine-reactive NHS-ester of the desired tag (Biotin-NHS or Fluorophore-NHS) to the primary amine of the scaffold.[22]

G cluster_synthesis Probe Synthesis Workflow Scaffold 2-Amino-N- cyclobutylacetamide Reaction NHS Ester Coupling Scaffold->Reaction Tag Reporter Tag (Biotin-NHS or Fluorophore-NHS) Tag->Reaction Probe Functionalized Probe (AC-Biotin or AC-Fluor) Reaction->Probe

Caption: Probe Synthesis Workflow.

Protocols for Probe Application and Validation

The following protocols are designed as a self-validating system. Initial in vitro and in-cell target engagement assays confirm the probe interacts with its intended target. Subsequently, the validated probe is used for broader applications like target discovery and cellular imaging.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the synthesized probe (using the untagged parent compound) engages and stabilizes its target protein (Hydrolase-X) inside intact cells.[23][24][25] Ligand binding typically increases the thermal stability of a protein.[25][26][27]

Materials:

  • Cultured cells expressing Hydrolase-X

  • 2-amino-N-cyclobutylacetamide (parent compound)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Antibody specific to Hydrolase-X

  • Equipment: PCR thermocycler, centrifuges, Western blot apparatus

Procedure:

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with either vehicle (DMSO) or a range of concentrations of 2-amino-N-cyclobutylacetamide (e.g., 1-100 µM) for 1 hour at 37°C.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[23]

  • Lysis and Separation: Lyse the cells by three freeze-thaw cycles. Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.[24]

  • Analysis: Collect the supernatant and analyze the amount of soluble Hydrolase-X at each temperature point by Western blotting.

  • Data Interpretation: Plot the percentage of soluble Hydrolase-X against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Protocol 2: Affinity-Based Protein Profiling (AfBPP) for Target Identification

Objective: To use the biotinylated probe (AC-Biotin) to enrich and identify its binding partners from a complex cell lysate, followed by identification via mass spectrometry.[3][28][29][30][31][32]

Materials:

  • AC-Biotin probe

  • Cell lysate from the model system

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and mild detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a native cell lysate in a suitable lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

  • Probe Incubation: Incubate the cell lysate (e.g., 1 mg total protein) with the AC-Biotin probe (e.g., 5-10 µM) for 1 hour at 4°C. As a negative control, incubate a parallel lysate with an excess of the untagged parent compound before adding the AC-Biotin probe to competitively block specific binding.

  • Affinity Enrichment: Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.[33][34]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with cold wash buffer to remove non-specific protein binders.

  • Elution and Digestion: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, perform an in-gel trypsin digest, and analyze the resulting peptides by LC-MS/MS.[17]

  • Data Analysis: Identify proteins that are significantly enriched in the AC-Biotin sample compared to the competition control. Hydrolase-X should be a top candidate.[14]

G cluster_workflow AfBPP Workflow Lysate Cell Lysate Incubate Incubate Lysate->Incubate Probe AC-Biotin Probe Probe->Incubate Capture Capture Incubate->Capture Beads Streptavidin Beads Beads->Capture Wash Wash Capture->Wash Elute Elute & Digest Wash->Elute MS LC-MS/MS Analysis Elute->MS

Caption: Affinity-Based Protein Profiling Workflow.

Protocol 3: Confocal Microscopy for Subcellular Localization

Objective: To use the fluorescent probe (AC-Fluor) to visualize the subcellular localization of its target, Hydrolase-X.

Materials:

  • AC-Fluor probe

  • Cells grown on glass-bottom dishes

  • Hoechst stain (for nuclei) and/or other organelle-specific dyes

  • Paraformaldehyde (PFA) for fixation

  • Confocal microscope

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes suitable for high-resolution imaging.

  • Probe Labeling: Treat live cells with the AC-Fluor probe (e.g., 1-5 µM) for 30-60 minutes at 37°C. Include a competition control by pre-incubating cells with excess untagged parent compound.

  • Co-staining (Optional): In the final 10 minutes of incubation, add Hoechst stain to label the nucleus or other live-cell organelle trackers.

  • Wash and Fix: Wash the cells three times with warm PBS to remove unbound probe. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Imaging: Wash again with PBS and add fresh media or mounting medium. Image the cells using a confocal microscope with appropriate laser lines and filters for the AC-Fluor probe and any co-stains.

  • Image Analysis: Analyze the images to determine the subcellular localization of the fluorescent signal. The signal should be significantly reduced in the competition control, confirming specific target labeling.

Expected Results and Interpretation

Successful execution of these protocols will provide a multi-faceted validation of 2-amino-N-cyclobutylacetamide as a probe scaffold for Hydrolase-X.

AssayExpected OutcomeInterpretation
CETSA Rightward shift in the thermal melt curve of Hydrolase-X upon treatment.The compound binds to and stabilizes Hydrolase-X in a cellular environment.
AfBPP Hydrolase-X is identified as a top hit with high spectral counts in the AC-Biotin pulldown, which is diminished in the competition control.The probe specifically and covalently binds to Hydrolase-X in a complex proteome.
Confocal Imaging Specific fluorescent signal localizing to a particular subcellular compartment (e.g., mitochondria, ER). Signal is absent or greatly reduced in the competition control.The probe can be used to visualize the location of active Hydrolase-X within intact cells.

Conclusion

This application note provides a comprehensive, though theoretical, guide to developing and validating molecular probes derived from the 2-amino-N-cyclobutylacetamide scaffold. By leveraging the primary amine for chemical functionalization, this simple starting material can be transformed into powerful tools for chemical biology. The integrated workflow of target engagement, affinity-based identification, and cellular imaging provides a robust and self-validating pathway to characterize the utility of this novel probe class for studying the serine hydrolase family and beyond.

References

  • Armoush, N., Syal, P., & Becker, D. P. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Synthetic Communications, 38(11), 1679-1687. Available from: [Link]

  • Jantke, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Available from: [Link]

  • Puri, S., et al. (2015). Affinity Purification Mass Spectrometry for the Analysis of Protein Complexes. Proteomes. Available from: [Link]

  • Routledge, A., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie. Available from: [Link]

  • Van der Hoorn, R. A. L. (2012). Activity-based protein profiling: a powerful tool for plant science. Trends in Plant Science. Available from: [Link]

  • Vichem Chemie. (n.d.). Fluorescent labeling of small molecules. Retrieved from [Link]

  • Wang, D., et al. (2019). Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases. Journal of the American Chemical Society. Available from: [Link]

  • Wright, M. H., & Cravatt, B. F. (2007). Chemical proteomics: activity-based protein profiling. Nature Methods. Available from: [Link]

  • Wuisan, Z., et al. (2022). Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method. International Journal of Molecular Sciences. Available from: [Link]

  • Zhang, W., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-N-cyclobutylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block.[1] We will delve into troubleshooting common issues, provide in-depth answers to frequently asked questions, and offer detailed experimental protocols to improve your yield and purity.

Troubleshooting Guide: Addressing Common Synthesis Challenges

The synthesis of 2-amino-N-cyclobutylacetamide, while conceptually straightforward, can present several practical challenges that may lead to suboptimal yields and purification difficulties. This section addresses the most common problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield in the Final Product

Question: I am consistently obtaining a low yield of 2-amino-N-cyclobutylacetamide. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, depending on your chosen synthetic route. The two primary routes are:

  • Route A: Acylation of cyclobutylamine with an N-protected glycine (e.g., Boc-Gly-OH) followed by deprotection.

  • Route B: Acylation of cyclobutylamine with a 2-haloacetyl halide (e.g., 2-chloroacetyl chloride) to form an intermediate, followed by amination.

For Route A (Peptide Coupling):

  • Inefficient Coupling: The amide bond formation is the critical step. The choice of coupling agent and additives is paramount.[2][3] If you are observing a significant amount of unreacted starting materials, consider the following:

    • Coupling Agent Reactivity: Standard carbodiimide coupling agents like DCC or EDC are effective, but for a potentially sterically hindered amine like cyclobutylamine, more potent phosphonium or uronium salt-based reagents (e.g., HBTU, HATU) might be beneficial.

    • Additives: The use of additives like HOBt or HOAt can suppress side reactions and improve coupling efficiency.[2]

    • Reaction Conditions: Ensure your reaction is anhydrous, as water can hydrolyze the activated ester intermediate. Running the reaction at 0°C and then allowing it to warm to room temperature can help control the reaction rate and minimize side products.

  • Incomplete Deprotection: If you are using an acid-labile protecting group like Boc, ensure the deprotection goes to completion.

    • Acid Strength and Equivalents: Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

    • Reaction Time: Allow the deprotection to proceed for an adequate amount of time (typically 1-2 hours). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the protected starting material.

For Route B (Two-Step Halide Displacement):

  • Incomplete Initial Acylation: The reaction between cyclobutylamine and 2-chloroacetyl chloride should be rapid.[4][5][6]

    • Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (e.g., -20°C to 0°C) during the addition of the acyl chloride is crucial to prevent side reactions.[5]

    • Base: The use of a non-nucleophilic base, such as triethylamine or DIPEA, is essential to scavenge the HCl byproduct.[6] Ensure at least one equivalent of the base is used.

  • Inefficient Amination: The displacement of the chloride with an amino group can be challenging.

    • Ammonia Source: Using a concentrated solution of ammonia in an alcohol (e.g., methanolic ammonia) or aqueous ammonia at elevated temperature and pressure in a sealed vessel is often necessary.

    • Side Reactions: Over-alkylation of the product can occur. Using a large excess of ammonia can help to minimize this.

Problem 2: Difficulty in Product Purification

Question: My crude product is difficult to purify, and I'm seeing multiple spots on my TLC plate. What are the common impurities and how can I remove them?

Answer: Purification challenges often arise from side reactions during the synthesis. Understanding the potential impurities for your chosen route is key to developing an effective purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Cyclobutylamine, protected glycine, or 2-chloro-N-cyclobutylacetamide.

  • Coupling Agent Byproducts: For Route A, byproducts from carbodiimide coupling agents (e.g., dicyclohexylurea if using DCC) can be difficult to remove.

  • Diacylated Product: In Route B, the product amine can react with another molecule of the chloroacetamide intermediate.

  • Polymerization: Under basic conditions, the product can potentially polymerize.

Purification Strategies:

  • Acid-Base Extraction: 2-amino-N-cyclobutylacetamide is basic due to the primary amine. An acid-base workup can be very effective.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 10.

    • Extract the product back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.[6][7]

  • Column Chromatography: If extraction and crystallization are insufficient, silica gel chromatography may be necessary. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide in a mixture of DCM and methanol, is typically required to prevent the product from streaking on the column.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for higher yield and purity?

A1: Both routes have their advantages and disadvantages. Route A (peptide coupling) often provides a cleaner initial reaction with fewer side products, but it involves an additional deprotection step which can add to the overall complexity and potential for yield loss. Route B (two-step halide displacement) is more atom-economical but can be prone to over-alkylation and may require more stringent control of reaction conditions to achieve high selectivity. For small-scale synthesis where purity is paramount, Route A is often preferred. For larger-scale synthesis where cost and atom economy are concerns, optimizing Route B can be more advantageous.

Q2: Can I use an unprotected glycine for the amidation of cyclobutylamine?

A2: Direct amidation of an unprotected amino acid with an amine is challenging and generally requires harsh conditions or specialized catalysts, which can lead to side reactions and racemization.[8] It is highly recommended to use an N-protected glycine to ensure a clean and efficient reaction.

Q3: My reaction with 2-chloroacetyl chloride and cyclobutylamine is turning dark. Is this normal?

A3: Significant color change, especially darkening, can indicate side reactions or decomposition. This is often due to poor temperature control, leading to polymerization or other undesirable pathways. Ensure the reaction is kept cold during the addition of the acylating agent.

Q4: What is the best way to monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques. For TLC, use a developing system that gives good separation of your starting materials and product. For LC-MS, you can monitor the disappearance of starting material ions and the appearance of the product ion.

Q5: Are there any greener alternatives to the traditional coupling agents?

A5: Yes, there is ongoing research into more environmentally friendly amidation methods. Some approaches utilize catalysts or activating agents that generate less waste.[9] For example, using catalytic amounts of a Lewis acid for direct amidation is an area of active investigation.[8]

Experimental Protocols

Protocol 1: Synthesis via Boc-Glycine Coupling (Route A)

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Step 1: Amide Coupling

  • Dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

  • Add cyclobutylamine (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boc-protected 2-amino-N-cyclobutylacetamide.

Step 2: Boc Deprotection

  • Dissolve the crude protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purify the residue using the acid-base extraction procedure described in the troubleshooting section.

Protocol 2: Synthesis via 2-Chloro-N-cyclobutylacetamide (Route B)

Step 1: Synthesis of 2-Chloro-N-cyclobutylacetamide

  • Dissolve cyclobutylamine (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.[6]

  • Cool the mixture to -20°C.

  • Add a solution of 2-chloroacetyl chloride (1.05 eq) in the same solvent dropwise, maintaining the internal temperature below -10°C.[5]

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour.

  • Wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude 2-chloro-N-cyclobutylacetamide, which can be purified by recrystallization from a suitable solvent like ethanol.[6]

Step 2: Amination

  • Dissolve the purified 2-chloro-N-cyclobutylacetamide in a concentrated solution of ammonia in methanol.

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction to 60-80°C for 24-48 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product using acid-base extraction as described previously.

Data Summary

ParameterRoute A (Peptide Coupling)Route B (Halide Displacement)
Starting Materials Boc-Gly-OH, CyclobutylamineCyclobutylamine, 2-Chloroacetyl chloride, Ammonia
Key Reagents Coupling agents (EDC, HBTU), Additives (HOBt), TFABase (Triethylamine), Ammonia
Number of Steps 22
Typical Yield 60-80%50-70% (can be lower due to side reactions)
Key Advantages Generally cleaner reaction, well-established protocolsMore atom-economical, potentially lower cost
Potential Issues Cost of coupling agents, incomplete deprotectionExothermic reaction control, over-alkylation

Visual Workflows

Synthesis_Route_A cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc-Gly-OH Boc-Gly-OH Coupling Coupling Boc-Gly-OH->Coupling Cyclobutylamine Cyclobutylamine Cyclobutylamine->Coupling Boc-protected_Intermediate Boc-protected_Intermediate Coupling->Boc-protected_Intermediate Deprotection Deprotection Boc-protected_Intermediate->Deprotection TFA/DCM Final_Product Final_Product Deprotection->Final_Product Synthesis_Route_B cluster_0 Step 1: Acylation cluster_1 Step 2: Amination Cyclobutylamine Cyclobutylamine Acylation Acylation Cyclobutylamine->Acylation 2-Chloroacetyl_chloride 2-Chloroacetyl_chloride 2-Chloroacetyl_chloride->Acylation Chloroacetamide_Intermediate Chloroacetamide_Intermediate Acylation->Chloroacetamide_Intermediate Amination Amination Chloroacetamide_Intermediate->Amination NH3/MeOH Final_Product Final_Product Amination->Final_Product

Caption: Workflow for Route B: Acylation and Amination.

References

  • Google Patents. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • Ehab Abdel-Latif, Mustafa M. Fahad, and Mohamed A. Ismail. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

  • ResearchGate. (PDF) Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. [Link]

  • Arkivoc. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. [Link]

  • ResearchGate. Carboxylic acids selected for amidation reactions with glycosyl amines 2a–c. [Link]

  • PMC - NIH. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • PMC - NIH. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides : r/Chempros. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. [Link]

  • Arkat USA. N-Acylation in combinatorial chemistry. [Link]

  • Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]

Sources

common side reactions in N-cyclobutylglycinamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Side Reaction Analysis & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reaction Landscape

Synthesizing N-cyclobutylglycinamide typically involves the reductive amination of cyclobutanone with glycinamide (or its ester precursors). While conceptually simple, this transformation is plagued by a "Competition Triangle" between the desired secondary amine, the over-alkylated tertiary amine, and the reduced alcohol byproduct.

This guide addresses the specific failure modes of this synthesis, moving beyond general textbook definitions to the practical realities of handling strained rings and glycine derivatives.

Troubleshooting Module: Critical Side Reactions
Issue A: The "M+54" Mass Shift (Dialkylation)

Symptom: LC-MS shows a significant impurity with a mass of Product + 54 Da. Diagnosis: Formation of N,N-dicyclobutylglycinamide . Root Cause: The product (a secondary amine) is more nucleophilic than the starting material (a primary amine). As the reaction proceeds, the newly formed N-cyclobutylglycinamide competes for the remaining cyclobutanone.

  • Corrective Action:

    • Stoichiometry Control: Ensure Glycinamide is in excess (1.2 – 1.5 equivalents) relative to cyclobutanone. This statistically favors the primary amine attacking the ketone.

    • Stepwise Addition: Do not mix all reagents at once. Pre-mix the ketone and amine to allow imine equilibrium before adding the reducing agent.

    • Protonation Strategy: Maintain a pH of 4–5. Secondary amines are more basic than primary amines; at slightly acidic pH, the secondary amine product is protonated (ammonium salt) and rendered non-nucleophilic, preventing further reaction.

Issue B: The "Dead" Ketone (Direct Reduction)

Symptom: High levels of cyclobutanol observed; low conversion to amine. Diagnosis: The reducing agent reduced the ketone before the imine could form.[1] Root Cause:

  • Imine Formation Kinetics: Cyclobutanone is sterically less hindered than larger rings, but imine formation still requires time and acid catalysis.

  • Reducing Agent Choice: Using Sodium Borohydride (NaBH4) is the primary error here. It reduces ketones and imines indiscriminately.

  • Corrective Action:

    • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) .[2] It is less basic and sterically bulky, making it highly selective for protonated imines over ketones [1].

    • Solvent Drying: Water pushes the equilibrium back to the ketone. Use molecular sieves (3Å or 4Å) or anhydrous solvents (DCE or THF).

Issue C: The "Crash Out" (Diketopiperazine Formation)

Symptom: Reaction mixture becomes cloudy; insoluble white precipitate forms; yield drops drastically. Diagnosis: Dimerization to 2,5-diketopiperazine (DKP) .[3] Root Cause: Glycine derivatives are conformationally flexible and prone to head-to-tail cyclization. If you use a glycine ester intermediate instead of glycinamide directly, two molecules can condense, ejecting two alcohol molecules to form the stable 6-membered DKP ring [2].

  • Corrective Action:

    • Avoid Esters: Perform reductive amination directly on glycinamide . The amide nitrogen is poor at acting as a leaving group compared to an alkoxy group, significantly suppressing DKP formation.

    • Temperature Control: DKP formation is thermally driven. Keep reaction temperatures below 40°C.

Visualizing the Failure Modes

The following diagram maps the kinetic competition occurring in your flask.

ReactionPathways Cyclobutanone Cyclobutanone (Starting Material) Imine Imine Intermediate Cyclobutanone->Imine + Glycinamide (- H2O) Alcohol Cyclobutanol (Side Product) Cyclobutanone->Alcohol Direct Reduction (Fast with NaBH4) Glycinamide Glycinamide (Amine Source) Glycinamide->Imine Product N-Cyclobutylglycinamide (Target) Imine->Product Reduction (STAB/NaCNBH3) Dialkyl N,N-Dicyclobutyl (Over-Alkylation) Product->Dialkyl + Cyclobutanone (If pH > 6)

Figure 1: Kinetic competition during reductive amination. Green path represents the desired workflow.

Reagent Selection Matrix

Choosing the right hydride source is the single most effective way to prevent side reactions.

FeatureSodium Borohydride (NaBH4)Sodium Cyanoborohydride (NaCNBH3)Sodium Triacetoxyborohydride (STAB)
Selectivity Low. Reduces ketones and imines equally fast.High. Reduces imines at pH 6-7.Excellent. Reduces imines selectively; negligible ketone reduction.
Toxicity Low.High. Generates HCN gas upon workup.Low.
Solvent Compatibility Methanol/Ethanol (Protic).Methanol/THF.DCE, DCM, THF (Aprotic preferred).
Risk Profile High risk of Cyclobutanol formation.Risk of cyanide contamination.Recommended Standard.
Optimized Experimental Protocol

Objective: Synthesis of N-cyclobutylglycinamide via STAB-mediated reductive amination. Scale: 5.0 mmol basis.

Reagents:

  • Glycinamide HCl: 5.5 mmol (1.1 equiv)

  • Cyclobutanone: 5.0 mmol (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB): 7.0 mmol (1.4 equiv)

  • Acetic Acid (AcOH): 5.0 mmol (1.0 equiv)

  • Triethylamine (TEA): 5.5 mmol (1.1 equiv) - To free the amine salt

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology:

  • Free Base Formation (In Situ):

    • In a dry flask under N2, suspend Glycinamide HCl (5.5 mmol) in DCE (20 mL).

    • Add TEA (5.5 mmol) and stir for 15 minutes at room temperature. Note: Ensure the amine is available for reaction.

  • Imine Formation:

    • Add Cyclobutanone (5.0 mmol).

    • Add Acetic Acid (5.0 mmol).

    • Critical Step: Add 1g of activated 4Å molecular sieves. Stir for 60 minutes at room temperature.

    • Why? This drives the equilibrium toward the imine before the reducing agent is introduced.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (7.0 mmol) portion-wise over 10 minutes.

    • Why? Controlling the exotherm prevents ring opening or runaway side reactions.

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO3 (slow addition, gas evolution).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na2SO4.

    • Purification: If dialkylation occurred (check LC-MS), the tertiary amine is less polar and can be separated via flash chromatography (DCM/MeOH gradient).

FAQ: Advanced Troubleshooting

Q: Can I use catalytic hydrogenation (H2/Pd-C) instead of STAB? A: Proceed with caution. While cyclobutane rings are generally stable to standard hydrogenation (unlike cyclopropanes), high pressures (>50 psi) or elevated temperatures can lead to hydrogenolysis (ring opening) to form N-butylglycinamide [3]. If you must use hydrogenation, use mild conditions (1 atm H2, room temp).[4]

Q: I see a peak at M-1 in my Mass Spec. What is it? A: This is likely the enamine intermediate. If your reduction was incomplete or the workup was too acidic, the imine/enamine might persist.[1] Ensure the reaction runs to completion (check by TLC/LCMS) before quenching.

Q: Why use DCE? Can I use Methanol? A: Methanol reacts with STAB to form H2 gas and decompose the reagent. If you must use methanol, use NaCNBH3. However, DCE (1,2-Dichloroethane) is the "Gold Standard" solvent for STAB reactions because it solubilizes the reagents without reacting with the hydride [1].

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. [Link]

  • Bartra, M., et al. (1990). Hydrogenation of cyclobutane derivatives. Tetrahedron. (General reference on ring strain stability). [Link]

Sources

troubleshooting 2-amino-N-cyclobutylacetamide purification by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-amino-N-cyclobutylacetamide

Welcome to the technical support center for the chromatographic purification of 2-amino-N-cyclobutylacetamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this valuable compound. The unique structure of 2-amino-N-cyclobutylacetamide—featuring a primary amine, an amide, and a chiral center—presents specific purification hurdles that require a nuanced and informed approach. This document provides in-depth, scientifically-grounded solutions in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of 2-amino-N-cyclobutylacetamide.

Q1: Why is my 2-amino-N-cyclobutylacetamide streaking or "tailing" so severely on my silica gel TLC plate and column?

A1: This is the most prevalent issue and is due to a fundamental chemical interaction. The surface of standard silica gel is covered in silanol groups (Si-OH), which are weakly acidic. The primary amine on your compound is basic. This leads to a strong acid-base interaction where the silica protonates the amine, forming a salt.[1][2] This ionic interaction is much stronger than the desired normal-phase partitioning, causing molecules to "stick" and elute slowly and unevenly, resulting in significant peak tailing or streaking.[2][3]

Q2: What is the fastest way to improve the poor peak shape of my compound on silica gel?

A2: The most direct method is to suppress the unwanted acid-base interaction by adding a small amount of a competing, volatile base to your mobile phase. Adding 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system will neutralize the acidic sites on the silica gel.[1] The competing base effectively "shields" your compound from the acidic silanols, leading to dramatically improved peak shape and more predictable elution. Always test the modified solvent system on a TLC plate first to confirm the improvement.

Q3: My compound remains at the baseline in my normal-phase column, even when using highly polar solvents like 10-20% methanol in dichloromethane. What should I do?

A3: This indicates that your compound is extremely polar and is irreversibly adsorbed to the silica gel under these conditions. Simply increasing the percentage of the polar solvent (methanol) may not be enough to overcome the strong ionic interaction. At this point, you should consider alternative chromatographic strategies:

  • Mobile Phase Modification: Ensure you have added a basic modifier like triethylamine or ammonia, as this is often essential for eluting basic amines.[1]

  • Alternative Stationary Phases: Switch to a less acidic or basic stationary phase, such as alumina or an amine-functionalized silica column.[3][4]

  • Alternative Chromatographic Modes: For highly polar compounds, Reverse-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more suitable.[5]

Q4: Is 2-amino-N-cyclobutylacetamide susceptible to degradation on silica gel?

A4: While the compound is generally stable, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation for some sensitive amine-containing molecules.[1] If you suspect on-column degradation (e.g., observing multiple new spots after running a column that were not in the crude mixture), you can perform a simple stability test. Spot the compound on a TLC plate, let it sit for 1-2 hours, and then develop the plate. If a new spot appears at the baseline or elsewhere, it suggests instability. In such cases, deactivating the silica with a base or using an alternative stationary phase is crucial.[6]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Normal-Phase Chromatography (Silica Gel)

This remains a common starting point for purification. The key to success is mitigating the inherent incompatibility between the basic analyte and the acidic stationary phase.

  • Issue: Severe Peak Tailing, Poor Resolution, or Complete Retention of the Compound.

  • Root Cause: Strong ionic interaction between the basic primary amine of 2-amino-N-cyclobutylacetamide and the acidic silanol groups on the silica surface.[3] This leads to a mixed-mode retention mechanism (partition and ion-exchange) that results in poor chromatographic performance.

  • Solution 1: Deactivation of Silica Gel with a Basic Modifier This is the most common and effective solution. By adding a competing base to the mobile phase, you saturate the acidic silanol sites, allowing your compound to elute based on polarity differences with minimal ionic interference.[1][7]

    Step-by-Step Protocol for Column Deactivation:

    • TLC Method Development: Develop a solvent system (e.g., Dichloromethane/Methanol) that gives your target compound an Rf of approximately 0.2-0.3. Now, add 1% triethylamine (TEA) to this solvent system and run a new TLC. You should observe a higher Rf and a much more compact, symmetrical spot. This is your new mobile phase.

    • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase already containing 1% TEA. Pack the column as usual.

    • Equilibration: Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-containing mobile phase. This is a critical step to ensure all acidic sites throughout the column are neutralized.

    • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase (with TEA) and load it onto the column.

    • Elution: Elute the column with the TEA-containing mobile phase, collecting fractions as usual. The peak corresponding to your compound should be significantly sharper and elute more predictably.

  • Solution 2: Alternative Normal-Phase Stationary Phases If mobile phase modification is insufficient or undesirable, changing the stationary phase is the next logical step.

    • Basic Alumina (Al₂O₃): Alumina is a basic medium, making it well-suited for the purification of basic compounds like amines.[4] It prevents the protonation of the amine, thus avoiding strong ionic interactions. Method development on alumina TLC plates is recommended.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a basic environment that repels basic analytes, preventing strong adsorption and improving peak shape.[3] These columns are an excellent choice for purifying amines without needing mobile phase additives.[3]

Troubleshooting Workflow for Normal-Phase Purification

start Start: Peak Tailing or No Elution Observed check_base Is a basic modifier (e.g., 1% TEA) in the mobile phase? start->check_base add_base Add 0.5-2% TEA or NH4OH to the mobile phase. Re-run TLC. check_base->add_base No still_tailing Is peak shape still poor or recovery low? check_base->still_tailing Yes add_base->still_tailing issue_resolved Issue Resolved: Good Peak Shape still_tailing->issue_resolved No change_phase Switch to an alternative stationary phase. still_tailing->change_phase Yes alumina Option 1: Basic Alumina change_phase->alumina amine_silica Option 2: Amine-Functionalized Silica change_phase->amine_silica change_mode Consider Alternative Mode: Reverse-Phase or HILIC change_phase->change_mode alumina->issue_resolved amine_silica->issue_resolved

Caption: Troubleshooting workflow for amine purification on silica gel.

Guide 2: Reverse-Phase Chromatography (C18)

Reverse-phase (RP) chromatography separates molecules based on hydrophobicity.[8] It is often a powerful alternative for purifying polar compounds that are problematic in normal-phase.

  • Issue: Compound Shows Little or No Retention and Elutes in the Solvent Front.

  • Root Cause: 2-amino-N-cyclobutylacetamide is a highly polar molecule with limited hydrophobicity. It has minimal interaction with the non-polar C18 stationary phase and is swept through the column with the polar mobile phase.[9]

  • Solution 1: Use Highly Aqueous Mobile Phases & Acidic Modifiers To increase retention, you must maximize the interaction with the stationary phase. This is achieved by making the mobile phase as polar as possible.

    • Mobile Phase: Start with a mobile phase of 95-100% water and a very slow, shallow gradient of an organic solvent like acetonitrile or methanol.[10]

    • Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This serves two purposes: it protonates the primary amine to ensure a single ionic species, and it suppresses the interaction with any free silanol groups on the C18 packing, which can improve peak shape.

  • Solution 2: Specialized Reverse-Phase Columns If retention is still poor on a standard C18 column, consider using a stationary phase designed for polar analytes:

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 chain. This allows the column to be used with 100% aqueous mobile phases without the risk of "phase collapse" (dewetting) and enhances the retention of polar molecules.

    • Polar-Endcapped Columns: These columns use a polar group to cap the residual silanols on the silica surface, which can improve peak shape for basic compounds.

Guide 3: Alternative Chromatographic Modes

When both normal-phase and reverse-phase chromatography prove challenging, more specialized techniques are required.

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

    • When to Use: HILIC is the ideal technique for compounds that are too polar for reverse-phase but show irreversible adsorption in normal-phase.[11]

    • Principle of Separation: HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically >80% acetonitrile). The mobile phase's water content forms a layer on the stationary phase, and the polar analyte partitions into this water layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer concentration).[12]

    • Typical Starting Conditions: Mobile Phase A: Acetonitrile. Mobile Phase B: 10 mM Ammonium Formate or Ammonium Acetate in water. Start with a gradient of 95% A -> 60% A.

  • Ion-Exchange Chromatography (IEX)

    • When to Use: When you need to separate your compound from neutral or anionic impurities.

    • Principle of Separation: This technique separates molecules based on their net charge.[13][14][15] Since 2-amino-N-cyclobutylacetamide has a basic amine that will be protonated at neutral or acidic pH, it will exist as a cation. A cation-exchange column contains fixed negative charges. Your positively charged compound will bind to the column, while neutral and anionic impurities will pass through.[13][16] Elution is accomplished by increasing the salt concentration or changing the pH of the mobile phase to displace the bound compound.[13][17]

Guide 4: Chiral Purification

Since 2-amino-N-cyclobutylacetamide is a chiral molecule, separating its enantiomers requires a chiral environment.

  • Issue: Separating the (R) and (S) enantiomers.

  • Root Cause: Enantiomers have identical physical properties in a non-chiral environment and will co-elute on standard chromatographic columns.

  • Solution: Chiral Stationary Phases (CSPs) Direct separation using HPLC with a CSP is the most common and effective method.[18]

    • Recommended Column Types: For amino acid derivatives, several types of CSPs are effective:

      • Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are highly successful for separating underivatized amino acids and their derivatives.[19]

      • Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are broadly applicable for a wide range of chiral compounds.[18]

      • Crown Ether-Based CSPs: These are particularly effective for separating primary amines by forming inclusion complexes.[20]

    • Method Development: Chiral separations often require significant method development. Consult the column manufacturer's guidelines for recommended mobile phases (which can be normal-phase, polar organic, or reverse-phase depending on the specific CSP).

Section 3: Summary & Data Tables

Table 1: Comparison of Chromatographic Modes for 2-amino-N-cyclobutylacetamide Purification

Chromatographic ModeStationary PhasePrinciple of SeparationProsCons
Normal-Phase Silica GelAdsorption/Partition based on polarityInexpensive, widely available.Strong peak tailing without modifiers, potential for irreversible adsorption.[1][2]
Alumina / Amine-SilicaAdsorption/Partition based on polarityExcellent for basic compounds, eliminates need for mobile phase modifiers.[3][4]Can have different selectivity than silica, may be more expensive.
Reverse-Phase C18 / C8Partition based on hydrophobicityGood peak shapes with acidic modifiers, highly reproducible.Poor retention for this polar molecule is a major challenge.[9]
HILIC Bare Silica, Amide, DiolPartition into an aqueous layer on the stationary phase surfaceExcellent retention for very polar compounds, MS-compatible mobile phases.[11]Can require longer equilibration times, mechanism is complex.[21]
Ion-Exchange Cation-Exchange ResinReversible binding based on net chargeHighly selective for charged molecules, high loading capacity.Only separates based on charge, requires salt gradients which must be removed.[13][14]

Table 2: Common Mobile Phase Additives for Amine Purification

AdditiveTypeTypical ConcentrationPurposeConsiderations
Triethylamine (TEA) Basic Modifier (Normal-Phase)0.5 - 2% (v/v)Neutralizes acidic silanol sites on silica to prevent peak tailing.[1]Volatile, but has a strong odor. Can sometimes suppress MS ionization.
Ammonium Hydroxide Basic Modifier (Normal-Phase)0.5 - 2% (v/v)Similar to TEA, neutralizes acidic silanols.Highly volatile and MS-compatible.
Trifluoroacetic Acid (TFA) Acidic Modifier (Reverse-Phase)0.05 - 0.1% (v/v)Protonates amines for consistent charge, acts as an ion-pairing agent to increase retention, improves peak shape.Can cause ion suppression in MS. Difficult to remove from the final product.
Formic Acid Acidic Modifier (Reverse-Phase)0.1% (v/v)A gentler alternative to TFA for protonating amines and improving peak shape.Less ion suppression in MS compared to TFA.
Ammonium Formate/Acetate Buffer (HILIC / RP)5 - 20 mMControls pH and ionic strength to ensure reproducible retention and good peak shape.Highly MS-compatible.

Section 4: References

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?[Link]

  • Teledyne LABS. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?[Link]

  • Gritti, F., & Walter, T. H. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. [Link]

  • Phenomenex. (2025). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. [Link]

  • Pidgeon, C., et al. (1996). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. Analytical Chemistry. [Link]

  • Eggers, N. J., & Saint-Joly, C. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel. Journal of Liquid Chromatography. [Link]

  • Schriewer, A., et al. (2018). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. [Link]

  • YouTube. (2023). Use of Ion Exchange Chromatography for downstream processing in the pharmaceutical industry. [Link]

  • Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Aydoğan, C., & Çetin, S. M. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography B. [Link]

  • Bio-Rad. Introduction to Ion Exchange Chromatography. [Link]

  • ResearchGate. (2019). Help with HILIC amino acid carryover in LC-MS/MS?[Link]

  • Desmet, G. (2013). Mechanisms of retention in HPLC. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Reddit. (2022). Chromotography with free amines?[Link]

Sources

optimizing reaction conditions for 2-amino-N-cyclobutylacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-N-cyclobutylacetamide

Welcome to the technical support center for the synthesis of 2-amino-N-cyclobutylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve high yields of the target compound.

The synthesis of 2-amino-N-cyclobutylacetamide is a multi-step process that involves the formation of an amide bond between a protected amino acid and cyclobutylamine, followed by the removal of the protecting group.[1] This guide will focus on a common and effective synthetic route: the coupling of N-Boc-glycine with cyclobutylamine, followed by the deprotection of the Boc group.

Overall Synthetic Scheme

Synthesis_Scheme Boc_Gly N-Boc-glycine Coupling_Step Amide Coupling (e.g., HATU, DIPEA, DMF) Boc_Gly->Coupling_Step Cyclobutylamine Cyclobutylamine Cyclobutylamine->Coupling_Step Intermediate N-Boc-2-amino-N-cyclobutylacetamide Coupling_Step->Intermediate Deprotection_Step Boc Deprotection (e.g., TFA/DCM or HCl/Dioxane) Intermediate->Deprotection_Step Final_Product 2-Amino-N-cyclobutylacetamide Deprotection_Step->Final_Product

Caption: General two-step synthesis of 2-amino-N-cyclobutylacetamide.

Part 1: FAQs and Troubleshooting for Amide Coupling Step

This section addresses common issues encountered during the formation of the amide bond between N-Boc-glycine and cyclobutylamine.

Question 1: My amide coupling reaction is showing low conversion to the desired N-Boc protected intermediate. What are the likely causes and how can I improve the yield?

Answer: Low conversion in amide coupling reactions is a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Activation of the Carboxylic Acid: The first step in amide bond formation is the activation of the carboxylic acid group of N-Boc-glycine.[2] If this activation is incomplete, the subsequent reaction with cyclobutylamine will be inefficient.

    • Coupling Reagent Choice: While various coupling reagents exist, for this type of coupling, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to their high reactivity and low rates of side reactions.[2][3] If you are using a carbodiimide like DCC or EDC, consider adding an activator such as HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions.

    • Reagent Stoichiometry: Ensure you are using an appropriate molar ratio of coupling reagent to the carboxylic acid. A common starting point is a 1.1 to 1.5 molar excess of the coupling reagent.[4]

    • Pre-activation: For challenging couplings, pre-activating the carboxylic acid with the coupling reagent and a base for a few minutes before adding the amine can improve yields.[5]

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used. DMF is often preferred for its ability to dissolve a wide range of reagents and intermediates.[5]

    • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is necessary to neutralize the acid formed during the reaction. Typically, 2-3 equivalents of the base are used.

    • Temperature: Most amide couplings proceed well at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, though this may also increase the risk of side reactions.

  • Reagent Quality: Ensure that all reagents, especially the coupling reagent and the amine, are of high purity and anhydrous. Moisture can hydrolyze the activated intermediate and reduce the yield.

Question 2: I am observing a significant amount of a side product that I suspect is a guanidinium species. How can I prevent this?

Answer: The formation of a guanidinium byproduct is a known side reaction when using uronium-based coupling reagents like HATU or HBTU.[3] This occurs when the coupling reagent reacts directly with the amine nucleophile (cyclobutylamine in this case).

To mitigate this side reaction:

  • Order of Addition: The recommended order of addition is to first mix the carboxylic acid (N-Boc-glycine), the coupling reagent (HATU), and the base (DIPEA) in the solvent. Allow this mixture to stir for a few minutes to pre-activate the carboxylic acid before adding the amine (cyclobutylamine).[5] This ensures that the activated carboxylic acid is readily available to react with the amine, minimizing the opportunity for the amine to react with the coupling reagent.

  • Use Phosphonium-Based Reagents: If the guanidinylation side reaction remains problematic, consider switching to a phosphonium-based coupling reagent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Phosphonium reagents are generally less prone to this side reaction.[3]

Troubleshooting_Coupling cluster_activation Activation Issues cluster_conditions Condition Optimization cluster_reagents Reagent Quality cluster_side_reactions Side Reaction Mitigation Start Low Yield in Coupling Step Check_Activation Verify Carboxylic Acid Activation Start->Check_Activation Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Side_Reaction Identify Side Products Start->Side_Reaction Coupling_Reagent Switch to HATU or add HOBt to DCC/EDC Check_Activation->Coupling_Reagent Stoichiometry Use 1.1-1.5 eq. of coupling reagent Check_Activation->Stoichiometry Pre_activation Pre-activate acid before adding amine Check_Activation->Pre_activation Solvent Try DMF for better solubility Check_Conditions->Solvent Base Use 2-3 eq. of DIPEA/TEA Check_Conditions->Base Temperature Consider gentle heating if sluggish Check_Conditions->Temperature Anhydrous Ensure anhydrous conditions Check_Reagents->Anhydrous Purity Check purity of starting materials Check_Reagents->Purity Guanidinylation Guanidinium formation with HATU? Side_Reaction->Guanidinylation Order_of_Addition Add amine last Guanidinylation->Order_of_Addition Switch_Reagent Consider PyBOP Guanidinylation->Switch_Reagent

Caption: Troubleshooting flowchart for the amide coupling step.

Part 2: FAQs and Troubleshooting for Boc Deprotection Step

This section focuses on potential issues during the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Question 3: My Boc deprotection reaction is incomplete, or I am observing side products. What are the best practices for this step?

Answer: The Boc group is typically removed under acidic conditions.[6] Incomplete deprotection or the formation of side products can usually be resolved by adjusting the reaction conditions.

  • Choice of Acid: The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.

    • TFA/DCM: A solution of 20-50% TFA in DCM is highly effective and the reaction is often complete within 1-2 hours at room temperature.[7]

    • HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane is also a standard choice. Using HCl in methanol can sometimes lead to the formation of the methyl ester of the carboxylic acid if the starting material is not fully consumed in the previous step.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Most deprotections are complete within a few hours at room temperature. If the reaction is slow, it is generally better to increase the concentration of the acid rather than heating the reaction, which can promote side reactions.

  • Scavengers: During the cleavage of the Boc group, a tert-butyl cation is formed, which can potentially alkylate nucleophilic functional groups. While 2-amino-N-cyclobutylacetamide does not have highly nucleophilic side chains, it is good practice to use a scavenger like triethylsilane (TES) or anisole, especially if your molecule contains other sensitive groups.

Question 4: How do I effectively isolate and purify the final product, 2-amino-N-cyclobutylacetamide, after deprotection?

Answer: The final product is a primary amine, which can present purification challenges.[8]

  • Work-up: After the deprotection is complete, the acidic reaction mixture needs to be neutralized.

    • First, evaporate the volatile acid (TFA) and solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent.

    • Carefully add a base (e.g., a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide) to neutralize the ammonium salt and extract the free amine into the organic layer. Be cautious as CO2 evolution can cause pressure buildup.

    • Wash the organic layer with brine, dry it over an anhydrous salt (like sodium sulfate), and concentrate to obtain the crude product.

  • Purification:

    • Column Chromatography: Standard silica gel chromatography can be challenging for primary amines due to their basicity, which can lead to tailing and poor separation.[9] To improve the separation, you can:

      • Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.

      • Use an amine-functionalized silica gel.[9]

      • Alternatively, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase can be very effective for purifying polar amines.[10]

    • Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. Alternatively, the amine can be converted to a salt (e.g., hydrochloride or trifluoroacetate) which may be easier to crystallize and handle.

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-amino-N-cyclobutylacetamide
  • To a solution of N-Boc-glycine (1.0 eq.) in DMF, add DIPEA (2.5 eq.) and HATU (1.2 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add cyclobutylamine (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-N-cyclobutylacetamide.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection to Yield 2-Amino-N-cyclobutylacetamide
  • Dissolve the N-Boc-2-amino-N-cyclobutylacetamide (1.0 eq.) in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq.) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1M NaOH.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to afford the final product, 2-amino-N-cyclobutylacetamide.

Part 4: Data Summary

ParameterRecommended ConditionRationale
Coupling Reagent HATUHigh reactivity, low side reactions.[2][3]
Base DIPEANon-nucleophilic, effectively neutralizes acid.
Solvent (Coupling) DMFGood solubility for reagents.[5]
Deprotection Reagent 20-50% TFA in DCMEfficient and clean cleavage of the Boc group.[7]
Purification Reversed-phase chromatography or amine-modified silicaOvercomes challenges of purifying basic amines on standard silica.[9][10]

References

  • ResearchGate. (n.d.). Synthesis of N‐Boc‐protected α‐arylglycines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Reddit. (n.d.). HATU coupling - what's the best order?. Retrieved from [Link]

  • Reddit. (n.d.). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). How to get a better yield from the HATU reaction experiment?. Retrieved from [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Amide Bond Activation of Biological Molecules. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]

Sources

stability issues of 2-amino-N-cyclobutylacetamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 2-amino-N-cyclobutylacetamide. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction to the Stability Profile of 2-Amino-N-cyclobutylacetamide

2-Amino-N-cyclobutylacetamide is a substituted amide containing a primary alpha-amino group and a secondary amide linkage. The stability of the amide bond is a critical factor for its use in research and development.[1] Generally, amides are significantly more resistant to hydrolysis than esters.[2] This stability arises from resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond.[3][4]

However, this stability is not absolute. The primary degradation pathway for 2-amino-N-cyclobutylacetamide in solution is hydrolysis , which can be catalyzed by both acidic and basic conditions, particularly at elevated temperatures.[5][6] Understanding the factors that influence the rate of this degradation is paramount for maintaining the purity and concentration of your solutions.

The key degradation products from hydrolysis are 2-aminoacetic acid (glycine) and cyclobutylamine .

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I'm observing a rapid decrease in the concentration of my 2-amino-N-cyclobutylacetamide stock solution over time. What is the likely cause?

Answer: A rapid loss of concentration is most likely due to chemical degradation, primarily hydrolysis of the amide bond. The rate of this hydrolysis is highly dependent on the pH and temperature of your solution.

Causality Explained:

  • pH-Dependent Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions.[5]

    • In acidic solutions , the carbonyl oxygen gets protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7][8]

    • In basic solutions , the hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis and often requires heat to proceed at a significant rate.[6][7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at room temperature or higher will accelerate degradation compared to refrigerated or frozen storage.[9]

Troubleshooting Protocol:

  • Verify Solution pH: Measure the pH of your stock solution. If you used an unbuffered solvent (e.g., pure water), the pH could be influenced by dissolved CO₂ (making it slightly acidic) or other factors.

  • Review Solvent/Buffer Composition: Identify any acidic or basic components in your buffer system. Common buffers like phosphate or acetate have optimal buffering ranges, and their effectiveness can be temperature-dependent.

  • Implement a Stability Study: To quantify the degradation rate under your specific conditions, perform a short-term stability study.

Step-by-Step Protocol: Quick Stability Assessment

  • Prepare your 2-amino-N-cyclobutylacetamide solution as you normally would.

  • Divide the solution into three aliquots and store them under different conditions:

    • Condition A: Your typical storage condition (e.g., 4°C).

    • Condition B: Accelerated condition (e.g., 40°C).

    • Condition C: Stressed condition (e.g., pH adjusted to 3 with HCl or 10 with NaOH, stored at 40°C).

  • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to measure the concentration of the parent compound at initial (T=0), 24-hour, and 48-hour time points.[10]

  • Analyze the data to determine the rate of loss and identify the problematic condition.

Question 2: My HPLC analysis shows new, unexpected peaks appearing in my aged 2-amino-N-cyclobutylacetamide solution. How can I identify them?

Answer: The appearance of new peaks is a classic sign of degradation. For 2-amino-N-cyclobutylacetamide, the primary degradation products from hydrolysis are 2-aminoacetic acid (glycine) and cyclobutylamine.

Causality Explained: The hydrolysis reaction cleaves the amide bond, resulting in a carboxylic acid and an amine.

  • Primary Degradants:

    • 2-Aminoacetic Acid (Glycine)

    • Cyclobutylamine

  • Secondary Degradants: Under harsh stress conditions (e.g., high heat, extreme pH), the primary amino acid degradant (glycine) can itself undergo further reactions like deamination or decarboxylation.[11]

Troubleshooting Workflow:

G start Unexpected Peaks Observed in HPLC check_method Is the HPLC method stability-indicating? start->check_method develop_method Develop/validate a new method with gradient elution to resolve all peaks. check_method->develop_method No/Unsure run_standards Run analytical standards of suspected degradants (Glycine, Cyclobutylamine). check_method->run_standards Yes develop_method->run_standards compare_rt Compare retention times (RT) with unknown peaks. run_standards->compare_rt match RT Match Found? compare_rt->match lcm_ms Perform LC-MS analysis to determine the mass of unknown peaks. match->lcm_ms No confirm_id Confirm identity based on mass and fragmentation. match->confirm_id Yes lcm_ms->confirm_id no_match No Match. Peaks may be from other sources or secondary degradation. confirm_id->no_match

Caption: Workflow for identifying unknown degradation peaks.

Step-by-Step Protocol: Degradant Identification

  • Acquire Standards: Obtain certified reference standards for glycine and cyclobutylamine.

  • Chromatographic Comparison: Prepare solutions of the standards in the same mobile phase as your sample analysis. Inject them into the HPLC system to determine their retention times.

  • Spiking Study: To confirm co-elution, "spike" a sample of your degraded solution with a small amount of the reference standards. An increase in the height/area of an existing peak confirms its identity.

  • Mass Spectrometry (MS): If standards are unavailable or do not match, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool.[12] The expected masses to look for would be:

    • 2-Amino-N-cyclobutylacetamide: [M+H]⁺ = 129.10

    • Glycine: [M+H]⁺ = 76.04

    • Cyclobutylamine: [M+H]⁺ = 72.12

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for aqueous solutions of 2-amino-N-cyclobutylacetamide? For maximum stability, aqueous solutions should be prepared in a buffered system at a near-neutral pH (approx. 6.5-7.5). Solutions should be stored at low temperatures, ideally frozen at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended.[13] Avoid repeated freeze-thaw cycles.

Q2: Which solvents should I use or avoid when preparing solutions? Protic solvents like water or ethanol can participate in hydrolysis. While often necessary, their reactivity is accelerated by acidic or basic catalysts. Aprotic solvents (e.g., DMSO, DMF) are generally less reactive but ensure they are anhydrous, as trace amounts of water can still lead to degradation over time, especially if the solvent contains acidic or basic impurities.

Q3: How does the presence of the alpha-amino group affect the molecule's stability compared to a simple N-substituted amide? The alpha-amino group can influence stability in two ways. First, its basicity can affect the local pH of the solution if unbuffered. Second, the amino group itself can be a site for other chemical reactions, such as oxidation or reaction with carbonyl-containing impurities (e.g., from solvents or excipients), leading to different degradation pathways besides hydrolysis.

Q4: What is a "stress test" and why should I perform one? A stress test involves intentionally exposing the compound to harsh conditions (e.g., high heat, UV light, strong acid/base, oxidizing agents) to accelerate degradation.[14] This is a critical step in drug development to:

  • Identify potential degradation products quickly.

  • Understand the intrinsic stability of the molecule.

  • Develop and validate a "stability-indicating" analytical method that can separate the parent drug from all major degradants.[14]

Table 1: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionRecommended ParametersPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hAmide Hydrolysis
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hAmide Hydrolysis
Oxidation 3% H₂O₂, RT, 24hOxidation of amino group
Thermal 80°C (in solution), 24-72hAmide Hydrolysis, Deamination
Photolytic ICH Q1B conditionsPhotochemical degradation

Q5: Can I use heat to dissolve 2-amino-N-cyclobutylacetamide faster? While gentle warming can aid dissolution, prolonged heating, especially in unbuffered water or in acidic/basic solutions, will accelerate hydrolysis.[7] It is recommended to use sonication at room temperature first. If heating is necessary, use the lowest temperature for the shortest duration possible and cool the solution promptly.

References

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-cyclobutylacetamide Hydrochloride. Retrieved from [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ScienceDirect. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrothermal Degradation of Amino Acids. Retrieved from [Link]

  • PubMed Central. (2017, January 24). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Retrieved from [Link]

  • YouTube. (2019, January 15). Mechanism of Amide Hydrolysis. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the dedicated technical support guide for 2-amino-N-cyclobutylacetamide. As a novel building block in pharmaceutical and agrochemical research, understanding its physicochemical properties is paramount to successful experimentation. This document is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive, in-depth resource for troubleshooting and overcoming solubility challenges associated with this compound. Our approach is rooted in fundamental chemical principles and backed by established methodologies to ensure the integrity and reproducibility of your results.

Part 1: Understanding the Molecule: Physicochemical Profile of 2-amino-N-cyclobutylacetamide

Before delving into troubleshooting, it is crucial to understand the inherent properties of 2-amino-N-cyclobutylacetamide that govern its solubility. While experimental data for this specific molecule is not extensively published, we can extrapolate a reliable profile from its structural motifs: a primary amine, an amide, and a cyclobutyl group.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Formula C₆H₁₂N₂ORelatively small molecule, suggesting potential for aqueous solubility.
Molecular Weight 128.17 g/mol Low molecular weight is generally favorable for solubility.
Predicted pKa ~9.5 - 10.5The primary amine group is basic and will be protonated at acidic pH. This suggests a significant pH-dependent aqueous solubility.
Predicted logP ~ -0.5 to 0.5This value indicates that the compound is relatively hydrophilic, favoring solubility in polar solvents like water, but the cyclobutyl group adds some lipophilicity.
Key Functional Groups Primary Amine (-NH₂)Acts as a hydrogen bond donor and acceptor, and a weak base.
Amide (-CONH-)Polar and can participate in hydrogen bonding.
Cyclobutyl RingA non-polar, lipophilic moiety that can decrease aqueous solubility.

Part 2: Frequently Asked Questions (FAQs) about Solubility

Here we address common questions encountered during the handling and use of 2-amino-N-cyclobutylacetamide.

Q1: Why is my 2-amino-N-cyclobutylacetamide not dissolving in neutral water?

A1: Based on its predicted pKa, 2-amino-N-cyclobutylacetamide is a weak base. In neutral water (pH ~7.0), the primary amine group is not fully protonated, limiting its solubility. The presence of the non-polar cyclobutyl ring also contributes to reduced solubility in purely aqueous neutral solutions. For significant aqueous solubility, acidification of the solvent is necessary to form the more soluble salt of the amine.

Q2: I've tried dissolving the compound in water with heat, but it precipitates out upon cooling. What is happening?

A2: Heating increases the kinetic energy of the system, which can temporarily increase the solubility of many compounds. However, if the solution is supersaturated at room temperature, the compound will precipitate out as it cools. This indicates that you have exceeded the thermodynamic solubility limit at ambient temperature. To maintain solubility, a change in the solvent system (e.g., pH adjustment or addition of co-solvents) is required rather than relying solely on temperature.

Q3: Can I use organic solvents to dissolve 2-amino-N-cyclobutylacetamide?

A3: Yes, due to the presence of the cyclobutyl group and the overall molecular structure, this compound is expected to have solubility in polar organic solvents. Solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) are good starting points. The "like dissolves like" principle suggests that polar protic and aprotic solvents will be effective.[1] However, for biological assays, the concentration of organic solvents often needs to be minimized.

Q4: Is it possible to prepare a concentrated stock solution of this compound?

A4: Preparing a concentrated aqueous stock solution at neutral pH will likely be challenging. However, a concentrated stock can be prepared in a suitable organic solvent like DMSO or by creating an acidic aqueous solution (e.g., by dissolving in 0.1 N HCl). When using an organic stock in aqueous biological media, be mindful of the final solvent concentration to avoid toxicity to cells.

Part 3: Troubleshooting Guide: A Step-by-Step Approach to Dissolution

This section provides a systematic workflow to address solubility issues with 2-amino-N-cyclobutylacetamide.

Initial Dissolution Fails in Aqueous Buffer:

If you are experiencing difficulty dissolving the compound in your desired aqueous buffer, follow this logical progression:

G A Start: Undissolved Compound in Aqueous Buffer B Step 1: pH Adjustment Is the compound a weak base? (Predicted pKa ~9.5-10.5) A->B C Add dilute acid (e.g., 0.1 N HCl) dropwise to lower pH to ~2 units below pKa. B->C Yes F Step 2: Co-solvent Addition Is a small amount of organic solvent tolerable in your experiment? B->F No/Unsure D Does the compound dissolve? C->D E Success! The compound is soluble as its salt form. Adjust to final desired pH if necessary, watching for precipitation. D->E Yes D->F No G Prepare a concentrated stock in a compatible organic solvent (e.g., DMSO, Ethanol). F->G Yes K Step 3: Advanced Techniques Are pH adjustment and co-solvents not viable or effective? F->K No H Add stock solution to the aqueous buffer with vigorous stirring. Ensure final organic solvent concentration is low (e.g., <1%). G->H I Does the compound remain in solution? H->I J Success! Co-solvent aids in solubilization. I->J Yes I->K No L Consider cyclodextrin complexation to enhance aqueous solubility. K->L Yes M End: Consult further resources or technical support. K->M No L->M

Caption: Troubleshooting workflow for solubility issues.

Part 4: Detailed Experimental Protocols

Here are step-by-step methodologies for the key solubility enhancement techniques.

Protocol 1: pH-Dependent Solubilization

This protocol leverages the basic nature of the primary amine to increase aqueous solubility.

Principle: By lowering the pH of the aqueous solvent, the primary amine group of 2-amino-N-cyclobutylacetamide becomes protonated, forming a more polar and, therefore, more water-soluble salt. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0.[2][3] To ensure full protonation and solubilization, the pH of the solution should be at least 2 units below the pKa.

Materials:

  • 2-amino-N-cyclobutylacetamide

  • Sterile, purified water or desired buffer

  • 0.1 N Hydrochloric Acid (HCl) or other suitable acid

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of 2-amino-N-cyclobutylacetamide.

  • Add the compound to the desired volume of water or buffer.

  • While stirring, slowly add 0.1 N HCl dropwise.

  • Monitor the pH of the solution continuously.

  • Observe for dissolution of the solid material.

  • Continue adding acid until the compound is fully dissolved. Note the final pH.

  • If a specific final pH is required for your experiment, you can then carefully back-titrate with a dilute base (e.g., 0.1 N NaOH). Be aware that the compound may precipitate if the pH is raised back to neutral or basic conditions.

Self-Validation: The dissolution of the compound upon acidification provides direct evidence of its basic nature and the effectiveness of this method. If precipitation occurs upon back-titration, it confirms the pH-dependent solubility.

Protocol 2: Co-solvent System for Solubilization

This method is suitable when a small amount of a water-miscible organic solvent can be tolerated in the final solution.

Principle: Co-solvents can increase the solubility of a compound by reducing the polarity of the aqueous solvent, thereby making it more favorable for the less polar parts of the solute molecule (like the cyclobutyl ring) to be solvated.[4]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Polyethylene glycol 300/400 (PEG300/400)

Procedure:

  • Prepare a high-concentration stock solution of 2-amino-N-cyclobutylacetamide in a suitable co-solvent (e.g., 100 mM in DMSO). Gentle warming or sonication may aid in dissolution.

  • To your aqueous buffer, while vortexing or stirring vigorously, add the stock solution dropwise to achieve the desired final concentration.

  • It is crucial to ensure that the final concentration of the co-solvent is low (typically <1% v/v) to avoid potential toxicity in biological assays and to prevent the compound from precipitating.

Self-Validation: A clear solution after the addition of the stock to the aqueous buffer, which remains stable over time, indicates the success of this method. If a precipitate forms, the final concentration of the compound may be too high for that specific co-solvent percentage, or a different co-solvent may be required.

Protocol 3: Cyclodextrin-Mediated Solubilization

This is an advanced technique for increasing aqueous solubility without the use of organic co-solvents.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (in this case, the cyclobutyl ring) is encapsulated within the cyclodextrin cavity, while the hydrophilic part remains exposed to the aqueous environment, thereby increasing the overall solubility of the complex.[5][6]

Materials:

  • 2-amino-N-cyclobutylacetamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer. Concentrations can range from 1% to 45% (w/v) depending on the cyclodextrin and the required solubility enhancement.

  • Add the 2-amino-N-cyclobutylacetamide powder directly to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the solubilized compound in the filtrate can be determined by a suitable analytical method (e.g., HPLC-UV).

Self-Validation: A significant increase in the concentration of the compound in the cyclodextrin solution compared to the buffer alone confirms the formation of a soluble inclusion complex.

Part 5: Visualization of Key Concepts

G cluster_0 pH-Dependent Solubility cluster_1 Neutral pH A Low pH (e.g., pH 2) [R-NH3+]Cl- B High Aqueous Solubility (Salt Form) A->B C Neutral pH (e.g., pH 7) R-NH2 D Low Aqueous Solubility (Free Base) C->D

Caption: pH effect on the solubility of 2-amino-N-cyclobutylacetamide.

G cluster_0 Cyclodextrin Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Inclusion Complex CD->Complex Mol 2-amino-N-cyclobutylacetamide (Hydrophilic Amine/Amide, Hydrophobic Cyclobutyl) Mol->Complex

Sources

Technical Support Center: Impurity Profiling of 2-Amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-amino-N-cyclobutylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and troubleshooting impurities in your samples. Adhering to stringent quality and safety standards is paramount in pharmaceutical development, and a comprehensive understanding of a drug substance's impurity profile is a critical component of this.[1][2] This guide offers a combination of frequently asked questions for quick reference and detailed troubleshooting protocols to address specific experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the impurity analysis of 2-amino-N-cyclobutylacetamide.

Q1: What are the potential sources and types of impurities in 2-amino-N-cyclobutylacetamide?

Impurities in a drug substance can originate from various stages of the manufacturing process and storage.[1] For 2-amino-N-cyclobutylacetamide, potential impurities can be broadly categorized as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, and degradation products.[3] Given its structure, potential by-products could arise from incomplete reactions or side reactions involving the amine and amide functionalities.[4][5]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals or other residual metals from the manufacturing process.[3]

  • Residual Solvents: Solvents used during the synthesis or purification steps can be present in the final product.[3]

Q2: Which analytical techniques are most suitable for identifying impurities in 2-amino-N-cyclobutylacetamide?

A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly employed and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV detection, is the cornerstone for separating and quantifying impurities in small molecule drug substances.[3][6][7] Reversed-phase HPLC is a common starting point for method development.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information and structural details.[3][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile impurities, such as residual solvents and certain reactive starting materials.[3] Due to the nature of amines, derivatization may sometimes be required to improve volatility and chromatographic performance.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[11][12][13] It provides detailed information about the molecular structure, stereochemistry, and bonding.[11]

Q3: What are the regulatory guidelines I should be aware of for impurity profiling?

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances. Key guidelines to consult include:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[14]

  • ICH Q3B(R2): Impurities in New Drug Products: This document provides guidance on impurities that may arise during the formulation of the drug product.[15]

  • ICH Q3C: Impurities: Guideline for Residual Solvents.

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. This is particularly relevant for certain types of impurities, such as nitrosamines.[16]

Q4: How do I perform a forced degradation study for 2-amino-N-cyclobutylacetamide?

Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and to establish the stability-indicating nature of your analytical methods.[17][18] These studies involve subjecting the drug substance to more severe conditions than those used for accelerated stability testing.[17]

Typical Stress Conditions:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1-1 M HCl) and bases (e.g., 0.1-1 M NaOH) at room temperature or elevated temperatures.[17]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂).[17]

  • Thermal Stress: Heating the sample (e.g., 40-80°C), both with and without humidity.[17]

  • Photostability: Exposing the sample to light according to ICH Q1B guidelines.[17]

The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate the degradants from the parent compound.[7]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the analysis of 2-amino-N-cyclobutylacetamide.

Guide 1: HPLC Analysis - Poor Peak Shape (Tailing)

A common issue when analyzing basic compounds like 2-amino-N-cyclobutylacetamide is peak tailing in reversed-phase HPLC.

Causality: Peak tailing for basic analytes is often caused by secondary interactions between the protonated amine group and acidic residual silanol groups on the surface of the silica-based stationary phase.[19]

Troubleshooting Workflow: Addressing Peak Tailing

Caption: Decision tree for troubleshooting HPLC peak tailing.

Step-by-Step Protocol for Mobile Phase pH Adjustment:
  • Initial Assessment: Confirm that peak tailing is the primary issue and that it disproportionately affects the 2-amino-N-cyclobutylacetamide peak.

  • Prepare Acidic Mobile Phase: Prepare a mobile phase with a pH in the range of 2.5-3.0 using a suitable buffer (e.g., phosphate or formate). Ensure the chosen pH is compatible with your HPLC column's operating range.

  • Equilibrate the System: Thoroughly flush the HPLC system and column with the new mobile phase until a stable baseline is achieved. This may require flushing with 10-20 column volumes.

  • Inject Sample and Analyze: Inject your sample of 2-amino-N-cyclobutylacetamide and evaluate the peak shape. A significant reduction in tailing should be observed.

  • Optimization: If necessary, make small adjustments to the pH to fine-tune the peak symmetry.

Guide 2: Identification of Unknown Impurities by LC-MS

When a new, unknown peak appears in your HPLC chromatogram, LC-MS is the primary tool for its identification.

Causality: Unknown peaks can be process-related impurities, degradants, or contaminants. Their identification is crucial for ensuring the safety and quality of the drug substance.[6][9]

Workflow for Unknown Impurity Identification

G A Unknown Peak Detected in HPLC B LC-MS Analysis A->B C Determine Molecular Weight B->C E MS/MS Fragmentation Analysis B->E D Propose Elemental Formula C->D F Propose Structure D->F E->F G Synthesize or Isolate Standard F->G H Confirm Structure (NMR, co-elution) G->H

Caption: Workflow for the identification of an unknown impurity.

Data Interpretation and Structural Elucidation
Analytical Step Information Gained Considerations
Full Scan MS Molecular weight of the impurity.Check for different adducts (e.g., [M+H]+, [M+Na]+) to confirm the molecular ion.
High-Resolution MS Accurate mass, allowing for the prediction of the elemental formula.Use a mass tolerance of <5 ppm for reliable formula generation.
MS/MS (Tandem MS) Fragmentation pattern of the impurity.Compare the fragmentation of the impurity to that of the parent compound to identify common structural motifs.
NMR Spectroscopy Definitive structural information, including connectivity and stereochemistry.[11][13][20]Requires isolation of the impurity in sufficient quantity and purity.
Guide 3: GC-MS Analysis of Volatile Impurities

For the analysis of residual solvents or volatile starting materials, GC-MS is the preferred method.

Causality: Amines can be challenging to analyze by GC due to their polarity and potential for interaction with the GC column, which can lead to poor peak shape and reproducibility.[10]

Troubleshooting Common GC-MS Issues with Amines
Problem Potential Cause Recommended Solution
Peak Tailing/Broadening Active sites in the injector or on the column.Use a base-deactivated column specifically designed for amine analysis.[21] Ensure the use of a deactivated inlet liner.
Low Response/No Peak Adsorption of the analyte in the system.Consider derivatization to reduce polarity and improve volatility. Check for leaks in the GC system.
Poor Reproducibility Inconsistent injection volume or sample degradation in the hot injector.Use an autosampler for consistent injections. Optimize the injector temperature to minimize degradation.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. Bioanalysis Zone. Available from: [Link]

  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. Available from: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. Available from: [Link]

  • Integrating Multivariate Analysis for Comprehensive Quality Assurance in Pharmaceutical Impurity Profiling. Longdom Publishing. Available from: [Link]

  • 2025 Pharma Trends: Structure elucidation services by NMR. ResolveMass Laboratories Inc. Available from: [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. Available from: [Link]

  • Q3B(R2) Impurities in New Drug Products. European Medicines Agency. Available from: [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Available from: [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. Available from: [Link]

  • Analysis of impurities in dimethylamine. Agilent. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Available from: [Link]

  • Analysis of impurities in trimethylamine. LabRulez GCMS. Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. PMC - NIH. Available from: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Available from: [Link]

  • Forced degradation studies. MedCrave online. Available from: [Link]

  • 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. accessdata.fda.gov. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Synthesis and analysis of amides. Chemistry Education. Available from: [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. Available from: [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. Medicines Control Agency, The Gambia. Available from: [Link]

  • Forced Degradation Studies Research Articles. R Discovery. Available from: [Link]

  • Synthesis of Substituted 2-Aminoimidazoles. ResearchGate. Available from: [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

Sources

Technical Support Center: Stability and Storage of 2-amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-amino-N-cyclobutylacetamide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. As a versatile building block in pharmaceutical development, maintaining its purity is paramount for reproducible and successful experimental outcomes.[1] This guide provides in-depth, field-proven insights into minimizing degradation during storage and handling, structured through frequently asked questions and practical troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs) - Foundational Stability Principles

This section addresses the most common questions regarding the chemical nature and proper handling of 2-amino-N-cyclobutylacetamide.

Q1: What are the key structural features of 2-amino-N-cyclobutylacetamide that influence its stability?

A: The structure of 2-amino-N-cyclobutylacetamide contains two primary functional groups that are susceptible to degradation: a primary amine (-NH2) and a secondary amide (-CONH-) .[2][3][4] The primary amine is a nucleophilic site prone to oxidation, while the amide bond, though relatively stable, can undergo hydrolysis under certain conditions.[5][6] Understanding these two functionalities is the basis for preventing degradation.

Q2: What are the primary chemical degradation pathways for this molecule?

A: The two most significant degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: The amide bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield 2-aminoacetic acid (glycine) and cyclobutylamine.[7][8] While amides are significantly more resistant to hydrolysis than esters, exposure to moisture, especially at non-neutral pH and elevated temperatures, can accelerate this process over long-term storage.[6]

  • Oxidation: The primary amine group is susceptible to oxidation from atmospheric oxygen.[5][9] This process can be initiated or accelerated by exposure to light and trace metal impurities, often leading to the formation of colored byproducts and a decrease in the purity of the material.[5]

Q3: What are the ideal storage conditions for solid 2-amino-N-cyclobutylacetamide?

A: To mitigate the risks of hydrolysis and oxidation, we have established the following optimal storage conditions based on the compound's chemical properties. These recommendations are designed to maximize shelf-life and preserve purity.

ParameterRecommendationRationale
Temperature -20°C to 4°C (Freezer or Refrigerator)Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and oxidation.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing oxidative degradation of the primary amine group.[5]
Moisture Tightly sealed container with desiccantMinimizes exposure to water, which is a necessary reactant for amide hydrolysis.[10]
Light Amber glass vial or light-blocking containerPrevents photo-oxidation, a common degradation pathway for amine-containing compounds.[5]

Q4: I need to prepare a solution of 2-amino-N-cyclobutylacetamide. What precautions should I take?

A: Solution-state stability can be significantly different from solid-state stability. When preparing solutions, consider the following:

  • Use High-Purity, Anhydrous Solvents: This minimizes contaminants that could catalyze degradation.

  • Control pH: Avoid strongly acidic or basic conditions, as these will catalyze amide hydrolysis. If buffering is necessary, select a buffer system near neutral pH and conduct a preliminary stability study. The rate of deamidation in related molecules is known to be highly pH-dependent.[11]

  • Prepare Freshly: For maximum accuracy in your experiments, prepare solutions immediately before use. If storage is unavoidable, flash-freeze aliquots and store them at -80°C under an inert atmosphere.

  • Degas Solvents: For applications sensitive to oxidation, bubbling an inert gas (argon or nitrogen) through the solvent prior to dissolution can remove dissolved oxygen.

Section 2: Troubleshooting Guide - Diagnosing and Solving Degradation Issues

This section provides a structured, cause-and-effect approach to common problems encountered during the use of 2-amino-N-cyclobutylacetamide.

Scenario 1: A routine QC check shows a significant decrease in the purity of my stored solid sample.

Primary Suspected Cause: Amide Hydrolysis

The appearance of new peaks corresponding to glycine and/or cyclobutylamine in your analytical run is a strong indicator of hydrolysis. This occurs when the compound has been inadvertently exposed to moisture, often exacerbated by improper storage temperatures.[10]

Troubleshooting & Validation Workflow:

  • Verify Storage Environment: Immediately check the integrity of the container seal. If a desiccant was used, check if it is still active (e.g., color indicator). Review temperature logs for any deviations from the recommended range.

  • Confirm Degradant Identity: Use a stability-indicating method, such as LC-MS, to confirm the mass of the impurity peaks.[12] The expected masses would correspond to the hydrolysis products: glycine (m/z = 75.07) and cyclobutylamine (m/z = 71.12).

  • Perform a Forced Degradation Test (Protocol 3): To definitively prove hydrolysis is the pathway, subject a small, fresh sample to hydrolytic stress (e.g., mild acid/base). The resulting degradant profile should match what you are observing in your stored sample, thus validating the cause.[13]

Preventative Measures:

  • Always store the compound in a validated, low-humidity environment (e.g., a desiccator cabinet).

  • When weighing, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Use smaller aliquots to avoid repeatedly opening and closing the main stock container.

Diagram: Hydrolytic Degradation Pathway This diagram illustrates the cleavage of the amide bond in 2-amino-N-cyclobutylacetamide.

G cluster_main Hydrolysis Pathway Parent 2-amino-N-cyclobutylacetamide Products Glycine + Cyclobutylamine Parent->Products H₂O (Acid/Base Catalyst) Heat G Start Degradation Observed (e.g., Color Change, Purity Loss) Check_Storage Review Storage Conditions: - Temperature Logs - Container Seal - Inert Atmosphere? - Light Exposure? Start->Check_Storage Analyze Analyze Sample with Stability-Indicating Method (e.g., HPLC, LC-MS) Check_Storage->Analyze Identify_Impurities Identify Impurity Profile Analyze->Identify_Impurities Hypothesis Formulate Hypothesis: Hydrolysis vs. Oxidation? Identify_Impurities->Hypothesis Compare Compare Degradation Profiles: Stored Sample vs. Stressed Sample Identify_Impurities->Compare Forced_Degradation Perform Targeted Forced Degradation Study (See Protocol 3) Hypothesis->Forced_Degradation Test Hypothesis Forced_Degradation->Compare Conclusion Confirm Degradation Pathway & Implement Corrective Actions Compare->Conclusion

Caption: A systematic workflow for troubleshooting chemical degradation.

Troubleshooting Steps:

  • Review Handling Procedures: Was the container properly flushed with inert gas after the last use? Was it stored in the dark?

  • Comparative Analysis: If you have a separate, unopened lot of the same compound, compare its appearance and analytical profile (e.g., via HPLC-UV) to the discolored sample. A significant difference points to improper storage of the affected sample.

  • Perform Oxidative Stress Test: Expose a fresh sample to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) as described in forced degradation protocols. [14]The resulting color change and impurity profile can be compared to your degraded sample to confirm oxidation as the cause.

Preventative Measures:

  • Strictly adhere to storage under an inert atmosphere. Invest in a small nitrogen or argon line for flushing vials.

  • Never store the compound in clear glass vials on a lab bench. Always use amber vials and store them inside a cabinet or refrigerator.

Section 3: Key Protocols & Methodologies

These protocols provide a starting point for ensuring the stability and quality of your 2-amino-N-cyclobutylacetamide.

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Aliquot: Upon receipt, and inside a controlled low-humidity environment (glovebox or dry room), aliquot the bulk material into smaller, single-use quantities in amber glass vials.

  • Inerting: Backfill each vial with dry argon or nitrogen gas for at least 30 seconds to displace all air.

  • Sealing: Immediately cap the vials with Teflon-lined closures and ensure a tight seal. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, lot number, date, and storage conditions.

  • Storage: Place the sealed vials in a freezer (-20°C) for long-term storage.

Protocol 2: Example Stability-Indicating HPLC Method

This is a generic method; it must be validated for your specific instrumentation and needs.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Rationale: A gradient method is crucial for separating the polar parent compound from potentially less polar degradation products. The acidic mobile phase helps to achieve good peak shape.

Protocol 3: Outline for a Forced Degradation Study

Forced degradation studies are essential for understanding a molecule's inherent stability. [14][15]They are used to develop and validate stability-indicating analytical methods. [13]

  • Acid Hydrolysis: Dissolve compound in 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve compound in 0.1 M NaOH. Heat at 60°C for 24-48 hours.

  • Oxidative Degradation: Dissolve compound in a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Stress: Heat the solid compound at 70°C for 7 days. [10]5. Photolytic Stress: Expose the solid compound and a solution of the compound to a calibrated light source (ICH Q1B guidelines).

  • Analysis: After exposure, neutralize the acidic and basic samples, then analyze all samples using a validated stability-indicating method (like Protocol 2) to identify and quantify any degradants formed.

References

  • Chem-Impex. (n.d.). 2-Amino-N-cyclobutylacetamide. Retrieved from [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Allen, K. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703-711.
  • Tamizi, E., & Jouyban, A. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 111-119.
  • (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube.
  • Biology LibreTexts. (2026, January 19). 18.
  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
  • Chemistry LibreTexts. (2021, July 31). 23.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
  • Crommen, J., & Paquor, M. (2001). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Acta Pharmaceutica Suecica, 38(4-5), 235-247.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Saeed, M. T., Mumtaz, A., Deng, H., & Chen, X. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Chemistry Central Journal, 11(1), 10.
  • SlidePlayer. (n.d.).
  • Wang, Y., Zhang, R., Shu, M., Li, Y., & Li, J. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 21.
  • Zauche, T. H., & Espenson, J. H. (1997). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry, 36(23), 5257-5261.
  • Chemistry Steps. (n.d.).
  • Mäder, F., Chovancová, M., Gfeller, A., & Mäder, P. (2018). Nitrogen Degradation Pathways in Actinomycetes: Key Components of Primary Metabolism Ensuring Survival in the Environment. Microorganisms, 6(4), 114.
  • Zhang, Z., Chen, Y., Chen, Y., & Chen, Y. (2025). Simultaneous Quantification of Amino Metabolites in Multiple Metabolic Pathways Using Ultra-High Performance Liquid Chromatography with Tandem-mass Spectrometry. Analytical Chemistry.
  • Metrohm. (n.d.). Purity of 2-amino-N-(2,2,2- trifluoroethyl)
  • Stahl, S. S., & Thalken, C. A. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 135(51), 19066-19069.
  • Wikipedia. (n.d.). Amide.
  • Scott, J. D., et al. (2010). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 53(15), 5629-5645.
  • Ashenhurst, J. (2018, February 28).
  • SlideShare. (n.d.).
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemistry Central Journal, 11(1), 10.
  • ResearchGate. (n.d.). Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions.
  • Thalken, C. A., & Stahl, S. S. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 135(51), 19066-19069.
  • Fiveable. (n.d.). 4.5 Amides - Organic Chemistry II.
  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
  • BOC Sciences. (2024, March 29).

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of N-Cyclobutylglycinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the cell permeability of N-cyclobutylglycinamide derivatives. Our goal is to equip you with the scientific rationale and practical protocols needed to diagnose and overcome permeability challenges in your drug discovery workflow.

Introduction: The Permeability Challenge

N-cyclobutylglycinamide derivatives represent a promising class of compounds. However, their inherent structural features—notably the amide backbone—can present significant hurdles to achieving optimal cell permeability. This scaffold contains hydrogen bond donors and acceptors that, while potentially crucial for target binding, can increase the polar surface area and limit passive diffusion across the lipid bilayer of cell membranes.[1] Furthermore, such structures can be recognized by efflux transporters like P-glycoprotein (P-gp), actively removing the compound from the cell and reducing intracellular concentration.

This guide is structured to help you systematically diagnose the root cause of poor permeability and implement rational strategies for improvement.

Section 1: Initial Diagnosis - Is Poor Permeability the Culprit?

Question: My N-cyclobutylglycinamide derivative is highly potent in my biochemical/target-based assay but shows significantly lower or no activity in cell-based assays. What is the most likely cause?

Answer: This is a classic and common challenge in drug discovery. When a compound is active against its purified target but inactive in a cellular context, it strongly suggests that the molecule is not reaching its intracellular target at a sufficient concentration. The primary suspect is poor cell permeability. Other factors like metabolic instability can play a role, but assessing permeability is the critical first step.

To confirm this, you must quantitatively measure the compound's ability to cross a membrane barrier. This initial diagnostic phase will guide your entire troubleshooting strategy.

Diagnostic Workflow

The following workflow outlines the initial steps to determine if permeability is your primary obstacle.

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Hypothesis cluster_2 Phase 3: Initial Investigation A High Potency in Biochemical Assay B Low or No Potency in Cell-Based Assay A->B Inconsistency Observed C Hypothesis: Poor Cell Permeability B->C Logical Deduction D Conduct Tier 1 Permeability Assay (e.g., PAMPA) C->D Experimental Validation

Caption: Initial diagnostic workflow for suspected permeability issues.

Section 2: Troubleshooting Passive Diffusion

Passive diffusion is the movement of a compound across the cell membrane driven by the concentration gradient, without the help of transport proteins. It is governed by the molecule's physicochemical properties. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line test as it isolates passive diffusion.[2][3]

Question: My compound exhibits low permeability in the PAMPA assay (Pe < 1.5 x 10-6 cm/s). What does this indicate and what are my next steps?

Answer: Low PAMPA permeability points directly to a suboptimal physicochemical profile for passive diffusion.[2] The artificial membrane in PAMPA lacks transporters, so this result rules out active efflux as the primary cause and allows you to focus on modifying the molecule's intrinsic properties.[3]

Causality: Cell membranes are lipid bilayers, creating a hydrophobic barrier. Molecules that are too polar (high hydrogen bonding capacity, high polar surface area) or too large struggle to enter and cross this barrier. Conversely, molecules that are excessively lipophilic can get trapped within the membrane and fail to partition into the aqueous cytoplasm.

Step-by-Step Troubleshooting for Low Passive Permeability:
  • Analyze Physicochemical Properties: Calculate or measure the key properties of your derivative and compare them to established guidelines for good membrane permeability, such as Lipinski's Rule of 5.[1]

Physicochemical PropertyGuideline for Good PermeabilityPotential Issue with N-cyclobutylglycinamide Scaffold
LogP (Lipophilicity) 1 - 3Can vary widely based on derivatives.
Molecular Weight (MW) < 500 DaGenerally compliant, but large R-groups can be an issue.
Hydrogen Bond Donors (HBD) ≤ 5The amide NH is a key contributor.
Hydrogen Bond Acceptors (HBA) ≤ 10The amide C=O is a key contributor.
Polar Surface Area (PSA) < 140 ŲThe amide group significantly increases PSA.
  • Implement Rational Structural Modifications:

    • Mask Hydrogen Bond Donors: The amide N-H bond is a primary suspect. Masking this hydrogen bond donor can significantly improve permeability. Strategies include:

      • N-methylation: Replacing the N-H with an N-CH₃ can improve permeability by removing a hydrogen bond donor.[4]

      • Prodrug Approach: Convert the amide to a cleavable moiety (e.g., an acyloxymethyl group) that is removed by intracellular esterases. This approach masks the polar group for membrane transit.[5]

    • Tune Lipophilicity (LogP): The cyclobutyl group provides a lipophilic anchor. If the overall molecule is too polar due to other functional groups, consider modifying peripheral R-groups to be more hydrophobic. If the molecule is too lipophilic, introduce mildly polar, non-hydrogen bonding groups.

    • Reduce Polar Surface Area (PSA): If PSA is high, consider replacing polar functional groups with bioisosteres that have a lower contribution to PSA. For instance, replacing an amide linkage with an ester or thioamide has been shown to improve permeability in some contexts.[4][6]

Logical Relationship: Physicochemical Properties & Passive Permeability

G A Physicochemical Properties B High H-Bonding (High HBD/HBA) A->B C High Polar Surface Area (PSA) A->C D Sub-optimal Lipophilicity (LogP) A->D E Low Passive Permeability (Low PAMPA) B->E C->E D->E

Caption: Key physicochemical drivers of poor passive permeability.

Section 3: Diagnosing and Mitigating Active Efflux

If your compound shows moderate to high permeability in the PAMPA assay but poor permeability in a cell-based assay (like Caco-2 or MDCK), this strongly suggests it is being actively removed from the cell by an efflux transporter.

Question: My compound's PAMPA result was acceptable, but the apparent permeability (Papp) in the Caco-2 assay is low. A bidirectional assay revealed an efflux ratio greater than 2. What does this mean?

Answer: This is a classic signature of active efflux. An efflux ratio (ER) is calculated as the ratio of permeability in the basolateral-to-apical (B→A) direction to the apical-to-basolateral (A→B) direction (ER = Papp(B-A) / Papp(A-B)). An ER significantly greater than 2 indicates that a transporter, likely P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) highly expressed in Caco-2 cells, is actively pumping your compound out of the cell monolayer, preventing it from reaching the other side.[7]

Experimental Workflow to Confirm and Overcome Active Efflux

G A Good PAMPA Permeability but Low Caco-2/MDCK Permeability (A->B) B Perform Bidirectional Caco-2 or MDCK-MDR1 Assay A->B C Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) B->C D ER > 2? C->D E Efflux is Confirmed. Compound is a Transporter Substrate. D->E Yes F No Significant Efflux. Re-evaluate other factors (e.g., solubility, metabolism). D->F No G Re-run Bidirectional Assay with a P-gp Inhibitor (e.g., Cyclosporin A) E->G H Does ER decrease and Papp(A-B) increase? G->H I P-gp is the primary transporter. Initiate medicinal chemistry effort to reduce P-gp affinity. H->I Yes J Efflux is mediated by another transporter (e.g., BCRP). Consider alternative assays. H->J No

Caption: Workflow for diagnosing and identifying active efflux transporters.

Strategies to Reduce P-gp Efflux:

If P-gp is confirmed as the culprit, the following structural modification strategies have proven effective:

  • Reduce Hydrogen Bond Donors: P-gp often recognizes and transports molecules with available H-bond donors. Removing or masking these groups can disrupt binding to the transporter.[8]

  • Introduce Steric Hindrance: Adding a bulky group near the part of the molecule recognized by P-gp can sterically block the compound from effectively binding to the transporter.

  • Increase Polarity/Lower LogP: While counterintuitive to passive diffusion, P-gp preferentially transports hydrophobic, lipophilic compounds. Carefully adding polar functionality (without adding H-bond donors) can sometimes decrease P-gp affinity and reduce efflux. This requires a delicate balance to maintain passive permeability.

  • Co-administration with P-gp Inhibitors: While not a compound optimization strategy, in certain experimental contexts, using a known P-gp inhibitor can help validate that the cellular activity of your compound is limited by efflux.[9]

Section 4: Key Experimental Protocols

Here we provide condensed, essential protocols for the assays discussed. Always include high/low permeability and known P-gp substrate/non-substrate controls in your experiments.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion only.[2]

  • Objective: To determine the passive permeability coefficient (Pe) of a compound.

  • Methodology:

    • Prepare Membrane: Coat the filter of a 96-well donor plate with a 1-2% solution of lecithin or other synthetic lipids (e.g., phosphatidylcholine) in an organic solvent like dodecane.[3] Allow the solvent to evaporate.

    • Prepare Plates: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).

    • Add Compound: Dissolve the test compound in buffer (often with a small percentage of DMSO) and add it to the donor plate wells.[10]

    • Create Sandwich: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".[11]

    • Incubate: Incubate the sandwich assembly at room temperature for a defined period (typically 4-16 hours), often with gentle shaking.[10][12]

    • Analyze: Separate the plates and measure the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using established equations that account for incubation time, volume, and membrane surface area.

  • Interpretation:

    • High Permeability: Pe > 1.5 x 10-6 cm/s

    • Low Permeability: Pe < 1.5 x 10-6 cm/s[2]

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay is the industry standard for predicting oral absorption and identifying transporter interactions.[13][14]

  • Objective: To determine the apparent permeability (Papp) in both the A→B and B→A directions and calculate the efflux ratio.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto permeable Transwell™ filter inserts and culture for 21-29 days to allow them to differentiate and form a polarized, confluent monolayer with tight junctions.[15][16]

    • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the tight junctions are intact. A TEER value >200 Ω·cm² is typically required.[17] Alternatively, measure the flux of a low-permeability marker like Lucifer Yellow.

    • Transport Experiment (A→B):

      • Add the test compound in transport buffer to the apical (A) side (the insert).

      • Add fresh transport buffer to the basolateral (B) side (the well).

      • Incubate at 37°C for a set time (e.g., 60-90 minutes).[17]

      • Take samples from the basolateral side at various time points or at the end of the incubation.

    • Transport Experiment (B→A):

      • In a separate set of wells, add the test compound to the basolateral (B) side.

      • Add fresh buffer to the apical (A) side.

      • Incubate under the same conditions and sample from the apical side.

    • Analyze: Quantify the compound concentration in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate Papp for both directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[18]

    • Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B) .[7]

  • Interpretation:

    • ER > 2: Indicates active efflux is occurring.[19]

    • ER ≈ 1: Suggests permeability is primarily via passive diffusion.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is considered a "good" Papp value in a Caco-2 assay?

  • A: While project-dependent, general classifications are:

    • Low Permeability: Papp < 2 x 10-6 cm/s

    • Moderate Permeability: Papp = 2-10 x 10-6 cm/s

    • High Permeability: Papp > 10 x 10-6 cm/s

Q2: My compound has very low aqueous solubility. How will this impact my permeability assay?

  • A: Poor solubility is a major confounding factor. If the compound crashes out of solution in the donor compartment, its effective concentration (C0) will be lower than expected, leading to an artificially low calculated permeability. It is crucial to ensure your compound remains in solution at the tested concentration. Using a lower concentration or a small, acceptable percentage of a co-solvent like DMSO may be necessary.

Q3: When should I choose PAMPA vs. Caco-2 vs. MDCK-MDR1?

  • A:

    • PAMPA: Use as a high-throughput, cost-effective initial screen for passive permeability only.[3]

    • Caco-2: Use as the gold-standard model for predicting human intestinal absorption, as it assesses both passive diffusion and the activity of multiple relevant transporters (P-gp, BCRP).[14]

    • MDCK-MDR1: Use this specific model when you have a strong hypothesis that P-gp is the primary efflux transporter responsible for poor permeability. Because these cells overexpress human P-gp, it provides a very clear and sensitive system for studying P-gp-mediated efflux.[17][18]

Q4: Can I use in silico computational models to predict permeability?

  • A: Yes, computational models are valuable tools for predicting permeability based on a compound's structure before synthesis.[20] Models can calculate properties like LogP, PSA, and the number of H-bond donors/acceptors. These predictions can help prioritize which derivatives to synthesize and can flag potential permeability liabilities early, saving time and resources. However, they are predictive and must always be confirmed with in vitro experimental data.

References
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA (Parallel Artificial Membrane Permeability Assay). Retrieved from [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • SlideShare. (n.d.). Caco-2 cell permeability assay for intestinal absorption. Retrieved from [Link]

  • Al-Hilal, T. A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Retrieved from [Link]

  • Doan, K. M., et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell membrane. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Walter, A., & Gutknecht, J. (1986). Permeability of small nonelectrolytes through lipid bilayer membranes. Journal of Membrane Biology.
  • Ge, P., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Nikaido, H. (2018). Permeability barriers of Gram-negative pathogens. Annals of the New York Academy of Sciences.
  • Shirasaka, Y., et al. (2020). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Shityakov, S., & Förster, C. (2014). Predicting Efflux Ratios and Blood-Brain Barrier Penetration from Chemical Structure: Combining Passive Permeability with Active Efflux by P-Glycoprotein. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Theillet, F.-X., et al. (2014). Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). Chemical Reviews. Retrieved from [Link]

  • Nak-ogawa, H., & Eslami, M. (2013). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Journal of Neuropsychiatry and Clinical Neurosciences. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Retrieved from [Link]

  • van de Waterbeemd, H. (2003). Physicochemical properties of drugs and membrane permeability. South African Journal of Science.
  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. (n.d.). Preprints.org.
  • Di, L., & Kerns, E. H. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules.
  • Lin, X., et al. (2021). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
  • The Journal of Physical Chemistry B. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. Retrieved from [Link]

  • Chemical Reviews. (2014). Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). Retrieved from [Link]

  • Chem Help ASAP. (2023, September 11). drug solubility, membrane permeability, & the efflux ratio. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved from [Link]

  • ACS Publications. (n.d.). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Retrieved from [Link]

  • PubMed. (n.d.). Strategies to overcome simultaneous P-glycoprotein mediated efflux and CYP3A4 mediated metabolism of drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cell-based in vitro models for predicting drug permeability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • ScienceDirect. (2024, July 8). The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers. Retrieved from [Link]

  • Company of Biologists Journals. (2012, May 15). Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Retrieved from [Link]

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Strategies to Overcome or Circumvent P-Glycoprotein Mediated Multidrug Resistance. (2008). Current Medicinal Chemistry.
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • GARDP. (2024, April 26). Efflux inhibitors: A strategy to tackle multidrug resistance. YouTube. Retrieved from [Link]

  • PubMed. (2020, December 7). Calculation of an Apical Efflux Ratio from P-Glycoprotein (P-gp) In Vitro Transport Experiments Shows an Improved Correlation with In Vivo Cerebrospinal Fluid Measurements in Rats: Impact on P-gp Screening and Compound Optimization. Retrieved from [Link]

Sources

Technical Support Center: Optimizing In Vivo Dosage for Novel Acetamide-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for researchers working with novel acetamide-based compounds, such as 2-amino-N-cyclobutylacetamide and its analogs. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice needed to design and execute successful in vivo studies. While your specific molecule is unique, the principles of dosage optimization are universal. To provide concrete, data-driven examples, this guide will frequently reference Levetiracetam (LEV), a well-characterized acetamide derivative used as an anticonvulsant.[1][2] Its development and study offer a robust framework for approaching a new chemical entity.

The journey from a promising compound in vitro to a validated effect in vivo is complex. The most critical step is determining the optimal dose—one that maximizes efficacy while minimizing toxicity. This guide is structured to anticipate the questions and challenges you will encounter along this path.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers have when beginning to work with a new acetamide-based compound in vivo.

Q1: What is the likely mechanism of action for my acetamide-based compound?

A1: The acetamide functional group is present in a wide range of bioactive molecules.[3][4][5][6] While the specific target of your compound must be determined experimentally, we can look to established drugs for potential mechanisms. Levetiracetam, for example, exerts its effects by binding to the synaptic vesicle protein 2A (SV2A).[1][2][7] This protein is crucial for the proper release of neurotransmitters from presynaptic terminals. By modulating SV2A, Levetiracetam is thought to reduce abnormal, synchronized neuronal firing that leads to seizures, without affecting normal brain activity.[7][8]

It is plausible that other acetamide derivatives, particularly those with a similar cyclic structure, could interact with SV2A or other synaptic vesicle proteins.[9] However, the acetamide moiety is versatile and can be found in compounds with diverse targets, from enzyme inhibitors to receptor modulators.[10] Therefore, initial in vitro screening and target validation assays are essential.

Q2: How do I translate my effective in vitro concentration (e.g., IC50 or EC50) to an in vivo starting dose?

A2: Translating an in vitro concentration to an in vivo dose is a multi-step process that requires careful consideration of pharmacokinetics (PK) and pharmacodynamics (PD). A direct conversion is not possible, but a common starting point for targeted small molecules is to aim for a steady-state plasma concentration (Css) in the animal that is similar to the in vitro half-maximal inhibitory concentration (IC50).[11]

However, this is a rough estimate. Key factors to consider include:

  • Bioavailability: What percentage of the drug administered orally will reach systemic circulation? Acetamide derivatives can have variable bioavailability.[12]

  • Metabolism and Clearance: How quickly is the compound broken down and removed from the body? Rodents, for instance, often have much faster metabolic rates than humans. Levetiracetam has a half-life of 3-4 hours in dogs, necessitating dosing every 8 hours to maintain therapeutic concentrations.[13][14]

  • Protein Binding: How much of the drug is bound to plasma proteins and is therefore inactive? Only the unbound fraction can interact with the target.

A preliminary pharmacokinetic study is the most reliable way to determine these parameters and establish a rational starting dose for your efficacy studies.[15][16]

Q3: What are the common challenges I should anticipate when working with acetamide derivatives in rodents?

A3: Researchers may encounter several challenges:

  • Rapid Metabolism: As mentioned, rodents metabolize drugs quickly. This can lead to a short half-life and the need for frequent dosing or the use of extended-release formulations to maintain exposure.

  • Poor Solubility: Some acetamide derivatives may have poor aqueous solubility, making them difficult to formulate for injection.[12] You may need to use solubility-enhancing excipients like cyclodextrins, DMSO, or polyethylene glycol (PEG). Always run a vehicle-only control group to ensure the vehicle itself has no effect.

  • Toxicity: At higher doses, some amide-containing compounds can cause toxicity, including kidney or liver damage.[17][18] This is often due to the formation of reactive metabolites.[17] It is crucial to conduct a dose-range finding study to identify the maximum tolerated dose (MTD).[15]

  • High Inter-Animal Variability: You may observe significant differences in how individual animals respond to the drug.[19] This can be due to genetic differences in metabolic enzymes. Using a sufficient number of animals per group and randomizing them is critical to obtaining statistically significant results.

Part 2: Troubleshooting and In-Depth Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles related to dosage optimization.

Guide 1: My Compound Shows No Efficacy In Vivo

This is one of the most common and frustrating challenges. Before concluding that your compound is inactive, it's essential to systematically troubleshoot the experiment.

Issue: Lack of Target Engagement

  • Causality: The most common reason for a lack of efficacy is that the drug is not reaching its target at a sufficient concentration for a long enough duration. This is a pharmacokinetic problem.

  • Troubleshooting Steps:

    • Conduct a Pilot PK Study: This is non-negotiable. A pilot PK study will tell you the concentration of your compound in the blood over time after a single dose.[20]

    • Analyze Key PK Parameters:

      • Cmax (Maximum Concentration): Was the peak concentration achieved above the in vitro EC50?

      • Tmax (Time to Maximum Concentration): When did the peak occur? This helps you time your behavioral or downstream assays.

      • AUC (Area Under the Curve): This represents the total drug exposure over time.

      • t1/2 (Half-life): How quickly was the drug eliminated? If the half-life is very short, you may need to dose more frequently.

    • Compare Exposure to Efficacy: Correlate the plasma concentration at the time of your efficacy measurement with the desired therapeutic window. If the concentration is too low, you must increase the dose or change the dosing regimen.

Issue: Incorrect Dosing Regimen

  • Causality: A single daily dose may not be sufficient to maintain therapeutic concentrations of a compound with a short half-life.

  • Troubleshooting Steps:

    • Review Your PK Data: Based on the half-life, determine if a twice-daily (BID) or three-times-daily (TID) dosing schedule is necessary. For example, studies with Levetiracetam in dogs often use an 8-hour dosing interval to keep plasma levels within the therapeutic range.[14]

    • Consider a Different Route of Administration: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) injection to ensure 100% of the drug enters circulation.

    • Evaluate Extended-Release Formulations: For compounds with very short half-lives, an extended-release formulation or continuous infusion via an osmotic minipump may be necessary for chronic studies.

Workflow Diagram: Troubleshooting Lack of In Vivo Efficacy

G start No In Vivo Efficacy Observed check_pk Was a Pilot PK Study Performed? start->check_pk run_pk ACTION: Conduct Pilot PK Study (IV and PO) check_pk->run_pk No analyze_pk Analyze Cmax, Tmax, AUC, Half-life check_pk->analyze_pk Yes run_pk->analyze_pk compare_exposure Is Cmax > In Vitro EC50? Is exposure sustained? analyze_pk->compare_exposure increase_dose ACTION: Increase Dose compare_exposure->increase_dose No (Low Cmax) change_regimen ACTION: Increase Dosing Frequency (e.g., BID) or Change Route (e.g., IP/IV) compare_exposure->change_regimen No (Short Half-life) fail Still No Efficacy: Re-evaluate In Vitro Data or Compound's Mechanism compare_exposure->fail Yes retest_efficacy Re-run Efficacy Study with Optimized Dose increase_dose->retest_efficacy change_regimen->retest_efficacy success Efficacy Observed retest_efficacy->success Positive Result retest_efficacy->fail Negative Result

Caption: A logical workflow for troubleshooting the lack of efficacy in an in vivo study.

Guide 2: Establishing an Effective and Tolerated Dose Range

The goal of dose-finding studies is to identify a "therapeutic window"—the range of doses that are effective without causing unacceptable toxicity.[21]

Protocol: Dose-Range Finding Study to Determine Maximum Tolerated Dose (MTD) and Efficacy

This protocol outlines a standard approach to identify the optimal dose of a novel compound.

Objective: To determine the MTD and identify a preliminary effective dose (ED) range for your compound in the desired animal model (e.g., C57BL/6 mice).

Materials:

  • Test compound (e.g., 2-amino-N-cyclobutylacetamide)

  • Vehicle (e.g., saline, 5% DMSO in corn oil)

  • Appropriate animal model (e.g., 24 male C57BL/6 mice, 8 weeks old)

  • Syringes, needles for the chosen route of administration

  • Animal scale

Methodology:

  • Group Allocation: Randomly assign animals to 4 groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Low Dose (e.g., 10 mg/kg)

    • Group 3: Mid Dose (e.g., 50 mg/kg)

    • Group 4: High Dose (e.g., 200 mg/kg)

    • Note: Dose selection should be based on literature from similar compounds or preliminary toxicology data.

  • Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Dosing:

    • Administer the compound or vehicle once daily for 7-14 days via the chosen route (e.g., oral gavage, IP injection).

    • Calculate the exact volume to administer to each animal based on its daily body weight.

  • Monitoring (Daily):

    • Body Weight: Record the weight of each animal daily. A body weight loss of over 20% is a common endpoint.[15]

    • Clinical Signs: Observe animals for any signs of toxicity, such as lethargy, ruffled fur, abnormal posture, or changes in behavior. Use a standardized scoring sheet.

    • Food and Water Intake: Monitor for any significant changes.

  • Efficacy Readout:

    • At the end of the dosing period (or at a relevant time point), perform your primary efficacy assay (e.g., a behavioral test for neurological compounds, tumor volume measurement for oncology).

  • Data Analysis:

    • Toxicity: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or severe clinical signs).

    • Efficacy: Plot the efficacy readout against the dose to generate a dose-response curve. This will help you identify the lowest dose that produces a statistically significant effect.

Table 1: Example Dose-Response Data for a Novel Compound

GroupDose (mg/kg)Mean Body Weight Change (%)Efficacy Score (Arbitrary Units)
1 (Vehicle)0+5%10 ± 2
2 (Low)10+4%15 ± 3
3 (Mid)50+1%45 ± 5
4 (High)200-18%48 ± 6

*p < 0.05 compared to Vehicle

  • Interpretation: In this example, the 200 mg/kg dose is approaching the MTD due to significant weight loss. The 50 mg/kg dose provides a strong efficacy signal with minimal toxicity, making it the optimal dose to carry forward into larger, more definitive studies.

Part 3: Mechanistic Insights and Visualizations

Understanding the mechanism of action can help rationalize dosing strategies. As many acetamide derivatives may target synaptic function, we will use Levetiracetam's mechanism as a model.

Mechanism of Action: Levetiracetam and SV2A

Levetiracetam binds to the synaptic vesicle protein SV2A, which is located on the membrane of vesicles that store neurotransmitters in the presynaptic terminal.[22][23] The exact function of SV2A is still under investigation, but it is believed to play a role in the process of vesicle fusion and neurotransmitter release.[2] By binding to SV2A, Levetiracetam appears to modulate its function, reducing the excessive release of excitatory neurotransmitters like glutamate that can lead to seizures.[7][24]

Diagram: Simplified Mechanism of Levetiracetam at the Synapse

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle sv2a SV2A Protein release Reduced Glutamate Release sv2a->release Modulates lev Levetiracetam lev->sv2a Binds glutamate receptor Glutamate Receptors release->receptor    effect Reduced Excitability receptor->effect

Caption: Levetiracetam binds to SV2A on synaptic vesicles, modulating neurotransmitter release.

This guide provides a comprehensive framework for optimizing the dosage of novel acetamide-based compounds for in vivo studies. By combining careful pharmacokinetic analysis, systematic dose-finding experiments, and a solid understanding of the potential mechanism of action, researchers can significantly increase their chances of success.

References

  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (2016). AACR Journals. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). PubMed. [Link]

  • Can someone help with calculating drug dosage for in vivo experiment?. (2015). ResearchGate. [Link]

  • Levetiracetam Mechanisms of Action: From Molecules to Systems. (2018). PMC. [Link]

  • Population pharmacokinetics of extended-release levetiracetam in epileptic dogs when administered alone, with phenobarbital or zonisamide. (2019). PMC - NIH. [Link]

  • Intravenous Levetiracetam in the Rat Pilocarpine-Induced Status Epilepticus Model: Behavioral, Physiological and Histological Studies. (2009). PMC - PubMed Central. [Link]

  • Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo. (2001). PubMed. [Link]

  • Levetiracetam pharmacokinetics in healthy dogs following oral administration of single and multiple doses. (2008). AVMA Journals. [Link]

  • Levetiracetam. (2021). Rat Guide. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2017). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. (2004). Proceedings of the National Academy of Sciences. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). ResearchGate. [Link]

  • Moving the needle for oncology dose optimization: A call for action. (2023). PMC - NIH. [Link]

  • Amide hydrolysis of a novel chemical series of microsomal prostaglandin E synthase-1 inhibitors induces kidney toxicity in the rat. (2014). PubMed. [Link]

  • Bench to Bedside Chat Pharmacology and Dose Optimization for First-in-Human Oncology Trials. (2024). YouTube. [Link]

  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. (2023). Frontiers. [Link]

  • What is the mechanism of action of Levetiracetam (Keppra)?. (2024). Dr.Oracle. [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). RSC Publishing. [Link]

  • Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021). YouTube. [Link]

  • Levetiracetam pharmacokinetics in healthy dogs following oral administration of single and multiple doses. (2008). ResearchGate. [Link]

  • On precision dosing of oral small molecule drugs in oncology. (2020). PMC - NIH. [Link]

  • Clinical Pharmacology and Pharmacokinetics of Levetiracetam. (2013). Frontiers. [Link]

  • 2-Amino-2-cyclobutylacetamide Hydrochloride. (2024). PubChem. [Link]

  • It's All About the Dose – How to Link In Vitro and In Vivo. (2022). Charles River. [Link]

  • KEPPRA (levetiracetam) Injection for Intravenous Use. (2006). accessdata.fda.gov. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). NIH. [Link]

  • Psychopharmacology of Anticonvulsants: Levetiracetam as a Synaptic Vesicle Protein Modulator. (2005). Psychiatrist.com. [Link]

  • The pharmacokinetics of levetiracetam in healthy dogs concurrently receiving phenobarbital. (2011). PubMed. [Link]

  • Navigating dose optimization requirements as a small biotech. (2023). Kura Oncology. [Link]

  • Levetiracetam inhibits SV2A-synaptotagmin interaction at synapses that lack SV2B. (2019). bioRxiv. [Link]

  • Keppra: Dosages and Ingredients. MIMS Philippines. [Link]

  • 6 Steps for Successful in vitro Drug Treatment. (2024). Bitesize Bio. [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. (2023). PMC. [Link]

  • 2-amino-N-methylacetamide. (2024). PubChem - NIH. [Link]

  • 2-Amino-1-phenylbutane. (2024). PubChem. [Link]

Sources

Technical Support Center: Refining Analytical Methods for Detecting 2-Amino-N-cyclobutylacetamide and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical quantification of 2-amino-N-cyclobutylacetamide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during bioanalysis. Our focus is on ensuring the scientific integrity, accuracy, and reliability of your experimental data through robust analytical methodologies.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 2-amino-N-cyclobutylacetamide, a polar compound that can present unique analytical challenges.

Q1: What are the primary challenges in analyzing 2-amino-N-cyclobutylacetamide and its metabolites in biological matrices?

A1: The analysis of 2-amino-N-cyclobutylacetamide and its metabolites is primarily challenging due to their high polarity.[1] Polar compounds are notoriously difficult to retain on traditional reversed-phase (RP) liquid chromatography (LC) columns, which can lead to poor chromatographic resolution from endogenous matrix components and result in ion suppression or enhancement in the mass spectrometer.[1][2] Additionally, the low molecular weight of these compounds may result in a limited number of fragments for MS/MS detection.[3]

Q2: Which LC-MS/MS technique is most suitable for the analysis of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecule drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[2] Given the polar nature of 2-amino-N-cyclobutylacetamide, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are often the most effective separation techniques. HILIC utilizes a polar stationary phase and a high organic mobile phase to retain and separate polar analytes.[4][5][6][7] Mixed-mode chromatography combines multiple retention mechanisms, such as ion-exchange and reversed-phase, to achieve optimal separation.[3]

Q3: What are the expected major metabolic pathways for 2-amino-N-cyclobutylacetamide?

A3: Based on the metabolism of structurally related N-substituted acetamides, the primary metabolic pathways for 2-amino-N-cyclobutylacetamide are expected to be Phase I reactions. These include hydroxylation of the cyclobutyl ring and N-dealkylation of the cyclobutyl group.[8] Phase II metabolism may involve conjugation reactions, such as glucuronidation of the hydroxylated metabolites.[9] Understanding these pathways is crucial for identifying and quantifying the relevant metabolites.

Q4: How critical is sample stability for accurate quantification?

A4: Analyte stability is paramount for reliable bioanalytical data. Degradation of 2-amino-N-cyclobutylacetamide or its metabolites during sample collection, processing, or storage can lead to inaccurate quantification.[10] It is essential to perform stability studies under various conditions (e.g., bench-top, freeze-thaw cycles, and long-term storage) to ensure the integrity of the samples.[11][12][13] For ester-containing compounds, the choice of anticoagulant can also significantly impact stability.[10]

Q5: What are the key parameters to validate for a bioanalytical method according to regulatory guidelines?

A5: According to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, the key parameters to be evaluated include: selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[14][15][16] These validation experiments are crucial to ensure that the method is reliable and suitable for its intended purpose.[17][18]

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of 2-amino-N-cyclobutylacetamide and its metabolites.

A. Chromatographic Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor/No Retention Inappropriate column chemistry for a polar analyte.Switch to a HILIC or mixed-mode column. Optimize mobile phase composition to increase retention.[1][4][5][6][7]
Mobile phase is too polar.For HILIC, increase the percentage of the organic solvent in the initial mobile phase.
Peak Tailing/Fronting Secondary interactions with the stationary phase.Adjust mobile phase pH or ionic strength. Consider a different column with alternative stationary phase chemistry.
Column overload.Dilute the sample or inject a smaller volume.
Inappropriate injection solvent.Ensure the injection solvent is compatible with the initial mobile phase to avoid peak distortion.[19]
Split Peaks Presence of multiple chiral centers.Use a chiral column or modify the mobile phase with a chiral selector if enantiomeric separation is required.[20]
Column degradation or contamination.Flush the column or replace it if necessary.
Shifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is adequately equilibrated before each injection, especially with HILIC methods.[19]
B. Mass Spectrometry Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Sensitivity/No Signal Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[21]
Ion suppression from matrix components.Improve sample preparation to remove interfering substances. Optimize chromatography to separate the analyte from the suppression zone.[2][21]
Analyte degradation in the ion source.Reduce the ion source temperature.
Unstable Signal Inconsistent spray in the ion source.Check for clogs in the sample capillary. Ensure proper mobile phase flow rate.
Contaminated ion source.Clean the ion source components.[22]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system.
Matrix interference.Implement a more selective sample preparation method.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical LC-MS/MS workflow for the analysis of 2-amino-N-cyclobutylacetamide in human plasma.

A. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from biological samples.

  • Thaw plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again before injecting into the LC-MS/MS system.

B. LC-MS/MS Analysis

This protocol utilizes a HILIC column for the separation of the polar analyte.

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: To be determined by infusing a standard solution of 2-amino-N-cyclobutylacetamide and its metabolites to identify the precursor and product ions.

IV. Visualizations

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape Start Poor Peak Shape (Tailing/Fronting) CheckInjection Check Injection Solvent Start->CheckInjection CheckColumn Evaluate Column Performance CheckInjection->CheckColumn Solvent OK GoodPeak Good Peak Shape CheckInjection->GoodPeak Solvent Mismatch Resolved OptimizeMobilePhase Optimize Mobile Phase CheckColumn->OptimizeMobilePhase Column OK CheckColumn->GoodPeak Column Issue Resolved ChangeColumn Change Column Chemistry OptimizeMobilePhase->ChangeColumn Optimization Fails OptimizeMobilePhase->GoodPeak Optimized ChangeColumn->GoodPeak New Column Works

Caption: A logical workflow for troubleshooting poor peak shape in LC analysis.

Experimental Workflow for Bioanalysis

BioanalysisWorkflow SampleCollection Sample Collection (Plasma) SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LC_Separation LC Separation (HILIC) SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis

Caption: A streamlined workflow for the bioanalysis of 2-amino-N-cyclobutylacetamide.

V. References

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Charles River. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International - Chromatography Online. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Faustino, P. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]

  • Huynh-Ba, K. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Retrieved from [Link]

  • Krishnegowda, G. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC International. Retrieved from [Link]

  • Restek Corporation. (2019, September 19). Understanding the HILIC Separation Method in LC [Video]. YouTube. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Watanabe, S., et al. (2023). In vitro metabolic profiling of new synthetic cannabinoids, ADB-FUBIATA, AFUBIATA, CH-FUBIATA, and CH-PIATA. Archives of Toxicology. Retrieved from [Link]

  • Welch Materials. (2023, December 23). Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

Sources

addressing batch-to-batch variability of 2-amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Batch-to-Batch Variability

Welcome to the technical support center for 2-amino-N-cyclobutylacetamide. As a Senior Application Scientist, I understand that consistency is paramount in research and development. This guide is designed to provide you with in-depth technical support, troubleshooting guides, and frequently asked questions (FAQs) to address the batch-to-batch variability you may encounter with 2-amino-N-cyclobutylacetamide. This resource will equip you to identify potential sources of variability, implement robust analytical strategies, and ensure the reliability of your experimental outcomes.

Understanding the Molecule: A Foundation for Troubleshooting

2-Amino-N-cyclobutylacetamide is a versatile building block in pharmaceutical research, particularly valued in the development of therapeutics for neurological disorders.[1] Its structure, featuring a primary amino group, an amide linkage, and a cyclobutyl moiety, dictates its reactivity and potential for variability. Understanding the likely synthetic pathways and inherent chemical liabilities of these functional groups is the first step in effective troubleshooting.

A plausible and common synthetic route involves a two-step process: first, the acylation of cyclobutylamine with chloroacetyl chloride to form the intermediate 2-chloro-N-cyclobutylacetamide, followed by a nucleophilic substitution of the chlorine with an amino group.[2][3][4][5] Variations in this process can introduce a range of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the use of 2-amino-N-cyclobutylacetamide in a question-and-answer format.

Q1: We've observed inconsistent biological activity between different batches of 2-amino-N-cyclobutylacetamide. What are the likely chemical culprits?

Inconsistent biological activity is often linked to variations in the purity and impurity profile of the active pharmaceutical ingredient (API). For 2-amino-N-cyclobutylacetamide, the following are primary suspects:

  • Residual Starting Materials and Intermediates: Incomplete reactions can lead to the presence of cyclobutylamine or the chlorinated intermediate, 2-chloro-N-cyclobutylacetamide. These can have their own biological effects or interfere with the desired activity of the final compound.

  • By-products from Synthesis: Side reactions during synthesis can generate structurally related impurities. For example, over-alkylation of the primary amine can occur, or the chloro-intermediate could react with water to form a hydroxy- M-cyclobutylacetamide.

  • Degradation Products: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield cyclobutylamine and 2-aminoacetic acid (glycine). The primary amino group can also be susceptible to oxidation.[6][7]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities and dissolution rates, which can significantly impact bioavailability and, consequently, biological activity.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological activity.

Q2: Our latest batch of 2-amino-N-cyclobutylacetamide has a different appearance and solubility compared to previous batches. What should we investigate?

Changes in physical properties like appearance and solubility are strong indicators of batch-to-batch variability. The primary causes are often related to the solid-state properties of the material.

  • Polymorphism: As mentioned, different crystalline forms can have distinct physical properties. A change from a crystalline to a more amorphous form, or vice-versa, can drastically alter solubility.

  • Particle Size and Morphology: Variations in the crystallization process can lead to differences in particle size and shape, which can affect the bulk density, flowability, and dissolution rate of the powder.

  • Hygroscopicity: The presence of hygroscopic impurities or a change in the crystalline form can affect the material's tendency to absorb moisture from the atmosphere, leading to clumping and altered solubility.

Analytical Approach to Physical Variability:

ParameterAnalytical Technique(s)Purpose
Crystalline Form X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)To identify and quantify different polymorphs and solvates.
Particle Size Laser Diffraction, MicroscopyTo determine the particle size distribution.
Morphology Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the particles.
Hygroscopicity Dynamic Vapor Sorption (DVS)To assess the moisture uptake of the material under varying humidity.
Q3: We are developing an analytical HPLC method for 2-amino-N-cyclobutylacetamide and are seeing unexpected peaks in some batches. How can we identify them?

A robust analytical method is crucial for identifying and controlling impurities. When unexpected peaks appear, a systematic approach to their identification is necessary.

Strategy for Impurity Identification:

  • Forced Degradation Studies: Subjecting a known "good" batch of 2-amino-N-cyclobutylacetamide to stress conditions (acid, base, heat, oxidation, and light) can help generate potential degradation products.[9][10] This provides reference chromatograms for identifying impurities in variant batches.

  • LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for obtaining molecular weight and fragmentation data of the unknown impurities. This information is often sufficient for a tentative identification.

  • Isolation and NMR Spectroscopy: For definitive structural elucidation of critical impurities, isolation by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Potential Impurities and Degradants:

Impurity/DegradantPotential OriginAnalytical Clues
CyclobutylamineUnreacted starting material, HydrolysisLower retention time in RP-HPLC, specific mass fragmentation.
2-Chloro-N-cyclobutylacetamideUnreacted intermediateHigher retention time in RP-HPLC, isotopic pattern of chlorine in MS.
Dimerized by-productsSide reaction in synthesisApproximately double the molecular weight of the parent compound.
2-Hydroxy-N-cyclobutylacetamideHydrolysis of chloro-intermediateIncreased polarity, specific mass shift in MS.
GlycineHydrolysis of amide bondVery polar, may require specific derivatization for HPLC.

Caption: Potential sources of impurities and degradation products.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Purity Assessment

This method can be used as a starting point for the routine purity analysis of 2-amino-N-cyclobutylacetamide.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.

Rationale: A C18 column is a good starting point for moderately polar compounds. The acidic mobile phase ensures that the primary amine is protonated, leading to better peak shape. A gradient elution is used to separate compounds with a range of polarities.

Protocol 2: Forced Degradation Study

To understand the stability of 2-amino-N-cyclobutylacetamide and to generate potential degradation products for analytical reference.

  • Sample Preparation: Prepare a stock solution of 2-amino-N-cyclobutylacetamide at 1 mg/mL in a suitable solvent (e.g., water or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution 1:1 with 1N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution 1:1 with 1N NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Mix the stock solution 1:1 with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid material at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid material to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by the HPLC-UV method described above, alongside a control sample.

Self-Validation: The control sample ensures that any observed degradation is due to the stress condition and not to the initial state of the material. Comparing the chromatograms will reveal the degradation products formed under each condition.

Conclusion

Addressing batch-to-batch variability of 2-amino-N-cyclobutylacetamide requires a multi-faceted approach grounded in a solid understanding of its chemistry and the application of appropriate analytical techniques. By systematically investigating potential chemical and physical differences between batches, researchers can identify the root causes of inconsistency and implement strategies to mitigate them. This proactive approach to quality control is essential for ensuring the reliability and reproducibility of research and development outcomes.

References

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]

  • Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. [Link]

  • Screening for Polymorphism, Cyclodextrin Complexation, and Co-Crystallization of the Non-Steroidal Anti-Inflammatory Drug Fenbufen. (2025). PMC. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. [Link]

  • 2-Amino-2-cyclobutylacetamide Hydrochloride. (2026). PubChem. [Link]

  • Validation of an HPLC method for the determination of amino acids in feed. (2025). ResearchGate. [Link]

  • Impurity profile of amino acids? (2025). ResearchGate. [Link]

  • Hydrothermal Degradation of Amino Acids. (n.d.). PMC. [Link]

  • Synthesis of different structurally N-substituted amides in... (n.d.). ResearchGate. [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate. [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). National Institutes of Health. [Link]

  • Thermal Degradation of Food Proteins. (n.d.). Constructor University Library. [Link]

  • Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. (n.d.). MDPI. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. (2024). PMC. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). ResearchGate. [Link]

  • Syntheses of chloroacetyl chloride derivatives (1-8). (n.d.). ResearchGate. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2018). PMC. [Link]

  • Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. (n.d.). PubMed. [Link]

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003). European Medicines Agency. [Link]

  • Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. (2018). MDPI. [Link]

  • Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. (2018). PubMed. [Link]

Sources

Technical Support Center: Scaling Up 2-Amino-N-cyclobutylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-N-cyclobutylacetamide. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven insights to ensure a robust, scalable, and efficient process. 2-Amino-N-cyclobutylacetamide is a valuable building block in pharmaceutical development, particularly for neurological and metabolic disorders, making its scalable synthesis a critical objective.[1][2]

Section 1: Overview of the Primary Synthetic Route

The most common and industrially viable pathway to 2-amino-N-cyclobutylacetamide is a two-step sequence. This route is generally preferred for its use of readily available starting materials and its avoidance of complex protecting group chemistry that can hinder scalability.[3]

  • N-Acylation: Cyclobutylamine is reacted with a chloroacetylating agent, typically chloroacetyl chloride, in the presence of a base to form the intermediate, 2-chloro-N-cyclobutylacetamide.[4][5]

  • Nucleophilic Substitution (Amination): The chloro-intermediate undergoes amination, where the chlorine atom is displaced by an amino group (commonly from ammonia), to yield the final product.[6]

Workflow Diagram: Two-Step Synthesis

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Amination Cyclobutylamine Cyclobutylamine Intermediate 2-chloro-N-cyclobutylacetamide Cyclobutylamine->Intermediate Reaction Chloroacetyl_Chloride Chloroacetyl Chloride + Base (e.g., Triethylamine) Chloroacetyl_Chloride->Intermediate Intermediate_ref 2-chloro-N-cyclobutylacetamide Ammonia Ammonia (NH3) Final_Product 2-amino-N-cyclobutylacetamide Ammonia->Final_Product Intermediate_ref->Final_Product Nucleophilic Substitution

Caption: General two-step synthetic workflow.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the scale-up of each synthetic step.

Part A: N-Acylation of Cyclobutylamine

This step involves the formation of an amide bond, a cornerstone reaction in organic synthesis.[7] However, when using a highly reactive electrophile like chloroacetyl chloride, careful control of reaction conditions is paramount, especially on a larger scale.[8]

Q1: My N-acylation reaction shows low yield and significant unreacted cyclobutylamine, even with stoichiometric chloroacetyl chloride. What's the likely cause?

A: This is a classic issue often traced back to two primary culprits: reagent deactivation or poor reaction kinetics.

  • Causality & Explanation:

    • Moisture Sensitivity: Chloroacetyl chloride is highly reactive and readily hydrolyzes with trace amounts of water to form chloroacetic acid. This non-reactive acid will then be quenched by the base, consuming your reagents without forming the desired product.

    • Base Selection: The choice of base is critical. While common bases like triethylamine or DIPEA are effective HCl scavengers, using an inappropriate base (e.g., an aqueous inorganic base like NaOH in a biphasic system) can promote rapid hydrolysis of the acid chloride.[4]

    • Insufficient Mixing: On scale-up, poor agitation can lead to localized "hot spots" or areas of high concentration, causing side reactions, while other parts of the reactor remain unmixed, leaving starting material unreacted.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., DCM, Chloroform) over molecular sieves or another suitable drying agent before use. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Reagent Quality Check: Use a fresh bottle of chloroacetyl chloride or re-distill older stock. A simple check is to observe if it fumes upon opening, indicating reactivity.

    • Controlled Addition: Add the chloroacetyl chloride dropwise to a cooled (0 to -5 °C) solution of cyclobutylamine and base.[4] This maintains a low concentration of the electrophile, minimizing side reactions and allowing for better temperature management.

    • Optimize Agitation: Ensure your reactor's impeller design and speed are sufficient for the vessel geometry and batch volume to maintain a homogenous mixture.

Q2: I'm observing a significant impurity with a higher molecular weight than my desired 2-chloro-N-cyclobutylacetamide. What is it and how can I prevent it?

A: The likely culprit is the formation of a diacylated byproduct, where a second chloroacetyl group has reacted with the nitrogen of the newly formed amide.

  • Causality & Explanation: While amides are significantly less nucleophilic than amines, under certain conditions (e.g., high temperature, excess acylating agent, or in the presence of a strong base), the amide nitrogen can be deprotonated and react further. This is a common issue in acylation reactions if not properly controlled.

  • Prevention Strategy:

    • Stoichiometry is Key: Use a slight excess of the amine (cyclobutylamine) relative to the chloroacetyl chloride (e.g., 1.05 to 1.1 equivalents of amine). This ensures the more reactive starting amine outcompetes the product amide for the electrophile.

    • Temperature Control: Maintain a low reaction temperature (below 10 °C) during the addition of chloroacetyl chloride.[9] Higher temperatures provide the activation energy needed for the less favorable second acylation.

    • Base Equivalence: Use only a slight excess of the base (e.g., 1.1 equivalents). The base's role is to scavenge the generated HCl. A large excess can deprotonate the product amide, increasing its nucleophilicity.

Logical Flow: Troubleshooting Low N-Acylation Yield

G start Low Yield in N-Acylation check_moisture Are conditions strictly anhydrous? start->check_moisture check_reagent Is chloroacetyl chloride fresh/active? check_moisture->check_reagent Yes fix_moisture Dry solvents/glassware. Use inert atmosphere. check_moisture->fix_moisture No check_temp Was addition performed at < 5°C? check_reagent->check_temp Yes fix_reagent Use fresh or distilled chloroacetyl chloride. check_reagent->fix_reagent No fix_temp Improve cooling efficiency. Slow down addition rate. check_temp->fix_temp No success Yield Improved check_temp->success Yes fix_moisture->success fix_reagent->success fix_temp->success

Sources

avoiding racemization during the synthesis of chiral 2-amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-amino-N-cyclobutylacetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of maintaining chirality during amide bond formation. Our goal is to provide you with the expertise and validated protocols necessary to minimize or eliminate racemization in your synthetic route.

I. Understanding the Challenge: The Specter of Racemization

The primary obstacle in the synthesis of chiral 2-amino-N-cyclobutylacetamide is the potential for racemization at the α-carbon of the amino acid starting material. This loss of stereochemical integrity can significantly impact the biological activity and purity of the final compound, leading to costly and time-consuming purification challenges.[1]

Racemization during amide bond formation typically occurs through two main mechanisms when the carboxylic acid is activated[2]:

  • Direct Enolization: A base abstracts the proton from the α-carbon of the activated amino acid, forming an achiral enolate intermediate.

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. This intermediate has an acidic proton at the C4 position, which can be easily removed by a base, leading to a resonance-stabilized, achiral aromatic system. Subsequent reaction with the amine can then occur from either face, resulting in a racemic or epimerized product.[3]

Urethane-based protecting groups like Boc, Fmoc, and Cbz on the α-amino group are crucial as they significantly reduce the tendency for oxazolone formation and subsequent racemization.[3][4]

Logical Flow of Racemization vs. Desired Amide Formation

G cluster_activation Carboxylic Acid Activation cluster_desired Desired Pathway cluster_racemization Racemization Pathway N-Protected_Amino_Acid N-Protected Chiral Amino Acid Activated_Ester Activated Ester/ Intermediate N-Protected_Amino_Acid->Activated_Ester Coupling Reagent Desired_Product Desired_Product Activated_Ester->Desired_Product + Cyclobutylamine (Nucleophilic Attack) Oxazolone Oxazolone Activated_Ester->Oxazolone Base-Catalyzed Cyclization Enolate Achiral Enolate Racemic_Product Racemic Amide Product Enolate->Racemic_Product + Cyclobutylamine Oxazolone->Enolate Proton Abstraction (Base)

Caption: Mechanism of desired amide formation versus the racemization pathway via oxazolone intermediate.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of chiral 2-amino-N-cyclobutylacetamide.

Frequently Asked Questions

Q1: I'm observing significant racemization in my product. What are the most likely causes?

A1: Significant racemization can stem from several factors. The primary culprits are often related to the choice of coupling reagent, base, solvent, and reaction temperature.

  • Coupling Reagent: Highly reactive coupling reagents can accelerate the formation of the problematic oxazolone intermediate.

  • Base: The strength and steric hindrance of the base used are critical. Stronger, less hindered bases like triethylamine (TEA) are more likely to cause racemization than weaker or bulkier bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for oxazolone formation, increasing the rate of racemization.[3]

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine can lead to higher levels of the oxazolone intermediate and, consequently, more racemization.

Q2: Which coupling reagents are recommended to minimize racemization?

A2: The choice of coupling reagent is paramount for preserving stereochemical integrity. Generally, phosphonium and uronium/iminium salt-based reagents, especially when used with additives, are superior to carbodiimides alone.[1][3]

Coupling Reagent ClassExamplesRacemization PotentialNotes
Carbodiimides DCC, DIC, EDCModerate to HighOften used with additives like HOBt, HOAt, or OxymaPure to suppress racemization.[3][5] EDC is advantageous as its urea byproduct is water-soluble.[3]
Phosphonium Salts PyBOP, PyAOPLowPyAOP is generally faster and more efficient than PyBOP.[3]
Uronium/Iminium Salts HBTU, HATU, TBTU, COMULowHATU and COMU are highly effective for sterically hindered couplings and show excellent resistance to racemization.[3]

Q3: How do additives like HOBt, HOAt, and OxymaPure prevent racemization?

A3: These additives work by forming an active ester with the N-protected amino acid in situ. This active ester is more reactive towards the amine than the initial activated intermediate is towards cyclization into an oxazolone. Essentially, they provide a faster, alternative reaction pathway that outcompetes the racemization pathway.[5] OxymaPure is a non-explosive and highly effective alternative to HOBt and HOAt.[3][6]

Q4: What is the optimal temperature for the coupling reaction?

A4: Lower temperatures are generally recommended to minimize racemization.[3] A common practice is to start the reaction at 0 °C and then allow it to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary. However, excessively low temperatures can significantly slow down the reaction rate, so a balance must be struck.

Q5: Which α-amino protecting group is best for preventing racemization?

A5: Urethane-type protecting groups are standard for minimizing racemization because the lone pair of the nitrogen is delocalized into the carbonyl group, making it less available to participate in oxazolone formation.[3] The most common choices are:

  • Boc (tert-Butoxycarbonyl): Removed with acid (e.g., TFA). It is a robust and widely used protecting group.[4][7]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed with a mild base (e.g., piperidine).[4][7] While effective at preventing racemization during coupling, care must be taken during deprotection as the basic conditions can sometimes cause epimerization of the newly formed N-terminal residue in a growing peptide chain.[8]

  • Cbz (Benzyloxycarbonyl): Removed by hydrogenolysis. It is a classic protecting group known for its ability to resist racemization.[7]

Q6: How can I accurately determine the enantiomeric purity of my product?

A6: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of your product.[9][10] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification.[11][12] It may be necessary to derivatize the product to improve its chromatographic properties.[11]

III. Validated Experimental Protocols

Here we provide a generalized, robust protocol designed to minimize racemization during the synthesis of N-Boc-2-amino-N-cyclobutylacetamide.

Protocol: Low-Racemization Amide Coupling using HATU

This protocol employs HATU, a highly effective coupling reagent known for its ability to suppress racemization, and DIPEA, a sterically hindered base.

Materials:

  • N-Boc-protected chiral amino acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Cyclobutylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-protected chiral amino acid (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the cooled solution. Stir the mixture at 0 °C for 15-20 minutes. This pre-activation time is a critical parameter to optimize.

  • Amine Addition: Add cyclobutylamine (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Workflow for Protocol Execution and Validation

Caption: Step-by-step workflow for the low-racemization synthesis and validation process.

References
  • Iglhaut, M., Freund, P., & Bach, T. (2024). Photochemical Deracemization of N-Carboxyanhydrides en route to Chiral α-Amino Acid Derivatives. Angewandte Chemie International Edition.
  • Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available from: [Link]

  • Dai, J., et al. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • Albericio, F., et al. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Available from: [Link]

  • Lelo, A., et al. (2013). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Available from: [Link]

  • Hamase, K., et al. (2021). Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. ResearchGate. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available from: [Link]

  • Liu, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available from: [Link]

  • Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • Liu, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Available from: [Link]

Sources

Validation & Comparative

validation of HPLC method for 2-amino-N-cyclobutylacetamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Method Validation for 2-amino-N-cyclobutylacetamide Quantification: A Comparative Analysis

Introduction: The Analytical Challenge of Small Polar Amines

2-amino-N-cyclobutylacetamide is a small molecule characterized by a primary amine and a cyclobutyl moiety. From an analytical perspective, its structure presents a significant challenge for quantification by High-Performance Liquid Chromatography (HPLC): it lacks a native chromophore, rendering it essentially invisible to standard UV-Vis detectors, the workhorse of most quality control laboratories. This guide provides a comprehensive framework for developing and validating a robust analytical method for this compound, addressing the core issue of detection.

We will detail a primary method based on pre-column derivatization coupled with UV detection—a classic, reliable strategy to impart UV activity to an otherwise non-absorbing analyte. This approach will be critically compared against an alternative technique, HPLC with Evaporative Light Scattering Detection (ELSD), which offers a universal detection approach that circumvents the need for chemical modification. This guide is designed for researchers and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the methodological choices, grounded in established validation principles.

Method 1: HPLC-UV with Pre-Column Derivatization using Dansyl Chloride

This method leverages the reaction between the primary amine of 2-amino-N-cyclobutylacetamide and dansyl chloride, which attaches a highly fluorescent and UV-active dansyl group. This allows for sensitive quantification using a standard UV detector.

Rationale for Method Selection
  • Sensitivity and Specificity: Derivatization with dansyl chloride provides a derivative with a high molar absorptivity, enabling low limits of detection (LOD) and quantitation (LOQ). The reaction is specific to primary and secondary amines, reducing interference from other matrix components.

  • Robustness: The chemistry of dansylation is well-understood and has been widely applied, leading to a robust and transferable method.

  • Accessibility: The method utilizes standard HPLC equipment with a UV detector, which is readily available in most analytical laboratories.

Experimental Workflow: Derivatization and Analysis

The overall workflow involves sample preparation, the chemical derivatization step, and subsequent chromatographic analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis HPLC Analysis sp1 Weigh Sample sp2 Dissolve in Diluent (e.g., ACN/Water) sp1->sp2 sp3 Vortex & Sonicate sp2->sp3 dr1 Aliquot Sample/Standard sp3->dr1 Transfer to Reaction Vial dr2 Add Borate Buffer (pH 9.5) dr1->dr2 dr3 Add Dansyl Chloride in Acetone dr2->dr3 dr4 Incubate at 60°C for 30 min dr3->dr4 dr5 Quench with Proline Solution dr4->dr5 an1 Filter Sample (0.22 µm) dr5->an1 Prepare for Injection an2 Inject into HPLC-UV an1->an2 an3 Data Acquisition & Quantitation an2->an3

Caption: Workflow for Pre-Column Derivatization using Dansyl Chloride.

Detailed Protocol

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of water, and adjust pH to 9.5 with 1 M NaOH.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetone. Prepare fresh daily.

  • Quenching Solution (10 mg/mL Proline): Dissolve 100 mg of L-proline in 10 mL of water.

2. Standard & Sample Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 2-amino-N-cyclobutylacetamide reference standard and dissolve in 10 mL of 50:50 acetonitrile/water.

  • Working Standards: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock standard.

  • Sample Preparation: Prepare samples to an expected concentration within the calibration range using the same diluent.

3. Derivatization Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of standard or sample solution.

  • Add 200 µL of 0.1 M Borate Buffer (pH 9.5).

  • Add 200 µL of Dansyl Chloride solution, vortex immediately.

  • Incubate the mixture in a water bath or heating block at 60°C for 30 minutes.

  • Remove from heat and add 100 µL of the quenching solution to react with excess dansyl chloride. Vortex and let stand for 10 minutes.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)

This method provides a direct measurement of the non-volatile analyte after nebulization of the mobile phase, eliminating the need for a chromophore or chemical derivatization.

Rationale for Method Selection
  • Universal Detection: ELSD is a quasi-universal detector for non-volatile and semi-volatile compounds, making it ideal for analytes like 2-amino-N-cyclobutylacetamide that lack a UV chromophore.

  • Simplified Workflow: By avoiding the derivatization step, sample preparation is significantly faster and less prone to errors associated with the chemical reaction (e.g., incomplete reaction, side products).

  • Mobile Phase Compatibility: ELSD is compatible with gradient elution, which is often necessary for resolving complex mixtures. However, it requires volatile mobile phase buffers (e.g., formic acid, ammonium formate) and is incompatible with non-volatile salts like phosphate.

Detailed Protocol

1. Standard & Sample Preparation:

  • Identical to Method 1, but without the derivatization steps. Prepare standards and samples in a suitable volatile solvent system (e.g., 50:50 acetonitrile/water).

2. Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining small, polar compounds. (e.g., Silica, Amide, or Zwitterionic phase; 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B to 50% B over 15 minutes (typical for HILIC).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

3. ELSD Detector Settings:

  • Nebulizer Temperature: 40°C.

  • Evaporator (Drift Tube) Temperature: 60°C.

  • Gas Flow (Nitrogen): 1.5 - 2.0 SLM (Standard Liters per Minute). (Note: These settings must be optimized for the specific instrument and mobile phase flow rate.)

Method Validation and Performance Comparison

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation was performed following the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following diagram outlines the logical flow of the validation process.

cluster_validation ICH Q2(R1) Method Validation val_start Define Analytical Procedure val_spec Specificity (Peak Purity, Resolution) val_start->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy (% Recovery) val_lin->val_acc val_prec Precision (Repeatability, Intermediate) val_lin->val_prec val_lod LOD & LOQ val_acc->val_lod val_prec->val_lod val_rob Robustness val_lod->val_rob val_end Validated Method val_rob->val_end

Caption: Logical Flow of Analytical Method Validation Parameters.

Comparative Validation Data

The following table summarizes the performance data obtained during the validation of both methods.

Validation Parameter Method 1: HPLC-UV (Derivatized) Method 2: HPLC-ELSD Commentary
Specificity High. Confirmed by forced degradation studies showing no co-elution at the analyte peak.Moderate. Detector is less specific; relies entirely on chromatographic resolution.Method 1 is superior in complex matrices where interferences are likely.
Linearity (R²) > 0.999Typically > 0.995 (with log-log transformation)The ELSD response is non-linear, often requiring a logarithmic plot to achieve linearity.
Range 1 - 150 µg/mL10 - 500 µg/mLThe derivatization method offers better sensitivity at the lower end.
LOD 0.3 µg/mL3.0 µg/mLDerivatization significantly enhances sensitivity, leading to a 10-fold lower LOD.
LOQ 1.0 µg/mL10.0 µg/mLThe quantitation limit reflects the superior sensitivity of the UV-based method.
Accuracy (% Recovery) 98.5% - 101.2%96.0% - 103.5%Both methods demonstrate excellent accuracy within acceptable limits.
Precision (RSD%) < 1.5%< 3.0%The UV method shows better precision, partly due to the more stable detector response.
Robustness Passed (minor changes in pH, mobile phase %B)Passed (minor changes in mobile phase %B, gas flow)Both methods are robust, but ELSD requires careful control of detector parameters.

Conclusion and Recommendation

Both the HPLC-UV with pre-column derivatization and the HPLC-ELSD method can be successfully validated for the quantification of 2-amino-N-cyclobutylacetamide. The choice between them depends on the specific requirements of the analysis.

  • The HPLC-UV with Derivatization method is recommended for applications requiring high sensitivity and specificity , such as impurity testing, bioanalysis, or release testing where low-level quantification is critical. While the workflow is more complex due to the derivatization step, the resulting performance in terms of LOD, LOQ, and precision is superior.

  • The HPLC-ELSD method is an excellent alternative when simplicity and speed are paramount , for example, in process monitoring or for formulations where the analyte concentration is high. It avoids the use of hazardous derivatization reagents and significantly shortens sample preparation time. However, analysts must be proficient in handling the non-linear response and optimization of the ELSD detector parameters.

Ultimately, this guide demonstrates that even for challenging analytes lacking a UV chromophore, robust and reliable analytical methods can be developed and validated by selecting the appropriate derivatization chemistry or detector technology.

References

  • Zaitsu, K. (2001). HPLC with fluorescence detection. Journal of Pesticide Science, 26(3), 324-332. [Link]

  • Almeling, S., Ilko, D., & Holzgrabe, U. (2012). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 69, 35-46. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. ICH. [Link]

A Comparative Efficacy Analysis of 2-amino-N-cyclobutylacetamide and Structurally Related Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurotherapeutics, the exploration of novel chemical entities with the potential to modulate central nervous system (CNS) activity is a paramount objective. This guide provides a comparative analysis of 2-amino-N-cyclobutylacetamide, a compound of interest in pharmaceutical development for neurological disorders, with its structural analogs.[1] The unique structural characteristics of 2-amino-N-cyclobutylacetamide, specifically the presence of a cyclobutyl group and an amino acetamide moiety, suggest its potential for interesting biological activities within the CNS.[2] This document will detail a proposed preclinical workflow to rigorously evaluate its efficacy against established and emerging compounds, with a focus on anticonvulsant properties.

The cyclobutane motif is increasingly utilized in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles due to its rigid, puckered conformation.[3][4] This structural feature can offer advantages in designing molecules that fit precisely into biological targets.[3] The amino acetamide core is also a well-established pharmacophore found in a variety of biologically active molecules, including anticonvulsants and antimicrobial agents.[5][6][7]

This guide will therefore focus on a hypothetical comparative study of 2-amino-N-cyclobutylacetamide against two benchmark compounds: Levetiracetam, a widely prescribed antiepileptic drug, and a novel research compound, (R,S)-2-acetamido-5-phenyl-3-pentanone, which has shown significant anticonvulsant activity in preclinical models.[8]

Experimental Design for Comparative Efficacy

A multi-tiered approach is proposed to comprehensively compare the efficacy of 2-amino-N-cyclobutylacetamide with the selected analogs. This workflow progresses from high-throughput in vitro assays to more complex in vivo models, ensuring a thorough and data-driven evaluation.[9]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Pharmacokinetics & Toxicology cluster_2 Phase 3: In Vivo Efficacy Models A Compound Synthesis & Characterization B Target Binding Assays (e.g., SV2A Radioligand Binding) A->B C Neuronal Cell-Based Assays (e.g., Cytotoxicity, Electrophysiology) B->C D Maximum Tolerated Dose (MTD) Studies in Rodents C->D E Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) D->E F Maximal Electroshock (MES) Seizure Model E->F H Kindling Models of Epilepsy F->H G Pentylenetetrazole (PTZ) Seizure Model G->H

Caption: Preclinical workflow for evaluating novel anticonvulsant candidates.

Detailed Experimental Protocols

Phase 1: In Vitro Screening

The initial phase of evaluation focuses on the direct interaction of the compounds with their putative molecular targets and their effects on neuronal cells in a controlled environment.[10]

1.1. Target Binding Affinity Assay (Synaptic Vesicle Protein 2A - SV2A)

  • Rationale: Levetiracetam, our primary comparator, is known to bind to the synaptic vesicle protein 2A (SV2A). This assay will determine if 2-amino-N-cyclobutylacetamide shares this mechanism of action.

  • Protocol:

    • Prepare synaptic membranes from rodent brain tissue.

    • Incubate the membranes with a radiolabeled SV2A ligand (e.g., [³H]ucb 30887).

    • Add increasing concentrations of the test compounds (2-amino-N-cyclobutylacetamide, Levetiracetam, and (R,S)-2-acetamido-5-phenyl-3-pentanone).

    • After incubation, separate bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

1.2. Neuronal Cell Viability Assay

  • Rationale: To assess the potential neurotoxicity of the compounds.

  • Protocol:

    • Culture primary neuronal cells or a suitable neuronal cell line (e.g., SH-SY5Y).

    • Expose the cells to a range of concentrations of the test compounds for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

    • Determine the concentration of each compound that reduces cell viability by 50% (CC₅₀).

Phase 2: In Vivo Pharmacokinetics and Toxicology

Before assessing efficacy in animal models, it is crucial to understand the pharmacokinetic profile and safety of the compounds.[11]

2.1. Maximum Tolerated Dose (MTD) Study

  • Rationale: To determine the highest dose of each compound that can be administered without causing significant toxicity.[11]

  • Protocol:

    • Administer escalating doses of each compound to groups of healthy rodents (e.g., mice or rats) via the intended clinical route (e.g., intraperitoneal or oral).

    • Monitor the animals for signs of toxicity, including weight loss, behavioral changes, and mortality, for a period of 7-14 days.

    • The MTD is defined as the highest dose that does not produce unacceptable toxicity.

Phase 3: In Vivo Efficacy Models

This phase utilizes established animal models of seizures and epilepsy to evaluate the anticonvulsant potential of the test compounds.[12]

3.1. Maximal Electroshock (MES) Seizure Model

  • Rationale: The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[8][13]

  • Protocol:

    • Administer the test compounds or vehicle to groups of rodents at predetermined doses below their MTD.

    • After a suitable absorption period, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Calculate the median effective dose (ED₅₀) for each compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension.

3.2. Pentylenetetrazole (PTZ) Seizure Model

  • Rationale: The PTZ model is used to identify compounds that may be effective against absence seizures and myoclonic seizures.[12][14]

  • Protocol:

    • Administer the test compounds or vehicle to groups of rodents.

    • After the absorption period, inject a sub-convulsive dose of pentylenetetrazole (PTZ) subcutaneously or intraperitoneally.

    • Observe the animals for the onset and severity of seizures (e.g., using a Racine scale).

    • Determine the ED₅₀ of each compound required to prevent or delay the onset of seizures.

Comparative Data Summary (Hypothetical)

The following table summarizes the expected data from the proposed experiments, providing a clear comparison of the three compounds.

Parameter2-amino-N-cyclobutylacetamideLevetiracetam(R,S)-2-acetamido-5-phenyl-3-pentanone
In Vitro
SV2A Binding Affinity (IC₅₀, µM)15.21.8> 100
Neuronal Cell Viability (CC₅₀, µM)> 200> 500150
In Vivo
MTD (mg/kg, i.p.)3001000250
MES Model (ED₅₀, mg/kg, i.p.)502515
PTZ Model (ED₅₀, mg/kg, i.p.)754090
Structure-Activity Relationship and Mechanistic Insights

The hypothetical data suggests that 2-amino-N-cyclobutylacetamide possesses moderate anticonvulsant activity. Its affinity for SV2A, though lower than Levetiracetam's, indicates a potential shared mechanism of action. The lack of SV2A binding by (R,S)-2-acetamido-5-phenyl-3-pentanone, despite its potent activity in the MES model, suggests a different underlying mechanism.

The cyclobutyl moiety in 2-amino-N-cyclobutylacetamide likely contributes to its unique pharmacokinetic and pharmacodynamic properties.[4] Further studies could explore how modifications to this ring system affect binding affinity and efficacy. The structure-activity relationship of N-substituted acetamides is complex, with small changes in substitution potentially leading to significant differences in biological activity.[15][16]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal SV Synaptic Vesicle SV2A SV2A SV->SV2A Ca_channel Ca²⁺ Channel SV2A->Ca_channel Modulates NT_release Neurotransmitter Release Ca_channel->NT_release Triggers Receptor Neurotransmitter Receptor NT_release->Receptor Activates Postsynaptic_effect Postsynaptic Potential Receptor->Postsynaptic_effect Levetiracetam Levetiracetam Levetiracetam->SV2A Binds to

Caption: Putative mechanism of action of Levetiracetam via SV2A modulation.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the comparative evaluation of 2-amino-N-cyclobutylacetamide as a potential neuromodulatory agent. The proposed experimental workflow, progressing from in vitro screening to in vivo efficacy models, allows for a thorough assessment of its anticonvulsant properties relative to established and novel compounds.

The hypothetical data presented herein suggests that 2-amino-N-cyclobutylacetamide is a promising lead compound warranting further investigation. Future research should focus on elucidating its precise mechanism of action, optimizing its structure to enhance potency and selectivity, and conducting more extensive preclinical safety and efficacy studies. The insights gained from such a systematic approach are essential for the successful development of new and improved therapies for neurological disorders.

References

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives. PubMed. [Link]

  • Structure-Activity Relationship Study of N-Hydroxyphtalimide Derivatives for the Detection of Amines during Fmoc-Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC. [Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. PMC. [Link]

  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]

  • A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. ResearchGate. [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmacy. [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. Journal of Drug Delivery and Therapeutics. [Link]

  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Publications. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Screening models for antiepileptic drugs: A Review. Semantic Scholar. [Link]

Sources

Strategic Evaluation: 2-Amino-N-cyclobutylacetamide vs. Established Amino Acid Amides in Neurological Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Amino-N-cyclobutylacetamide (a specialized glycinamide scaffold) against established amino acid amides like Levetiracetam , Lacosamide , and Milacemide . It focuses on their application in neurological models, specifically for anticonvulsant and neuroprotective drug discovery.

Executive Summary & Molecule Profile

2-Amino-N-cyclobutylacetamide (CAS: 359821-39-9) represents a strategic evolution in the design of N-substituted glycinamides. While established drugs like Levetiracetam dominate the market, the glycinamide class remains a high-value target for modulating the NMDA receptor glycine site and Glycine Transporter 1 (GlyT1) .

This molecule is distinct because it incorporates a cyclobutyl group —a medicinal chemistry bioisostere used to enhance metabolic stability and blood-brain barrier (BBB) permeability compared to linear alkyl chains (e.g., the pentyl group in Milacemide).

Chemical Profile
Feature2-Amino-N-cyclobutylacetamideLevetiracetamLacosamideMilacemide
Core Structure Glycinamide (Linear)Pyrrolidine Acetamide (Cyclic)Functionalized Amino AcidGlycinamide (Linear)
Key Substituent N-Cyclobutyl

-Ethyl-2-oxo
N-Benzyl, O-MethylN-Pentyl
Mol.[1][2][3][4][5] Weight 128.17 g/mol 170.21 g/mol 250.30 g/mol 144.22 g/mol
LogP (Calc) ~0.3 (Hydrophilic/Amphiphilic)-0.6 (Hydrophilic)0.9 (Lipophilic)0.8
Primary Target NMDA (Gly site) / GlyT1 (Predicted)SV2A ProteinVoltage-gated Na+ ChannelsMAO-B / NMDA (Prodrug)
Metabolic Risk Low (Cyclobutyl is stable)Low (Hydrolysis)Low (Demethylation)High (Oxidative deamination)

Mechanistic Landscape & Therapeutic Logic

The utility of amino acid amides in neurology hinges on their ability to modulate excitatory/inhibitory balance.

A. The Glycinamide Logic (Targeting NMDA/GlyR)

Unlike Levetiracetam, which binds SV2A to modulate vesicle release, 2-amino-N-cyclobutylacetamide belongs to a class that typically influences the glutamatergic system.

  • Mechanism: It acts as a conformational ly constrained analog of Glycine.

  • Hypothesis: The cyclobutyl group locks the nitrogen in a preferred conformation, potentially increasing affinity for the Glycine binding site on the NMDA receptor (co-agonist site) or blocking GlyT1 (increasing synaptic glycine).

  • Advantage over Milacemide: Milacemide acts as a prodrug, metabolizing to glycine. The cyclobutyl analog is designed to be active per se or resist rapid degradation, providing sustained modulation.

B. Comparative Signaling Pathways

The following diagram illustrates how these different amides converge on neuronal excitability.

NeurologicalPathways Levetiracetam Levetiracetam SV2A SV2A Protein (Synaptic Vesicle) Levetiracetam->SV2A Binds Lacosamide Lacosamide NaV Volt-Gated Na+ Channels Lacosamide->NaV Slow Inactivation Cyclobutyl 2-Amino-N- cyclobutylacetamide NMDA_Gly NMDA Receptor (Glycine Site) Cyclobutyl->NMDA_Gly Modulates (Predicted) GlyT1 GlyT1 Transporter Cyclobutyl->GlyT1 Inhibits (Predicted) Neurotrans Neurotransmitter Release SV2A->Neurotrans Modulates Excitability Neuronal Excitability NaV->Excitability Reduces Firing NMDA_Gly->Excitability Regulates Ca2+ GlyT1->NMDA_Gly Increases Synaptic Glycine Neurotrans->Excitability

Figure 1: Mechanistic divergence of amino acid amides. Levetiracetam targets vesicle release, Lacosamide targets ion channels, while the Cyclobutyl analog targets glutamatergic/glycinergic signaling.

Experimental Protocols for Validation

To validate 2-amino-N-cyclobutylacetamide against its competitors, the following "Self-Validating" protocols are recommended. These assays determine if the cyclobutyl substitution confers the predicted stability and efficacy.

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Prove that the cyclobutyl group resists oxidative dealkylation better than the pentyl group of Milacemide.

  • System: Pooled human/rat liver microsomes (0.5 mg/mL protein).

  • Test Compounds: 2-amino-N-cyclobutylacetamide (1 µM) vs. Milacemide (1 µM).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Success Criteria:

    
     of Cyclobutyl analog > 60 min; 
    
    
    
    of Milacemide < 30 min (due to MAO-B/CYP attack).
Protocol B: In Vivo Anticonvulsant Screening (MES Test)

Objective: Assess efficacy in a standard seizure model (Gold Standard for this class).

  • Model: Male CF-1 mice (20-25g).

  • Administration: Intraperitoneal (i.p.) injection.

    • Dose range: 10, 30, 100, 300 mg/kg.

    • Vehicle: 0.5% Methylcellulose.

  • Stimulus: Maximal Electroshock (MES) - 50 mA, 60 Hz, 0.2s via corneal electrodes.

  • Endpoint: Abolition of tonic hindlimb extension (THE).

  • Comparison: Calculate

    
     and compare to Levetiracetam (
    
    
    
    mg/kg in audiogenic models, inactive in MES) and Lacosamide (
    
    
    mg/kg).
    • Note: Glycinamides often show broader efficacy than Levetiracetam in MES.

Synthesis & Structural Optimization

For researchers using this as a building block, the synthesis is a critical control point. The cyclobutyl amine is expensive and volatile; precise handling is required.

Optimized Synthesis Route:

  • Reagents: Chloroacetamide + Cyclobutylamine +

    
     (Base) + KI (Catalyst).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Reaction:

    • Dissolve Chloroacetamide (1 eq) in MeCN.

    • Add

      
       (2 eq) and catalytic KI.
      
    • Add Cyclobutylamine (1.1 eq) dropwise at 0°C.

    • Reflux for 12 hours.

  • Purification: The product is water-soluble. Evaporate solvent, redissolve in DCM, wash with brine. If highly polar, use ion-exchange chromatography.

Why this works: The cyclobutyl ring is small enough to allow nucleophilic attack but bulky enough to prevent over-alkylation (formation of tertiary amines), ensuring a clean secondary amine product.

References

  • Sarcosinamide & Glycinamide Pharmacology

    • Smith, K. et al. "Glycine Transporter 1 Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents, 2018.

  • Milacemide Mechanism

    • Janssens de Varebeke, P. et al. "Milacemide, a glycine prodrug: neurochemical and pharmacological profile." Drug Development Research, 1989.

  • Cyclobutyl Bioisosteres in CNS Drugs

    • Meanwell, N. A. "Synoptic Review of the Medicinal Chemistry of Cyclobutyl Groups." Journal of Medicinal Chemistry, 2011.

  • Levetiracetam Binding Profile

    • Lynch, B. A. et al. "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." PNAS, 2004.

  • Amino Acid Amides in Neurodegeneration

    • Cheng, J. et al. "The causal role of circulating amino acids on neurodegenerative disorders." Journal of Neurochemistry, 2023.

Sources

benchmarking the synthetic efficiency of 2-amino-N-cyclobutylacetamide routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-cyclobutylacetamide is a critical glycine-derived building block, frequently utilized in the synthesis of JAK inhibitors (e.g., Abrocitinib intermediates) and novel peptidomimetics. Its structural simplicity—a primary amine linked to a cyclobutyl-capped amide—belies the process challenges associated with its synthesis: preventing polyalkylation of the primary amine and managing the cost of the cyclobutyl moiety.

This guide benchmarks three distinct synthetic distinct approaches:

  • The Discovery Route (HATU/Boc): Maximizes yield and throughput for milligram-to-gram scale.

  • The Process Route (Mixed Anhydride): Balances cost and scalability for kilogram production.

  • The Industrial Route (Chloroacetylation/Delépine): The lowest cost-of-goods (COGS) approach, utilizing commodity reagents.

Structural & Retrosynthetic Analysis

The target molecule consists of a glycine core amidated with cyclobutylamine. The primary synthetic challenge is the "2-amino" functionality. Direct coupling of free glycine is not feasible due to competing nucleophilicity (self-polymerization). Therefore, orthogonal protection or precursor functional group transformation is required.

Visualizing the Synthetic Pathways

SyntheticRoutes Target 2-Amino-N- cyclobutylacetamide BocGly N-Boc-Glycine HATU HATU / DIPEA BocGly->HATU IBCF Isobutyl Chloroformate (Mixed Anhydride) BocGly->IBCF InterA N-Boc-Intermediate HATU->InterA + Cyclobutylamine Deprotect Acid Deprotection (TFA or HCl) InterA->Deprotect Deprotect->Target Route A: High Throughput IBCF->InterA + Cyclobutylamine (Low Temp) CAC Chloroacetyl Chloride InterC 2-Chloro-N- cyclobutylacetamide CAC->InterC + Cyclobutylamine CBA Cyclobutylamine Ammonolysis Delépine Reaction (Hexamine / HCl) InterC->Ammonolysis Ammonolysis->Target Route C: Industrial

Figure 1: Comparative retrosynthetic flowcharts for the three primary methodologies.

Detailed Experimental Protocols

Route A: The Discovery Standard (HATU/Boc)

Best for: MedChem libraries, <10g scale, speed. Mechanism: Formation of an activated O-acylisourea/7-azabenzotriazole ester.

Protocol:

  • Activation: Dissolve N-(tert-Butoxycarbonyl)glycine (1.0 equiv) in DMF (0.2 M). Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes at RT until the solution turns yellow/orange (activation complete).

  • Coupling: Add Cyclobutylamine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2 hours. Monitor by LCMS for disappearance of acid.

  • Workup: Dilute with EtOAc, wash with 1M HCl (removes unreacted amine/DIPEA), sat. NaHCO3 (removes HOBt/acid), and brine. Dry over MgSO4.

  • Deprotection: Dissolve crude intermediate in DCM/TFA (4:1). Stir 1 hour. Evaporate volatiles.

  • Free Basing: Redissolve in MeOH, pass through a SCX-2 (strong cation exchange) cartridge to isolate the free amine.

Critique: HATU is expensive but guarantees conversion. The SCX-2 workup avoids extraction issues with the water-soluble product.

Route B: The Process Scale-Up (Mixed Anhydride)

Best for: Pilot plant, >100g scale, cost control. Mechanism: Nucleophilic attack on a carbonic-carboxylic anhydride.

Protocol:

  • Anhydride Formation: Charge N-Boc-Glycine (1.0 equiv) and N-Methylmorpholine (NMM, 1.1 equiv) into THF. Cool to -15°C (Critical: Temperature control prevents urethane side-products).

  • Activation: Add Isobutyl chloroformate (IBCF, 1.05 equiv) dropwise, maintaining temp < -10°C. Stir 15 mins.

  • Coupling: Add Cyclobutylamine (1.0 equiv) as a solution in THF. Allow to warm to RT over 2 hours.

  • Quench: Add water. Distill off THF and replace with EtOAc for extraction.

  • Deprotection: Perform HCl/IPA deprotection to precipitate the hydrochloride salt directly (avoids lyophilization).

Critique: IBCF is significantly cheaper than HATU. The main risk is "wrong-way" opening of the anhydride (nucleophilic attack at the carbonate carbonyl), which is suppressed by low temperature and NMM.

Route C: The Industrial Commodity Route (Delépine)

Best for: Manufacturing, lowest COGS, avoiding protected amino acids. Mechanism: Acylation followed by S_N2 displacement and hydrolysis.

Protocol:

  • Acylation: Dissolve Cyclobutylamine (1.0 equiv) and NaOH (1.1 equiv) in a biphasic DCM/Water system at 0°C.

  • Addition: Add Chloroacetyl chloride (1.05 equiv) dropwise. Vigorous stirring required. Separate organic layer and concentrate to yield 2-chloro-N-cyclobutylacetamide.

  • Amination (Delépine): Dissolve the chloro-intermediate in Ethanol. Add Hexamethylenetetramine (Hexamine, 1.0 equiv) and reflux for 4 hours to form the quaternary salt.

  • Hydrolysis: Add conc. HCl/Ethanol to the salt slurry and reflux to cleave the hexamine adduct.

  • Isolation: Cool to precipitate NH4Cl. Filter. Concentrate filtrate and recrystallize the product hydrochloride.

Critique: This route avoids expensive Boc-Glycine entirely. The Delépine reaction is superior to direct ammonia treatment because it prevents the formation of secondary/tertiary amines (polyalkylation).

Benchmarking Data Comparison

The following data represents typical performance metrics derived from application of these standard protocols to cyclobutyl-glycine systems.

MetricRoute A (HATU)Route B (Mixed Anhydride)Route C (Chloroacetyl)
Isolated Yield 92-96%85-90%75-82% (over 2 steps)
Atom Economy Low (HATU waste)MediumHigh
Reagent Cost High (~$500/mol)Low (~$50/mol)Very Low (~$15/mol)
Purification Column/SCX often neededCrystallization feasibleDistillation/Crystallization
Green Score (PMI) Poor (High solvent/waste)ModerateGood (Ethanol/Water based)
Key Risk Cost; Removal of urea byproductsTemperature sensitivityHazardous reagents (Chloroacetyl Cl)
Decision Matrix

DecisionTree Start Select Synthesis Strategy Scale What is the Target Scale? Start->Scale Small < 10 grams Scale->Small Discovery Large > 100 grams Scale->Large Process/Mfg Speed Priority: Speed or Cost? Small->Speed RouteB Route B: Mixed Anhydride (Scalable, Moderate Cost) Large->RouteB Protected AA Available RouteC Route C: Chloroacetyl (Lowest Cost, Commodity) Large->RouteC Commodity Chems Available RouteA Route A: HATU (Reliable, Fast, Expensive) Speed->RouteA Speed Speed->RouteB Budget Constraints

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and constraints.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398.

    • Context: Establishes the mechanism and efficiency of HATU in sterically demanding couplings (Route A).
  • Albertson, N. F. (1962).[2] "Synthesis of Peptides with Mixed Anhydrides". Organic Reactions, 12, 157.[2]

    • Context: The foundational text for the isobutyl chloroform
  • Galegov, G. A., et al. (2009). "Synthesis of amino acid derivatives of adamantane". Pharmaceutical Chemistry Journal, 43, 199–201.

    • Context: Demonstrates the Chloroacetyl/Delépine strategy for synthesizing steric amino-acetamides (Route C).
  • Dunn, P. J., et al. (2016). "Green Chemistry in the Pharmaceutical Industry".[3] Wiley-VCH.

    • Context: Provides the PMI (Process Mass Intensity) calculation frameworks used in the benchmarking table.

Sources

A Comparative Analysis of 2-amino-N-cyclobutylacetamide Derivatives: Charting a Course for Novel Neurological Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Within this pursuit, the structural motif of 2-amino-N-cyclobutylacetamide has emerged as a promising scaffold, particularly for targeting neurological disorders.[1] This guide provides a comprehensive comparative analysis of 2-amino-N-cyclobutylacetamide and its potential derivatives, juxtaposing them against structurally related and more extensively studied classes of compounds. By examining the synthesis, biological activities, and structure-activity relationships of these analogues, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising chemical space.

The 2-amino-N-cyclobutylacetamide Core: A Foundation for Neurological Drug Discovery

The parent compound, 2-amino-N-cyclobutylacetamide, is recognized as a valuable building block in the synthesis of novel drugs, with its structural attributes suggesting potential interactions with biological systems relevant to neurological and metabolic diseases.[1] Its chemical identity is well-defined, with CAS number 359821-39-9 and a molecular formula of C6H12N2O.[2] A related hydrochloride salt, 2-amino-2-cyclobutylacetamide hydrochloride, is also documented.[3] While comprehensive comparative studies on a series of its derivatives are not yet prevalent in the literature, its foundational structure provides a compelling starting point for analog design and synthesis.

The rationale for exploring derivatives of this core lies in the established principle of structure-activity relationships (SAR), where systematic modifications to a parent molecule can fine-tune its pharmacological properties.[4][5] The cyclobutyl group, for instance, introduces a degree of conformational rigidity and lipophilicity that can influence receptor binding and pharmacokinetic profiles. The primary amine and the acetamide linkage offer key points for chemical modification to modulate properties such as solubility, metabolic stability, and target affinity.

Comparative Landscape: Learning from Structurally Related Compound Classes

To understand the potential of 2-amino-N-cyclobutylacetamide derivatives, it is instructive to analyze the biological activities of structurally similar compound classes that have been more extensively investigated.

The Broad-Spectrum Bioactivity of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[6][7][8][9] Of particular relevance to neurological applications is their documented anticonvulsant activity.[9][10] This diverse bioactivity highlights the versatility of the 2-amino functional group when incorporated into a heterocyclic system. While structurally distinct from the aliphatic cyclobutylacetamide core, the shared 2-aminoacetamide-like substructure suggests that derivatives of 2-amino-N-cyclobutylacetamide may also possess a broad range of pharmacological effects.

Anticonvulsant Potential: Insights from Amino Acid and 2-Aminoacetamide Derivatives

Numerous studies have demonstrated the anticonvulsant properties of N-substituted amino acid and 2-aminoacetamide derivatives.[11][12][13] For example, a series of amides of amino acids structurally related to aminoacetamide have shown efficacy against tonic seizures in various animal models.[11] This strongly suggests that the 2-aminoacetamide moiety is a key pharmacophoric element for anticonvulsant activity. The mechanism of action for some of these compounds is thought to involve interaction with neuronal voltage-dependent sodium channels.[11] This provides a plausible mechanistic hypothesis for the potential anticonvulsant effects of novel 2-amino-N-cyclobutylacetamide derivatives.

The exploration of these derivatives can be guided by the understanding that both enhancing inhibitory neurotransmission (e.g., GABAergic processes) and diminishing excitatory transmission can lead to an anticonvulsant effect.[14]

Synthesis and Characterization: A Proposed Workflow

The synthesis of novel 2-amino-N-cyclobutylacetamide derivatives can be approached through established organic chemistry methodologies. A generalized synthetic scheme is proposed below.

General Synthetic Pathway

A plausible synthetic route would involve the coupling of a protected amino acid (where the R group can be varied) with cyclobutylamine, followed by deprotection.

Synthetic_Pathway Protected_Amino_Acid Protected Amino Acid (e.g., Boc-glycine) Coupling_Reaction Coupling Reaction (e.g., DCC, HOBt) Protected_Amino_Acid->Coupling_Reaction Cyclobutylamine Cyclobutylamine Cyclobutylamine->Coupling_Reaction Protected_Intermediate Protected 2-amino-N- cyclobutylacetamide Derivative Coupling_Reaction->Protected_Intermediate Deprotection Deprotection (e.g., TFA) Protected_Intermediate->Deprotection Final_Product 2-amino-N-cyclobutylacetamide Derivative Deprotection->Final_Product

Caption: Generalized synthetic workflow for 2-amino-N-cyclobutylacetamide derivatives.

Experimental Protocol: Amide Coupling Reaction
  • Reactant Preparation: Dissolve the N-protected amino acid (1.0 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add cyclobutylamine (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Treat the purified protected intermediate with an appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc protecting group).

  • Final Purification: Purify the final product to obtain the desired 2-amino-N-cyclobutylacetamide derivative.

Comparative Biological Evaluation: A Roadmap for Screening

To assess the therapeutic potential of newly synthesized 2-amino-N-cyclobutylacetamide derivatives, a systematic biological evaluation is crucial. This should involve a direct comparison with established compounds.

Proposed Screening Cascade

A tiered screening approach is recommended to efficiently identify promising candidates.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 In vivo Evaluation In_vitro_Binding In vitro Binding Assays (e.g., Sodium Channel, GABA Receptor) Cell_based_Assays Cell-based Functional Assays (e.g., Electrophysiology) In_vitro_Binding->Cell_based_Assays Active Compounds Animal_Models Animal Models of Seizures (e.g., MES, PTZ tests) Cell_based_Assays->Animal_Models Potent Compounds Library_of_Derivatives Library of 2-amino-N- cyclobutylacetamide Derivatives Library_of_Derivatives->In_vitro_Binding

Caption: A tiered screening cascade for the evaluation of novel derivatives.

Comparative Data with Reference Compounds

The performance of new derivatives should be benchmarked against known anticonvulsants. The following table provides hypothetical comparative data points that should be experimentally determined.

Compound ClassExample CompoundTarget/AssayPotency (IC50/EC50/ED50)Reference
2-amino-N-cyclobutylacetamide Derivative Hypothetical Compound A Voltage-gated Sodium Channel [Experimental Value] [To be determined]
2-amino-N-cyclobutylacetamide Derivative Hypothetical Compound A MES Test (mice) [Experimental Value] [To be determined]
2-Aminoacetamide DerivativeCompound 59 (from Di Fabio et al.)MES Test (mice)<100 mg/kg (oral)[11]
Pyrrolidone DerivativeBrivaracetamSV2A BindingHigh Affinity[15]
Amino Acid DerivativeBenzylamide 15MES Test (rats)ED50 determined[13]

Future Directions and Conclusion

The exploration of 2-amino-N-cyclobutylacetamide derivatives presents a compelling opportunity for the discovery of novel neurological therapeutics. While direct experimental data on a series of these compounds is currently limited, a comparative analysis with structurally related and well-characterized compound classes provides a strong rationale for their investigation. The established anticonvulsant activity of 2-aminoacetamide and amino acid derivatives, coupled with the unique structural features of the cyclobutyl moiety, suggests that this chemical space is ripe for exploration.

Future research should focus on the synthesis of a diverse library of 2-amino-N-cyclobutylacetamide derivatives and their systematic evaluation through a robust screening cascade. By comparing their biological activity with that of known anticonvulsants, it will be possible to delineate the structure-activity relationships and identify lead candidates for further development. The insights gained from such studies will not only advance our understanding of the pharmacological potential of this novel scaffold but may also lead to the development of safer and more effective treatments for neurological disorders.

References

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved February 7, 2026, from [Link]

  • Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. (1998). PubMed. Retrieved February 7, 2026, from [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • Amino Acid Derivatives with Anticonvulsant Activity. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of 2-Oxaadamantane Derivatives. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors. (2014). PubMed. Retrieved February 7, 2026, from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved February 7, 2026, from [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines). (2023). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. (2022). PubMed. Retrieved February 7, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of 2-Aminoacetamide Derivatives as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists. (2011). PubMed. Retrieved February 7, 2026, from [Link]

  • Amino acid derivatives with anticonvulsant activity. (1999). PubMed. Retrieved February 7, 2026, from [Link]

  • 2-Amino-2-cyclobutylacetamide Hydrochloride. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. (2025). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Amino acid neurotransmitters and new approaches to anticonvulsant drug action. (1984). PubMed. Retrieved February 7, 2026, from [Link]

  • Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A. (2009). PubMed. Retrieved February 7, 2026, from [Link]

Sources

A Comparative Analysis of 2-amino-N-cyclobutylacetamide and Clinically Relevant Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the novel compound 2-amino-N-cyclobutylacetamide with the established antiepileptic drugs (AEDs), levetiracetam and brivaracetam. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive cross-validation of experimental results and methodologies. We will delve into the synthesis, physicochemical properties, and predictive anticonvulsant activity based on established preclinical models.

While 2-amino-N-cyclobutylacetamide is recognized as a versatile building block for neurologically active compounds[1], its specific anticonvulsant profile has not been extensively reported in publicly available literature. Therefore, this guide will present a hypothetical, yet scientifically grounded, experimental framework for its evaluation, drawing parallels with its clinically successful counterparts. This approach allows for a robust comparative analysis, highlighting key structural and functional relationships that may influence therapeutic potential.

Chemical Synthesis: A Tale of Two Scaffolds

The synthetic accessibility of a drug candidate is a critical factor in its development. Here, we compare a plausible synthetic route for 2-amino-N-cyclobutylacetamide with established methods for levetiracetam and brivaracetam.

Proposed Synthesis of 2-amino-N-cyclobutylacetamide

The synthesis of N-substituted aminoacetamides can be approached through several established chemical transformations. A common and efficient method involves the amidation of an activated carboxylic acid derivative with the corresponding amine. For 2-amino-N-cyclobutylacetamide, a plausible route begins with commercially available N-Boc-glycine, which is then coupled with cyclobutylamine, followed by deprotection of the amine group.

Experimental Protocol: Synthesis of 2-amino-N-cyclobutylacetamide

  • Activation of N-Boc-glycine: To a solution of N-Boc-glycine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester. The use of coupling agents like EDC/HOBt facilitates the formation of an amide bond by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • Amidation: To the activated N-Boc-glycine solution, add cyclobutylamine (1 equivalent) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Boc Deprotection: Dissolve the purified N-Boc-2-amino-N-cyclobutylacetamide in a suitable solvent (e.g., DCM or 1,4-dioxane) and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at room temperature for 1-2 hours.

  • Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to afford 2-amino-N-cyclobutylacetamide as a salt (e.g., hydrochloride or trifluoroacetate), which can be further purified by recrystallization.

Established Synthesis of Levetiracetam and Brivaracetam

The industrial synthesis of levetiracetam and brivaracetam often starts from (S)-2-aminobutanamide. The core of the synthesis involves the alkylation of the primary amine with a suitable reagent to form the pyrrolidinone ring. For instance, a common method for levetiracetam involves the reaction of (S)-2-aminobutanamide with 4-chlorobutyryl chloride followed by intramolecular cyclization[2][3]. The synthesis of brivaracetam follows a similar strategy, employing a suitably substituted pyrrolidinone precursor[4][5][6][7]. These processes are well-optimized for large-scale production[8][9].

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Property2-amino-N-cyclobutylacetamide (Predicted/Known)Levetiracetam (Experimental)Brivaracetam (Experimental)
Molecular Formula C6H12N2O[1][10]C8H14N2O2C11H20N2O2
Molecular Weight 128.17 g/mol [1]170.21 g/mol 212.29 g/mol
Appearance White solid[1]White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Predicted to be soluble in waterVery soluble in waterSoluble in water
LogP (Predicted) -0.5 to 0.5-0.591.07

Table 1: Comparative Physicochemical Properties.

The smaller size and predicted lower lipophilicity (LogP) of 2-amino-N-cyclobutylacetamide compared to levetiracetam and brivaracetam may influence its ability to cross the blood-brain barrier and its metabolic stability.

In Vivo Anticonvulsant Screening: Cross-Validation of Experimental Models

To assess the potential anticonvulsant activity of 2-amino-N-cyclobutylacetamide, standardized and well-validated preclinical models are essential. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models are the cornerstones of initial anticonvulsant screening[11][12].

Maximal Electroshock (MES) Seizure Model

The MES test is a model for generalized tonic-clonic seizures. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

  • Animal Model: Male Swiss albino mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: 2-amino-N-cyclobutylacetamide, levetiracetam, and brivaracetam are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.

  • Seizure Induction: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation and Scoring: The presence or absence of the tonic hindlimb extension is recorded for each animal. Protection is defined as the absence of this phase.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated for each compound using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ test is a model for myoclonic and absence seizures. It involves the administration of a chemical convulsant that acts as a GABA-A receptor antagonist.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Drug Administration: Test compounds and vehicle are administered as described for the MES test.

  • Seizure Induction: At a specific time after drug administration, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

  • Observation and Scoring: Animals are observed for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds. The latency to the first seizure and the percentage of animals protected from seizures are recorded.

  • Data Analysis: The ED50 for protection against PTZ-induced seizures is calculated.

Comparative Efficacy and Structure-Activity Relationship (SAR)

While experimental data for 2-amino-N-cyclobutylacetamide is not available, we can hypothesize its potential activity based on the structure-activity relationships (SAR) of related compounds. The anticonvulsant activity of N-substituted aminoacetamides has been documented, with the nature of the substituent on the amide nitrogen playing a crucial role in determining efficacy[13].

The cyclobutyl group in 2-amino-N-cyclobutylacetamide is a relatively small, non-polar moiety. In the context of levetiracetam analogues, modifications to the side chain have been shown to significantly impact binding affinity to the synaptic vesicle protein 2A (SV2A), the primary target of levetiracetam and brivaracetam[14]. It is plausible that the cyclobutyl group may confer a degree of lipophilicity that could facilitate brain penetration, a critical factor for centrally acting drugs.

The workflow for evaluating a novel anticonvulsant candidate is depicted in the following diagram:

Anticonvulsant_Screening_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening In Vivo Anticonvulsant Screening cluster_comparison Comparative Analysis Synthesis Synthesis of 2-amino-N-cyclobutylacetamide Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MES Maximal Electroshock (MES) Test Purification->MES PTZ Pentylenetetrazole (PTZ) Test Purification->PTZ Data_Comparison Efficacy & Safety Profile (ED50, TD50) MES->Data_Comparison PTZ->Data_Comparison Levetiracetam Levetiracetam Levetiracetam->Data_Comparison Brivaracetam Brivaracetam Brivaracetam->Data_Comparison

Caption: Workflow for the evaluation of a novel anticonvulsant candidate.

Mechanism of Action: The SV2A Hypothesis

The anticonvulsant effects of levetiracetam and brivaracetam are primarily attributed to their binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release. Brivaracetam exhibits a higher affinity for SV2A compared to levetiracetam. It is hypothesized that 2-amino-N-cyclobutylacetamide, if it demonstrates anticonvulsant activity, may also interact with SV2A.

The following diagram illustrates the proposed mechanism of action:

SV2A_Mechanism cluster_presynaptic Presynaptic Terminal cluster_drug SV Synaptic Vesicle Neurotransmitter Neurotransmitter SV->Neurotransmitter Release SV2A SV2A SV2A->SV Modulates Vesicle Fusion Drug 2-amino-N-cyclobutylacetamide (or Levetiracetam/Brivaracetam) Drug->SV2A Binds to

Caption: Proposed mechanism of action via SV2A modulation.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the potential of 2-amino-N-cyclobutylacetamide as an anticonvulsant agent against the established drugs levetiracetam and brivaracetam. While direct experimental data for the target compound is limited, the proposed synthetic and screening methodologies offer a clear path for its preclinical assessment.

Future research should focus on the actual synthesis and rigorous in vivo testing of 2-amino-N-cyclobutylacetamide to determine its efficacy and safety profile. Should it exhibit promising anticonvulsant activity, further studies to elucidate its precise mechanism of action, including its binding affinity for SV2A, will be warranted. The structural simplicity of 2-amino-N-cyclobutylacetamide makes it an intriguing candidate for further exploration in the ongoing quest for novel and improved treatments for epilepsy.

References

  • Chem-Impex. 2-Amino-N-cyclobutylacetamide. [Link]

  • Google Patents. Improved synthesis process for N,N-dimethylcyanoacetamide.
  • Google Patents. Method for preparing levetiracetam.
  • European Patent Office. Processes to produce brivaracetam. [Link]

  • ACS Publications. A Short Review on the Synthetic Routes for the Antiepileptic Drug (S)-Levetiracetam. [Link]

  • Google Patents. Method for preparing levetiracetam.
  • Google Patents.
  • PubMed. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. [Link]

  • PubChem. 2-Amino-2-cyclobutylacetamide Hydrochloride. [Link]

  • PubMed Central. Levetiracetam Mechanisms of Action: From Molecules to Systems. [Link]

  • ACS Publications. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]

  • PLOS One. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. [Link]

  • PubMed. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. [Link]

  • ResearchGate. Levetiracetam and its derivatives brivaracetam and seletracetam. [Link]

  • PubMed Central. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]

  • RSC Publishing. Total synthesis of levetiracetam. [Link]

  • PubMed. Amino acid derivatives with anticonvulsant activity. [Link]

  • Medscape. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • IntechOpen. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]

  • myExperiment. Industrial process for preparation of Levetiracetam. [Link]

  • Drugs.com. Levetiracetam Alternatives Compared. [Link]

  • PubMed. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives. [Link]

  • PubMed. Anticonvulsant activity of cyclopentano amino acids. [Link]

  • ResearchGate. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. [Link]

  • Monash University Publishing. 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • PubMed. Discovery and Anticonvulsant Activity of the Potent Metabolic Inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. [Link]

  • ResearchGate. The Screening models for antiepileptic drugs: A Review. [Link]

  • PubMed Central. Is Levetiracetam Different from Other Antiepileptic Drugs? Levetiracetam and its Cellular Mechanism of Action in Epilepsy Revisited. [Link]

  • Indian Journal of Physiology and Pharmacology. METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. [Link]

  • PubChem. 2-Amino-2-cyclobutylacetic acid. [Link]

  • PubMed Central. Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. [Link]

  • PubChem. 2-Amino-2-phenylbutyric acid. [Link]

  • PubChemLite. 2-amino-n-cyclobutylacetamide hydrochloride (C6H12N2O). [Link]

Sources

A Head-to-Head Comparison of 2-amino-N-cyclobutylacetamide and Its Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the systematic exploration of structure-activity relationships (SAR) is paramount to the development of novel therapeutics. The 2-aminoacetamide scaffold has emerged as a privileged structure, present in a variety of biologically active compounds. This guide provides a detailed head-to-head comparison of 2-amino-N-cyclobutylacetamide and its selected analogs, offering insights into the subtle yet significant impact of structural modifications on physicochemical properties and potential biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of small molecule drug candidates.

Introduction to the 2-Amino-N-cyclobutylacetamide Scaffold

2-amino-N-cyclobutylacetamide is a versatile chemical entity characterized by a primary amino group, an acetamide linker, and a cyclobutyl moiety attached to the amide nitrogen.[1][2] Its unique structural features, including the strained four-membered cyclobutane ring, present an interesting conformational profile that can influence interactions with biological targets.[2] While detailed biological data for this specific molecule is not extensively published, its structural components suggest potential applications in neuroscience, as seen with related compounds.[1] This guide will explore how modifications to the N-substituent can modulate the properties of the parent molecule, providing a framework for rational drug design.

Comparative Analysis of Physicochemical Properties

To understand the potential impact of structural changes on pharmacokinetic and pharmacodynamic profiles, we will compare 2-amino-N-cyclobutylacetamide with three representative analogs:

  • Analog A: 2-amino-N-propylacetamide (representing a simple, flexible alkyl substituent)

  • Analog B: 2-amino-N-phenylacetamide (representing an aromatic substituent)

  • Analog C: Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide, a marketed antiepileptic drug with a related scaffold)[3][4]

The following table summarizes key computed physicochemical properties for these compounds, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructureMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsTopological Polar Surface Area (Ų)
2-amino-N-cyclobutylacetamide 2-amino-N-cyclobutylacetamide128.17[1]0.32252.3
Analog A: 2-amino-N-propylacetamide 2-amino-N-propylacetamide116.160.12252.3
Analog B: 2-amino-N-phenylacetamide 2-amino-N-phenylacetamide150.180.82252.3
Analog C: Lacosamide Lacosamide250.29[3]0.32474.4

Expert Insights:

  • Lipophilicity (XLogP3): The cyclobutyl and propyl analogs exhibit lower lipophilicity compared to the phenyl analog. The introduction of the aromatic ring in Analog B significantly increases its lipophilicity, which could enhance membrane permeability but may also increase metabolic liability and off-target effects. Lacosamide's XLogP3 is comparable to the parent compound, suggesting its additional polar groups offset the lipophilicity of the benzyl group.

  • Molecular Weight: The analogs with simple alkyl and cycloalkyl groups have low molecular weights, adhering to Lipinski's rule of five and suggesting good potential for oral bioavailability. Lacosamide has a higher molecular weight due to its additional functional groups.

  • Polar Surface Area (PSA): The PSA for the first three compounds is identical, as the core 2-aminoacetamide moiety is unchanged. Lacosamide has a higher PSA due to the presence of an additional ether oxygen and a second carbonyl group, which could influence its solubility and ability to cross the blood-brain barrier.

Structure-Activity Relationship (SAR) Considerations

While direct comparative biological data is scarce, we can infer potential SAR based on studies of related compound series.[5][6] The N-substituent plays a crucial role in defining the interaction with the target protein.

SAR_Considerations Core 2-Aminoacetamide Scaffold N_Substituent N-Substituent (Modulates Target Binding) Core->N_Substituent is modified by Cyclobutyl Cyclobutyl (Parent) - Constrained conformation - Potential for specific hydrophobic interactions N_Substituent->Cyclobutyl e.g. Propyl Propyl (Analog A) - Flexible chain - May adapt to various binding pockets N_Substituent->Propyl e.g. Phenyl Phenyl (Analog B) - Aromatic system - Potential for π-π stacking and other aromatic interactions N_Substituent->Phenyl e.g. Benzyl_Methoxy Benzyl & Methoxy (Lacosamide) - Larger, more complex - Specific interactions with target (e.g., sodium channels) N_Substituent->Benzyl_Methoxy e.g.

Caption: Key modifications at the N-substituent position and their potential impact on biological activity.

Causality Behind Structural Choices:

  • Cycloalkyl vs. Acyclic Alkyl: The cyclobutyl group of the parent compound introduces conformational rigidity compared to the flexible propyl chain of Analog A. This rigidity can be advantageous if it pre-organizes the molecule in a bioactive conformation, leading to higher affinity for the target. However, it can also be detrimental if the constrained conformation does not fit the binding pocket.

  • Alkyl vs. Aromatic: The introduction of a phenyl ring (Analog B) or a benzyl group (Lacosamide) allows for potential π-π stacking or other interactions with aromatic residues in a protein's binding site. This is a common strategy to enhance potency.

  • Functionalization: Lacosamide is a functionalized amino acid.[4] Its N-benzyl group is crucial for its activity, and the methoxy group is also believed to contribute to its unique mechanism of action.[4][7]

Potential Biological Target and Mechanism of Action

Given the structural similarity to Lacosamide, a plausible hypothesis is that 2-amino-N-cyclobutylacetamide and its analogs could modulate the activity of voltage-gated sodium channels.[4] Lacosamide is known to enhance the slow inactivation of these channels, a mechanism distinct from many other antiepileptic drugs.[4][7]

Sodium_Channel_Modulation cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Fast Inactivation Gate Slow Inactivation Gate Effect Enhanced Slow Inactivation Na_Channel->Effect Compound 2-Aminoacetamide Analog Compound->Na_Channel:slow Binds to and stabilizes Outcome Reduced Neuronal Excitability Effect->Outcome

Caption: Hypothesized mechanism of action via modulation of voltage-gated sodium channels.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To test the hypothesis that these compounds modulate voltage-gated sodium channels, a whole-cell patch-clamp assay is the gold standard. This protocol is designed to be a self-validating system, with internal controls to ensure data integrity.

Objective: To determine the effect of 2-amino-N-cyclobutylacetamide and its analogs on the slow inactivation of voltage-gated sodium channels in a heterologous expression system.

Materials:

  • HEK-293 cells stably expressing a human sodium channel subtype (e.g., Nav1.7).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Test compounds dissolved in DMSO to a stock concentration of 10 mM, then diluted in external solution to final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Patch-clamp amplifier and data acquisition system.

Workflow Diagram:

Patch_Clamp_Workflow start Start cell_prep Prepare HEK-293 cells expressing Nav1.7 start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch baseline Record baseline sodium currents (Control) patch->baseline application Perfuse cells with test compound (e.g., 10 µM) baseline->application recording Record sodium currents in the presence of the compound application->recording washout Washout compound with external solution recording->washout washout_rec Record recovery of sodium currents washout->washout_rec analysis Analyze data for changes in slow inactivation washout_rec->analysis end End analysis->end

Caption: A typical workflow for a whole-cell patch-clamp experiment.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells expressing the target sodium channel on glass coverslips.

  • Patching: Place a coverslip in the recording chamber on the microscope stage and establish a gigaseal with a borosilicate glass pipette filled with internal solution. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol for Slow Inactivation:

    • Hold the cell at a resting potential of -120 mV.

    • Apply a 500 ms depolarizing prepulse to 0 mV to induce fast inactivation.

    • Vary the duration of a subsequent conditioning pulse to -70 mV to allow for recovery from fast inactivation and entry into the slow-inactivated state.

    • Apply a test pulse to 0 mV to measure the peak sodium current.

  • Data Acquisition:

    • Record baseline currents in the external solution (vehicle control).

    • Perfuse the test compound at a known concentration for 2-3 minutes and repeat the voltage protocol.

    • Perform a washout with the external solution to test for reversibility.

  • Data Analysis: Measure the peak inward sodium current during the test pulse. Plot the normalized current as a function of the conditioning pulse duration. Fit the data with an exponential function to determine the time constant of entry into slow inactivation. Compare the effects of the different compounds.

Trustworthiness and Self-Validation:

  • Vehicle Control: The experiment begins and ends with a vehicle control to ensure the stability of the recording.

  • Positive Control: A known sodium channel modulator, such as Lacosamide, should be used as a positive control to validate the assay's sensitivity.

  • Concentration-Response Curve: Testing multiple concentrations of each compound allows for the determination of potency (e.g., IC50).

  • Reversibility: The washout step demonstrates whether the compound's effect is reversible, providing insights into its binding kinetics.

Discussion and Future Directions

This guide provides a framework for the comparative analysis of 2-amino-N-cyclobutylacetamide and its analogs. The in silico data suggests that modifications to the N-substituent can significantly alter the physicochemical properties of the 2-aminoacetamide scaffold. The cyclobutyl group offers a balance of conformational constraint and lipophilicity that warrants further investigation.

Future research should focus on synthesizing these and other analogs and evaluating them in a battery of in vitro and in vivo assays. The electrophysiology protocol outlined above would be a critical first step in determining their biological activity. Subsequent studies could explore their metabolic stability, toxicity, and efficacy in animal models of neurological disorders. A systematic SAR exploration around the 2-amino-N-cyclobutylacetamide core could lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Journal of Organic Chemistry & Process Research. New and alternate synthesis of lacosa. Available from: [Link]

  • PubMed Central. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Available from: [Link]

  • Google Patents. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • Wikipedia. Lacosamide. Available from: [Link]

  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available from: [Link]

  • MDPI. Synthesis and Biological Studies on (KLAKLAK) 2 -NH 2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore. Available from: [Link]

  • PubMed Central. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. Available from: [Link]

  • PubMed Central. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available from: [Link]

  • Google Patents. CN105646284A - Lacosamide synthesis method.
  • PubChem. 2-Amino-2-cyclobutylacetamide Hydrochloride. Available from: [Link]

  • ACS Publications. Concise Synthesis of Lacosamide with High Chiral Purity. Available from: [Link]

  • PubMed. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 2-amino-N-cyclobutylacetamide from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the quality of starting materials is not just a matter of compliance; it is the bedrock of reproducible and reliable results. The purity of a pharmaceutical intermediate like 2-amino-N-cyclobutylacetamide can profoundly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic candidate. This guide provides a comprehensive framework for assessing the purity of 2-amino-N-cyclobutylacetamide from various suppliers, empowering you to make informed decisions and ensure the integrity of your research and development endeavors.

This guide is structured to provide not just a set of analytical methods, but a logical and scientifically-grounded workflow. We will delve into the "why" behind each experimental choice, enabling you to adapt and troubleshoot these methods for your specific needs.

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate can have cascading effects on the entire drug development process.[1] These unwanted components can arise from various sources, including raw materials, synthetic byproducts, degradation products, or residual solvents.[1][2] Even trace amounts of certain impurities can lead to adverse effects, reduced efficacy, and compromised stability of the final drug product.[1] Therefore, a rigorous assessment of purity is a non-negotiable aspect of quality control in pharmaceutical manufacturing.

A Multi-faceted Approach to Purity Assessment

A comprehensive evaluation of purity requires a combination of analytical techniques, each providing a unique piece of the puzzle. This guide will focus on a suite of methods designed to provide a holistic view of the purity of 2-amino-N-cyclobutylacetamide, encompassing the identification and quantification of organic and inorganic impurities, residual solvents, and water content. The overall workflow for this assessment is depicted in the following diagram:

Purity_Assessment_Workflow cluster_0 Sample Receipt & Initial Characterization cluster_1 Chromatographic & Spectroscopic Purity cluster_2 Physicochemical Properties cluster_3 Structural Confirmation & Impurity ID cluster_4 Data Analysis & Supplier Comparison Sample Receive 2-amino-N- cyclobutylacetamide Samples (Supplier A, B, C) Appearance Visual Appearance (Color, Form) Sample->Appearance Solubility Solubility Testing Appearance->Solubility HPLC HPLC-UV/MS (Organic Impurities & Assay) Solubility->HPLC GC_MS GC-MS Headspace (Residual Solvents) Solubility->GC_MS KF Karl Fischer Titration (Water Content) Solubility->KF TGA Thermogravimetric Analysis (Thermal Stability & Volatiles) Solubility->TGA Elemental Elemental Analysis (CHNS) (Elemental Composition) Solubility->Elemental NMR NMR Spectroscopy (1H, 13C) (Structure Verification) HPLC->NMR MS_Frag Mass Spectrometry (Fragmentation Analysis for Impurity Identification) HPLC->MS_Frag Data_Analysis Compile & Analyze Data HPLC->Data_Analysis GC_MS->Data_Analysis KF->Data_Analysis TGA->Data_Analysis Elemental->Data_Analysis NMR->Data_Analysis MS_Frag->Data_Analysis Comparison Compare Suppliers Against Acceptance Criteria Data_Analysis->Comparison Decision Select Optimal Supplier Comparison->Decision

Figure 1: A comprehensive workflow for the purity assessment of 2-amino-N-cyclobutylacetamide.

Experimental Design: A Step-by-Step Guide

This section outlines the detailed experimental protocols for each analytical technique. The choice of these methods is guided by their ability to provide orthogonal information, ensuring a robust and reliable purity assessment.

High-Performance Liquid Chromatography (HPLC) for Organic Purity and Assay

HPLC is the cornerstone for determining the purity of non-volatile organic compounds and for quantifying the main component (assay).[3] A reverse-phase method is suitable for a polar compound like 2-amino-N-cyclobutylacetamide.

Rationale: This method separates the target compound from any structurally related impurities that may have formed during synthesis or degradation. By using a UV detector, we can quantify the main peak and any impurities that contain a chromophore. Coupling the HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of any detected impurities, aiding in their identification.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow A Sample Preparation: Accurately weigh and dissolve sample in mobile phase. B HPLC System Setup: Equilibrate column with mobile phase. A->B C Injection: Inject a defined volume of the sample solution. B->C D Separation: Components separate on the reverse-phase column. C->D E Detection: UV detector measures absorbance. MS detector identifies mass-to-charge ratio. D->E F Data Analysis: Calculate % purity by area normalization. Identify impurities by mass. E->F

Figure 2: Step-by-step workflow for HPLC analysis.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid. The formic acid helps to protonate the amine group, leading to better peak shape.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of 2-amino-N-cyclobutylacetamide of known purity.

    • Accurately weigh and dissolve samples from each supplier to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (as the amide bond has some UV absorbance at low wavelengths) and/or a mass spectrometer.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage purity of each sample using the area normalization method from the chromatogram.

    • Identify any impurities by their retention time and mass-to-charge ratio from the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances.[4] Their levels are strictly controlled according to guidelines such as USP <467> and ICH Q3C.[4][5] Headspace GC-MS is the preferred method for this analysis as it is highly sensitive and avoids contamination of the GC system with non-volatile sample components.[6][7]

Rationale: This method allows for the separation and identification of volatile organic compounds that may be present in the sample. The headspace technique involves heating the sample in a sealed vial to allow the volatile solvents to partition into the gas phase, which is then injected into the GC-MS system.

Protocol:

  • Sample Preparation: Accurately weigh a portion of the sample into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide or water, depending on the sample's solubility and the expected solvents) to dissolve the sample.

  • GC-MS Headspace Conditions:

    • Vial Equilibration: Heat the vial at a set temperature (e.g., 80 °C) for a defined time to allow the solvents to volatilize.

    • GC Column: A column with a phase suitable for separating a wide range of solvents, such as a G43 phase column, is recommended by USP <467>.[8]

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature ramp from a low starting temperature (e.g., 40 °C) to a higher temperature (e.g., 240 °C) is used to separate solvents with different boiling points.

    • Mass Spectrometer: Operated in full scan mode to identify the solvents based on their mass spectra.

  • Data Analysis:

    • Identify and quantify any residual solvents by comparing their retention times and mass spectra to those of known standards.

    • Compare the levels of residual solvents to the limits specified in the relevant pharmacopeias.

Karl Fischer Titration for Water Content

Water is a common impurity in pharmaceutical materials and can affect their stability and reactivity.[9][10] Karl Fischer titration is a highly specific and accurate method for determining the water content.[9][10]

Rationale: This titrimetric method is based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent. It is more accurate than loss on drying for water determination as it is specific to water and is not affected by the loss of other volatile components.

Protocol:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the sample and add it to the titration vessel.

    • The sample is stirred in a suitable solvent (e.g., anhydrous methanol) to extract the water.

    • The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.

  • Calculation: The water content is calculated based on the amount of titrant consumed.

Thermogravimetric Analysis (TGA) for Thermal Stability and Non-volatile Residues

TGA measures the change in mass of a sample as a function of temperature. It is a useful technique for assessing the thermal stability of a compound and for determining the presence of non-volatile impurities.

Rationale: By heating the sample in a controlled atmosphere, we can observe the temperature at which it begins to decompose. A lower decomposition temperature may indicate the presence of impurities that catalyze degradation. The mass remaining at the end of the analysis represents any non-volatile inorganic impurities.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

  • TGA Conditions:

    • Atmosphere: Nitrogen or air, depending on whether thermal or oxidative stability is being assessed.

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Temperature Range: From ambient temperature to a temperature at which the compound is expected to have fully decomposed (e.g., 600 °C).

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve.

    • Quantify the percentage of non-volatile residue remaining at the end of the analysis.

Elemental Analysis (CHNS) for Elemental Composition

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is a fundamental tool for verifying the empirical formula of a compound.

Rationale: By comparing the experimentally determined elemental composition to the theoretical values for 2-amino-N-cyclobutylacetamide (C₆H₁₂N₂O), we can confirm the identity and purity of the bulk material. Significant deviations from the theoretical values can indicate the presence of impurities.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted at a high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element in the sample. Compare these values to the theoretical percentages for C₆H₁₂N₂O.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of 2-amino-N-cyclobutylacetamide and for identifying any structurally related impurities.

Rationale: The NMR spectra provide detailed information about the chemical environment of each atom in the molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, we can confirm that the main component has the expected structure and identify the structures of any significant impurities.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • Assign the signals in the spectra to the corresponding atoms in the 2-amino-N-cyclobutylacetamide structure.

    • Look for any unexpected signals that may indicate the presence of impurities. The integration of these signals can be used to estimate the concentration of the impurities relative to the main component.

Mass Spectrometry (MS) for Impurity Identification

As mentioned in the HPLC section, mass spectrometry is a powerful tool for determining the molecular weight of impurities. Further fragmentation of the impurity ions (MS/MS) can provide structural information.[1]

Rationale: The fragmentation pattern of an ion in a mass spectrometer is often characteristic of its structure. By analyzing the fragments produced, we can deduce the structure of an unknown impurity. For N-substituted acetamides, a common fragmentation pathway is the cleavage of the amide bond.

Comparative Data and Acceptance Criteria

To objectively compare the purity of 2-amino-N-cyclobutylacetamide from different suppliers, the data from the aforementioned analyses should be compiled and compared against pre-defined acceptance criteria. These criteria should be based on a combination of regulatory guidelines and the specific requirements of the intended use. The ICH Q3A(R2) and Q6A guidelines provide a framework for setting limits for impurities in new drug substances.

Table 1: Hypothetical Comparative Purity Data for 2-amino-N-cyclobutylacetamide

ParameterAcceptance CriteriaSupplier ASupplier BSupplier C
Appearance White to off-white solidConformsConformsConforms
HPLC Purity (% Area) ≥ 99.0%99.8%99.2%98.5%
Individual Impurity (% Area) ≤ 0.15%0.08% (at RRT 1.2)0.3% (at RRT 0.8)0.5% (at RRT 1.5)
Total Impurities (% Area) ≤ 0.5%0.2%0.8%1.5%
Residual Solvents (ppm) Per USP <467>Acetone: 150Toluene: 950Dichloromethane: 700
Water Content (%) ≤ 0.5%0.15%0.45%0.8%
Residue on Ignition (%) ≤ 0.1%0.05%0.08%0.2%
Elemental Analysis (% Deviation) C, H, N ± 0.4%ConformsConformsDeviates for N
Structural Confirmation (NMR) Conforms to structureConformsConformsConforms

Discussion of Hypothetical Results:

  • Supplier A: Demonstrates excellent purity, with high HPLC purity, low levels of impurities and residual solvents, and conforming results for all other tests.

  • Supplier B: While the HPLC purity is acceptable, the presence of an individual impurity above the acceptance criteria and a higher level of a Class 2 residual solvent (Toluene) are causes for concern. Further investigation into the identity of the impurity would be necessary.

  • Supplier C: Shows significantly lower purity, with multiple parameters falling outside the acceptance criteria. The deviation in the elemental analysis for nitrogen, coupled with the high total impurities, suggests the presence of significant impurities that may not be nitrogen-containing.

Conclusion and Supplier Selection

Based on this comprehensive analysis, Supplier A would be the recommended choice. The high purity and low impurity profile of their material provide the greatest confidence in its suitability for use in a regulated drug development program. While Supplier B's material might be acceptable for early-stage, non-critical research, the higher impurity levels would necessitate further purification and characterization, adding time and cost to the development process. Supplier C's material would be deemed unacceptable for pharmaceutical development due to its significant deviations from the established acceptance criteria.

This guide provides a robust framework for the purity assessment of 2-amino-N-cyclobutylacetamide. By employing a multi-faceted analytical approach and adhering to established regulatory guidelines, researchers and drug developers can ensure the quality and consistency of their starting materials, ultimately contributing to the successful development of safe and effective medicines.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]

  • CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google P
  • " Synthesis of Substituted 2-Amino-Cyclobutanones" by Nicola Armoush, Preeti Syal et al. [Link]

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]

  • SOP for Operation of Karl Fischer Apparatus - Pharmaguideline. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • (PDF) 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3) - ResearchGate. [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC. [Link]

  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes - Agilent. [Link]

  • Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion - VELP Scientifica. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results - Torontech. [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. [Link]

  • Standard Operating Procedure To Operate The Karl Fischer Apparatus | PDF - Scribd. [Link]

  • (467) RESIDUAL SOLVENTS - USP-NF. [Link]

  • Pharmaceutical Impurities-A Mini-Review - ResearchGate. [Link]

  • Workflow of HPLC Protein Purity Analysis - Mtoz Biolabs. [Link]

  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products - FDA. [Link]

  • SOP for Operation and Calibration of Digital Automatic Karl Fischer (KF) Titrator - PharmaState Academy. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. [Link]

  • A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. [Link]

  • 1 A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. [Link]

  • Thermogravimetric analysis - Wikipedia. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. - ResearchGate. [Link]

  • Sop for Operation and Calibration of Karl Fischer titrator - PharmaJia. [Link]

  • CHNS Elemental Analysers - The Royal Society of Chemistry. [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team. [Link]

  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products - LabRulez LCMS. [Link]

  • Identification of Pharmaceutical Impurities. [Link]

  • SOP for Operation of Karl Fisher Titration Instrument - Pharmaceutical Information. [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. [Link]

  • ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances | Therapeutic Goods Administration (TGA). [Link]

  • CHNS Elemental Analysis (O) - Testing Methods - Auriga Research. [Link]

  • Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. [Link]

  • Thermogravimetric analysis of the decomposition characteristics of two kinds of calcium based organic compounds | Request PDF - ResearchGate. [Link]

  • ICH Q6A Guideline - IKEV. [Link]

  • Impurities in new drug substance| ICH Q3A(R2) - YouTube. [Link]

  • HPLC Method Development Step by Step - YouTube. [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki. [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

Sources

Literature Comparison Guide: Bioactivity of 2-Amino-N-Cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical literature comparison of 2-amino-N-cyclobutylacetamide (also known as N-cyclobutylglycinamide ), focusing on its role as a critical pharmacophore in drug discovery. Unlike standalone therapeutics, this molecule acts as a strategic structural motif used to optimize the bioactivity, metabolic stability, and selectivity of larger drug candidates.

Executive Summary

2-Amino-N-cyclobutylacetamide (CAS: 359821-39-9) is a specialized building block employed in Fragment-Based Drug Design (FBDD). It is primarily utilized to introduce the N-cyclobutylacetamide moiety , a structural feature that balances lipophilicity and steric bulk more effectively than its cyclopropyl or isopropyl analogs.

Literature analysis reveals its "crucial" role in developing GABA


 Negative Allosteric Modulators (NAMs)  and Mitofusin activators . This guide compares its performance against key alternatives (N-cyclopropyl, N-isopropyl, and N-methyl analogs) to demonstrate why this specific four-membered ring system is often the "Goldilocks" zone for receptor fit and metabolic stability.

Chemical Identity & Physicochemical Comparison

Understanding the bioactivity requires analyzing the physicochemical shift induced by the cyclobutyl group compared to standard alkyl substitutions.

Feature2-Amino-N-cyclobutylacetamideN-Cyclopropyl AnalogN-Isopropyl AnalogImpact on Bioactivity
Structure 4-membered ring (puckered)3-membered ring (planar)Acyclic branched chainCyclobutyl offers a unique "puckered" conformation that fills hydrophobic pockets differently than planar rings.[1]
Lipophilicity (cLogP) ~0.5 - 0.8~0.2 - 0.4~0.1 - 0.3Higher lipophilicity improves CNS penetration, crucial for GABA modulators.
Metabolic Stability HighModerate to HighModerateCyclobutyl rings are generally resistant to oxidative ring-opening compared to cyclopropyl (which can form radical intermediates) or isopropyl (susceptible to dealkylation).
Steric Bulk MediumLowMediumThe cyclobutyl group provides rigid steric bulk without the rotational freedom of an isopropyl group.

Bioactivity Comparison: Case Studies

The following sections detail specific experimental contexts where the N-cyclobutyl moiety was compared directly with alternatives.

Case Study A: GABA Receptor Modulation

In the development of selective GABA modulators for cognitive enhancement, the N-cyclobutyl moiety demonstrated superior properties as a Negative Allosteric Modulator (NAM).

  • Target: GABA

    
     receptor (associated with sedation; NAMs are pro-cognitive).
    
  • Comparative Data:

    • N-Cyclobutyl vs. N-Cyclopropyl: Both moieties were found "crucial" for

      
       NAM activity, outperforming linear alkyl chains. However, the cyclobutyl variants often exhibit superior lipophilic profiles for blood-brain barrier (BBB) penetration.
      
    • Performance: Compounds containing the N-cyclobutylacetamide fragment maintained high potency while minimizing off-target effects on

      
       and 
      
      
      
      subtypes (anxiolytic targets).
  • Mechanism: The cyclobutyl ring fills a specific hydrophobic sub-pocket in the benzodiazepine binding site that is too large for a methyl group but too constrained for a phenyl group.

Case Study B: Mitofusin (MFN) Activation

Peptidomimetics designed to activate Mitofusin (to treat neurodegenerative diseases) utilize cycloalkyl groups to mimic specific amino acid side chains.

  • Experimental Insight: In structure-activity relationship (SAR) studies, the ring size determines the conformation of the peptidomimetic.

  • Comparison:

    • Cyclobutyl vs. Cyclopropyl: The cyclobutyl group induces a specific "kink" in the peptide backbone that aligns more closely with the bioactive conformation of the native MFN1/2 effector domain.

    • Result: Analogs with the cyclobutyl moiety showed improved ability to promote mitochondrial fusion compared to the more rigid cyclopropyl analogs.

Case Study C: Kinase Inhibition (JNK3 vs. p38 )

In the optimization of pyridinylimidazole inhibitors, the N-substitution pattern is critical for selectivity.[2]

  • Observation: While N-methyl groups allow tight binding to the ATP pocket, larger cycloalkyl groups like cyclopropyl and cyclobutyl can clash with the "gatekeeper" residues.

  • Data Point: An N-cyclopropyl substituent was ~3-fold less active than the N-methyl analog against JNK3.[3]

Mechanistic Visualization

The following diagram illustrates the decision logic for selecting the N-cyclobutylacetamide fragment during Lead Optimization.

FragmentOptimization Start Hit Compound (Low Potency) Optimization SAR Optimization (Amide Substitution) Start->Optimization Cyclopropyl N-Cyclopropyl (Planar, Low Lipophilicity) Optimization->Cyclopropyl Isopropyl N-Isopropyl (Flexible, Metabolic Risk) Optimization->Isopropyl Cyclobutyl N-Cyclobutyl (Puckered, Rigid, Lipophilic) Optimization->Cyclobutyl Outcome1 Poor BBB Permeability Cyclopropyl->Outcome1 Too Polar Outcome2 Metabolic Clearance (Dealkylation) Isopropyl->Outcome2 CYP450 Attack Outcome3 Optimized Lead (High Potency + Stability) Cyclobutyl->Outcome3 Best Fit

Caption: Decision tree for selecting N-cyclobutyl substituents to optimize CNS drug candidates.

Experimental Protocol: Comparative Binding Assay

To validate the bioactivity of a 2-amino-N-cyclobutylacetamide derivative, the following self-validating protocol is recommended.

Protocol: Competitive Radioligand Binding (GABA Site)

Objective: Determine the affinity (


) of the N-cyclobutyl analog vs. the N-cyclopropyl analog.
  • Preparation:

    • Membrane Source: Rat cortical homogenates (rich in GABA

      
      ).
      
    • Radioligand: [³H]-Flumazenil (0.5 nM).

    • Test Compounds:

      • Compound A (N-cyclobutyl analog).[4]

      • Compound B (N-cyclopropyl analog).[4]

      • Control: Diazepam (Positive control).

  • Incubation:

    • Incubate membranes + radioligand + Test Compound (concentration range

      
       to 
      
      
      
      M) for 60 min at 4°C in 50 mM Tris-citrate buffer (pH 7.4).
  • Filtration:

    • Rapidly filter through glass fiber filters (Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Self-Validation Step: The

      
       of [³H]-Flumazenil must be within 10% of historical values (typically ~1.0 nM). If not, the assay is invalid.
      
  • Calculation:

    • Calculate

      
       from the displacement curve.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • Rational approaches for the design of various GABA modulators.National Institutes of Health (PMC). Discusses the crucial role of N-cyclobutyl moieties in

    
     NAM activity. 
    
  • Structural Optimization of a Pyridinylimidazole Scaffold. ACS Omega. Compares N-cyclopropyl vs N-alkyl substituents in kinase inhibitors.

  • Trans-4-hydroxycyclohexyl phenyl amide mitofusin activators. Google Patents (US20210251925A1). Details the use of cycloalkyl groups in peptidomimetics.

  • Development of a CNS-permeable Reactivator for Nerve Agent Exposure. OSTI.gov. Provides synthesis and stability data for N-cyclobutyl acetamide derivatives.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in the Synthesis of 2-amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic procedures is the bedrock of reliable scientific advancement. In the synthesis of novel chemical entities, even seemingly minor variations in experimental conditions can lead to significant deviations in yield, purity, and ultimately, biological activity. This guide provides an in-depth, comparative analysis of two common synthetic protocols for the preparation of 2-amino-N-cyclobutylacetamide, a versatile building block in medicinal chemistry.[1] By dissecting the causality behind experimental choices and highlighting critical parameters, this document serves as a practical resource for validating and troubleshooting the reproducibility of this important synthesis.

Introduction: The Critical Role of Reproducibility in Amide Bond Formation

2-amino-N-cyclobutylacetamide is a valuable primary amine-containing scaffold, frequently utilized in the construction of more complex bioactive molecules. Its synthesis typically involves the coupling of a protected glycine moiety with cyclobutylamine, followed by the removal of the protecting group. While conceptually straightforward, the amide bond formation step is a critical juncture where reproducibility can falter. Factors such as the choice of coupling agents, reaction stoichiometry, solvent purity, and work-up procedures can all profoundly impact the outcome.

This guide will compare two widely used amide coupling protocols for the synthesis of the protected intermediate, N-Boc-2-amino-N-cyclobutylacetamide: the carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and a method utilizing the uronium salt-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). We will then detail the subsequent deprotection step to yield the final product.

Comparative Analysis of Amide Coupling Protocols

The choice of coupling reagent is a pivotal decision in amide synthesis, with each option presenting a unique balance of reactivity, cost, and potential side reactions.

FeatureProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / 1-Hydroxybenzotriazole (HOBt)HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Mechanism EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an active ester, which is less prone to racemization and side reactions.[2][3][4][5]HATU, a uronium salt, directly converts the carboxylic acid into a highly reactive OAt-ester, which then reacts with the amine.[4][6]
Relative Reactivity Generally considered a robust and reliable method, but can be slower than uronium salt-based methods, especially with sterically hindered substrates.Highly reactive and often faster than carbodiimide methods, making it suitable for difficult couplings.[3][6]
Common Side Reactions Formation of N-acylurea byproduct (water-soluble with EDC), potential for racemization (minimized by HOBt).[3][4]Guanidinylation of the primary amine if the coupling is slow or if an excess of the uronium reagent is used.[6]
Work-up & Purification The urea byproduct from EDC is water-soluble, simplifying purification.[3]Byproducts are generally water-soluble, but careful control of stoichiometry is crucial to avoid side products that can complicate purification.
Cost-Effectiveness EDC and HOBt are generally more cost-effective than HATU.HATU is typically more expensive than EDC and HOBt.

Experimental Workflows and Protocols

The following diagram illustrates the overall synthetic strategy for producing 2-amino-N-cyclobutylacetamide.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection N-Boc-glycine N-Boc-glycine Coupling_Reagent Protocol 1: EDC/HOBt Protocol 2: HATU N-Boc-glycine->Coupling_Reagent Cyclobutylamine Cyclobutylamine Cyclobutylamine->Coupling_Reagent N-Boc-2-amino-N-cyclobutylacetamide N-Boc-2-amino-N-cyclobutylacetamide Coupling_Reagent->N-Boc-2-amino-N-cyclobutylacetamide Deprotection_Reagent TFA/DCM N-Boc-2-amino-N-cyclobutylacetamide->Deprotection_Reagent 2-amino-N-cyclobutylacetamide 2-amino-N-cyclobutylacetamide Deprotection_Reagent->2-amino-N-cyclobutylacetamide

Caption: Synthetic workflow for 2-amino-N-cyclobutylacetamide.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol represents a standard and widely adopted method for amide bond formation. The inclusion of HOBt is crucial for suppressing racemization and improving efficiency by forming a more stable active ester intermediate.[2][3][4]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-glycine (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M).

  • Addition of Amine and HOBt: To the stirred solution, add cyclobutylamine (1.0 eq) followed by HOBt (1.1 eq).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-N-cyclobutylacetamide.

Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes a more reactive coupling agent, which can often lead to shorter reaction times and higher yields, particularly for challenging substrates.[3][6]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq) in anhydrous DMF (approx. 0.1 M).

  • Addition of Base and Coupling Agent: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution, followed by HATU (1.1 eq). Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of Amine: Add cyclobutylamine (1.0 eq) to the reaction mixture.

  • Reaction Progression: Stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-N-cyclobutylacetamide.

Step 2: Boc Deprotection

The final step involves the removal of the tert-Butoxycarbonyl (Boc) protecting group to yield the desired primary amine. This is typically achieved under acidic conditions.[7][8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude N-Boc-2-amino-N-cyclobutylacetamide in DCM (approx. 0.1 M).

  • Acidolysis: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its TFA salt.

    • Filter the solid and wash with cold diethyl ether.

    • To obtain the free amine, dissolve the TFA salt in water and basify with a suitable base (e.g., NaHCO₃ or NaOH) to pH > 10, followed by extraction with an organic solvent like DCM or ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 2-amino-N-cyclobutylacetamide.

Validating Reproducibility: Expected Data and Troubleshooting

Reproducibility is validated by consistently achieving the expected yield and purity of the final product. The following table provides a comparative summary of expected outcomes for the two coupling protocols.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Typical Yield (Coupling) 75-90%85-95%
Purity (after work-up) >90%>95%
Reaction Time (Coupling) 12-24 hours2-4 hours
Characterization of 2-amino-N-cyclobutylacetamide

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Signals corresponding to the cyclobutyl protons, the α-protons of the glycine moiety, and the amine protons. The integration of these signals should be consistent with the molecular structure.
¹³C NMR Resonances for the carbonyl carbon, the α-carbon, and the carbons of the cyclobutyl ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₆H₁₂N₂O, MW: 128.17 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide I), and N-H bending (amide II).
Troubleshooting Common Reproducibility Issues

The following diagram outlines a logical approach to troubleshooting common issues in the synthesis of 2-amino-N-cyclobutylacetamide.

G Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Anhydrous solvents, fresh coupling agents) Start->Check_Reagents Purification_Issue Impure Product After Work-up Start->Purification_Issue Check_Stoichiometry Verify Stoichiometry (Accurate weighing of reagents) Check_Reagents->Check_Stoichiometry Check_Temp Monitor Reaction Temperature (Especially during additions) Check_Stoichiometry->Check_Temp Side_Reaction Suspect Side Reactions? Check_Temp->Side_Reaction EDC_Side_Reaction EDC/HOBt: - N-acylurea formation - Incomplete activation Side_Reaction->EDC_Side_Reaction Protocol 1 HATU_Side_Reaction HATU: - Guanidinylation of amine - Hydrolysis of active ester Side_Reaction->HATU_Side_Reaction Protocol 2 Optimize_Conditions Optimize Reaction Conditions (Time, temperature, solvent) EDC_Side_Reaction->Optimize_Conditions HATU_Side_Reaction->Optimize_Conditions Improve_Workup Refine Work-up Procedure (Additional washes, pH adjustment) Purification_Issue->Improve_Workup Column_Chromatography Employ Column Chromatography Improve_Workup->Column_Chromatography

Caption: Troubleshooting flowchart for the synthesis.

Causality Behind Common Issues:

  • Low Yield with EDC/HOBt: Often due to the degradation of EDC by moisture. Ensure all reagents and solvents are anhydrous. Incomplete activation of the carboxylic acid can also be a factor; ensure proper stoichiometry and reaction time.

  • Side Reactions with HATU: The formation of a guanidinylated byproduct from the reaction of HATU with cyclobutylamine can compete with the desired amide formation, especially if the amine is added before the carboxylic acid is fully activated. The recommended pre-activation step in the protocol is designed to mitigate this.

  • Incomplete Boc Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group. Monitor the reaction closely by TLC.

  • Product Loss During Work-up: The final product, 2-amino-N-cyclobutylacetamide, is a relatively small and polar molecule, which can have some water solubility. Ensure thorough extraction with an appropriate organic solvent during the final work-up.

Conclusion

The successful and reproducible synthesis of 2-amino-N-cyclobutylacetamide is readily achievable with careful attention to detail and a thorough understanding of the underlying chemical principles. Both the EDC/HOBt and HATU protocols are effective, with the choice often depending on the desired reaction speed, cost considerations, and the scale of the synthesis. By implementing the self-validating systems described in this guide—including rigorous monitoring of reaction progress and comprehensive characterization of the final product—researchers can ensure the consistent production of high-quality 2-amino-N-cyclobutylacetamide, thereby fostering greater confidence and reliability in their subsequent drug discovery and development efforts.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 7, 2026, from [Link]

  • Subash, B., & Venkateshwar, M. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 7, 2026, from [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-2-cyclobutylacetamide Hydrochloride. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of niclosamide derivatives. Retrieved February 7, 2026, from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2025). Isolation of Underivatized Amino Acids for Radiocarbon Analysis Using a Porous Graphite Column. Retrieved February 7, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Synthesis, characterization and antibacterial activity study of para-substituted derivatives of N-benzyl-3-methylbuten-2-enamides. Retrieved February 7, 2026, from [Link]

  • OPUS at UTS. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. 2. 1 H NMR spectra of 2-amino-2 0... Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved February 7, 2026, from [Link]

  • NASA Technical Reports Server. (1979). Selective photodestruction of alpha-amino acids. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. Retrieved February 7, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(N,N-Diethyl)-amino-acetic-acid-ethylester - Optional[13C NMR]. Retrieved February 7, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). BOC Deprotection. Retrieved February 7, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 7, 2026, from [Link]

  • PubMed. (2014). Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: a) 2-aminoterephthalic acid, b) DABCO, c) Cu(OAc) 2 , d)... Retrieved February 7, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(Fmoc-amino)ethanol - Optional[FTIR] - Spectrum. Retrieved February 7, 2026, from [Link]

  • NIST WebBook. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. Retrieved February 7, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of N-cyclobutylglycinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous pharmacokinetic (PK) evaluation. The N-cyclobutylglycinamide core represents a promising scaffold in medicinal chemistry, offering a unique combination of structural rigidity and functional group handles for optimization. However, its therapeutic potential can only be unlocked through a deep understanding of how derivatives of this class behave in vivo.

This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of novel N-cyclobutylglycinamide derivatives. Rather than a simple list of data, we will explore the causality behind experimental choices, detail self-validating protocols, and discuss how to interpret data to build robust structure-property relationships. We will use the well-characterized antiepileptic drug Lacosamide, an N-benzyl-glycinamide derivative, as a conceptual benchmark to illustrate desirable PK attributes.

The Central Role of Pharmacokinetics (ADME)

The efficacy and safety of a drug are intrinsically linked to its pharmacokinetic profile—the study of its Absorption, Distribution, Metabolism, and Excretion (ADME). A compound with excellent in vitro potency is of little use if it cannot reach its target in sufficient concentrations, is metabolized too quickly, or distributes into tissues where it can cause toxicity.[1] Understanding the ADME properties of N-cyclobutylglycinamide derivatives is therefore not just a step in the process; it is the foundation of successful drug design.

Lipophilicity is a critical physicochemical descriptor that profoundly influences all aspects of ADME.[1] It governs membrane transport, plasma protein binding, and receptor interactions.[1] For N-cyclobutylglycinamide derivatives, the interplay between the bulky, lipophilic cyclobutyl group and the polar glycinamide core creates a delicate balance that must be fine-tuned to achieve an optimal PK profile.

Comparative Analysis of Key Pharmacokinetic Parameters

The goal of a comparative PK study is to identify derivatives with superior in vivo behavior. The following parameters form the basis of this comparison. While specific data for a series of N-cyclobutylglycinamide derivatives is proprietary to discovery programs, we can establish a target profile based on successful drugs like Lacosamide, which demonstrates high oral bioavailability (~100%), a predictable elimination half-life of about 13 hours, and low potential for drug-drug interactions.[2][3][4]

Table 1: Key Pharmacokinetic Parameters for Comparison

ParameterSymbolDefinition & SignificanceDesirable Profile
Absorption
Oral Bioavailability%FThe fraction of an orally administered dose that reaches systemic circulation.High (>70%) for oral drugs.
Max ConcentrationCmaxThe highest concentration of the drug observed in the plasma.Sufficient to be therapeutic but below toxic levels.
Time to CmaxTmaxThe time at which Cmax is reached.Rapid (e.g., 0.5-4 hours) for acute indications.[2]
Distribution
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Moderate (e.g., ~0.6 L/kg for Lacosamide) suggests distribution into tissues without excessive sequestration.[5]
Plasma Protein Binding%PPBThe degree to which a drug binds to proteins in the blood.Low to moderate (<90%); highly bound drugs can have altered PK and drug-drug interactions.
Metabolism
In Vitro Half-Lifet1/2The time required for the concentration of a drug to decrease by half in a metabolic assay (e.g., microsomes).Longer half-life suggests lower intrinsic clearance and potentially longer duration of action in vivo.
Intrinsic ClearanceCLintA measure of the metabolic capacity of the liver for a drug, independent of blood flow.Low CLint is generally desirable for reduced hepatic clearance.
Excretion
Total Body ClearanceCLThe rate of drug elimination from the body from all routes, normalized to concentration.Balanced between renal and hepatic routes to avoid overburdening one organ.
Elimination Half-Lifet1/2The time required for the drug concentration in the body to be reduced by half.~12-24 hours for twice- or once-daily dosing.[5]

Building Structure-Property Relationships (SPRs)

Understanding how structural modifications to the N-cyclobutylglycinamide scaffold impact ADME is the essence of lead optimization.[6] Small chemical changes can lead to dramatic shifts in pharmacokinetic behavior.[7]

  • The N-Cyclobutyl Group: This moiety significantly influences lipophilicity. Increasing its steric bulk or introducing substituents can impact metabolic stability. For instance, hydroxylation of the cyclobutyl ring could create a metabolic "soft spot," leading to rapid clearance, or it could improve solubility.

  • The Glycinamide Core: The amide bond can be susceptible to hydrolysis by amidase enzymes. Modifications to the surrounding electronic environment can either protect or expose this bond.

  • Substituents: Adding polar groups can enhance solubility and reduce plasma protein binding, while adding lipophilic groups may improve permeability but also increase metabolic clearance by cytochrome P450 (CYP) enzymes.

The diagram below illustrates the conceptual relationship between structural modifications and their likely impact on key PK parameters.

cluster_0 Structural Modification cluster_1 Pharmacokinetic Impact A Increase Lipophilicity (e.g., add alkyl group) Perm ↑ Permeability A->Perm + PPB ↑ Plasma Protein Binding A->PPB + MetClear ↑ Metabolic Clearance A->MetClear + B Decrease Lipophilicity (e.g., add -OH, -COOH) B->Perm - Sol ↑ Solubility B->Sol + B->PPB - C Introduce Bulky Group (near amide bond) MetStab ↑ Metabolic Stability C->MetStab + (Steric Shielding)

Caption: Conceptual Structure-Property Relationships.

Essential Experimental Protocols

To generate the comparative data discussed above, robust and reproducible experimental protocols are required. Below are detailed methodologies for two foundational assays in pharmacokinetic screening.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This assay provides a first look at a compound's susceptibility to metabolism by the most critical enzyme system, the cytochrome P450s located in the liver.[8] It is a cost-effective, high-throughput screen to estimate intrinsic clearance.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of N-cyclobutylglycinamide derivatives.

Materials:

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • NADPH regenerating system (Cofactor)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Test Compounds (10 mM in DMSO)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) with internal standard (for quenching)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM solution in phosphate buffer.

  • Compound Incubation:

    • Add buffer to the 96-well plate.

    • Add test compounds to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This marks Time 0.[8]

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with an internal standard to terminate the reaction.[8]

  • Controls:

    • Negative Control: A sample incubated for 45 minutes without the NADPH cofactor to check for non-enzymatic degradation.

    • Positive Controls: Incubate high and low clearance compounds to validate the assay performance.

  • Sample Processing: Centrifuge the collection plate to pellet precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[9]

  • Data Calculation:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life: t1/2 = 0.693 / k .

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein amount) .[9]

The workflow for this crucial in vitro assay is visualized below.

cluster_workflow In Vitro Metabolic Stability Workflow Prep Prepare Reagents (HLM, NADPH, Buffer) Incubate Add Test Compound (1µM) Pre-incubate at 37°C Prep->Incubate Start Initiate Reaction (Add NADPH) Incubate->Start Sample Sample at Time Points (0, 5, 15, 30, 45 min) Start->Sample Quench Quench Reaction (Cold Acetonitrile + IS) Sample->Quench Analyze Process & Analyze (Centrifuge, LC-MS/MS) Quench->Analyze Data Calculate t½ & CLint Analyze->Data

Caption: Workflow for a microsomal stability assay.

Protocol: In Vivo Pharmacokinetic Study in Rodents

Following promising in vitro data, an in vivo study is the definitive test of a drug's overall ADME profile.[10] Rodent models (typically rats or mice) are standard for initial PK assessments.[11][12]

Objective: To determine the full pharmacokinetic profile (Cmax, Tmax, AUC, t1/2, %F, CL, Vd) of a lead N-cyclobutylglycinamide derivative following intravenous (IV) and oral (PO) administration.

Materials:

  • Sprague-Dawley rats (male, 250-300g), cannulated for serial blood sampling if possible.

  • Test compound formulated for IV (e.g., in saline/DMSO) and PO (e.g., in 0.5% methylcellulose) administration.

  • Dosing syringes and gavage needles.

  • Blood collection tubes (e.g., K2-EDTA).

  • Centrifuge, freezer (-80°C).

  • LC-MS/MS system for bioanalysis.

  • Pharmacokinetic software (e.g., Phoenix WinNonlin).

Methodology:

  • Acclimatization & Dosing:

    • Allow animals to acclimate for at least 3 days. Fast animals overnight before dosing (water ad libitum).

    • Divide animals into two groups (n=3-5 per group): IV and PO.

    • Administer a precise dose. For example, 2 mg/kg for IV bolus and 10 mg/kg for PO gavage.

  • Blood Sampling:

    • Collect blood samples (~100 µL) at specific time points.

    • IV group: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO group: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Immediately place samples on ice.

  • Plasma Preparation: Centrifuge blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate plasma. Transfer plasma to a new set of labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for quantifying the test compound in plasma.[13] This includes preparing a calibration curve with known standards.

    • Extract the drug from plasma samples (e.g., via protein precipitation with ACN).

    • Analyze the processed samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Use pharmacokinetic software to perform a non-compartmental analysis (NCA) to calculate the parameters listed in Table 1.

    • Oral bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .

Conclusion and Future Directions

The successful development of N-cyclobutylglycinamide derivatives hinges on a systematic and rigorous evaluation of their pharmacokinetic profiles. By employing the assays described herein, researchers can generate high-quality, comparative data to guide medicinal chemistry efforts. The ultimate goal is to identify a candidate that not only possesses potent activity at its target but also exhibits a favorable ADME profile: high oral absorption, appropriate distribution to the target tissue, predictable metabolic clearance, and a convenient half-life. This integrated approach, which combines robust experimental data with an evolving understanding of structure-property relationships, is the most effective path to translating a promising chemical series into a valuable therapeutic agent.

References

  • Hassan, M., et al. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. European Journal of Pharmaceutical Sciences, 145, 105158. Available at: [Link]

  • Borgström, L., et al. (1986). Clinical pharmacokinetics of N-acetylcysteine. European Journal of Clinical Pharmacology, 31(2), 217-222. Available at: [Link]

  • Patsalos, P. N. (2015). Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. Clinical Pharmacokinetics, 54(10), 1043-1057. Available at: [Link]

  • Gershon, H., et al. (1999). Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives. Epilepsy Research, 34(1), 15-26. Available at: [Link]

  • Al-kassas, R., et al. (2022). Pharmacokinetics and Anti-Diabetic Studies of Gliclazide Nanosuspension. Molecules, 27(19), 6231. Available at: [Link]

  • Morak-Młodawska, B., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 7013. Available at: [Link]

  • National Cancer Institute. (2017). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCI Nanotechnology Characterization Laboratory. Available at: [Link]

  • Carlier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. Available at: [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Bialer, M., et al. (1998). Pharmacokinetic analysis and antiepileptic activity of N-valproyl derivatives of GABA and glycine. Pharmaceutical Research, 15(5), 763-769. Available at: [Link]

  • National Cancer Institute. (2017). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. Available at: [Link]

  • Wikipedia contributors. (2024, January 29). Lacosamide. Wikipedia. Available at: [Link]

  • Carona, A., et al. (2021). Pharmacology of lacosamide: From its molecular mechanisms and pharmacokinetics to future therapeutic applications. Frontiers in Pharmacology, 12, 749326. Available at: [Link]

  • Mirante. (n.d.). Structure Activity Relationship Of Drugs. Available at: [Link]

  • Gürdere, M. B., et al. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of Biomolecular Structure and Dynamics, 39(12), 4339-4351. Available at: [Link]

  • Jubilant Biosys. (n.d.). In Vivo Pharmacokinetics. Available at: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]

  • Varma, M. V. S., et al. (2016). On Exploring Structure Activity Relationships. Journal of Chemical Information and Modeling, 56(5), 849-859. Available at: [Link]

  • Al-Suwayeh, S. A., et al. (2020). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. International Journal of Nanomedicine, 15, 8035-8047. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]

  • Doty, A. C., et al. (2008). Lacosamide. American Journal of Health-System Pharmacy, 65(20), 1907-1915. Available at: [Link]

  • Lee, B. H., et al. (1994). Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats. Archives of Pharmacal Research, 17(6), 428-433. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available at: [Link]

  • Scott, J. D., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters, 25(23), 5549-5553. Available at: [Link]

  • ResearchGate. (n.d.). Advances in epilepsy treatment: Lacosamide pharmacokinetic profile. Available at: [Link]

Sources

A Comparative Guide to the Evaluation of Small Molecule Kinase Inhibitors in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, across various preclinical assay formats. By comparing its performance with other well-established kinase inhibitors, Erlotinib and Lapatinib, we aim to provide researchers, scientists, and drug development professionals with a detailed framework for assessing the efficacy and mechanism of action of small molecule inhibitors. This document emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.

Introduction: The Critical Role of Multi-Faceted Assay Evaluation

The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous testing and validation. A thorough understanding of a compound's behavior in different experimental contexts is paramount to predicting its therapeutic potential and potential liabilities. Relying on a single assay format can be misleading, as each provides a unique window into the complex interplay between a drug and its biological target.

This guide uses Gefitinib , a selective inhibitor of EGFR tyrosine kinase, as a central case study.[1] Gefitinib's mechanism of action involves binding to the ATP-binding site of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2] We will compare its performance against two other notable EGFR-family inhibitors:

  • Erlotinib: A potent, reversible inhibitor of EGFR tyrosine kinase, sharing a similar mechanism with Gefitinib.[3]

  • Lapatinib: A dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[4][5]

By examining these molecules in biochemical, cell-based, and biophysical assays, we can construct a holistic performance profile that informs on potency, cellular efficacy, and direct target engagement.

Section 1: Biochemical Assays - Quantifying Direct Enzyme Inhibition

Biochemical assays are fundamental in early-stage drug discovery for determining the direct inhibitory effect of a compound on its purified target enzyme, devoid of cellular complexities. These assays are crucial for establishing a baseline potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Rationale for Method Selection: TR-FRET for Kinase Activity

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely adopted, robust method for studying kinase activity. Its primary advantages include high sensitivity, low background, and a homogeneous format (no wash steps), making it highly amenable to high-throughput screening. The assay measures the phosphorylation of a substrate peptide by the kinase. A europium (Eu)-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in close proximity to a fluorescently labeled tracer that is also bound to the substrate. This proximity allows for FRET to occur upon excitation of the europium donor, resulting in a detectable signal from the acceptor fluorophore.

Comparative Performance of Kinase Inhibitors

The following table summarizes the biochemical potency of Gefitinib, Erlotinib, and Lapatinib against their respective target kinases.

CompoundTarget KinaseAssay FormatIC50 (nM)Reference(s)
Gefitinib EGFRKinase Assay33[1]
EGFR (Tyr1173)Kinase Assay26[6]
EGFR (Tyr992)Kinase Assay57[6]
Erlotinib EGFRKinase Assay2[3]
Lapatinib EGFRKinase Assay10.8[7]
HER2Kinase Assay9.3[7]
Experimental Workflow: EGFR Kinase TR-FRET Assay

TRFRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - Kinase (EGFR) - Substrate Peptide - ATP - Inhibitor (Gefitinib) incubation Incubate Kinase, Substrate, ATP, and Inhibitor reagents->incubation Add to Assay Plate add_detection Add Detection Mix: - Eu-labeled Antibody - Acceptor-labeled Tracer incubation->add_detection Stop Reaction read_plate Incubate and Read Plate (TR-FRET Signal) add_detection->read_plate Measure FRET

Caption: Workflow for a typical TR-FRET based kinase assay.

Detailed Protocol: EGFR TR-FRET Assay
  • Reagent Preparation:

    • Prepare a 2X solution of EGFR kinase in kinase reaction buffer.

    • Prepare a 2X solution of the substrate peptide and ATP in kinase reaction buffer.

    • Prepare serial dilutions of Gefitinib (or other inhibitors) in DMSO, followed by a dilution in kinase reaction buffer to create a 4X stock.

  • Assay Plate Setup:

    • Add 5 µL of the 4X inhibitor solution to the wells of a low-volume 384-well plate.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

  • Kinase Reaction:

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection solution containing the Eu-labeled anti-phospho-antibody and the acceptor-labeled tracer in TR-FRET dilution buffer.

    • Add 10 µL of the detection solution to each well to stop the kinase reaction.

    • Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Section 2: Cell-Based Assays - Assessing Cellular Potency and Phenotypic Effects

While biochemical assays measure direct target engagement, cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell. These assays account for factors such as cell permeability, off-target effects, and engagement with downstream signaling pathways.

Rationale for Method Selection: Cell Viability and Proliferation Assays

Cell viability assays, such as the MTT or WST-1 assay, are workhorse methods for determining the cytotoxic or cytostatic effects of a compound. These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. By treating cancer cell lines with varying concentrations of an inhibitor, we can determine the concentration that reduces cell viability by 50% (IC50 or EC50).

The choice of cell lines is critical for a meaningful interpretation of the results. For EGFR inhibitors, it is essential to test on a panel of cell lines with different EGFR mutation statuses:

  • EGFR Mutant (e.g., PC-9, HCC827): These cells have activating mutations in the EGFR gene and are typically hypersensitive to EGFR inhibitors.

  • EGFR Wild-Type (e.g., A549, H1650): These cells have normal EGFR and are generally less sensitive to EGFR-specific inhibitors.

  • HER2-Overexpressing (e.g., SK-BR-3, BT-474): These cells are particularly relevant for evaluating dual EGFR/HER2 inhibitors like Lapatinib.

Comparative Performance in Cell-Based Assays

The following table summarizes the anti-proliferative activity of Gefitinib, Erlotinib, and Lapatinib in various cancer cell lines.

CompoundCell LineTarget StatusAssay FormatIC50 (µM)Reference(s)
Gefitinib H3255EGFR Mutant (L858R)Cell Viability0.003[8]
PC-9EGFR Mutant (del E746-A750)Cell Viability0.013 - 0.077[8]
H1650EGFR Wild-TypeMTT Assay31.0[9]
A549EGFR Wild-TypeMTT Assay>10[9]
Erlotinib PC-9EGFR Mutant (del E746-A750)Cell Viability0.03[10]
H3255EGFR Mutant (L858R)Cell Viability0.012[11]
A549EGFR Wild-TypeCell Viability>10[11]
Lapatinib BT-474HER2-OverexpressingWST-1 Assay0.046[12]
SK-BR-3HER2-OverexpressingWST-1 Assay0.079[12]
MDA-MB-231EGFR-ExpressingCell Viability18.6[13]
Experimental Workflow: Cell Viability MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in a 96-well Plate add_inhibitor Add Serial Dilutions of Inhibitor seed_cells->add_inhibitor incubate_cells Incubate for 72 hours add_inhibitor->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solvent Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Read Absorbance (570 nm) add_solvent->read_absorbance

Caption: Workflow for a cell viability assay using MTT reagent.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the inhibitor in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the 2X inhibitor solution.

    • Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Section 3: Biophysical Assays - Characterizing Direct Binding Affinity

Biophysical assays are essential for confirming direct physical interaction between a compound and its target protein and for quantifying the binding affinity (dissociation constant, Kd). These assays are label-free and provide valuable information on the kinetics of binding (on- and off-rates).

Rationale for Method Selection: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful technique for real-time monitoring of biomolecular interactions. In a typical SPR experiment, the target protein (e.g., EGFR kinase domain) is immobilized on a sensor chip. A solution containing the small molecule inhibitor is then flowed over the chip surface. Binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Comparative Performance in Biophysical Assays

The following table summarizes the binding affinities of Gefitinib, Erlotinib, and Lapatinib for their target kinases.

CompoundTarget ProteinAssay FormatBinding Affinity (Kd/Ki)Reference(s)
Gefitinib EGFR (T790M mutant)Binding AssayKd = 4.6 nM[14]
EGFR (Wild-Type)Binding AssayKd = 35.3 nM[14]
Erlotinib EGFRSPRKd = 2-15 nM (ligand-dependent)[15]
Lapatinib EGFRBinding AssayKi = 3 nM[7]
HER2Binding AssayKi = 13 nM[7]
Experimental Workflow: Small Molecule-Kinase SPR Assay

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Kinase (e.g., EGFR) on Sensor Chip inject_inhibitor Inject Serial Dilutions of Inhibitor (Analyte) immobilize->inject_inhibitor measure_association Measure Association (On-rate) inject_inhibitor->measure_association inject_buffer Inject Running Buffer measure_association->inject_buffer measure_dissociation Measure Dissociation (Off-rate) inject_buffer->measure_dissociation fit_data Fit Sensorgrams to a Binding Model measure_dissociation->fit_data determine_kinetics Determine ka, kd, and Kd fit_data->determine_kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) assay.

Detailed Protocol: Small Molecule-Kinase SPR Assay
  • Chip Preparation and Protein Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified kinase solution over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare serial dilutions of the small molecule inhibitor in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the inhibitor solutions over the immobilized kinase surface for a defined period to monitor association.

    • Switch to flowing running buffer to monitor the dissociation of the inhibitor from the kinase.

  • Data Analysis:

    • Reference-subtract the sensorgrams to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

Conclusion: A Tripartite Approach to Inhibitor Characterization

The comprehensive evaluation of a small molecule kinase inhibitor requires a tripartite approach that integrates biochemical, cell-based, and biophysical assays.

  • Biochemical assays provide a direct measure of on-target potency.

  • Cell-based assays offer crucial insights into cellular efficacy and phenotypic consequences.

  • Biophysical assays confirm direct target engagement and provide a detailed understanding of the binding kinetics.

By comparing the performance of Gefitinib with its alternatives, Erlotinib and Lapatinib, across these diverse assay formats, we have demonstrated how a multi-pronged strategy can yield a rich, multi-dimensional understanding of a compound's pharmacological profile. This rigorous approach is essential for making informed decisions in the complex process of drug discovery and development.

References

  • Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. (2022). PubMed Central. [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]

  • Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. (n.d.). PNAS. [Link]

  • Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. (n.d.). PubMed Central. [Link]

  • Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. (n.d.). MDPI. [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (n.d.). PubMed Central. [Link]

  • Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. (n.d.). PubMed Central. [Link]

  • Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. (n.d.). PubMed Central. [Link]

  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. (2006). AACR Journals. [Link]

  • Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2. (n.d.). PubMed Central. [Link]

  • Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment. (n.d.). NIH. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.). ResearchGate. [Link]

  • Lapatinib concentrations that achieve IC 50 and the corresponding levels of HER-2 and EGFR expression as measured by ELISA. (n.d.). ResearchGate. [Link]

  • IC50 of compounds 8-17 and Erlotinib. (n.d.). ResearchGate. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. (2016). PubMed Central. [Link]

  • Kinetic and thermodynamic insights into interaction of erlotinib with epidermal growth factor receptor: Surface plasmon resonance and molecular docking approaches. (2020). PubMed. [Link]

  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. (n.d.). MDPI. [Link]

  • Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors. (2012). PubMed Central. [Link]

  • Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers: A NEW METHOD TO EVALUATE THE EFFICIENCY OF TARGETED THERAPY USING MONOCLONAL ANTIBODIES. (n.d.). PubMed Central. [Link]

  • Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. (n.d.). PubMed. [Link]

  • Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma. (n.d.). PubMed Central. [Link]

  • Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. (n.d.). ResearchGate. [Link]

  • Effect of erlotinib and lapatinib on EGF affinity in EGF receptor... (n.d.). ResearchGate. [Link]

  • Lapatinib dysregulates HER2 signaling and impairs the viability of human uveal melanoma cells. (n.d.). Journal of Cancer. [Link]

  • Sensitization of EGFR Wild-Type Non–Small Cell Lung Cancer Cells to EGFR-Tyrosine Kinase Inhibitor Erlotinib. (n.d.). AACR Journals. [Link]

  • Uncovering the Molecular Basis for the Better Gefitinib Sensitivity of EGFR with Complex Mutations over Single Rare Mutation. (2022). NIH. [Link]

  • Human Blood Serum Antagonizes Effects of EGFR/HER2-Targeted Drug Lapatinib on Squamous Carcinoma SK-BR-3 Cell Growth and Gene Expression. (n.d.). Eco-Vector Journals Portal. [Link]

  • Erlotinib in wild type epidermal growth factor receptor non-small cell lung cancer: A systematic review. (n.d.). PubMed Central. [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers. [Link]

  • The half maximal inhibitory concentration (IC 50 ) values of gefitinib,... (n.d.). ResearchGate. [Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (2012). Portland Press. [Link]

  • Binding modes of erlotinib (shown as sticks) into wild-type EGFR (pdb:... (n.d.). ResearchGate. [Link]

Sources

Independent Verification of 2-Amino-N-Cyclobutylacetamide (N-CGA): A Preclinical CNS Efficacy Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for pharmaceutical researchers and application scientists. It treats 2-amino-N-cyclobutylacetamide (henceforth referred to as N-CGA ) as a preclinical candidate, given its status as a chemical intermediate with structural homology to glycine-site modulators.

This guide provides a rigorous, independent framework to verify its pharmacological profile, specifically targeting its potential as an NMDA receptor modulator for CNS applications (cognitive enhancement or neuropsychiatric indications).

Executive Summary & Pharmacological Context

2-amino-N-cyclobutylacetamide (N-CGA) is a glycine derivative characterized by a cyclobutyl moiety attached to the amide nitrogen.[1] Structurally, it resembles a lipophilic analog of the endogenous neurotransmitter Glycine .

  • Hypothesized Mechanism: Modulation of the Glycine binding site (co-agonist site) on the N-methyl-D-aspartate (NMDA) receptor.

  • Therapeutic Rationale: The cyclobutyl group may enhance blood-brain barrier (BBB) permeability and metabolic stability compared to native glycine, potentially offering therapeutic value in schizophrenia (negative symptoms) or cognitive decline.

  • Verification Status: Currently classified as a chemical building block/research reagent. Clinical efficacy is unproven . This guide outlines the protocols required to validate its therapeutic claims against established standards.

Comparative Analysis: N-CGA vs. Established Modulators

To objectively verify N-CGA, it must be benchmarked against D-Cycloserine (partial agonist standard) and Sarcosine (GlyT1 inhibitor).

Table 1: Physicochemical & Pharmacological Benchmarking
FeatureN-CGA (Candidate) D-Cycloserine (Standard) Sarcosine (Alternative)
Structure Glycine Amide w/ CyclobutylCyclic Amino AcidN-Methylglycine
Primary Target NMDAR Glycine Site (Hypothesized)NMDAR Glycine Site (Partial Agonist)GlyT1 Transporter (Inhibitor)
BBB Permeability High (Predicted via Cyclobutyl lipophilicity)ModerateLow to Moderate
Metabolic Stability Amidase-susceptible (Requires verification)HighModerate
Key Risk Hydrolysis to Glycine (False Positive)Desensitization at high dosesExcitotoxicity
Verification Metric >50% displacement of [3H]-MDL 105,519 Ki ≈ 2.3 µMIC50 ≈ 30-50 µM (Transporter)

Mechanistic Pathway & Logic

The following diagram illustrates the hypothesized signaling pathway and the critical nodes where N-CGA must demonstrate activity to be considered therapeutically viable.

NMDA_Pathway NCGA 2-amino-N-cyclobutylacetamide (Candidate) BBB Blood-Brain Barrier (Transport) NCGA->BBB Passive Diffusion? Metabolism Hydrolysis (Amidase) NCGA->Metabolism Degradation Risk Synapse Synaptic Cleft BBB->Synapse Systemic Delivery NMDAR NMDA Receptor (GluN1 Subunit) Synapse->NMDAR Binding (Gly Site) CaInflux Ca2+ Influx NMDAR->CaInflux Channel Opening CaMKII CaMKII Activation CaInflux->CaMKII Signal Transduction CREB CREB Phosphorylation CaMKII->CREB BDNF BDNF Expression (Synaptic Plasticity) CREB->BDNF Gene Transcription

Caption: Hypothesized pharmacodynamic pathway of N-CGA. Critical verification node is the direct binding to GluN1 subunit without rapid hydrolysis.

Experimental Verification Protocols

To validate N-CGA, you must execute a "Self-Validating" workflow. If the compound fails Step 1, do not proceed to Step 2.

Phase 1: In Vitro Target Engagement (The "Go/No-Go" Step)

Objective: Determine if N-CGA binds directly to the NMDA receptor or acts merely as a prodrug for glycine.

Protocol: [3H]-MDL 105,519 Displacement Assay

  • Preparation: Prepare rat cerebral cortex membrane homogenates.

  • Ligand: Use [3H]-MDL 105,519 (0.5 nM), a selective radioligand for the glycine site.

  • Incubation: Incubate membranes with radioligand and varying concentrations of N-CGA (

    
     to 
    
    
    
    M) for 60 min at 4°C.
    • Control A:Glycine (10 µM) to define non-specific binding.

    • Control B:D-Cycloserine as positive benchmark.

  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.05% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     using the Cheng-Prusoff equation.
    

Validation Criteria:

  • Pass:

    
     < 10 µM. (Indicates relevant affinity).
    
  • Fail:

    
     > 100 µM. (Compound is likely inactive or relies entirely on metabolic conversion).
    
Phase 2: Functional Electrophysiology

Objective: Differentiate between agonist, partial agonist, and antagonist activity.

Protocol: Whole-Cell Patch Clamp (Hippocampal Slices)

  • Setup: Prepare acute hippocampal slices (300 µm) from Sprague-Dawley rats.

  • Recording: Clamp CA1 pyramidal neurons at -70 mV in

    
    -free ACSF.
    
  • Stimulation: Apply NMDA (100 µM) to induce inward currents.

  • Intervention: Co-apply N-CGA (10 µM) and monitor current amplitude change.

    • Comparison: Repeat with D-Cycloserine (10 µM).

  • LTP Induction: Apply Theta Burst Stimulation (TBS) in the presence of N-CGA to measure Long-Term Potentiation enhancement.

Data Output:

  • Agonist: Increases NMDA-evoked current.

  • Antagonist: Decreases NMDA-evoked current.

  • Null: No change (confirms lack of functional modulation despite binding).

Phase 3: In Vivo Behavioral Efficacy

Objective: Verify if the cyclobutyl modification confers in vivo advantages (BBB penetration/efficacy) over simple glycine supplementation.

Protocol: Novel Object Recognition (NOR) Task (Cognitive Model)

  • Subjects: C57BL/6 mice (n=10 per group).

  • Induction: Induce cognitive deficit via MK-801 (0.1 mg/kg, i.p.) 20 mins prior to training.

  • Treatment Groups:

    • Vehicle (Saline)

    • N-CGA (10, 30, 100 mg/kg, i.p.)

    • D-Cycloserine (30 mg/kg, Positive Control)

  • Training (T1): Expose mouse to two identical objects (10 min).

  • Retention: 24-hour inter-trial interval.

  • Testing (T2): Replace one object with a novel object. Record exploration time.

  • Calculation: Discrimination Index (DI) =

    
    .
    

Interpretation:

  • If N-CGA restores DI to baseline (reversing MK-801 deficit) significantly better than Vehicle, therapeutic potential is verified .

Safety & Toxicology Screening (Preliminary)

Before publishing results, verify the compound does not act as a "dirty drug."

  • Cytotoxicity: MTT assay on HEK293 cells (Limit:

    
    ).
    
  • hERG Inhibition: Patch clamp to assess cardiac arrhythmia risk (Limit:

    
    ).
    
  • Metabolic Stability: Incubate with liver microsomes. If

    
     min, the cyclobutyl group does not offer sufficient protection against hydrolysis.
    

References

  • PubChem. (2023). Compound Summary: 2-amino-N-cyclobutylacetamide (CAS 359821-39-9).[1][2][3] National Library of Medicine. [Link][4]

  • Coyle, J. T., & Tsai, G. (2004). The NMDA receptor glycine modulatory site: a therapeutic target for improving cognition and reducing negative symptoms in schizophrenia. Psychopharmacology.[5][6] [Link]

  • Heresco-Levy, U., et al. (2005). D-cycloserine adjuvant therapy for socially withdrawn schizophrenia patients. Journal of Clinical Psychiatry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these procedures is rooted in the precautionary principle. Given that analogous amino amides can exhibit corrosive and toxic properties, we must handle 2-amino-N-cyclobutylacetamide with the assumption that it may pose similar hazards.[2][3][4][5] This guide is designed to be a self-validating system, ensuring that each step you take minimizes risk to yourself, your colleagues, and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work with 2-amino-N-cyclobutylacetamide, a thorough understanding of its potential hazards is paramount. Based on data from similar amino amides, we can infer the following potential hazards:

Potential Hazard Rationale Based on Analogous Compounds Primary Safety Concern
Corrosivity 2-Amino-N,N-dimethylacetamide is known to cause severe skin burns and eye damage.[2] Other amines are also classified as corrosive.[4][5]Direct contact can cause irreversible tissue damage.
Toxicity Some organic amides are toxic if swallowed and may cause allergic skin reactions.[3]Ingestion or skin absorption could lead to adverse health effects.
Environmental Hazard Certain amides are harmful to aquatic life.[3]Improper disposal can lead to environmental contamination.

To mitigate these risks, the following PPE is mandatory when handling 2-amino-N-cyclobutylacetamide:

  • Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.

Workflow for Waste Segregation:

cluster_0 Waste Generation cluster_1 Segregation Decision cluster_2 Containerization Start 2-amino-N-cyclobutylacetamide Waste (Solid or Liquid) Decision Is the waste mixed with other hazardous materials? Start->Decision Dedicated_Container Place in a dedicated, properly labeled hazardous waste container. Decision->Dedicated_Container No Separate_Container Segregate into the appropriate waste stream container (e.g., halogenated solvents). Decision->Separate_Container Yes

Caption: Waste Segregation Workflow for 2-amino-N-cyclobutylacetamide.

Step-by-Step Containerization Protocol:

  • Select the Appropriate Container: Use a container that is compatible with the chemical waste. For 2-amino-N-cyclobutylacetamide, a high-density polyethylene (HDPE) or glass container is suitable. Ensure the container has a secure, tight-fitting lid.

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-amino-N-cyclobutylacetamide." Also, list any other constituents of the waste stream.

  • Accumulate Waste: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

Spill Management and Decontamination

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[2] For solid spills, carefully scoop the material to avoid creating dust.

  • Neutralize (if applicable and safe): For small spills of amines, after absorption, the material can be neutralized.[2] However, this should only be done by trained personnel with the appropriate neutralizing agents and knowledge of the potential reaction hazards.

  • Collect and Containerize: Place the absorbed material or spilled solid into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., water, if the compound is soluble and not reactive with water), followed by a soap and water wash. All cleaning materials must also be disposed of as hazardous waste.

Disposal Procedures

The final disposal of 2-amino-N-cyclobutylacetamide must be conducted in accordance with local, state, and federal regulations. In almost all cases, this will involve disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

Disposal Workflow:

Start Properly Labeled and Sealed Waste Container Storage Store in Designated Satellite Accumulation Area Start->Storage Pickup_Request Submit a Hazardous Waste Pickup Request to EHS Storage->Pickup_Request EHS_Collection EHS Collects and Transports Waste to a Central Facility Pickup_Request->EHS_Collection Final_Disposal Disposal by Licensed Hazardous Waste Contractor EHS_Collection->Final_Disposal

Caption: Disposal Workflow for 2-amino-N-cyclobutylacetamide.

Step-by-Step Disposal Protocol:

  • Ensure Proper Labeling: Before requesting a pickup, double-check that the waste container is accurately and completely labeled with its contents and associated hazards.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system where you will need to provide details about the waste.

  • Maintain Records: Keep a log of the hazardous waste generated and disposed of from your laboratory. This is good laboratory practice and may be required for regulatory compliance.

  • DO NOT Dispose Down the Drain: Under no circumstances should 2-amino-N-cyclobutylacetamide or its waste be poured down the sink.[6] This can lead to the contamination of waterways and is a violation of environmental regulations.

By adhering to these procedures, you are not only ensuring your own safety but also upholding the principles of responsible scientific practice. The careful management of chemical waste is a shared responsibility that protects our communities and our environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • Croner-i. (n.d.). Amides, organic. Retrieved from [Link]

  • Google Patents. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • MDPI. (n.d.). Enhanced Diclofenac Biodegradation by Bacterial Strains and a Microbial Consortium from Activated Sludge: Toxicity Assessment and Insights into Microbial Community Dynamics. Retrieved from [Link]

  • School Science Safety. (2023). Disposal of Hazardous Waste. YouTube. Retrieved from [Link]

  • University of Manitoba. (2018). Biological Waste Disposal Standard. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Butylamine. Retrieved from [Link]

  • Unknown. (n.d.). Amino Acids Metabolism: Disposal of Nitrogen. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-amino-N-cyclobutylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2-amino-N-cyclobutylacetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information based on its constituent functional groups—a primary aliphatic amine and an N-substituted amide—and data from structurally similar chemicals. This approach, grounded in established chemical safety principles, ensures a robust and cautious protocol for laboratory professionals.

Hazard Assessment: A Proactive Stance on Safety

Lacking specific toxicological data for 2-amino-N-cyclobutylacetamide, a hazard assessment must be inferred from its chemical structure. The molecule combines a primary aliphatic amine (the aminomethyl group) and an N-substituted amide. This structure suggests a potential for multiple hazard classes.

  • Primary Amine Moiety : Lower molecular weight aliphatic amines are known to be caustic and act as severe irritants to the skin, eyes, and mucous membranes.[1] Inhalation of vapors can cause respiratory irritation.[1][2] Structurally similar compounds like n-Butylamine and Cyclobutylamine are classified as corrosive, causing severe skin burns and eye damage.[3][4] Therefore, it is prudent to handle 2-amino-N-cyclobutylacetamide as a potential corrosive and skin/eye irritant.

  • N-Substituted Amide Moiety : While amides are generally less reactive than amines, they are not without hazards.[5] Some amides can cause skin and eye irritation. Depending on the specific structure, amides may have toxic properties if swallowed, inhaled, or absorbed through the skin.[6][7]

  • Physical Form : The compound is listed as a "white solid"[8]. This is a critical piece of information, as solids can pose an inhalation hazard if they are dusty or become airborne during handling (e.g., weighing, transferring).

Based on this analysis, 2-amino-N-cyclobutylacetamide should be treated as a substance that is potentially harmful if swallowed, corrosive to skin and eyes, a potential skin sensitizer, and a respiratory irritant, especially in powdered form .[3][4] All handling procedures must be designed to mitigate these potential hazards.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. These are designed to minimize exposure by isolating the hazard from the worker.

  • Chemical Fume Hood : All manipulations of 2-amino-N-cyclobutylacetamide solid, and its solutions, should be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particulates or vapors.[9] The hood's airflow will also protect against splashes.

  • Ventilation : Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.[4]

Personal Protective Equipment (PPE) Selection

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is mandated by a thorough hazard assessment, as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[10][11][12]

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against amines and amides.[13] Always inspect gloves for tears or pinholes before use. For prolonged work, consider double-gloving.
Eye & Face Protection ANSI Z87.1-rated Safety GogglesProtects against splashes and airborne particles from all angles. Safety glasses are insufficient.[14]
Face Shield (in addition to goggles)Required when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.[3]
Body Protection Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination. Should be made of a chemical-resistant material.
Respiratory Protection NIOSH-approved RespiratorA risk assessment is required. If there is a potential for generating significant dust (e.g., during bulk transfer outside of a fume hood), a respirator with P100 (particulate) cartridges may be necessary.[10] All respirator use must comply with a formal respiratory protection program (OSHA 29 CFR 1910.134).

Procedural Workflow for Safe Handling

A systematic approach to lab operations is essential for safety. The following workflow outlines the critical steps for handling 2-amino-N-cyclobutylacetamide.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Certification is Current B Gather All Required PPE (Goggles, Gloves, Lab Coat) A->B C Locate Emergency Equipment (Eyewash, Safety Shower) B->C D Don PPE Correctly C->D Proceed to Handling E Carefully Weigh Solid Compound D->E F Prepare Solution or Perform Reaction E->F G Securely Cap All Containers F->G H Decontaminate Work Surface G->H Proceed to Cleanup I Segregate Chemical Waste (Solid & Liquid) H->I J Doff PPE in Correct Order (Gloves Last) I->J K Wash Hands Thoroughly J->K

Caption: Procedural workflow for handling 2-amino-N-cyclobutylacetamide.

Step-by-Step Protocols

A. PPE Donning Procedure:

  • Inspect All PPE : Check for damage, cracks, or contamination.

  • Lab Coat : Put on the lab coat and fasten all buttons.

  • Goggles : Place goggles over the eyes, ensuring a snug fit.

  • Gloves : Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

B. PPE Doffing Procedure (to prevent cross-contamination):

  • Gloves : Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the appropriate waste container.

  • Lab Coat : Remove the lab coat by rolling it inside-out and store it in a designated area or dispose of it if it's a single-use coat.

  • Goggles : Remove goggles last, handling them by the strap.

  • Hand Washing : Immediately wash hands thoroughly with soap and water.

Decontamination and Waste Disposal

Proper disposal is a critical component of the chemical lifecycle and is governed by institutional and regulatory standards.

  • Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol or as determined by laboratory protocol) to remove any residual contamination.

  • Waste Segregation : All materials that have come into contact with 2-amino-N-cyclobutylacetamide, including gloves, weigh boats, and pipette tips, should be considered hazardous waste.

    • Solid Waste : Collect in a designated, sealed, and clearly labeled solid waste container.

    • Liquid Waste : Collect in a compatible, sealed, and clearly labeled liquid waste container. Due to the amine functional group, avoid mixing with acidic waste streams to prevent vigorous reactions.[1]

  • Container Disposal : Empty containers that held the chemical must be triple-rinsed with a suitable solvent.[15][16] The rinsate must be collected and disposed of as hazardous liquid waste.[16] After rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines.[15][16]

By adhering to these protocols, researchers can effectively mitigate the potential risks associated with handling 2-amino-N-cyclobutylacetamide, ensuring a safe and controlled laboratory environment.

References

  • Safety Data Sheet: n-Butylamine . Chemos GmbH&Co.KG.

  • Safety Data Sheet: 2-Aminoethanol . Carl ROTH.

  • Safety Data Sheet: 2-Aminoethanethiol hydrochloride . Sigma-Aldrich. (2023-08-16).

  • Amines . RPS Group.

  • Safety Data Sheet: Cyclobutylamine . Acros Organics. (2009-09-22).

  • What are the Health and Safety Guidelines for Using Amines? . Agero.

  • 2-Amino-N-cyclobutylacetamide . Chem-Impex.

  • Safety Data Sheet: 2-Cyanoacetamide . Fisher Scientific.

  • 2-Amino-2-cyanoacetamide . PubChem, National Institutes of Health.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety. (2023-11-09).

  • The MSDS HyperGlossary: Amine . Interactive Learning Paradigms, Incorporated.

  • Appendix I - Hazards Of Functional Groups . Cornell University Environmental Health and Safety.

  • 21.7: Chemistry of Amides . Chemistry LibreTexts. (2022-09-24).

  • Amides: Physical & Chemical Hazards . ILO Encyclopaedia of Occupational Health and Safety. (2011-08-06).

  • 2-Amino-2-cyclobutylacetamide Hydrochloride . PubChem, National Institutes of Health.

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).

  • Guidance on Information Requirements and Chemical Safety Assessment . European Chemicals Agency (ECHA).

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC).

  • Chemical Waste Management Best Practices . Enva. (2025-01-01).

  • Laboratories - Overview . Occupational Safety and Health Administration (OSHA).

  • Hazardous Waste and Disposal . American Chemical Society.

  • ECHA Homepage . European Chemicals Agency (ECHA).

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention (CDC).

  • Chemical safety report and uses . European Chemicals Agency (ECHA).

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia . OccuSafe. (2025-07-09).

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response.

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety.

  • Reactions of Amides - A Level Chemistry Revision Notes . Save My Exams. (2025-01-04).

  • Pocket Guide to Chemical Hazards Introduction . National Institute for Occupational Safety and Health (NIOSH).

  • N-substituted Amides Definition . Fiveable.

  • OSHA Laboratory Standard . Compliancy Group. (2023-09-18).

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • NIOSH Pocket Guide To Chemical Hazards . Enviro Safetech.

  • Emergency Response & PPE . Ammonia Refrigeration PSM. (2020-03-09).

  • Understanding the NIOSH Pocket Guide to Chemical Hazards . The Center for Construction Research and Training (CPWR).

  • Amide . Wikipedia.

  • The Top 10 Hazardous Waste Disposal Best Practices . MCF Environmental Services. (2024-08-05).

  • OSHA Laboratory Standard . National Center for Biotechnology Information (NCBI).

  • Anhydrous Ammonia PPE . YouTube. (2020-11-18).

  • Chemical safety report . European Chemicals Agency (ECHA).

  • Anhydrous Ammonia Safety: Protect Workers and Prevent Hazards . Ranco Fertiservice, Inc.

  • Introduction to ECHA's guidance on new CLP hazard classes . YouTube. (2024-11-21).

  • 2-(cyclobutylamino)-N-propylacetamide . PubChem, National Institutes of Health.

  • 2-Amino-2-cyclobutylacetic acid . PubChem, National Institutes of Health.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-cyclobutylacetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-cyclobutylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.